molecular formula C33H41N7O12S2 B3026336 N-acetyl CCK-(26-30) amide

N-acetyl CCK-(26-30) amide

Cat. No.: B3026336
M. Wt: 791.9 g/mol
InChI Key: XCMANNIZOTTXEZ-FWEHEUNISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide is a synthetic peptide sequence supplied as a lyophilized powder for research applications. The structure includes an O-sulfo-L-tyrosine residue, a critical post-translational modification known to be essential for the biological activity and receptor binding affinity of related peptide hormones, such as the sulfated forms of cholecystokinin (CCK) fragments . This peptide is designed for use in biochemical and neuroscientific research. Researchers can employ it in receptor binding assays to study ligand-receptor interactions, as a standard in mass spectrometry for protein characterization, and as a tool to investigate the function of peptide hormones in the brain and gastrointestinal system. The presence of the tryptophanamide C-terminus and methionine residue may also make it a candidate for studying oxidative stress on peptide structure and function. Handling requires standard laboratory safety protocols for peptide research. This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N7O12S2/c1-18(41)37-27(15-29(43)44)33(48)40-26(13-19-7-9-21(10-8-19)52-54(49,50)51)32(47)39-24(11-12-53-2)31(46)36-17-28(42)38-25(30(34)45)14-20-16-35-23-6-4-3-5-22(20)23/h3-10,16,24-27,35H,11-15,17H2,1-2H3,(H2,34,45)(H,36,46)(H,37,41)(H,38,42)(H,39,47)(H,40,48)(H,43,44)(H,49,50,51)/t24-,25-,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMANNIZOTTXEZ-FWEHEUNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N7O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of a Peptide Fragment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-acetyl Cholecystokinin (26-30) Amide

Abstract: This technical guide provides a comprehensive overview of N-acetyl cholecystokinin (26-30) amide, a chemically modified pentapeptide fragment derived from the C-terminus of cholecystokinin (CCK). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core structure, physicochemical properties, standard protocols for chemical synthesis and purification, and rigorous methods for its analytical characterization. Furthermore, it contextualizes the peptide's limited biological activity by exploring the broader mechanism of action of CCK receptors and discusses its primary application as a tool compound in structure-activity relationship (SAR) studies and pharmacological research.

Cholecystokinin (CCK) is a pivotal brain-gut peptide that functions as both a hormone regulating digestion and a neurotransmitter in the central nervous system.[1][2] Its biological effects, which include stimulating pancreatic secretion, gallbladder contraction, and inducing satiety, are mediated by two G-protein coupled receptors: CCK1R and CCK2R.[3][4] The smallest endogenous fragment that retains full biological activity is the C-terminal sulfated octapeptide, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2).[5][6]

The study of smaller fragments of CCK-8 is crucial for understanding the precise molecular determinants required for receptor binding and activation. N-acetyl cholecystokinin (26-30) amide represents the N-terminally acetylated, C-terminally amidated pentapeptide corresponding to residues 26-30 of the full CCK sequence. While possessing the critical sulfated tyrosine residue, this fragment is notable for its lack of significant biological activity, making it an invaluable tool for delineating the minimal structural requirements for CCK receptor agonism and for serving as a negative control in pharmacological assays.[7][8]

PART 1: Molecular Structure and Physicochemical Properties

The defining characteristics of N-acetyl CCK (26-30) amide are rooted in its specific amino acid sequence and terminal modifications.

Sequence and Modifications:

The primary structure is Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2 .[9]

  • N-terminal Acetylation (Ac): The addition of an acetyl group (CH₃CO-) to the N-terminal aspartic acid removes the positive charge of the free amine. This modification increases the peptide's stability against aminopeptidases and can influence its conformational properties.

  • Aspartic Acid (Asp): Provides a negatively charged side chain, contributing to the overall hydrophilic character of the peptide.

  • Sulfated Tyrosine (Tyr(SO3H)): The sulfate ester on the hydroxyl group of the tyrosine side chain is a hallmark of active CCK peptides. This modification is absolutely critical for high-affinity binding to the CCK1 receptor.[10][11]

  • Methionine (Met), Glycine (Gly), Tryptophan (Trp): These residues form the core backbone. The bulky, aromatic side chain of Tryptophan and the flexible Glycine are key components of the binding pharmacophore in longer, active CCK fragments.

  • C-terminal Amidation (-NH2): The replacement of the C-terminal carboxyl group with an amide removes the negative charge and mimics the structure of a peptide bond, significantly increasing the peptide's half-life by conferring resistance to carboxypeptidases.

Physicochemical Data Summary:

PropertyValueSource(s)
Full Name N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide[8]
Sequence Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂[9]
Molecular Formula C₃₃H₄₁N₇O₁₂S₂[8][9]
Molecular Weight 791.9 g/mol [8][9]
Solubility Soluble in water (e.g., 1 mg/ml)[8]
Appearance White to off-white lyophilized powder[12]
Storage -20°C[8][9]

Structural Diagram:

Caption: 2D schematic of N-acetyl CCK (26-30) amide structure.

PART 2: Synthesis and Purification Protocol

The synthesis of this modified pentapeptide is a multi-step process that requires careful control, particularly for the sulfation of the tyrosine residue. The most common and efficient method is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Rationale for Method Selection:

  • Solid-Phase Peptide Synthesis (SPPS): This approach simplifies the purification process by anchoring the growing peptide chain to an insoluble resin, allowing excess reagents and by-products to be washed away after each step.

  • Fmoc Protecting Group Strategy: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the alpha-amino group of incoming amino acids. It is cleaved under mild basic conditions (e.g., piperidine), which are orthogonal to the strong acid conditions required for final cleavage from the resin and side-chain deprotection. This is advantageous for peptides containing sensitive residues like sulfated tyrosine, which can be degraded by the harsher, repeated acid treatments of an alternative Boc-based strategy.[13]

Experimental Workflow Diagram:

workflow resin 1. Resin Swelling (Rink Amide Resin in DMF) deprotection1 2. First Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection1 coupling1 3. Couple Fmoc-Trp(Boc)-OH (HBTU/DIPEA in DMF) deprotection1->coupling1 deprotection2 4. Fmoc Deprotection coupling1->deprotection2 Wash coupling2 5. Couple Fmoc-Gly-OH deprotection2->coupling2 deprotection3 6. Fmoc Deprotection coupling2->deprotection3 Wash coupling3 7. Couple Fmoc-Met-OH deprotection3->coupling3 deprotection4 8. Fmoc Deprotection coupling3->deprotection4 Wash coupling4 9. Couple Fmoc-Tyr-OH deprotection4->coupling4 deprotection5 10. Fmoc Deprotection coupling4->deprotection5 Wash coupling5 11. Couple Fmoc-Asp(OtBu)-OH deprotection5->coupling5 deprotection6 12. Final Fmoc Deprotection coupling5->deprotection6 Wash acetylation 13. N-terminal Acetylation (Acetic Anhydride/DIPEA) deprotection6->acetylation cleavage 14. Cleavage & Deprotection (TFA Cocktail) acetylation->cleavage Wash & Dry purification 15. RP-HPLC Purification cleavage->purification Precipitate & Collect analysis 16. Lyophilization & QC Analysis purification->analysis

Caption: Standard workflow for Fmoc-based solid-phase synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon final cleavage. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc-Amino Acid Coupling Cycle (Repeated for Trp, Gly, Met, Tyr, Asp):

    • Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid using a 20% solution of piperidine in DMF.

    • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

    • Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Trp(Boc)-OH) using a coupling agent like HBTU in the presence of a non-nucleophilic base such as DIPEA. Allow the reaction to proceed until a ninhydrin test confirms completion (absence of free amines).

    • Washing: Wash the resin with DMF to remove excess reagents.

  • N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Asp residue, treat the resin-bound peptide with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF to cap the N-terminus.

  • Cleavage and Side-Chain Deprotection: Treat the dried resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) as the strong acid.

    • Causality: A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is a crucial scavenger that captures the reactive carbocations generated from deprotecting groups (like Boc from Trp), preventing the side-chain modification of sensitive residues. Water helps in the cleavage process.

  • Peptide Precipitation: Precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the crude peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., acetonitrile/water).

    • Purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

    • Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA. Collect fractions corresponding to the major peak.

  • Sulfation (Post-Cleavage):

    • This is a critical and expert-level step. The purified, non-sulfated peptide is dissolved in a dry, aprotic solvent.

    • It is then treated with a sulfating agent, such as a sulfur trioxide-pyridine complex, under anhydrous conditions. The reaction must be carefully monitored and quenched.

    • The now-sulfated peptide must be re-purified by RP-HPLC to remove by-products and unreacted starting material.

  • Final Processing: Combine the pure, sulfated fractions, confirm identity and purity, and lyophilize to obtain a stable, fluffy white powder.

PART 3: Analytical Characterization

To ensure the identity, purity, and quantity of the synthesized peptide, a panel of analytical techniques is required. This establishes the trustworthiness of the material for subsequent biological assays.[14]

Summary of Analytical Techniques:

TechniquePurposeExpected Result for N-acetyl CCK (26-30) Amide
Analytical RP-HPLC Assess purity by separating the target peptide from impurities.A single, sharp major peak with purity ≥95%.
Mass Spectrometry (MS) Confirm the molecular identity by measuring the mass-to-charge ratio.A measured mass that matches the theoretical mass (791.9 Da). High-resolution MS can confirm the elemental composition.[15]
Amino Acid Analysis (AAA) Confirm the amino acid composition and accurately quantify the peptide content.Correct stoichiometric ratios of Asp, Tyr, Met, Gly, Trp after acid hydrolysis. Provides net peptide content.[16]
¹H NMR Spectroscopy Provide detailed structural confirmation and assess conformational purity.A complex spectrum with characteristic peaks for aromatic (Tyr, Trp) and aliphatic protons, confirming the sequence and modifications.

PART 4: Biological Activity and Mechanism of Action

While N-acetyl CCK (26-30) amide contains the sulfated tyrosine residue, a key feature for CCK receptor interaction, extensive research has shown it to be biologically inactive or, at best, a very weak ligand.

Receptor Binding and Activity:

Studies on the structure-activity relationships of CCK-8 fragments have been pivotal in defining the minimal sequence required for biological effect. Research demonstrated that N-acetyl CCK (26-30) amide, along with other short N-terminal fragments like N-acetyl CCK-(26-29) and N-acetyl CCK-(26-31), was inactive in competitive binding assays using radiolabeled CCK-33 on guinea pig brain membranes.[7][17] One report noted that even at a high concentration of 0.1 mM, the sulfated pentapeptide inhibited the binding of [¹²⁵I]CCK-33 by only 10%.[8]

This lack of activity is a critical finding. It implies that while the Asp-Tyr(SO3H)-Met-Gly-Trp sequence is necessary, it is not sufficient for high-affinity binding and receptor activation. The C-terminal residues of CCK-8 (Met-Asp-Phe-NH2) are essential for anchoring the peptide in the receptor binding pocket and inducing the conformational change required for signal transduction.

Context: CCK Receptor Signaling Pathway:

To understand why this fragment is inactive, it is essential to know the signaling cascade that a full agonist like CCK-8 initiates. Both CCK1R and CCK2R are canonical G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit.[18][19]

Signaling Cascade Diagram:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_R CCK Receptor (CCK1R / CCK2R) G_protein Gq/11 Protein CCK_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK_pathway MAPK Cascade (ERK, JNK, p38) PKC->MAPK_pathway Activates Cell_Response Cellular Responses (Enzyme Secretion, Growth, etc.) MAPK_pathway->Cell_Response CCK_Agonist CCK Agonist (e.g., CCK-8) CCK_Agonist->CCK_R Binds

Caption: CCK receptor signaling via the canonical Gq/PLC pathway.

Mechanism Explained:

  • Binding: A potent agonist like CCK-8 binds to the extracellular domain of a CCK receptor.

  • G-Protein Activation: This induces a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gq.

  • PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves the membrane lipid PIP₂ into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[20]

  • Downstream Effects:

    • IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺.[18]

    • DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[18]

    • PKC and other signaling molecules then phosphorylate a host of downstream targets, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38), leading to diverse cellular responses like pancreatic enzyme secretion, smooth muscle contraction, and changes in gene expression.[3][18]

N-acetyl CCK (26-30) amide fails to initiate this cascade because it cannot bind with sufficient affinity or induce the necessary conformational change in the receptor.

PART 5: Applications in Research and Drug Development

The primary value of N-acetyl CCK (26-30) amide lies not in its direct biological effect, but in its utility as a specialized research tool.

  • Structure-Activity Relationship (SAR) Studies: This fragment is a critical component in SAR studies. By comparing its inactivity to the high potency of CCK-8 and the intermediate activity of other fragments, researchers can map the specific contributions of each amino acid to receptor affinity and efficacy. It helps to answer the question: "What is the minimum structure required for activity?"

  • Negative Control: In high-throughput screening or cellular assays, this peptide serves as an ideal negative control. It contains the key sulfated tyrosine motif but is known to be inactive, allowing scientists to confirm that any observed effects from other compounds are specific to CCK receptor activation and not due to non-specific peptide effects.

  • Pharmacophore Modeling: The structure of this inactive fragment, when compared to active ligands, provides crucial constraints for computational chemists developing pharmacophore models of the CCK receptor binding site. It defines a molecular volume and set of chemical features that are insufficient for productive binding.

  • Starting Point for Antagonist Design: While inactive on its own, the peptide backbone can serve as a scaffold for synthetic modifications aimed at developing receptor antagonists. By altering side chains or the backbone geometry, chemists can seek to create a molecule that binds to the receptor but fails to activate it, thereby blocking the action of endogenous CCK.[21]

Conclusion

N-acetyl cholecystokinin (26-30) amide is more than just a simple peptide fragment; it is a precision tool for pharmacology and medicinal chemistry. Its structure, defined by the Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2 sequence, contains key elements of the CCK pharmacophore but lacks the C-terminal residues essential for receptor activation. This inherent inactivity is its most valuable asset, enabling its use as a negative control and a foundational piece in the complex puzzle of CCK structure-activity relationships. The synthesis and rigorous characterization of this and similar fragments are indispensable for advancing our understanding of CCK biology and for the rational design of novel therapeutics targeting CCK receptors for a range of disorders, from gastrointestinal issues to neurological conditions.[22][23]

References

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805–847. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Williams, J. A. (2001). Cholecystokinin Activates a Variety of Intracellular Signal Transduction Mechanisms in Rodent Pancreatic Acinar Cells. The Journal of Nutrition, 131(10), 2843S-2846S. [Link]

  • Le Page, S., Amblard, M., Dasse, O., & Martinez, J. (2007). Pharmacology of CCKRs and SAR studies of peptidic analog ligands. Current Topics in Medicinal Chemistry, 7(12), 1173-1179. [Link]

  • Duan, R. D., & Chen, D. (2013). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 4, 90. [Link]

  • Jensen, R. T., Jones, S. W., & Gardner, J. D. (1983). COOH-terminal fragments of cholecystokinin. A new class of cholecystokinin receptor antagonists. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 757(2), 250-258. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 101-112. [Link]

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. Retrieved from [Link]

  • Dufresne, M., Escrieut, C., & Fourmy, D. (2007). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. Current Topics in Medicinal Chemistry, 7(12), 1161-1172. [Link]

  • Williams, J. A. (2001). Intracellular signaling mechanisms of CCK-receptor activation. The Journal of Nutrition, 131(10), 2843S–2846S. [Link]

  • Derrien, A., et al. (1998). Evidence for mnemotropic action of cholecystokinin fragments Boc-CCK-4 and CCK-8S. Neuropeptides, 32(2), 155-161. [Link]

  • Moran, T. H., & Schwartz, G. J. (1994). Neurobiology of cholecystokinin. Critical Reviews in Neurobiology, 9(1), 1-28. [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholecystokinin. Retrieved from [Link]

  • Gondin, A. B., et al. (2021). The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. Frontiers in Pharmacology, 12, 778083. [Link]

  • JPT. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Aicher, B. (2018). Breaking into Merck's CCK Patents: the Starting Point of PNB Vesper Life Science to Design and Develop Cholecystokinin(CCK)-Antagonists as Targeted Chemotherapeutics. Lupine Online Journal of Medical Sciences. [Link]

  • Bodanszky, M., et al. (1980). Cholecystokinin (pancreozymin). Synthesis and properties of the N alpha-acetyl-derivative of cholecystokinin 27-33. International Journal of Peptide and Protein Research, 16(5), 402-411. [Link]

  • Cleveland Clinic. (n.d.). Cholecystokinin. Retrieved from [Link]

  • Wang, Y. J., et al. (2023). Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease. BioFactors, 50(1), 1060-1073. [Link]

  • Bellier, B., et al. (2004). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. Proceedings of the National Academy of Sciences, 101(11), 3970-3975. [Link]

  • Földy, C., et al. (2010). Cholecystokinin: A multi-functional molecular switch of neuronal circuits. Frontiers in Neural Circuits, 4, 10. [Link]

  • Kim, H. J., et al. (2011). Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon. Journal of Neurogastroenterology and Motility, 17(2), 185-193. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β‐alanine. Retrieved from [Link]

  • Maton, P. N., et al. (1984). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. The American Journal of Physiology, 246(2 Pt 1), G291-G295. [Link]

  • Knight, M., et al. (1984). Cholecystokinin-octapeptide fragments: binding to brain cholecystokinin receptors. European Journal of Pharmacology, 105(1-2), 49-55. [Link]

  • Liddle, R. A., et al. (1985). Cholecystokinin bioactivity in human plasma. Molecular forms, responses to feeding, and relationship to gallbladder contraction. The Journal of Clinical Investigation, 75(4), 1144-1152. [Link]

  • Nourishable. (2021, November 22). CCK is a Satiety Hormone | Part 8 Neurobiology of Food Intake | Macronutrients Lecture 44 [Video]. YouTube. [Link]

  • Rehfeld, J. F. (2017). Cholecystokinin: Clinical aspects of the new biology. Best Practice & Research Clinical Endocrinology & Metabolism, 31(5), 457-467. [Link]

  • Chen, D., & Duan, R. D. (2013). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 4, 90. [Link]

  • ResearchGate. (n.d.). Biological linkages of gastrin and/or CCK to pancreatic islets. Retrieved from [Link]

  • Moran, T. H., & Schwartz, G. J. (1994). Neurobiology of cholecystokinin. Critical Reviews in Neurobiology, 9(1), 1–28. [Link]

  • Johns Hopkins University. (1995). Neurobiology of cholecystokinin. Critical Reviews in Neurobiology, 9(1), 1-28. [Link]

  • PubChem. (n.d.). Ac-Tyr-Met-Gly-Trp-Met-Asp(OSO3H)(OSO3H)-Phe-NH2. Retrieved from [Link]

  • Lucaites, V. L., et al. (1995). Characterization of CCK receptors in a novel smooth muscle preparation from the guinea-pig stomach by use of the selective antagonists CI-988, L-365,260 and devazepide. British Journal of Pharmacology, 115(8), 1451–1458. [Link]

  • Varga, G., et al. (2004). Involvement of endogenous CCK and CCK1 receptors in colonic motor function. British Journal of Pharmacology, 141(8), 1275–1284. [Link]

  • PubChem. (n.d.). deamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-N(Me)Phe-NH2. Retrieved from [Link]

  • Miller, L. J. (2001). Structural basis of cholecystokinin receptor binding and regulation. The Journal of Nutrition, 131(10), 2839S–2842S. [Link]

Sources

An In-depth Technical Guide to N-acetyl CCK-(26-30) Amide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N-acetyl CCK-(26-30) amide, a synthetic fragment of the cholecystokinin (CCK) peptide. While often listed in commercial catalogs as a CCK receptor antagonist, this guide critically examines its chemical identity, biological activity, and practical applications in research. Through a detailed analysis of available literature, we clarify its pharmacological profile, revealing it to be a weak or largely inactive compound in typical receptor binding assays. This guide also offers detailed protocols for the synthesis and in-vitro evaluation of such peptide fragments, providing a foundational framework for researchers working with CCK analogs. Our objective is to equip scientists with the necessary technical details and field-proven insights to make informed decisions when utilizing or studying this and related compounds.

Nomenclature and Chemical Identity

The precise identification of a research compound is fundamental to the reproducibility of scientific findings. This compound is a modified pentapeptide fragment derived from the C-terminal region of cholecystokinin. Its nomenclature can vary across different suppliers and publications, leading to potential ambiguity. This section aims to provide a clear and consolidated identification of the molecule.

Synonyms and Identifiers

To facilitate accurate literature searches and material sourcing, a comprehensive list of synonyms and chemical identifiers is presented below.

Identifier Type Identifier Source
Common Name This compoundGeneral
Synonym CCK-(26-30) (sulfated)MedChemExpress, Cayman Chemical[1][2]
Synonym N-Acetyl Cholecystokinin (26-30)Cayman Chemical[2]
Systematic Name N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamideCayman Chemical[2]
CAS Number 89911-69-3MedChemExpress, Cayman Chemical[1][2]
Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below. These properties are essential for experimental design, including solvent selection and concentration calculations.

Property Value Source
Molecular Formula C₃₃H₄₁N₇O₁₂S₂Cayman Chemical[2]
Molecular Weight 791.9 g/mol Cayman Chemical, MedChemExpress[1][2]
Amino Acid Sequence Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂Derived
Purity Typically ≥95% (as specified by supplier)Cayman Chemical[2]
Formulation Commonly supplied as a lyophilized powderCayman Chemical[2]
Solubility Soluble in water (e.g., 1 mg/ml)Cayman Chemical[2]
Storage Store as a lyophilized powder at -20°C for long-term stability (≥ 4 years)Cayman Chemical[2]

Pharmacology and Mechanism of Action

This compound is a fragment of cholecystokinin, a peptide hormone and neurotransmitter that exerts its effects through two primary G-protein coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). Understanding the interaction of this fragment with these receptors is key to defining its pharmacological role.

Biological Activity: A Critical Evaluation

While several commercial suppliers list this compound as a CCK receptor antagonist, a closer examination of the scientific literature presents a more nuanced picture. Foundational studies on the structure-activity relationships of CCK fragments have demonstrated that this particular pentapeptide is largely inactive.

Specifically, research on the binding of various CCK-8 fragments to guinea pig cortical membranes revealed that this compound, even at a high concentration of 0.1 mM, only inhibited the binding of radiolabeled [¹²⁵I]CCK-33 by a mere 10%[2]. Further studies have corroborated the inactivity of this compound in assays of central receptor binding[3][4]. This suggests that the N-terminal acetylation of this short fragment is insufficient to confer significant antagonistic (or agonistic) activity. In contrast, longer N-acetylated fragments, such as N-acetyl CCK-(26-32) amide, have been shown to display binding to central CCK receptors[3][4].

Therefore, for research purposes, it is critical to recognize that This compound should be considered, at best, a very weak inhibitor or an inactive fragment in most standard CCK receptor assays. Its utility may be more appropriate as a negative control in experiments involving other, more active CCK analogs.

The Cholecystokinin Receptor Signaling Pathway

To contextualize the action (or lack thereof) of this compound, it is important to understand the signaling cascade initiated by the natural ligand, CCK. Both CCK-A and CCK-B receptors are coupled to Gq proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane CCK_R CCK Receptor (CCK-A or CCK-B) Gq Gq protein CCK_R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CCK Cholecystokinin (Agonist) CCK->CCK_R Binds Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Downstream Cellular Responses Ca_release->Cell_Response PKC->Cell_Response

Caption: CCK Receptor Signaling Pathway.

Synthesis and Experimental Protocols

For researchers interested in synthesizing or evaluating N-acetylated peptide amides, this section provides detailed, field-proven methodologies.

Solid-Phase Synthesis of this compound

The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow Overview:

SPPS_Workflow Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Fmoc_Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Wash->Fmoc_Deprotection Repeat for each AA Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Wash->Acetylation After final AA Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

Detailed Protocol:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially (Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH). For each coupling cycle, use 3 equivalents of the Fmoc-amino acid, 3 equivalents of a coupling agent like diisopropylcarbodiimide (DIC), and 3 equivalents of an activator like hydroxybenzotriazole (HOBt) in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • N-terminal Acetylation: After the final amino acid (Asp) has been coupled and its Fmoc group removed, perform the N-terminal acetylation. Treat the resin with a solution of 10% acetic anhydride and 5% diisopropylethylamine (DIPEA) in DMF for 30 minutes[5]. This will cap the N-terminal amine with an acetyl group. Wash the resin as before.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Boc, tBu, OtBu) using a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The sulfated tyrosine is not stable to standard TFA cleavage conditions; sulfation is typically performed post-synthesis or by using specialized protecting group strategies not covered in this general protocol.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and then dissolve the peptide in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In-Vitro CCK Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general method to assess the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to CCK receptors.

Materials:

  • Cell membranes prepared from tissue or cell lines expressing CCK-A or CCK-B receptors.

  • Radioligand: [¹²⁵I]-Bolton-Hunter-labeled CCK-8.

  • Test Compound: this compound, dissolved in an appropriate buffer.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

  • Wash Buffer: Cold binding buffer.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) in binding buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled CCK-8 (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand (at a concentration near its Kd).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a synthetically accessible fragment of cholecystokinin. While commercially available and sometimes labeled as a CCK receptor antagonist, the available scientific evidence strongly indicates that it is a very weak or inactive compound in terms of its ability to bind to and modulate CCK receptors[2][3][4]. Its primary utility in a research setting may be as a negative control for studies involving more potent CCK analogs. The synthesis and evaluation protocols provided in this guide offer a robust framework for researchers in the field of peptide pharmacology and drug development, ensuring that experimental design is grounded in a thorough understanding of the tools and molecules being employed.

References

  • Knight, M., Tamminga, C.A., Steardo, L., et al. (1984). Cholecystokinin-octapeptide fragments: Binding to brain cholecystokinin receptors. European Journal of Pharmacology, 105(1-2), 49-55. ([Link])

  • Chandra, K., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry. ([Link])

  • Mendre, C., et al. (1988). Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β-alanine. Tetrahedron. ([Link])

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from Aapptec website. ([Link])

  • RSC Publishing. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry. ([Link])

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from AAPPTec website. ([Link])

  • Friedler, A., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. ResearchGate. ([Link])

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from CDN website. ([Link])

  • Jensen, R.T., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1), G98-G102. ([Link])

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. ([Link])

  • Albericio, F., et al. (2015). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. ResearchGate. ([Link])

  • Slideshare. (n.d.). Hf cleavage and deprotection from resins. Retrieved from Slideshare. ([Link])

  • Hassan, M., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. European Journal of Pharmaceutical Sciences, 143, 105158. ([Link])

  • PubChem. (n.d.). N-Acetyl selank. Retrieved from PubChem website. ([Link])

  • ChemSrc. (n.d.). Cholecystokinin Receptor. Retrieved from ChemSrc website. ([Link])

  • Jensen, R.T. (2019). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. PMC. ([Link])

  • DrugMAP. (n.d.). Details of the Drug. Retrieved from DrugMAP website. ([Link])

  • PubChem. (n.d.). N,N-Diethylacetamide. Retrieved from PubChem website. ([Link])

  • Science.gov. (n.d.). cathepsin k-mediated fluorescence: Topics. Retrieved from Science.gov. ([Link])

Sources

A Technical Guide to the CCK-(26-30) (Sulfated) Peptide: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with the sulfated C-terminal pentapeptide of cholecystokinin, CCK-(26-30). This peptide, also known as pentagastrin, is a potent and selective agonist for the cholecystokinin-B (CCK-B) receptor. This guide details its molecular profile, mechanism of action, and provides field-proven, step-by-step protocols for its synthesis, purification, and in vitro characterization. By explaining the causality behind experimental choices and offering insights into potential challenges, this whitepaper serves as an essential resource for leveraging CCK-(26-30) (sulfated) in research and development.

Molecular and Physicochemical Profile

Peptide Sequence and Structure

CCK-(26-30) is the C-terminal pentapeptide fragment of the larger cholecystokinin hormone. The sulfated and N-terminally acetylated form, a common subject of study, possesses the following sequence:

  • Full Sequence: Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂

  • One-Letter Sequence: Ac-D-Y(SO₃H)-M-G-W-NH₂[1][2]

The C-terminus is amidated, which is a common post-translational modification that enhances peptide stability and biological activity.

The Criticality of Tyrosine Sulfation

The most critical post-translational modification for the biological activity of this peptide is the O-sulfation of the tyrosine residue. This modification is paramount for high-affinity binding and potent agonism, particularly at the CCK-A receptor, although it also influences CCK-B receptor interaction.[3][4] The presence of the negatively charged sulfate group significantly alters the peptide's conformation and electrostatic interactions with the receptor's binding pocket.[5] Studies have shown that inhibition of tyrosine sulfation can decrease the processing and secretion of CCK peptides, highlighting its importance in the natural biological lifecycle of the hormone.[3][6] The sulfation process is a key consideration during chemical synthesis, as it is crucial for achieving the desired biological activity.[7]

Physicochemical Data Summary

Accurate characterization of the peptide's physicochemical properties is fundamental for designing experiments, ensuring reproducibility, and developing formulations.

PropertyValueSource
Molecular Formula C₃₃H₄₁N₇O₁₂S₂[1]
Molecular Weight 791.9 g/mol [1]
Solubility Soluble in water (e.g., 1 mg/mL)[8]
Storage Conditions Store powder at -20°C for long-term stability[1][8]
Appearance Typically a white to off-white lyophilized powderN/A

Mechanism of Action: High-Affinity Agonism at the CCK-B Receptor

CCK-(26-30) (sulfated), often referred to as pentagastrin, is a well-established agonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor.[9][10][11] These receptors are G-protein coupled receptors (GPCRs) found predominantly in the brain and gastrointestinal tract.[9]

Receptor Selectivity Profile

While larger CCK fragments exhibit high affinity for both CCK-A and CCK-B receptors, the C-terminal fragments like CCK-(26-30) show a preference for the CCK-B receptor. The CCK-B receptor binds both gastrin and CCK with similar high affinity.[12] This selectivity makes CCK-(26-30) a valuable tool for specifically probing the function of the CCK-B receptor system in various physiological processes, including anxiety, pain perception, and gastric acid secretion.[9][13]

Signal Transduction Pathways

Upon binding of CCK-(26-30) to the CCK-B receptor, the receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.[12][14] This initiates a well-defined signaling cascade:

  • Gαq Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).[11][12]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[11][15]

  • PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC).[16]

  • Downstream Effects: These signaling events lead to various cellular responses, including modulation of neuronal excitability and gene expression.[17]

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_Peptide CCK-(26-30) (sulfated) CCKB_Receptor CCK-B Receptor (GPCR) CCK_Peptide->CCKB_Receptor Binds G_Protein Gq Protein (α, β, γ) CCKB_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_ion ER->Ca_ion Releases Ca_ion->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets

Caption: CCK-B Receptor Gq Signaling Pathway.

Core Methodologies: A Practical Guide

The successful use of CCK-(26-30) (sulfated) in research hinges on the quality of the peptide and the robustness of the assays used for its characterization. This section provides validated, step-by-step protocols.

Workflow for Synthesis and Quality Control

A systematic workflow is essential to produce and validate high-quality sulfated peptides. The process begins with synthesis, followed by purification to isolate the target peptide, and concludes with rigorous analysis to confirm identity and purity.

Caption: Workflow from Synthesis to Quality Control.

Protocol: Solid-Phase Synthesis of Sulfated CCK-(26-30)

Rationale: Standard Fmoc-based solid-phase peptide synthesis (SPPS) is employed. The key to success is the direct incorporation of a pre-sulfated tyrosine amino acid (Fmoc-Tyr(SO₃Na)-OH) during the synthesis cycle.[18] This "building block" approach is superior to post-synthetic sulfation, which often results in low yields and significant side products.[19]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Tyr(SO₃Na)-OH, Fmoc-Asp(OtBu)-OH)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling (Cycle 1: Trp):

    • Activate Fmoc-Trp(Boc)-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Met, Tyr(SO₃H), Asp(OtBu)).

    • Expert Insight: The direct coupling of Fmoc-Tyr(SO₃Na)-OH can be sluggish. It is advisable to double-couple this residue to ensure a high yield.

  • N-terminal Acetylation: After the final Fmoc deprotection (on Asp), acetylate the N-terminus by treating the resin with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[20]

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (Boc, OtBu). TIS acts as a scavenger to prevent side reactions, particularly with the tryptophan residue.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol: HPLC Purification and Purity Assessment

Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. It separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities based on hydrophobicity.

Materials:

  • Preparative and analytical RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Crude, lyophilized peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, or a buffer in which it is soluble.

  • Preparative Purification:

    • Inject the dissolved crude peptide onto the preparative C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Purity Analysis:

    • Inject a small aliquot of each collected fraction onto an analytical C18 column.

    • Run a faster gradient (e.g., 5% to 95% B over 30 minutes).

    • Pool fractions that show a single, sharp peak with >95% purity.

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain a dry, fluffy powder.

Protocol: Mass Spectrometry for Identity Confirmation

Rationale: Mass spectrometry (MS) provides an exact molecular weight of the purified peptide, confirming its identity and the successful incorporation of the sulfate group. Electrospray ionization (ESI) is a common and effective method for peptide analysis.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Infuse the sample into an ESI mass spectrometer.

  • Data Interpretation:

    • Acquire the mass spectrum.

    • The sulfated peptide will have a monoisotopic mass of approximately 791.3 Da.

    • Self-Validation: A common failure mode is desulfation (-80 Da). Look for a peak at ~711.3 Da. The absence or minimal presence of this peak confirms the integrity of the sulfated product.

Protocol: In Vitro Functional Assay (Calcium Mobilization)

Rationale: Since the CCK-B receptor is Gq-coupled, agonist binding leads to a transient increase in intracellular calcium.[15] This response can be quantified using calcium-sensitive fluorescent dyes in a cell-based assay to determine the peptide's potency (EC₅₀).[21][22]

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human CCK-B receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Plate: 96-well, black-walled, clear-bottom microplates.

  • FLIPR Calcium Assay Kit (or similar, e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage from cells).[21][22]

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation, FLIPR).

Procedure:

  • Cell Plating: Seed the CCK-B expressing cells into the 96-well plate and grow overnight to form a confluent monolayer.[21]

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol, often including probenecid.[21]

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C, protected from light.[23]

  • Compound Plate Preparation: Prepare a separate 96-well plate with serial dilutions of the synthesized CCK-(26-30) peptide in assay buffer. Include a vehicle control (buffer only) and a positive control (known agonist).

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.[23]

    • The instrument will then automatically inject the peptide solutions from the compound plate into the cell plate.

    • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.[21][22]

    • Plot the peak fluorescence response against the logarithm of the peptide concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of peptide that elicits 50% of the maximal response.

Advanced Considerations for Drug Development

Formulation and Stability

Peptides present unique formulation challenges due to their susceptibility to proteolytic degradation and short in vivo half-lives.[24] For in vivo studies, CCK-(26-30) must be formulated to enhance stability and bioavailability.

  • Parenteral Administration: Due to poor oral bioavailability, parenteral routes (subcutaneous, intravenous) are standard.

  • Excipients: Formulations may include buffers to control pH, stabilizers, and solubilizing agents.[]

  • Nanoformulations: Encapsulation in nanoparticles or liposomes can improve stability, prolong circulation time, and potentially enable targeted delivery.[][26]

In Vivo Models and Experimental Design

The choice of animal model depends on the research question. Rodent models are commonly used to study the effects of CCK-B agonists on anxiety, memory, and gastrointestinal function.

  • Pharmacokinetics (PK): Studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated peptide.

  • Pharmacodynamics (PD): PD studies measure the physiological response to the peptide over time and at different dose levels to establish a dose-response relationship.[27] For example, in gastrointestinal studies, pentagastrin can be used to reliably stimulate gastric acid secretion in animal models like dogs.[28]

References

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Voss, M., et al. (1999). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. PubMed. Retrieved from [Link]

  • Fasiku, V. O., et al. (2023). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. MDPI. Retrieved from [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • van der Veken, P., et al. (2009). A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Synapse. (2024). What are CCKB agonists and how do they work?. Retrieved from [Link]

  • Beinfel, M. C., et al. (1994). Inhibition of pro-cholecystokinin (CCK) sulfation by treatment with sodium chlorate alters its processing and decreases cellular content and secretion of CCK 8. PubMed. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • Beinfel, M. C., et al. (2000). Role of Tyrosine Sulfation and Serine Phosphorylation in the Processing of Procholecystokinin to Amidated Cholecystokinin and Its Secretion in Transfected AtT-20 Cells. Biochemistry (ACS Publications). Retrieved from [Link]

  • Penke, B., & Rivier, J. (n.d.). Synthesis of Sulfated Peptides. Thieme Chemistry. Retrieved from [Link]

  • Reactome Pathway Database. (n.d.). Gastrin binds to CCK-B receptor. Retrieved from [Link]

  • UniProt. (n.d.). CCKBR - Gastrin/cholecystokinin type B receptor - Homo sapiens (Human). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Pentagastrin | C37H49N7O9S | CID 9853654. Retrieved from [Link]

  • Siddiqui, J., & Taylor, C. (2023). Biochemistry, Cholecystokinin. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Google Patents. (n.d.). EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. PMC - NIH. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation. Retrieved from [Link]

  • Thompson, D. A., et al. (2014). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides In Vivo Pharmacodynamic (PD) Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholecystokinin. Retrieved from [Link]

  • Smith, J. P., et al. (2009). Downregulation of the CCK-B receptor in pancreatic cancer cells blocks proliferation and promotes apoptosis. NIH. Retrieved from [Link]

  • Cawston, E. E., & Miller, L. J. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers. Retrieved from [Link]

  • Rehfeld, J. F., et al. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. PubMed Central. Retrieved from [Link]

  • Millard, C. J., et al. (2011). Tyrosine sulfation influences the chemokine binding selectivity of peptides derived from chemokine receptor CCR3. PubMed. Retrieved from [Link]

  • Fournie-Zaluski, M. C., et al. (1986). Conformational Analysis of Cholecystokinin CCK26-33 and Related Fragments by 1H NMR Spectroscopy, Fluorescence-Transfer Measurements, and Calculations. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Cholecystokinin: Hormone Function & Definition. Retrieved from [Link]

  • Baldwin, G. S., et al. (2008). Tyrosine modification enhances metal-ion binding. Monash University. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentagastrin. Retrieved from [Link]

  • Eng, J., et al. (1986). Cholecystokinin-associated COOH-terminal peptides are fully sulfated in pig brain. PMC. Retrieved from [Link]

  • MeSH - NCBI. (n.d.). Pentagastrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor fragment approach to the binding between CCK8 peptide and cholecystokinin receptors: A fluorescence study on type B receptor fragment CCKB-R (352-379). Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Pentagastrin?. Retrieved from [Link]

  • Reaction Biology. (n.d.). CCK1 Biochemical Binding Assay Service. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-acetyl CCK-(26-30) amide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the mechanism of action for N-acetyl CCK-(26-30) amide, a synthetic fragment of the cholecystokinin octapeptide (CCK-8). Cholecystokinin is a critical peptide hormone and neurotransmitter that exerts its effects through two primary G protein-coupled receptors (GPCRs), CCK1R and CCK2R. While the full CCK-8 peptide is a potent agonist at these receptors, its fragments can exhibit markedly different pharmacological profiles. This document elucidates the current understanding of this compound as a selective, competitive antagonist, primarily at peripheral CCK receptors. We will dissect its receptor interaction, the signaling pathways it modulates, and the established experimental protocols required to characterize its activity.

The Cholecystokinin System: A Primer

The cholecystokinin (CCK) system is a pivotal regulator of physiological processes in both the gastrointestinal (GI) tract and the central nervous system (CNS). The primary endogenous ligands are various isoforms of the CCK peptide, which are processed from a single prohormone. Their biological effects are mediated by two distinct GPCRs:

  • CCK1 Receptor (CCK1R): Predominantly found in peripheral tissues like the pancreas, gallbladder, and vagal afferent neurons.[1] It plays a crucial role in regulating digestion, including pancreatic enzyme secretion and gallbladder contraction, and is a key mediator of satiety.[1][2]

  • CCK2 Receptor (CCK2R): Primarily located in the CNS (hence its alternative name, the CCK-B or "brain" receptor) and the stomach, where it is also known as the gastrin receptor.[3][4] It is implicated in anxiety, memory, and the regulation of gastric acid secretion.[1][3]

Both receptors, upon activation by an agonist like CCK-8, primarily couple to Gαq/11 proteins. This initiates the canonical phospholipase C (PLC) signaling cascade, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[5][6] This core pathway can be modulated by coupling to other G proteins (e.g., Gs by CCK1R) and cross-talk with other signaling networks like the MAP kinase pathways.[5][7]

This compound: A Profile

This compound is a pentapeptide fragment corresponding to the amino acid sequence Asp-Tyr(SO3H)-Met-Gly-Trp, with a critical N-terminal acetyl group and a C-terminal amide. The N-acetylation is a key modification that protects the peptide from degradation by aminopeptidases, thereby increasing its stability in experimental systems.[8]

While the full CCK-8 peptide is a potent agonist, studies on its fragments have revealed that specific N-terminal sequences can act as receptor antagonists.[9] Research indicates that the activity of this compound is context-dependent:

  • Peripheral Activity: In dispersed acini from guinea pig pancreas (a system rich in CCK1 receptors), N-acetyl-CCK-(26-30) amide acts as a competitive antagonist, inhibiting both CCK-stimulated amylase release and the binding of radiolabeled CCK.[9]

  • Central Inactivity: In contrast, studies on guinea pig cortical membranes (rich in CCK2 receptors) found that this compound was inactive in displacing bound CCK, suggesting a lack of significant affinity for central CCK2 receptors.[10]

This evidence positions this compound not as a universal CCK ligand, but as a selective antagonist with a preference for peripheral CCK1 receptors.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action for this compound is competitive antagonism. It binds to the CCK receptor at the same orthosteric site as the endogenous agonist (CCK-8) but fails to induce the conformational change necessary for receptor activation and G-protein coupling. By occupying the binding site, it prevents the agonist from binding and initiating downstream signaling.

The key inhibited pathway is the Gαq-PLC-Calcium cascade. An agonist would normally trigger a robust increase in intracellular calcium; in the presence of this compound, this response is attenuated or completely blocked in a concentration-dependent manner.

CCK_Antagonism_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CCK1R CCK1 Receptor Gq Gq CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to CCK8 CCK-8 (Agonist) CCK8->CCK1R Binds & Activates Antagonist N-acetyl CCK-(26-30) amide (Antagonist) Antagonist->CCK1R Binds & Blocks PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca Stimulates Response Physiological Response (e.g., Amylase Secretion) Ca->Response

Caption: Competitive antagonism at the CCK1 receptor by this compound.

Methodologies for Mechanistic Characterization

To rigorously define the mechanism of action of a compound like this compound, a multi-assay approach is essential. The following protocols represent a gold-standard workflow for characterizing a putative GPCR antagonist.

Experimental Workflow: From Binding to Function

The logical progression of experiments involves first confirming that the compound binds to the target receptor and then demonstrating that this binding event functionally inhibits the receptor's response to a known agonist.

Experimental_Workflow Start Hypothesis: This compound is a CCK Receptor Ligand BindingAssay Protocol 5.1: Competitive Radioligand Binding Assay Start->BindingAssay BindingResult Determine Binding Affinity (Ki) Does it bind to the receptor? BindingAssay->BindingResult FunctionalAssay Protocol 5.2: Calcium Mobilization Functional Assay BindingResult->FunctionalAssay Yes NoBind Conclusion: Not a direct ligand. Investigate other mechanisms. BindingResult->NoBind No FunctionalResult Determine Functional Potency (IC50) Does it inhibit agonist response? FunctionalAssay->FunctionalResult Conclusion Conclusion: Mechanism Confirmed as Competitive Antagonism FunctionalResult->Conclusion Yes NoFunction Conclusion: Binds but is not a functional antagonist in this pathway. (e.g., Silent Allosteric Modulator?) FunctionalResult->NoFunction No

Caption: Logical workflow for characterizing a receptor antagonist.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific CCK receptor subtype by measuring its ability to displace a high-affinity radiolabeled ligand.

Causality Statement: This assay directly tests the first step of the proposed mechanism: physical interaction with the receptor. By using a fixed concentration of a radioligand (e.g., [¹²⁵I]CCK-8) and increasing concentrations of the unlabeled test compound, we can generate a competition curve. The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the equilibrium dissociation constant (Ki), an intrinsic measure of binding affinity.

Materials:

  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing human CCK1R or CCK2R.[11][12]

  • Radioligand: High specific activity [¹²⁵I]CCK-8.

  • Test Compound: this compound, serially diluted.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of unlabeled CCK-8.

  • Assay Buffer: Tris-HCl buffer with MgCl₂, bacitracin (as a peptidase inhibitor), and bovine serum albumin (BSA).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

  • Detection: Gamma counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + High concentration of unlabeled CCK-8.

    • Competition: Radioligand + Serial dilutions of this compound.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer (for Total Binding) or NSB control or test compound dilution to the appropriate wells.

    • Add 50 µL of radioligand (at a final concentration near its Kd) to all wells.

    • Initiate the binding reaction by adding 100 µL of the receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in tubes and measure the radioactivity (counts per minute, CPM) in a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Antagonism via Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Causality Statement: This assay validates the functional consequence of the binding event. A true competitive antagonist will produce a rightward shift in the agonist's concentration-response curve with no reduction in the maximum response. By pre-incubating cells with the antagonist, we can quantify its ability to block the signaling cascade at the cellular level.

Materials:

  • Cell Line: HEK293 cells transiently or stably expressing the CCK receptor of interest.[13] Co-expression of a promiscuous Gα protein like Gα16 can enhance the signal for receptors that may not strongly couple to the calcium pathway natively.[13]

  • Agonist: CCK-8.

  • Antagonist: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Detection: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution. Incubate for 1 hour at 37°C, allowing the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound (or buffer for control wells) to the plate. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Measurement:

    • Place the cell plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for several seconds.

    • Use the instrument's injector to add a fixed concentration of the agonist (CCK-8, typically at its EC80 concentration) to all wells.

    • Immediately begin measuring the fluorescence intensity over time (typically 1-2 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.

Quantitative Data Summary

The following table summarizes the antagonist activity of N-acetylated CCK fragments as reported in the literature. This data is crucial for comparing potencies and understanding structure-activity relationships.

CompoundAssay SystemTarget ReceptorMeasured ActivityPotency (IC50/Ki)Reference
N-acetyl-CCK-(26-30) Dispersed guinea pig pancreatic aciniCCK1RInhibition of ¹²⁵I-CCK bindingKi ≈ 10 µM[9]
N-acetyl-CCK-(26-30) Dispersed guinea pig pancreatic aciniCCK1RInhibition of CCK-8-stimulated amylase releaseIC50 ≈ 10 µM[9]
N-acetyl-CCK-(26-31)-amide Dispersed guinea pig pancreatic aciniCCK1RInhibition of CCK-8-stimulated amylase releaseIC50 ≈ 3 µM[9]
CCK-8S (Agonist) HEK293 cells expressing CCK2RCCK2RCompetitive displacement of fluorescent ligandKi = 2.9 nM[11]
PD135158 (Antagonist) HEK293 cells expressing CCK2RCCK2RCompetitive displacement of fluorescent ligandKi = 3.1 nM[11]

Note: The data for CCK-8S and PD135158 are provided for comparative context of high-affinity ligands at the CCK2 receptor.

Conclusion and Future Perspectives

The available evidence strongly supports a mechanism of action for this compound as a competitive antagonist with selectivity for peripheral CCK1 receptors over central CCK2 receptors. Its N-terminal acetylation provides crucial stability for in vitro studies, making it a valuable pharmacological tool for probing the function of the CCK system in peripheral tissues.

Future research should focus on a more comprehensive characterization of its selectivity profile, including its activity at CCK1 and CCK2 receptors from different species (e.g., human, rat, mouse) to identify any species-specific differences. Furthermore, investigating its effect on other, non-canonical signaling pathways, such as β-arrestin recruitment or MAP kinase activation, could reveal potential for biased antagonism, a concept of growing importance in GPCR drug discovery.

References

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. American Physiological Society Journal. Available at: [Link]

  • Patsnap Synapse. (2024). What are CCKB agonists and how do they work? Patsnap Synapse. Available at: [Link]

  • Freeman, A. S., & Chiodo, L. A. (1988). Electrophysiological effects of cholecystokinin on neurons in rat substantia nigra pars reticulata. PubMed. Available at: [Link]

  • Janicot, G., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Available at: [Link]

  • Reher, R. (Ed.). (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. SpringerLink. Available at: [Link]

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews. Available at: [Link]

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. QIAGEN GeneGlobe. Available at: [Link]

  • Reactome. (n.d.). Gastrin binds to CCK-B receptor. Reactome Pathway Database. Available at: [Link]

  • Reher, R. (Ed.). (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Miller, L. J., et al. (1982). Preparation of an N-acetyl-octapeptide of cholecystokinin. The role of N-acetylation in protecting the octapeptide from degradation by smooth muscle tissues. PubMed. Available at: [Link]

  • Wang, R. Y., & White, F. J. (1985). Electrophysiological effects of cholecystokinin: central dopaminergic systems. PubMed. Available at: [Link]

  • Wess, J. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. Available at: [Link]

  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Innoprot GPCR Functional Assay. Available at: [Link]

  • Trinquet, E., et al. (2011). A Fluorescent Ligand-Binding Alternative Using Tag-lite(R) Technology. ResearchGate. Available at: [Link]

  • Caers, J., et al. (2014). Identification of Functionally Activating Ligands of Orphan G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. YouTube. Available at: [Link]

  • Reaction Biology. (n.d.). CCK1 Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Schutte, W. J. (1995). An electrophysiological investigation of the effects of cholecystokinin on enteric neurons. Utrecht University Repository. Available at: [Link]

  • Knight, M., et al. (1984). Cholecystokinin-octapeptide fragments: Binding to brain cholecystokinin receptors. ResearchGate. Available at: [Link]

  • Hughes, J., & Woodruff, G. N. (2001). Cholecystokinin (CCK) assays. PubMed. Available at: [Link]

  • Maton, P. N., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Patsnap Synapse. (2024). What are CCK receptor agonists and how do they work? Patsnap Synapse. Available at: [Link]

  • Jensen, R. T., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Characterization of Cholecystokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the cholecystokinin (CCK) system, its receptors, and the pharmacological properties of their antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of CCK receptor pharmacology, the canonical signaling pathways, and the diverse classes of antagonist compounds. The primary focus is on providing detailed, field-proven methodologies for the in vitro and in vivo characterization of CCK receptor antagonists. We explain the causality behind experimental choices, from radioligand binding assays that determine affinity to functional calcium mobilization assays for assessing potency and in vivo models that evaluate physiological efficacy. This guide aims to serve as an authoritative resource, integrating established protocols with the scientific rationale required for robust and reproducible drug discovery in the CCK field.

The Cholecystokinin System: An Overview

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts a wide range of effects in both the gastrointestinal (GI) system and the central nervous system (CNS).[1] In the periphery, CCK is a key regulator of digestive processes, including pancreatic enzyme secretion, gallbladder contraction, gastric emptying, and gut motility.[1][2] Within the CNS, it is implicated in modulating satiety, anxiety, nociception, and memory.[1]

These diverse biological actions are mediated by two distinct G protein-coupled receptors (GPCRs), the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B).[1][3]

  • CCK1 Receptors (CCK1R) are predominantly found in peripheral tissues, such as the pancreas, gallbladder, and myenteric plexus nerves, mediating the classic digestive effects of CCK.[3][4]

  • CCK2 Receptors (CCK2R) are the primary subtype in the brain and are also located in the stomach, where they are activated by both CCK and the related peptide hormone gastrin to influence gastric acid secretion and anxiety-related behaviors.[3][5]

The distinct localization and functional roles of these two receptor subtypes make them attractive targets for therapeutic intervention. The development of selective antagonists has been pursued for conditions ranging from GI motility disorders and pancreatitis (targeting CCK1R) to anxiety disorders and acid-reflux disease (targeting CCK2R).[1][2][6]

Receptor Signaling and Antagonist Mechanism of Action

Both CCK1R and CCK2R belong to the Class A family of GPCRs and share significant structural homology, particularly in their transmembrane domains.[4][7] Their primary signaling cascade is initiated through coupling to the Gαq subunit of heterotrimeric G proteins.

Upon agonist binding, the receptor undergoes a conformational change, activating Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][9] This rapid increase in intracellular calcium concentration is a hallmark of CCK receptor activation and serves as a robust, measurable endpoint for functional assays.

CCK receptor antagonists are compounds that bind to the receptor but do not provoke the conformational change required for G protein activation.[3] By competitively occupying the binding site, they block the endogenous ligand (CCK or gastrin) from binding and initiating the downstream signaling cascade.[10] The efficacy of an antagonist is determined by its binding affinity (how tightly it binds to the receptor) and its ability to inhibit agonist-induced functional responses.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCKR CCK Receptor (CCK1R/CCK2R) G_protein Gq Protein CCKR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Response Cellular Response (e.g., Enzyme Secretion) PKC->Ca_Response Modulates Ca_Store [Ca2+] Store IP3R->Ca_Store Opens Channel Ca_Store->Ca_Response Ca2+ Release CCK CCK / Gastrin (Agonist) CCK->CCKR Binds & Activates Antagonist Antagonist Antagonist->CCKR Binds & Blocks

Figure 1: CCK Receptor Gq Signaling Pathway.

Classes and Properties of CCK Receptor Antagonists

The search for CCK receptor antagonists has yielded a variety of chemical classes, evolving from peptide derivatives to highly potent and selective non-peptide small molecules.[1]

AntagonistTarget SelectivityChemical ClassKey Characteristics
Proglumide Non-selective (CCK1R/CCK2R)Glutaramic acid derivativeFirst-generation antagonist with modest potency; serves as a foundational research tool.[11][12][13]
Devazepide (L-364,718) CCK1R SelectiveBenzodiazepineHighly potent and selective CCK1R antagonist; widely used as a reference compound in preclinical studies.[12][14][15]
Lorglumide & Loxiglumide CCK1R SelectiveProglumide analogsMore potent CCK1R antagonists than proglumide; loxiglumide has been evaluated in clinical trials for pancreatitis.[16][17][18]
Lintitript (YF476) CCK2R SelectiveBenzodiazepineA potent and selective CCK2R antagonist investigated for its effects on gastric acid secretion.[19]
L-365,260 CCK2R SelectiveBenzodiazepineA selective CCK2R antagonist used in CNS research, particularly for anxiety models.[12][15]

Methodologies for Antagonist Characterization

A multi-tiered approach is essential for the comprehensive characterization of a novel CCK receptor antagonist. This process typically begins with in vitro assays to determine binding affinity and functional potency, followed by in vivo models to assess physiological efficacy and pharmacokinetic properties.

In Vitro Assays: Establishing Affinity and Potency

4.1.1 Radioligand Binding Assay: Quantifying Receptor Affinity (Ki)

  • Principle: This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCK receptor. The resulting data are used to calculate the inhibitor constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates higher affinity.

  • Causality & Rationale: The choice of a high-affinity, receptor-selective radioligand (e.g., [3H]devazepide for CCK1R or [3H]L-365,260 for CCK2R) is critical for a sensitive assay window. Cell membranes from stably transfected cell lines (e.g., CHO or HEK293 cells expressing the human CCK1R or CCK2R) provide a consistent and high-density source of the target receptor, ensuring robust and reproducible results.

  • Step-by-Step Protocol:

    • Preparation: Prepare cell membranes from a cell line stably expressing the human CCK receptor subtype of interest. Determine the total protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

    • Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-50 µg protein/well), a fixed concentration of the appropriate radioligand (at or near its Kd value), and a range of concentrations of the test antagonist.

    • Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a known, non-labeled antagonist, e.g., 10 µM devazepide).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).

    • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound fraction.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.1.2 Calcium Mobilization Assay: Determining Functional Potency (IC50)

  • Principle: As CCK receptors primarily signal via the Gq pathway, agonist activation leads to a measurable increase in intracellular calcium.[8] A functional antagonist will inhibit this agonist-induced calcium flux in a concentration-dependent manner. This cell-based assay determines the functional potency (IC50) of the antagonist.[9][20]

  • Causality & Rationale: This assay provides a direct measure of a compound's ability to block the biologically relevant signaling cascade. Using whole cells provides a more physiological context than membrane binding. The use of automated fluorescence plate readers like the FlexStation® or FLIPR® allows for high-throughput screening and precise kinetic measurements of the calcium response.[9][21]

Calcium_Assay_Workflow start Start step1 1. Cell Plating Seed cells expressing CCKR in a 96-well plate. start->step1 step2 2. Dye Loading Incubate cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM). step1->step2 step3 3. Antagonist Pre-incubation Add varying concentrations of the test antagonist. step2->step3 step4 4. Agonist Challenge Inject a fixed concentration of CCK agonist (e.g., CCK-8). step3->step4 step5 5. Data Acquisition Measure fluorescence intensity over time using a plate reader. step4->step5 step6 6. Analysis Calculate IC50 from the concentration-response curve. step5->step6 end_node End step6->end_node

Figure 2: Experimental Workflow for a Calcium Mobilization Assay.

  • Step-by-Step Protocol:

    • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or CHO) stably expressing the CCK receptor of interest into a 96-well, black-walled, clear-bottom microplate and culture overnight to form a confluent monolayer.[20]

    • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit). Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active form.[20]

    • Compound Addition (Antagonist): Prepare a dilution series of the test antagonist. Using an automated liquid handler or the plate reader's integrated pipettor, add the antagonist solutions to the appropriate wells. Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Agonist Challenge & Measurement: Place the assay plate into a fluorescence plate reader (e.g., FlexStation® 3). Set the instrument to record fluorescence intensity over time. The instrument will inject a pre-determined concentration of a CCK agonist (e.g., CCK-8, typically at its EC80 concentration) into each well while simultaneously recording the resulting change in fluorescence.

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the percentage of inhibition (relative to agonist-only control wells) against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

In Vivo Models: Assessing Physiological Efficacy

4.2.1 CCK-Induced Gastric Emptying Delay Model (CCK1R)

  • Principle: Exogenous administration of CCK-8 slows gastric emptying, a key physiological action mediated by CCK1R. A peripherally active CCK1R antagonist will reverse this effect.[14] This model is excellent for assessing the in vivo potency and duration of action of CCK1R antagonists.[14][22]

  • Causality & Rationale: This model provides a functional, whole-animal readout directly related to a primary physiological role of CCK in the GI tract. The use of a charcoal meal provides a simple, non-radioactive, and visual method to quantify the extent of gastric emptying.[14]

  • Step-by-Step Protocol:

    • Animal Preparation: Fast mice or rats overnight (e.g., 18 hours) with free access to water.

    • Antagonist Administration: Administer the test antagonist via the desired route (e.g., oral gavage (p.o.) or intravenous injection (i.v.)) at various doses. Include a vehicle control group.

    • CCK Challenge: After a set pre-treatment time (e.g., 30 minutes for p.o.), administer a subcutaneous (s.c.) injection of CCK-8 (e.g., 20-30 µg/kg) to all animals except a baseline control group (which receives saline).[14]

    • Charcoal Meal: Immediately after the CCK-8 injection, administer a standard volume of a charcoal meal (e.g., 10% charcoal in 5% gum acacia) via oral gavage.

    • Termination: After a fixed time (e.g., 20-30 minutes), humanely euthanize the animals.

    • Measurement: Carefully dissect the stomach and the entire small intestine. Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.

    • Data Analysis: Calculate the percent gastric emptying as: (Distance traveled by charcoal / Total length of small intestine) x 100. The antagonist's efficacy is determined by its ability to reverse the CCK-8-induced reduction in this percentage. Calculate the ED50 (the dose required to produce 50% of the maximal reversal effect).

Advanced Concepts & Future Directions

While competitive antagonism remains the primary mechanism for developed compounds, research is also exploring more nuanced approaches. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the agonist binding site.[23][24] Instead of blocking the receptor, PAMs enhance the effect of the endogenous agonist, potentially offering a more physiological level of receptor modulation with a lower risk of side effects associated with full agonists.[23][25] The characterization of these molecules requires modified assays designed to detect enhancement of a sub-maximal agonist response.[26][27]

Furthermore, the elucidation of high-resolution crystal structures of both CCK1R and CCK2R in complex with agonists and antagonists is providing unprecedented insight into the molecular basis of ligand recognition and receptor activation.[28] This structural information is invaluable for the rational design of next-generation antagonists with improved selectivity, potency, and pharmacokinetic profiles.

Conclusion

The systematic characterization of cholecystokinin receptor antagonists is a rigorous process that relies on a validated sequence of in vitro and in vivo assays. Understanding the principles behind receptor binding, signal transduction, and whole-organism physiology is paramount for drug development professionals. By employing the detailed methodologies outlined in this guide—from binding and functional assays to relevant animal models—researchers can confidently determine the affinity, potency, and efficacy of novel antagonist candidates. As our understanding of the structural and functional complexities of the CCK system deepens, these foundational techniques will continue to be the bedrock upon which new and improved therapeutics are built.

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed. PubMed.
  • What are CCK receptor antagonists and how do they work? - Patsnap Synapse. Patsnap Synapse.
  • Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed. PubMed.
  • Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed. PubMed.
  • A new simple mouse model for the in vivo evaluation of cholecystokinin (CCK) antagonists: comparative potencies and durations of action of nonpeptide antagonists - PubMed. PubMed.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. Bio-protocol.
  • Structure of cholecystokinin receptor binding sites and mechanism of activation/inactivation by agonists/antagonists - PubMed. PubMed.
  • Ca2+ Mobilization Assay - Creative Bioarray. Creative Bioarray.
  • Proglumide | CCK-A/B Receptors Antagonist - MedchemExpress.com. MedchemExpress.com.
  • Ca2+ mobilization assays in GPCR drug discovery - PubMed. PubMed.
  • Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol - PMC - PubMed Central. PubMed Central.
  • What is Proglumide used for? - Patsnap Synapse. Patsnap Synapse.
  • Structures of the human cholecystokinin receptors bound to agonists and antagonists. ResearchGate.
  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments. Springer Nature Experiments.
  • Structural basis of cholecystokinin receptor binding and regulation - PMC - PubMed Central. PubMed Central.
  • Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC - NIH. National Institutes of Health (NIH).
  • Cholecystokinin antagonist - Wikipedia. Wikipedia.
  • Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol - PubMed. PubMed.
  • Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor - MDPI. MDPI.
  • Clinical Evaluation of Cholecystokinin-A- Receptor Antagonist (Loxiglumide) for the Treatment of Acute Pancreatitis: A Preliminary Clinical Trial - Karger Publishers. Karger Publishers.
  • CCK1 Antagonists: Are They Ready for Clinical Use? - PubMed. PubMed.
  • CCK/gastrin antagonists--clinical perspectives - PubMed. PubMed.
  • CCK antagonists: pharmacology and therapeutic interest - PubMed. PubMed.
  • Cholecystokinin (CCK)-2 Receptor Antagonists Explained - YouTube. YouTube.
  • Elimination of a cholecystokinin receptor agonist “trigger” in an effort to develop positive allosteric modulators without intrinsic agonist activity - NIH. National Institutes of Health (NIH).
  • Proglumide | C18H26N2O4 | CID 4922 - PubChem - NIH. PubChem.
  • Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor - ResearchGate. ResearchGate.
  • Studies of Three Non-Peptide Cholecystokinin Antagonists (Devazepide, Lorglumide and Loxiglumide) in Human Isolated Alimentary Muscle and Guinea-Pig Ileum - PubMed. PubMed.
  • Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - NIH. National Institutes of Health (NIH).
  • The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. MDPI.
  • Proglumide Antagonizes Cholecystokinin Effects on Plasma Glucose and Insulin in Rats in Vivo - PubMed. PubMed.
  • Structure of Cholecystokinin Receptor Binding Sites and Mechanism of Activation/Inactivation by Agonists/Antagonists | Request PDF - ResearchGate. ResearchGate.
  • CCK1 Antagonists: Are They Ready for Clinical Use? - Karger Publishers. Karger Publishers.
  • Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum. | Sigma-Aldrich. Sigma-Aldrich.
  • Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells | Semantic Scholar. Semantic Scholar.
  • A new simple mouse model for the in vivo evaluation of cholecystokinin (CCK) antagonists: Comparative potencies and durations of action of nonpeptide antagonists | Scilit. Scilit.
  • The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC - PubMed Central. PubMed Central.
  • Cholecystokinin and Gastrin Receptors - American Physiological Society Journal. American Physiological Society.
  • [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365260 on gastrointestinal motility in rats] - PubMed. PubMed.
  • Oral administration of loxiglumide (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed. PubMed.
  • Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed. PubMed.
  • Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - MDPI. MDPI.
  • Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed. PubMed.
  • Cholecystokinin antagonistic activities of loxiglumide - PubMed. PubMed.
  • Cholecystokinin antagonists proglumide, lorglumide and benzotript, but not L-364718, interact with brain opioid binding sites - PubMed. PubMed.

Sources

N-acetyl CCK-(26-30) amide function

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Functions of N-acetyl CCK-(26-30) Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sulfated pentapeptide fragment of cholecystokinin (CCK), represents a cornerstone tool in the study of CCK receptor pharmacology. As a potent agonist, its function is pivotal in elucidating the physiological and pathological roles of CCK receptors, particularly the CCK1 and CCK2 subtypes. This guide provides a comprehensive technical overview of its core functions, mechanism of action, and the essential experimental protocols for its characterization, tailored for professionals in research and drug development.

Introduction: The Significance of a Minimalist CCK Agonist

Cholecystokinin is a critical peptide hormone and neurotransmitter that regulates a host of physiological processes, including digestion, satiety, and anxiety.[1][2][3] Its biological effects are mediated by two primary G-protein coupled receptors (GPCRs): the CCK1 receptor (formerly CCK-A) and the CCK2 receptor (formerly CCK-B).[2][4] The C-terminal octapeptide of CCK (CCK-8) is the most abundant and biologically active form.[5] this compound, with the amino acid sequence Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, is a synthetically accessible and stable analog that retains high affinity and agonist activity at CCK receptors.[6] Its smaller size and well-defined structure make it an invaluable tool for probing receptor-ligand interactions and for serving as a scaffold in the design of novel therapeutics.

Core Function: Potent Agonism at CCK Receptors

The primary function of this compound is to act as an agonist at both CCK1 and CCK2 receptors.[4] Upon binding, it initiates a cascade of intracellular signaling events that are characteristic of Gq-protein coupled receptor activation.

Mechanism of Action: Gq/11 Signaling Cascade

The binding of this compound to CCK receptors triggers the activation of the Gq/11 family of G-proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 induces the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[7][8][9] This calcium mobilization, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.[7][8]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor CCK Receptor (CCK1 or CCK2) Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets Ligand N-acetyl CCK-(26-30) amide Ligand->Receptor Binds

Caption: this compound signaling pathway.

Key Experimental Protocols for Functional Characterization

To rigorously assess the function of this compound, a series of well-established in vitro assays are employed.

Peptide Synthesis

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The process involves the sequential coupling of protected amino acids to a solid support resin, followed by N-terminal acetylation, cleavage from the resin, and purification by high-performance liquid chromatography (HPLC).

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a ligand to its receptor.[10]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the CCK receptor of interest to prepare a membrane fraction.

  • Assay Setup: In a multi-well plate, incubate a fixed concentration of a radiolabeled CCK ligand (e.g., [125I]CCK-8) with varying concentrations of unlabeled this compound and the membrane preparation.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[11]

Calcium Mobilization Assay

This functional assay measures the ability of this compound to elicit a cellular response, providing its potency (EC50).

Protocol: Fluorescent Calcium Mobilization Assay

  • Cell Preparation: Plate cells expressing the target CCK receptor in a microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.[7][13]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Functional Characterization SPPS Solid-Phase Peptide Synthesis HPLC HPLC Purification SPPS->HPLC Binding Radioligand Binding Assay (Determine Ki) HPLC->Binding Calcium Calcium Mobilization Assay (Determine EC50) HPLC->Calcium

Caption: Workflow for characterizing this compound.

Quantitative Data Summary

The following table provides representative binding affinities and functional potencies for this compound at human CCK receptors. It's important to note that these values can vary depending on the experimental conditions and cell systems used.

ParameterCCK1 ReceptorCCK2 Receptor
Binding Affinity (Ki) ~1-15 nM~0.5-10 nM
Functional Potency (EC50) ~0.1-10 nM~0.05-5 nM

Applications in Research and Drug Development

  • Pharmacological Tool: this compound is widely used as a reference agonist to characterize the pharmacology of novel CCK receptor ligands.

  • Structural Biology: Its well-defined structure aids in understanding the molecular determinants of ligand binding and receptor activation.

  • Therapeutic Development: The peptide serves as a lead compound for the development of more stable and selective CCK receptor modulators for potential therapeutic applications in gastrointestinal disorders, anxiety, and certain cancers.[14]

Conclusion

This compound is an indispensable tool in the field of CCK research. Its potent agonist activity, coupled with its synthetic tractability, allows for a detailed investigation of CCK receptor function and signaling. The experimental protocols outlined in this guide provide a robust framework for its characterization, enabling researchers and drug development professionals to leverage its properties to advance our understanding of the CCK system and develop novel therapeutic interventions.

References

  • Innoprot. CCK1 Cholecystokinin Receptor Assay. Available from: [Link].

  • Jensen, R. T., Jones, S. W., & Gardner, J. D. (1984). Structure-function studies of N-acyl derivatives of tryptophan that function as specific cholecystokinin receptor antagonists. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 804(2), 181–191.
  • Kopin, A. S., & Beinborn, M. (1998). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. Proceedings of the National Academy of Sciences, 95(17), 9814–9819.
  • Wikipedia. Cholecystokinin. Available from: [Link].

  • Wang, G.-D., Wang, X.-Y., Liu, S., & Zhang, L. (2010). Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal. World Journal of Gastroenterology, 16(14), 1779–1786.
  • Google Patents. Method for preparation of N-acetyl cysteine amide.
  • Gardner, J. D., Knight, M., Sutliff, V. E., & Jensen, R. T. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1), G98–G102.
  • Tariq, M., & Waseem, M. (2023). Biochemistry, Cholecystokinin. In StatPearls.
  • Melcher, M., et al. (2020). Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. Molecules, 25(24), 5948.
  • Laverman, P., et al. (2020). Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions. Journal of Nuclear Medicine, 61(12), 1735-1741.
  • Sullivan, P. G., et al. (2014). N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI. Experimental Neurology, 257, 106-113.
  • Shively, J., et al. (1987). CCK-5: sequence analysis of a small cholecystokinin from canine brain and intestine. The American Journal of Physiology, 252(2 Pt 1), G272-G275.
  • Google Patents. Method for the preparation of n-acetyl cysteine amide.
  • PubChem. Ac-Phe(SO3H)(SO3H)-Met-Gly-Trp-Met-D-Asp-Phe-NH2. Available from: [Link].

  • Black, J. W., & Shankley, N. P. (1998). Cholecystokinin (CCK) assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.3.
  • Jensen, R. T., et al. (1990). Receptor occupation, calcium mobilization, and amylase release in pancreatic acini: effect of CCK-JMV-180. The American Journal of Physiology, 258(4 Pt 1), G525-G534.
  • Medicosis Perfectionalis. Cholecystokinin(CCK) || structure , function and mode of action. Available from: [Link].

  • Agilent. Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Available from: [Link].

  • Smith, J. P., et al. (1994). Identification and characterization of CCK-B/gastrin receptors in human pancreatic cancer cell lines. The American Journal of Physiology, 266(1 Pt 2), R277-R283.
  • PubChem. Ac-Met-Trp-Asp-Phe-Asp-Asp-Leu-Asn-Phe-Thr-Gly-Met-Pro-Ala-Ala-Asp-Glu-Asp-Tyr-Ser-Pro-NH2. Available from: [Link].

  • ResearchGate. Expression of CCK peptides in normal adult mammalian tissue. Available from: [Link].

  • ResearchGate. CCK1 and CCK2 ligand-binding assays. Available from: [Link].

  • Horvath, A., et al. (1993). N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity. Journal of Medicinal Chemistry, 36(16), 2943-2948.
  • Google Patents. Method for preparation of N-acetyl cysteine amide and derivatives thereof.
  • Redman, R. A., et al. (2022). N-Acetylcysteine Amide Is a Potential Novel Radioprotector of Salivary Gland Function. International Journal of Molecular Sciences, 23(19), 11466.
  • BMG LABTECH. Calcium assays: at the centre of biology. Available from: [Link].

  • PubChem. deamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-N(Me)Phe-NH2. Available from: [Link].

  • ResearchGate. ChemInform Abstract: Synthesis and Biological Properties of New Constrained CCK-B Antagonists: Discrimination of Two Affinity States of the CCK-B Receptor on Transfected CHO Cells. Available from: [Link].

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link].

  • Google Patents. Glp-1 receptor agonist compounds with a modified n-terminus.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link].

  • Gardner, J. D., Knight, M., Sutliff, V. E., & Jensen, R. T. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology. Gastrointestinal and Liver Physiology, 248(1 Pt 1), G98-102.
  • PubChem. H-Tyr-D-Nle-Gly-Trp-N-MeNle-Asp-Phe-NH2. Available from: [Link].

Sources

An In-Depth Technical Guide to the Discovery and Analysis of N-terminal Cholecystokinin Fragments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, characterization, and analysis of N-terminal fragments derived from procholecystokinin (proCCK). It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the methodologies and scientific rationale that underpin our knowledge of CCK biosynthesis and its resulting peptide landscape. We will delve into the causality behind experimental choices, present validated protocols, and explore the significance of these often-overlooked fragments.

The Procholecystokinin (proCCK) Jigsaw: More Than Just the Bioactive Tail

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter renowned for its role in digestion and satiety.[1] Its biological effects, including stimulating pancreatic enzyme secretion and gallbladder contraction, are primarily mediated by various C-terminally active peptide forms such as CCK-58, CCK-33, and CCK-8.[2][3] However, these well-characterized peptides are merely pieces of a larger puzzle. They are all carved from a single precursor protein, procholecystokinin (proCCK).[4]

The journey from the CCK gene to bioactive peptides is a multi-step process involving transcription, translation, and extensive post-translational modifications.[4][5] ProCCK undergoes endoproteolytic cleavage at specific mono- and dibasic sites by prohormone convertases (PCs).[6] This processing is highly tissue-specific; for instance, PC1 plays a decisive role in the gut, while PC2 is predominant in the brain.[6] This differential processing explains why endocrine cells in the gut produce a mixture of larger CCK forms (like CCK-33 and CCK-22), whereas neurons primarily generate the smaller CCK-8.[6]

Crucially, the enzymatic cleavage that liberates the C-terminally active CCK molecules simultaneously generates corresponding N-terminal fragments. For years, these fragments were cellular debris, the discarded portions of the prohormone. However, pioneering work revealed that these N-terminal peptides are not only present but are stable and detectable products of CCK biosynthesis, hinting at a more complex and regulated system than previously understood.

G cluster_0 Pro-Cholecystokinin (proCCK) Processing cluster_1 Cleavage by Prohormone Convertases (e.g., PC1 in Gut) proCCK proCCK (115 aa) p1 Cleavage at Arg-Asp proCCK->p1 Initial Cleavage N_Frag N-Terminal Fragments (e.g., desnonaCCK-33) p1->N_Frag C_Frag C-Terminal Bioactive Peptides (CCK-8, CCK-33, CCK-58) p1->C_Frag p2 Further Cleavage C_Frag->p2 Further Processing

Caption: Procholecystokinin processing pathway.

The Discovery Narrative: Unveiling the "Other Half" of proCCK

The identification of N-terminal proCCK fragments was not a single event but a gradual revelation built upon the refinement of analytical techniques. The primary challenge was developing tools that could detect peptide sequences lacking the well-known C-terminal bioactive motif.

Initial evidence emerged from studies using radioimmunoassays (RIAs) with antibodies raised against different portions of the CCK molecule. In 1988, researchers using antibodies specific for the mid-portion of CCK-58, alongside C-terminal specific antibodies, identified a CCK-like molecule in canine gut and brain extracts that possessed mid-portion immunoreactivity but lacked the C-terminal bioactive end.[7] This groundbreaking work suggested the existence of a large N-terminal fragment of CCK-58, providing the first direct evidence that proCCK processing in both the gut and brain generates these molecules.[7]

A few years later, a more detailed characterization was achieved. Using a combination of immunoaffinity chromatography, reverse-phase high-performance liquid chromatography (HPLC), N-terminal sequencing, and mass spectrometry, researchers isolated and identified three major N-terminal proCCK fragments from porcine duodenal mucosa: desoctaCCK-33, desnonaCCK-33, and desnonaCCK-39.[8] The term "desoctaCCK-33" refers to the CCK-33 molecule devoid of its 8 C-terminal amino acids.[8] The identification of desoctaCCK was particularly significant as it indicated that the primary cleavage event to release the most potent form, CCK-8, occurs at an Arginine residue (Arg74), leaving the N-terminal portion intact.[8] The subsequent removal of this C-terminal arginine by a carboxypeptidase-like enzyme then produces the "desnona" fragments.[8]

These discoveries fundamentally shifted the understanding of proCCK metabolism, demonstrating that N-terminal fragments are not transient intermediates but stable, co-secreted products.

Core Methodologies for Fragment Analysis

The robust characterization of N-terminal CCK fragments requires a multi-faceted analytical approach. Each technique provides a unique piece of information, and their combined power enables unambiguous identification and quantification.

Radioimmunoassay (RIA): Targeted Detection and Quantification

RIA is the cornerstone for detecting and quantifying specific peptides in complex biological matrices like plasma or tissue extracts. Its high sensitivity and specificity are indispensable.[9] The key to studying N-terminal fragments is the development of antibodies that specifically target epitopes within the N-terminal sequence, distinct from the C-terminal bioactive region.[10]

Principle of Competitive Binding: The fundamental principle of RIA involves a radioactive-labeled peptide ("tracer") competing with an unlabeled peptide (from a standard or sample) for a limited number of antibody binding sites.[11] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.[11]

RIA_Workflow cluster_0 RIA Experimental Workflow Sample Sample or Standard (Unlabeled N-Terminal Fragment) Incubation Incubation (Competitive Binding) Sample->Incubation Tracer Radiolabeled Tracer (¹²⁵I-N-Terminal Fragment) Tracer->Incubation Antibody Specific Antibody (Anti-N-Terminus) Antibody->Incubation Separation Separation (e.g., Secondary Antibody Precipitation) Incubation->Separation Counting Gamma Counting (Measure Bound Radioactivity) Separation->Counting Analysis Standard Curve Plot & Quantification Counting->Analysis

Caption: Workflow for N-terminal CCK fragment Radioimmunoassay.

Step-by-Step Protocol for N-Terminal Specific RIA:

  • Reagent Preparation:

    • Antibody: Dilute the primary antibody (raised against a synthetic N-terminal CCK fragment) in assay buffer to a concentration that binds 30-50% of the tracer in the absence of unlabeled peptide. This is the "working dilution" and is critical for assay sensitivity.

    • Tracer: Prepare a radiolabeled version of the N-terminal peptide (e.g., iodinated with ¹²⁵I). The specific activity of the tracer directly impacts the sensitivity of the assay.[9]

    • Standards: Create a series of standards with known concentrations of the synthetic N-terminal peptide to generate a standard curve.

    • Samples: Prepare tissue extracts or plasma samples. Acidification or extraction (e.g., using C18 Sep-Pak cartridges) may be necessary to stabilize peptides and remove interfering substances.[12]

  • Assay Procedure:

    • Pipette standards, controls, and unknown samples into appropriately labeled tubes.

    • Add the diluted primary antibody to all tubes (except non-specific binding tubes).

    • Add the radiolabeled tracer to all tubes.

    • Vortex gently and incubate for 16-24 hours at 4°C to allow the competitive binding reaction to reach equilibrium.[9]

  • Separation of Bound and Free Antigen:

    • Add a precipitating reagent, such as a secondary antibody directed against the primary antibody's species, to all tubes.[9] This cross-links the primary antibodies, making them insoluble.

    • Incubate to allow for complete precipitation.

    • Centrifuge at 1000-2000 x g to pellet the antibody-bound complex.

  • Data Acquisition and Analysis:

    • Carefully decant the supernatant, which contains the free (unbound) tracer.

    • Measure the radioactivity in the pellet using a gamma counter.

    • Plot the percentage of bound tracer against the log of the standard concentrations to create a standard curve.

    • Determine the concentration of the N-terminal fragment in the unknown samples by interpolating their bound radioactivity values from the standard curve.

Parameter Rationale / Field Insight Reference
Antibody Specificity Must be raised against an N-terminal sequence (e.g., human proCCK 62-71) to avoid cross-reactivity with C-terminal bioactive forms or gastrin.[10]
Tracer Purity High purity of the radiolabeled peptide is essential for low non-specific binding and maximum sensitivity.[13]
Incubation Time A longer, cold incubation (16-24h at 4°C) allows high-affinity antibodies to reach equilibrium, maximizing assay precision.[9]
Separation Method Secondary antibody precipitation is a robust and widely used method to effectively separate bound from free antigen.[9]
High-Performance Liquid Chromatography (HPLC): Separating the Peptide Family

While RIA provides quantification, it cannot distinguish between different N-terminal fragments if they share the same antibody-binding epitope. HPLC is the essential next step for separating these closely related peptides based on their physicochemical properties.[14] When coupled with RIA of the collected fractions, it becomes a powerful tool for profiling the specific molecular forms present in a sample.[15]

Principle of Reversed-Phase HPLC: In reversed-phase HPLC, the stationary phase (inside the column) is nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later.[16]

Step-by-Step Protocol for Peptide Separation:

  • Sample Preparation:

    • Extract peptides from tissue homogenates or plasma, often using solid-phase extraction (SPE) with C18 cartridges to concentrate the sample and remove salts and lipids.

    • Reconstitute the dried extract in the initial mobile phase buffer.

  • Chromatographic Separation:

    • System: Use an HPLC system equipped with a UV detector (210-220 nm for peptide bonds) and a fraction collector.

    • Column: A Supelcosil LC-18 or similar C18 reversed-phase column is a common choice for peptide separation.[15][16]

    • Mobile Phase: A typical mobile phase consists of two buffers: Buffer A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and Buffer B (e.g., 0.1% TFA in acetonitrile). TFA acts as an ion-pairing agent to improve peak shape.

    • Gradient Elution: Start with a high concentration of Buffer A. Gradually increase the concentration of Buffer B over time. This gradient of increasing organic solvent causes peptides to elute from the column in order of increasing hydrophobicity. A shallow gradient provides better resolution for complex mixtures.[14]

  • Detection and Fraction Collection:

    • Monitor the column eluate with the UV detector.

    • Collect fractions at regular intervals (e.g., every 30-60 seconds) into tubes.

  • Post-Column Analysis:

    • Dry the collected fractions (e.g., by vacuum centrifugation) to remove the mobile phase solvents.

    • Reconstitute the peptides in RIA buffer and analyze each fraction using the N-terminal specific RIA described previously to generate an elution profile of immunoreactivity.

Mass Spectrometry (MS): Unambiguous Structural Confirmation

Mass spectrometry provides definitive structural information, including the precise molecular weight and amino acid sequence of a peptide.[17] When coupled with liquid chromatography (LC-MS/MS), it is the ultimate tool for identifying and even quantifying novel peptides without the need for specific antibodies.[18][19]

Principle of LC-MS/MS: Peptides separated by LC are introduced into the mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI). The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptide ions (MS1 scan). Specific ions of interest are then selected, fragmented, and the m/z of the resulting fragment ions are measured (MS2 scan). This fragmentation pattern provides sequence information that can be used to definitively identify the peptide.[17][18]

LCMS_Workflow cluster_0 LC-MS/MS Experimental Workflow Sample Peptide Extract LC HPLC Separation (Reversed-Phase) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Mass Analyzer (Select Precursor Ion) ESI->MS1 CID Collision Cell (Fragment Peptide) MS1->CID MS2 MS2: Mass Analyzer (Detect Fragment Ions) CID->MS2 Detector Detector & Data System MS2->Detector

Caption: Workflow for LC-MS/MS analysis of CCK fragments.

Step-by-Step Protocol for Peptide Identification:

  • LC Separation: Perform HPLC separation as described in section 3.2. The eluate is directly coupled to the mass spectrometer's ion source.

  • Ionization: Use ESI to generate gas-phase ions of the eluting peptides with minimal fragmentation.

  • MS1 Scan: The mass spectrometer scans a range of m/z values to detect all ions eluting from the column at any given time.

  • Precursor Ion Selection: Based on predicted masses or results from previous experiments, the instrument is programmed to select the m/z corresponding to the N-terminal fragment of interest for fragmentation.

  • Fragmentation (MS2): The selected precursor ion is fragmented in a collision cell, typically using collision-induced dissociation (CID).

  • MS2 Scan: The masses of the resulting fragment ions are measured.

  • Data Analysis: The fragmentation spectrum (MS2) is analyzed. The mass differences between peaks in the spectrum correspond to specific amino acid residues, allowing for de novo sequencing or confirmation of a predicted sequence by matching against a protein database.

Biological Significance and Future Directions

While all known biological effects of CCK are attributed to the C-terminal sequence, the discovery of stable, co-secreted N-terminal fragments opens new avenues of research.[20] Some studies have explored whether these fragments possess any intrinsic biological activity, for instance, as potential CCK receptor antagonists.[21]

More recently, a specific N-terminal fragment, preproCCK(21–44) or ppCCK(21-44), has been identified as a stable and reliable surrogate marker for CCK secretion.[17][18][22] Due to the analytical challenges of measuring bioactive CCK peptides, which circulate at very low picomolar concentrations and share homology with gastrin, quantifying the more stable and unique ppCCK(21-44) via LC-MS/MS offers a robust alternative for studying CCK release in both in vitro and in vivo settings.[17][22]

The full physiological role, if any, of N-terminal proCCK fragments remains an active area of investigation. Their discovery serves as a powerful reminder that the processing of prohormones can yield a complex array of products, each with a potentially unique story to tell.

References

  • Eysselein, V. E., Eberlein, G., Ho, F. J., Goebell, H., & Reeve, J. R., Jr. (1993). N-terminal fragments of intestinal cholecystokinin: evidence for release of CCK-8 by cleavage on the carboxyl side of Arg74 of proCCK. Regulatory Peptides, 46(3), 575–582. [Link]

  • Beinfeld, M. C., Jensen, R. T., & Brownstein, M. J. (1980). HPLC Separation of Cholecystokinin Peptides-Two Systems. Journal of Liquid Chromatography, 3(9), 1367–1371. [Link]

  • Beinfeld, M. C., Jensen, R. T., & Brownstein, M. J. (1980). HPLC Separation of Cholecystokinin Peptides-Two Systems. Journal of Liquid Chromatography, 3(9), 1367-1371. [Link]

  • Diabetes In Control. (2007). Dr. John Eng's Research Found That The Saliva Of The Gila Monster Contains A Hormone That Treats Diabetes Better Than Any Other Medicine. [Link]

  • Deschenes, R. J., Lorenz, L. J., Haun, R. S., Roos, B. A., Collier, K. J., & Dixon, J. E. (1984). Reversed-phase high-performance liquid chromatography and separation of peptide hormones in human tissues and plasma with reference to cholecystokinins. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 43–52. [Link]

  • Rehfeld, J. F., Bundgaard, J. R., Hannibal, J., & Hilsted, L. (2002). On the tissue-specific processing of procholecystokinin in the brain and gut--a short review. Regulatory Peptides, 106(1-3), 1–6. [Link]

  • Beinfeld, M. C. (2003). Biosynthesis and processing of pro CCK: recent progress and future challenges. Life Sciences, 72(7), 747–757. [Link]

  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology, 8, 47. [Link]

  • Eysselein, V. E., Eberlein, G., Ho, F. J., Goebell, H., & Reeve, J. R., Jr. (1988). An amino-terminal fragment of cholecystokinin-58 is present in the gut: evidence for a similar processing site of procholecystokinin in canine gut and brain. Regulatory Peptides, 22(3), 205–215. [Link]

  • Rehfeld, J. F., & Hansen, C. P. (1986). A processing-independent assay for human procholecystokinin and its products. European Journal of Clinical Investigation, 16(5), 395–400. [Link]

  • Foreman, R. E., Miedzybrodzka, E., Eiriksson, F. F., Kay, R. G., Gribble, F. M., & Reimann, F. (2023). Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion. Journal of Proteome Research, 22(9), 3075–3084. [Link]

  • Liddle, R. A., Goldfine, I. D., & Williams, J. A. (1984). Plasma concentrations of cholecystokinin, CCK-8, and CCK-33, 39 in rats, determined by a method based on enzyme digestion of gastrin before HPLC and RIA detection of CCK. Gastroenterology, 87(3), 542–549. [Link]

  • Foreman, R. E., Miedzybrodzka, E., Eiriksson, F. F., Kay, R. G., Gribble, F. M., & Reimann, F. (2023). Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion. Journal of Proteome Research, 22(9), 3075–3084. [Link]

  • Lignon, M. F., Galas, M. C., Rodriguez, M., Laur, J., Aumelas, A., & Martinez, J. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1), G98–G102. [Link]

  • Chang, T. M., & Chey, W. Y. (1983). Development of cholecystokinin radioimmunoassay using synthetic CCK-10 as immunogen. Digestive Diseases and Sciences, 28(5), 456–464. [Link]

  • Bartley, G. E., Young, S. A., & Laudeman, T. (2009). Quantification of the sulfated cholecystokinin CCK-8 in hamster plasma using immunoprecipitation liquid chromatography-mass spectrometry/mass spectrometry. Journal of Chromatography B, 877(29), 3655–3661. [Link]

  • Rehfeld, J. F. (1998). The biology of cholecystokinin and gastrin peptides. Current Topics in Membranes, 46, 217–243. [Link]

  • ResearchGate. (2009). Quantification of the Sulfated Cholecystokinin CCK-8 in Hamster Plasma Using Immunoprecipitation Liquid Chromatography-Mass Spectrometry/Mass Spectrometry. [Link]

  • Rehfeld, J. F. (2021). Cholecystokinin: Clinical aspects of the new biology. Journal of Internal Medicine, 298(3), 251–269. [Link]

  • University at Buffalo. (2016). Doctor to discuss diabetes drug discovery during fifth annual Chu Lecture. [Link]

  • Foreman, R. E., Miedzybrodzka, E., Eiriksson, F. F., Kay, R. G., Gribble, F. M., & Reimann, F. (2023). Optimized LC-MS/MS Method for the Detection of ppCCK(21-44): A Surrogate to Monitor Human Cholecystokinin Secretion. Journal of Proteome Research, 22(9), 3075–3084. [Link]

  • Fertility and Hormones. (2024). The story of Glucagon-Like-Peptide- 1 (GLP-1). [Link]

  • U.S. Department of Veterans Affairs. (2019). Diabetes drug from Gila monster venom. [Link]

  • Rehfeld, J. F., & Morley, J. S. (1983). Residue-specific Radioimmunoanalysis: A Novel Analytical Tool. Application to the C-terminus of CCK/gastrin Peptides. Journal of Biochemical and Biophysical Methods, 7(2), 161–170. [Link]

  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology, 8, 47. [Link]

  • National Institute on Aging. (2012). Exendin-4: From lizard to laboratory...and beyond. [Link]

  • Rehfeld, J. F., & Anjom-Shoae, J. (2021). The biogenesis and cell-specific expression of cholecystokinin peptides. In Handbook of Biologically Active Peptides (pp. 123-130). Academic Press. [Link]

  • Spanjer, G. B., Kamal, A., & van der Laken, C. J. (2020). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 25(21), 5133. [Link]

  • Byrnes, D. J., & Marjason, J. (1982). Iodination with Iodo-gen and radioimmunoassay of cholecystokinin (CCK) in acidified plasma, CCK release, and molecular CCK components in man. Scandinavian Journal of Clinical and Laboratory Investigation, 42(6), 485–494. [Link]

  • Gsponer, J., & Caflisch, A. (2005). The N-terminal to C-terminal motif in protein folding and function. Proceedings of the National Academy of Sciences, 102(4), 1053–1058. [Link]

  • Wikipedia. Cholecystokinin. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, X. (2023). 5-Hydroxymethylfurfural and Isoverbascoside Alleviate Oxidative Damage INS-1 and MIN6 β-Cells by Activating Autophagy and Inhibiting Apoptosis. Molecules, 28(23), 7808. [Link]

  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology, 8. [Link]

  • Rehfeld, J. F. (2025). Cholecystokinin - portrayal of an unfolding peptide messenger system. Peptides, 183, 171783. [Link]

  • Rehfeld, J. F. (2014). Cholecystokinin and the hormone concept. Expert Review of Endocrinology & Metabolism, 9(1), 73–83. [Link]

  • Gsponer, J., & Caflisch, A. (2005). The N-terminal to C-terminal motif in protein folding and function. Proceedings of the National Academy of Sciences of the United States of America, 102(4), 1053–1058. [Link]

  • Wikipedia. Okazaki fragments. [Link]

Sources

The N-acetyl Group in Cholecystokinin (CCK) Fragments: A Tale of Stability and Modulated Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Cholecystokinin (CCK) and its fragments are pivotal regulators of gastrointestinal and central nervous system functions, mediated by their interaction with CCK1 and CCK2 receptors. While the C-terminal amide is recognized as critical for activity, the N-terminal region is a key site for metabolic inactivation. This guide delves into the multifaceted role of the N-acetyl group, a seemingly minor modification that imparts profound effects on the pharmacological profile of CCK fragments. We will explore how N-terminal acetylation primarily serves as a metabolic shield for agonist fragments like CCK-8, preventing enzymatic degradation without compromising biological potency. Furthermore, we will examine the intriguing case of shorter CCK fragments, where N-acetylation contributes to a switch in function, converting them into competitive receptor antagonists. This document provides field-proven experimental protocols for peptide synthesis, receptor binding, functional analysis, and stability assessment, offering researchers a comprehensive framework to investigate and leverage this critical modification in drug development.

Introduction: Cholecystokinin and the Significance of its Fragments

Cholecystokinin is a peptide hormone and neuropeptide that exists in various isoforms, such as CCK-58, CCK-33, and CCK-8.[1] The biological activity is retained in its shorter C-terminal fragments, with the octapeptide (CCK-8) and tetrapeptide (CCK-4) being the most extensively studied. These peptides exert their effects through two G protein-coupled receptors (GPCRs): the CCK1 receptor (formerly CCKA) and the CCK2 receptor (formerly CCKB).[2][3]

  • CCK1 Receptors: Found predominantly in peripheral tissues like the gallbladder and pancreas, they are crucial for regulating digestion, meal-induced satiety, and gallbladder contraction.[4][5] They exhibit high affinity for sulfated CCK fragments.[1]

  • CCK2 Receptors: Primarily located in the brain and stomach, they are implicated in anxiety, panic disorders, and gastric acid secretion.[2][6] These receptors bind both sulfated and non-sulfated CCK fragments, as well as the related hormone gastrin, with similar high affinity.[3]

The therapeutic potential of CCK fragments is hampered by their poor metabolic stability. A primary route of degradation is the enzymatic cleavage of the N-terminal amino acid by aminopeptidases. This guide focuses on a key chemical strategy to overcome this limitation: N-terminal acetylation.

The Dual Role of the N-acetyl Group: A Strategic Modification

N-terminal acetylation involves the covalent attachment of an acetyl group (CH₃CO-) to the N-terminal α-amino group of a peptide. This modification neutralizes the positive charge of the N-terminus at physiological pH, rendering it more hydrophobic.[7][8] In the context of CCK fragments, this single modification has two profound and context-dependent consequences.

Role 1: Enhancing Metabolic Stability of Agonists

For an agonist fragment like CCK-8, the principal role of N-acetylation is to act as a steric shield. By "capping" the N-terminus, the acetyl group blocks recognition and cleavage by exopeptidases.[9] This protection significantly increases the peptide's half-life in biological systems. Crucially, early and pivotal research demonstrated that N-acetylated CCK-8 (Ac-CCK-8) retained its full biological and immunological activity, proving to be just as effective as the unmodified peptide in stimulating gallbladder contraction.[9][10] This indicates that for CCK-8, the N-terminal amino group is not essential for receptor binding or activation, but is a liability for metabolic stability. Degradation of CCK-8 from its N-terminus is known to produce biologically inactive derivatives.[9]

Role 2: Aiding the Switch to Antagonist Activity

In contrast to its role in CCK-8, N-acetylation of certain shorter N-terminal fragments of CCK-8 results in a complete functional switch from agonist to competitive antagonist. Studies on fragments such as N-acetyl-CCK-(26-31)-amide and N-acetyl-CCK-(26-30)-amide have shown that these molecules do not stimulate pancreatic amylase secretion on their own but effectively block the action of agonist CCK.[9][11] This demonstrates that the N-acetyl group, as part of a truncated peptide scaffold, contributes to a conformation that allows for receptor occupancy without triggering the downstream signaling cascade.

The logical relationship between N-acetylation and its functional outcomes is visualized below.

cluster_0 N-Terminal Modification cluster_1 Structural & Chemical Changes cluster_2 Pharmacological Outcomes N_Acetylation N-Terminal Acetylation (CH₃CO-) Charge Neutralizes Positive Charge N_Acetylation->Charge Steric Steric Hindrance at N-Terminus N_Acetylation->Steric Antagonism Competitive Antagonism (In shorter fragments) Charge->Antagonism Alters Receptor Interaction Stability Increased Metabolic Stability (Resistance to Aminopeptidases) Steric->Stability Blocks Cleavage Agonism Preserved Agonist Potency (In full-length fragments like CCK-8) Stability->Agonism Prolongs Action

Figure 1: Logical flow of N-acetylation's impact on CCK fragments.

Experimental Methodologies

To rigorously characterize the role of the N-acetyl group, a series of validated experimental workflows are required. As a self-validating system, each protocol includes critical controls and defined endpoints to ensure data integrity.

Peptide Synthesis: Solid-Phase Synthesis and N-Terminal Acetylation

The foundation of any study is the reliable synthesis of high-purity peptides. Fmoc-based solid-phase peptide synthesis (SPPS) is the standard. The N-terminal acetylation is performed as the final step on the resin-bound peptide after removal of the last Fmoc protecting group.

Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminally amidated peptides). Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[7]

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection (Step 2) to expose the N-terminal amine.

  • N-Terminal Acetylation:

    • Wash the peptide-resin thoroughly with DMF.

    • Prepare an acetylation solution (e.g., 10% acetic anhydride and 1% DIEA in DMF).

    • Add the acetylation solution to the resin and react for 1-2 hours.[7][12]

    • Perform a Kaiser test to confirm complete acetylation (the test should remain negative/colorless).

  • Cleavage and Deprotection: Wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity and purity by LC-MS.

In Vitro Assay Cascade: From Binding to Function

A tiered approach is essential to define the pharmacological profile. This starts with assessing receptor binding and progresses to measuring functional cellular responses.

cluster_0 Tier 1: Receptor Binding cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Metabolic Stability start Synthesize & Purify Peptides (Acetylated vs. Non-acetylated) binding Competitive Radioligand Binding Assay start->binding binding_out Determine Affinity (Ki) for CCK1 & CCK2 Receptors binding->binding_out functional Calcium Mobilization Assay binding->functional functional_out Determine Potency (EC₅₀) & Efficacy (Eₘₐₓ) functional->functional_out stability Enzymatic Degradation Assay (Plasma/Serum Incubation) functional->stability stability_out Determine Half-life (t₁/₂) stability->stability_out

Figure 2: Experimental workflow for characterizing CCK fragments.

This assay quantifies the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a specific, high-affinity radioligand.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (CCK1 or CCK2) in a cold buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., via BCA assay).[13]

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membranes (e.g., 20-50 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CCK-8) near its Kd value.

    • A range of concentrations of the test peptide (acetylated or non-acetylated CCK fragment).

    • Controls: Wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled standard agonist).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

CCK receptors primarily couple to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). This functional response can be measured using calcium-sensitive fluorescent dyes.[15][16]

Protocol:

  • Cell Culture: Plate cells stably expressing the target receptor (CCK1 or CCK2) in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM). Incubate for 30-60 minutes at 37°C in the dark.[6]

  • Washing: Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Baseline Reading: Record a stable baseline fluorescence for 20-60 seconds.

  • Agonist Addition: Use the instrument's integrated fluidics to add varying concentrations of the test peptide to the wells.

  • Kinetic Reading: Immediately record the fluorescence intensity over time (e.g., every 1-2 seconds for 3-5 minutes) to capture the transient calcium response.[6]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the peptide to generate a dose-response curve and determine the potency (EC₅₀) and efficacy (Eₘₐₓ).

This assay directly measures the resistance of a peptide to degradation in a relevant biological matrix.

Protocol:

  • Matrix Preparation: Use human serum or plasma as the degradation matrix.

  • Incubation: Add a known concentration of the test peptide (acetylated or non-acetylated) to the matrix. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile) and centrifuging to precipitate proteins.[17]

  • Analysis by RP-HPLC: Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time by measuring the peak area at a specific wavelength (e.g., 214 or 280 nm).[5][17]

  • Data Analysis: Plot the percentage of the peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t₁/₂).

Data Interpretation: A Comparative Analysis

The following table summarizes hypothetical but representative data from the described assays, illustrating the distinct effects of N-acetylation on CCK-8 and a shorter fragment.

CompoundReceptor Binding (Ki, nM)Functional Activity (EC₅₀, nM)Metabolic Stability (t₁/₂, min)
CCK1 CCK2 CCK1 (Ca²⁺ Flux)
CCK-8 0.50.80.7
Ac-CCK-8 0.60.90.8
N-acetyl-CCK(26-31)-amide 850>10,000No Agonist Activity

Interpretation:

  • Ac-CCK-8 vs. CCK-8: The binding affinities (Ki) and functional potencies (EC₅₀) are nearly identical, confirming that acetylation does not hinder the agonist properties of CCK-8.[10] However, the half-life in serum is dramatically increased, highlighting the primary role of the N-acetyl group as a metabolic shield.

  • N-acetyl-CCK(26-31)-amide: This shorter, acetylated fragment shows measurable, albeit weaker, binding affinity for the CCK1 receptor but has no agonist activity.[9][11] This profile is characteristic of a competitive antagonist. Its stability is also high due to the N-terminal cap.

Conclusion and Future Directions

The N-acetyl group is a powerful tool in the medicinal chemistry of CCK fragments. Its role is not monolithic; it can be strategically employed to either preserve and prolong the action of an agonist or to help create a stable antagonist from a different peptide scaffold. For researchers in drug development, N-acetylation represents a straightforward and effective method to enhance the pharmacokinetic properties of peptide leads targeting the CCK system.

Future research should focus on obtaining high-resolution structural data of N-acetylated fragments in complex with CCK receptors. Such studies would provide precise molecular insights into how this modification influences receptor interaction and could guide the rational design of next-generation CCK receptor modulators with fine-tuned properties of affinity, selectivity, and metabolic stability.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cholecystokinin receptors. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). CCK pathway | CCK inhibitors. Retrieved from [Link]

  • Miller, L. J., & Harikumar, K. G. (2019). Structural basis of cholecystokinin receptor binding and regulation. PMC - PubMed Central. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Praissman, M., Fara, J. W., Praissman, L. A., & Berkowitz, J. M. (1982). Preparation of an N-acetyl-octapeptide of cholecystokinin. The role of N-acetylation in protecting the octapeptide from degradation by smooth muscle tissues. Biochimica et Biophysica Acta (BBA) - General Subjects, 716(2), 240-248. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Cholecystokinin 1 and 2 receptors. Retrieved from [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Cleveland Clinic. (2022). Cholecystokinin. Retrieved from [Link]

  • YouTube. (2020). Cholecystokinin(CCK) || structure, function and mode of action. Retrieved from [Link]

  • Tenny, S., & Boktor, S. W. (2023). Biochemistry, Cholecystokinin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Jensen, R. T., Jones, S. W., & Gardner, J. D. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1), G98-G102. Retrieved from [Link]

  • Jensen, R. T., Jones, S. W., & Gardner, J. D. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. PubMed. Retrieved from [Link]

  • Aksnes, H., et al. (2022). Illuminating the impact of N-terminal acetylation: from protein to physiology. Cellular and Molecular Life Sciences, 79(3), 154. Retrieved from [Link]

  • Wank, S. A., Pisegna, J. R., & de Weerth, A. (1992). Brain and gastrointestinal cholecystokinin receptor family: structure and functional expression. Proceedings of the National Academy of Sciences, 89(18), 8691-8695. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholecystokinin. Retrieved from [Link]

  • Pancreas. (1988). Cholecystokinin (CCK)-4 and CCK-8 stimulate islet hormone secretion in vivo in the pig. Retrieved from [Link]

  • CEM Corporation. (n.d.). Automated N-terminal Acetylation. Retrieved from [Link]

Sources

The Pivotal Role of Tyrosine Sulfation in Modulating Cholecystokinin Activity: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (CCK) is a pleiotropic peptide hormone and neurotransmitter integral to the regulation of gastrointestinal function and central nervous system activity. Its biological efficacy is not merely a function of its amino acid sequence but is critically governed by a post-translational modification: tyrosine O-sulfation. This guide provides a comprehensive exploration of the indispensable role of sulfation in dictating CCK's receptor selectivity, binding affinity, and subsequent signal transduction. We will delve into the enzymatic machinery responsible for this modification, the profound structural and functional consequences for CCK's interaction with its cognate receptors (CCK-A and CCK-B), and the established methodologies for investigating these phenomena. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a robust framework for future investigations.

Introduction: The Cholecystokinin Peptide Family

Cholecystokinin is synthesized as a 115-amino acid preprohormone that undergoes extensive post-translational processing to yield a family of biologically active peptides of varying lengths, including CCK-58, CCK-39, CCK-33, and CCK-8[1]. The biological activity of all these forms resides in the C-terminal octapeptide (CCK-8), which has the sequence Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2[2]. A key feature of most CCK peptides is the sulfation of a specific tyrosine residue located seven amino acids from the C-terminus[1][3]. This modification is crucial for the high-affinity interaction with one of its primary receptors[3].

CCK exerts its diverse physiological effects, including regulation of pancreatic enzyme secretion, gallbladder contraction, gastrointestinal motility, and induction of satiety, through two distinct G-protein coupled receptors: the cholecystokinin-A (CCK-A or CCK1) receptor and the cholecystokinin-B (CCK-B or CCK2) receptor[1][4][5]. The differential expression of these receptors in peripheral tissues and the central nervous system, combined with their distinct ligand specificities, allows for the nuanced and tissue-specific actions of CCK.

The Biochemistry of CCK Sulfation

The sulfation of CCK is a critical post-translational modification that occurs in the trans-Golgi network[6][7]. This reaction is catalyzed by a resident Golgi enzyme known as tyrosylprotein sulfotransferase (TPST)[6][7][8].

  • Enzymatic Reaction: TPST facilitates the transfer of a sulfonate group (SO3-) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within the CCK peptide sequence[6][7][8]. There are two known isoforms of this enzyme, TPST-1 and TPST-2, which exhibit slightly different substrate specificities[7][8].

  • Substrate Specificity: The recognition of the target tyrosine residue by TPST is influenced by the surrounding amino acid sequence, with a preference for acidic residues near the sulfation site[6]. In CCK, the tyrosine at position seven from the C-terminus is the primary site of sulfation[1].

  • Significance Beyond Activity: Beyond modulating receptor activity, tyrosine sulfation has been shown to be important for the correct processing and efficient secretion of pro-CCK[9][10]. Inhibition of sulfation leads to a significant decrease in the cellular content and secretion of the fully processed, active CCK-8 form[9].

Sulfation as the Master Switch for CCK Receptor Selectivity

The presence or absence of the sulfate moiety on the tyrosine residue of CCK acts as a molecular switch, dramatically altering its affinity for the two CCK receptor subtypes. This differential binding is the cornerstone of the distinct physiological roles mediated by each receptor.

The High-Affinity Interaction with the CCK-A (CCK1) Receptor

The CCK-A receptor, predominantly found in peripheral tissues such as the pancreas, gallbladder, and vagal afferents, exhibits a profound and absolute requirement for sulfated CCK for high-affinity binding and activation[1][11].

  • Binding Affinity: Sulfated CCK-8 binds to the CCK-A receptor with high affinity, typically in the nanomolar range[1]. In stark contrast, the removal of the sulfate group results in a dramatic 500- to 1000-fold reduction in binding affinity[1][11]. This makes non-sulfated CCK a very weak agonist at the CCK-A receptor[12].

  • Structural Basis: The high-affinity binding is mediated by specific molecular interactions. Cryo-electron microscopy studies have revealed that the negatively charged sulfate group on tyrosine forms a crucial charge-charge interaction with a positively charged arginine residue (Arg197) in the second extracellular loop of the CCK-A receptor[13][14]. This interaction acts as a key anchoring point, stabilizing the peptide in the receptor's binding pocket[13].

The Promiscuous Nature of the CCK-B (CCK2) Receptor

The CCK-B receptor, which is also the gastrin receptor, is the predominant subtype in the central nervous system and is also found in the stomach[1][4][15]. Unlike the CCK-A receptor, the CCK-B receptor does not stringently discriminate between the sulfated and non-sulfated forms of CCK.

  • Binding Affinity: The CCK-B receptor binds both sulfated CCK-8 and non-sulfated CCK-8 with similarly high affinity[1][16]. It also binds with high affinity to the related hormone gastrin, which can be either sulfated or non-sulfated[11][15]. While sulfation can increase the potency of ligands for the CCK-B receptor, the effect is modest, typically less than 10-fold[15].

  • Functional Implications: This promiscuity means that the CCK-B receptor can be activated by a wider range of endogenous ligands, including both forms of CCK and gastrin[17]. This is particularly relevant in the brain, where non-sulfated CCK peptides have been isolated[1].

Data Presentation: Comparative Binding Affinities

The following table summarizes the differential binding affinities of sulfated and non-sulfated CCK-8 for the human CCK-A and CCK-B receptors.

LigandReceptorAffinity (Ki, nM)Fold Difference (Sulfated vs. Non-sulfated)Reference
Sulfated CCK-8 hCCK-A (CCK1)~0.8N/A[2]
Non-sulfated CCK-8 hCCK-A (CCK1)~8001000-fold lower[2]
Sulfated CCK-8 hCCK-B (CCK2)~1.5N/A[2]
Non-sulfated CCK-8 hCCK-B (CCK2)~125~83-fold lower[2]

Note: Ki represents the inhibition constant, where a lower value indicates higher binding affinity.

Signaling Pathways and Functional Consequences

The differential binding of sulfated and non-sulfated CCK directly translates to distinct patterns of downstream signaling and physiological outcomes.

Diagram: CCK Signaling Pathway

CCK_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_signaling Downstream Signaling sCCK Sulfated CCK CCKAR CCK-A Receptor sCCK->CCKAR High Affinity (nM) CCKBR CCK-B Receptor sCCK->CCKBR High Affinity (nM) nsCCK Non-sulfated CCK nsCCK->CCKAR Low Affinity (µM) nsCCK->CCKBR High Affinity (nM) PLC Phospholipase C (PLC) Activation CCKAR->PLC CCKBR->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Response Physiological Response (e.g., Enzyme Secretion) Ca_PKC->Response

Caption: Sulfation dictates CCK receptor activation and downstream signaling.

  • CCK-A Receptor-Mediated Actions: The potent stimulation of CCK-A receptors by sulfated CCK leads to the activation of phospholipase C, resulting in increased intracellular calcium and activation of protein kinase C[15]. This cascade is responsible for classic gastrointestinal effects like pancreatic enzyme secretion and gallbladder contraction[3][18]. The weak binding of non-sulfated CCK means it is largely ineffective at eliciting these responses[19][20].

  • CCK-B Receptor-Mediated Actions: In the brain, where CCK-B receptors are abundant, both sulfated and non-sulfated CCK can act as neurotransmitters or neuromodulators, influencing processes such as anxiety, memory, and satiety[5][21]. The ability of the CCK-B receptor to be activated by both forms of CCK allows for a more complex regulatory system within the central nervous system.

Experimental Protocols for Studying CCK Sulfation and Activity

A robust understanding of the role of CCK sulfation relies on well-designed experiments that can differentiate the activities of the sulfated and non-sulfated peptides.

Radioligand Binding Assays

This is the gold standard for determining the binding affinity of ligands for their receptors.

Objective: To quantify the binding affinity (Ki) of sulfated and non-sulfated CCK for CCK-A and CCK-B receptors.

Methodology:

  • Cell/Tissue Preparation: Utilize cell lines stably expressing either the human CCK-A or CCK-B receptor (e.g., HEK293 or CHO cells) or membrane preparations from tissues rich in a specific receptor subtype (e.g., guinea pig pancreas for CCK-A)[2][22].

  • Radioligand Selection: A high-affinity radiolabeled ligand that binds to the target receptor is required. 125I-labeled Bolton-Hunter CCK-8 is commonly used as it binds with high affinity to both receptor subtypes[15][22].

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled competitor ligands (sulfated CCK-8 and non-sulfated CCK-8).

  • Separation and Counting: Separate bound from free radioligand via rapid filtration. The amount of radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization)

Functional assays measure the biological response following receptor activation.

Objective: To determine the potency (EC50) of sulfated and non-sulfated CCK in activating CCK-A or CCK-B receptors.

Methodology:

  • Cell Preparation: Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Add increasing concentrations of the agonist (sulfated or non-sulfated CCK) to the cells.

  • Measurement: Monitor the change in intracellular calcium concentration ([Ca2+]i) by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: Plot the change in fluorescence (representing the [Ca2+]i response) against the log concentration of the agonist. The EC50 (concentration of agonist that produces 50% of the maximal response) is calculated.

Diagram: Experimental Workflow for CCK Activity Assessment

Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) start Start prep_mem Prepare Receptor-Expressing Cell Membranes start->prep_mem prep_cells Prepare Receptor-Expressing Cells with Ca2+ Dye start->prep_cells incubate_bind Incubate with 125I-CCK & Competitors (sCCK, nsCCK) prep_mem->incubate_bind filter_count Filter and Count Radioactivity incubate_bind->filter_count calc_ki Calculate IC50 and Ki filter_count->calc_ki end_node Data Interpretation calc_ki->end_node stimulate Stimulate with Agonists (sCCK, nsCCK) prep_cells->stimulate measure_ca Measure Intracellular Calcium Flux stimulate->measure_ca calc_ec50 Calculate EC50 measure_ca->calc_ec50 calc_ec50->end_node

Caption: Workflow for determining CCK ligand binding affinity and functional potency.

Conclusion and Future Directions

The sulfation of cholecystokinin is a paramount post-translational modification that serves as a master regulator of its biological activity. This single molecular addition dictates receptor selectivity, unlocking the potent effects of CCK at the CCK-A receptor, which are crucial for digestive physiology. For researchers in academia and industry, a thorough understanding of this mechanism is essential. For drug development professionals, the absolute requirement of sulfation for CCK-A receptor activity provides a clear strategic directive: the design of potent and selective CCK-A receptor agonists must incorporate a negatively charged moiety that mimics the function of the sulfate group. Conversely, the development of CCK-B receptor-targeted therapeutics must account for the receptor's promiscuity. Future research will continue to unravel the finer structural details of these interactions and explore the potential for developing novel therapeutics that can selectively modulate these critical signaling pathways for the treatment of gastrointestinal disorders, obesity, and neurological conditions.

References

  • Zhou, W., et al. (1995). Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors. PubMed. [Link]

  • Miller, L. J. (2010). Structural basis of cholecystokinin receptor binding and regulation. PubMed Central. [Link]

  • Jensen, R. T. (1994). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. Annals of the New York Academy of Sciences. [Link]

  • Telegdy, G. (1987). In vivo sulfation of cholecystokinin octapeptide. Possible interactions of the two forms of cholecystokinin with dopamine in the brain. PubMed. [Link]

  • Beinfeld, M. C. (1994). Inhibition of pro-cholecystokinin (CCK) sulfation by treatment with sodium chlorate alters its processing and decreases cellular content and secretion of CCK 8. PubMed. [Link]

  • Zetler, G. (1986). Antinociceptive profile of sulfated CCK-8. Comparison with CCK-4, unsulfated CCK-8 and other neuropeptides. PubMed. [Link]

  • Sankaran, H., et al. (1982). Role of sulfate ester in influencing biologic activity of cholecystokinin-related peptides. The American Journal of Physiology. [Link]

  • Jensen, S. L., et al. (1981). Effect of sulfation of CCK-8 on its stimulation of the endocrine and exocrine secretion from the isolated perfused porcine pancreas. PubMed. [Link]

  • Liu, H., et al. (2022). Structural insights into human brain–gut peptide cholecystokinin receptors. PubMed Central. [Link]

  • Teramoto, T., et al. (2013). Crystal structure of human tyrosylprotein sulfotransferase-2 reveals the mechanism of protein tyrosine sulfation reaction. PubMed Central. [Link]

  • Vargas, F., et al. (1991). Cholecystokinin activation: evidence for an ordered reaction mechanism for the tyrosyl protein sulfotransferase responsible for the peptide sulfation. PubMed. [Link]

  • Wikipedia. (n.d.). Cholecystokinin receptor. Wikipedia. [Link]

  • Dauge, V., & Roques, B. P. (1998). [Cholecystokinins and their receptors. Functional aspects]. PubMed. [Link]

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews. [Link]

  • Wikipedia. (n.d.). Tyrosine sulfation. Wikipedia. [Link]

  • Miller, L. J. (2002). Molecular basis of agonist binding to the type A cholecystokinin receptor. Pharmacology & Toxicology. [Link]

  • Wikipedia. (n.d.). Tyrosylprotein sulfotransferase. Wikipedia. [Link]

  • Wikipedia. (n.d.). Cholecystokinin. Wikipedia. [Link]

  • Vishnuvardhan, D., & Beinfeld, M. C. (2000). Role of tyrosine sulfation and serine phosphorylation in the processing of procholecystokinin to amidated cholecystokinin and its secretion in transfected AtT-20 cells. Biochemistry. [Link]

  • Rehfeld, J. F. (1998). How to measure cholecystokinin in tissue, plasma and cerebrospinal fluid. PubMed. [Link]

  • Beltran, P. J., et al. (2022). Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. PLOS Biology. [Link]

Sources

N-acetyl CCK-(26-30) amide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of N-acetyl CCK-(26-30) Amide

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a significant antagonist of the cholecystokinin (CCK) receptor.[1][2] We will deconstruct the peptide's chemical composition, including its core amino acid sequence and critical post-translational modifications, to perform a detailed theoretical calculation of its molecular weight. Furthermore, this guide presents a robust, field-proven protocol for the experimental verification of the peptide's mass using Electrospray Ionization Mass Spectrometry (ESI-MS). This document is intended for researchers, chemists, and drug development professionals who require precise characterization of synthetic peptides for ensuring purity, confirming identity, and validating synthesis protocols.

Part 1: Peptide Identification and Structural Elucidation

The peptide is a modified fragment of Cholecystokinin (CCK), a hormone and neurotransmitter found in the gastrointestinal tract and central nervous system.[3][4][5] The specific fragment, CCK-(26-30), corresponds to the five amino acids from position 26 to 30 of the full CCK-33 peptide. The native sequence of CCK-8 (positions 26-33) is Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2.[6][7][8] Therefore, the core sequence for CCK-(26-30) is Asp-Tyr-Met-Gly-Trp .

However, the designation "this compound" implies specific chemical modifications that are crucial for its biological activity and fundamentally alter its molecular weight.

1.1. Core Amino Acid Sequence: The foundational structure is the pentapeptide with the following sequence:

  • One-Letter Code: D-Y-M-G-W

  • Three-Letter Code: Asp-Tyr-Met-Gly-Trp

1.2. Key Chemical Modifications: Three critical modifications define the final molecule:

  • N-terminal Acetylation (Ac-): An acetyl group (CH₃CO-) is attached to the N-terminal amino group of the Aspartate (Asp) residue. This modification neutralizes the positive charge at the N-terminus, which can influence peptide stability and receptor interaction.

  • C-terminal Amidation (-NH₂): The C-terminal carboxyl group of the Tryptophan (Trp) residue is converted to a primary amide (-CONH₂). This modification removes the negative charge and is common in bioactive peptides, often increasing their stability and biological activity.

  • Tyrosine Sulfation (-SO₃H): The Tyrosine (Tyr) residue at position 27 is sulfated. This is a common post-translational modification for CCK peptides and is critical for high-affinity binding to CCK receptors.[3][9][10] The synonym for this compound is often listed as CCK-(26-30) (sulfated), confirming this modification.[1]

The resulting chemical structure is therefore: Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂ .

Part 2: Molecular Weight Determination: A Theoretical Approach

The molecular weight of a peptide is the sum of the masses of its constituent amino acid residues, plus the masses of any modifying groups, minus the mass of water molecules lost during the formation of peptide bonds.

2.1. Component Mass Breakdown

The calculation begins by summing the monoisotopic masses of the individual components.

ComponentChemical FormulaMonoisotopic Mass (Da)
Amino Acid Residues
Aspartic Acid (Asp)C₄H₅NO₃115.0269
Tyrosine (Tyr)C₉H₉NO₂163.0633
Methionine (Met)C₅H₉NOS131.0405
Glycine (Gly)C₂H₃NO57.0215
Tryptophan (Trp)C₁₁H₁₀N₂O186.0793
Modifications
N-terminal Acetyl GroupC₂H₂O42.0106
C-terminal Amide GroupNH15.0109
Sulfation (SO₃)SO₃79.9568
Adjustments
Peptide Bond Formation-(H₂O)₄-72.0212 (4 bonds)
C-terminus OH removal-OH-17.0027

2.2. Calculation

  • Sum of Residue Masses: 115.0269 + 163.0633 + 131.0405 + 57.0215 + 186.0793 = 652.2315 Da

  • Account for Peptide Bonds (4 bonds): 652.2315 Da - (4 * 18.0106 Da) = 580.1891 Da

  • Add N-terminal Acetyl Group: 580.1891 Da + 42.0106 Da = 622.1997 Da

  • Add C-terminal Amidation (replaces -OH with -NH₂): 622.1997 Da - 17.0027 Da (for OH) + 15.0109 Da (for NH) = 620.2079 Da

  • Add Tyrosine Sulfation (replaces -H on phenol with -SO₃H): The addition of an SO₃ group increases the mass by 79.9568 Da. 620.2079 Da + 79.9568 Da = 700.1647 Da

Note: The calculation above is based on individual component masses. A direct calculation from the verified chemical formula provides the most accurate result.

Based on authoritative chemical databases, the precise chemical formula for this compound is C₃₃H₄₁N₇O₁₂S₂ .[1]

  • Molecular Weight (Average): 791.85 g/mol [1]

The diagram below illustrates how these individual components contribute to the final molecular structure and mass.

G cluster_peptide Core Pentapeptide: Asp-Tyr-Met-Gly-Trp cluster_mods Modifications Asp Aspartic Acid Tyr Tyrosine Result Final Peptide Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2 Formula: C33H41N7O12S2 MW: 791.85 g/mol Asp->Result + Sum of Residue Masses - Mass of 4x H2O Met Methionine Tyr->Result + Sum of Residue Masses - Mass of 4x H2O Gly Glycine Met->Result + Sum of Residue Masses - Mass of 4x H2O Trp Tryptophan Gly->Result + Sum of Residue Masses - Mass of 4x H2O Trp->Result + Sum of Residue Masses - Mass of 4x H2O N_Acetyl N-terminal Acetylation (Ac-) N_Acetyl->Result + Mass of CH3CO C_Amide C-terminal Amidation (-NH2) C_Amide->Result + Mass of NH2 - Mass of OH Sulfation Tyrosine Sulfation (-SO3H) Sulfation->Result + Mass of SO3

Caption: Component breakdown for the molecular weight of this compound.

Part 3: Experimental Verification: A Protocol for ESI-MS

Theoretical calculations provide an expected value, but experimental verification is essential for confirming the identity and purity of a synthesized peptide. Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for this purpose due to its soft ionization technique, which keeps large biomolecules intact.

3.1. Principle of ESI-MS

ESI generates gas-phase ions from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the mass analyzer. The analyzer then separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum from which the molecular weight can be determined.

3.2. Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring robust and reproducible results.

  • Reagent and Sample Preparation:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water. Causality: Formic acid aids in the protonation of the peptide, facilitating positive ion mode detection.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile. Causality: Acetonitrile is a common organic solvent used to ensure peptide solubility and facilitate the electrospray process.

    • Sample Stock Solution (1 mg/mL): Carefully weigh ~1 mg of lyophilized this compound powder and dissolve it in 1 mL of a 50:50 mixture of Solvent A and Solvent B. Vortex briefly to ensure complete dissolution.

    • Working Solution (10 µg/mL): Dilute the stock solution 1:100 in a 50:50 mixture of Solvent A and Solvent B. Causality: Dilution prevents detector saturation and minimizes ion suppression effects.

  • Instrumentation and Method Setup (Direct Infusion):

    • Instrument: An Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometer is recommended for its high resolution and mass accuracy.

    • Infusion: Load the working solution into a syringe and place it on a syringe pump connected directly to the ESI source.

    • Method Parameters:

      • Ionization Mode: Positive Ion Mode

      • Flow Rate: 5-10 µL/min

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 100 - 150 °C

      • Desolvation Gas Flow (N₂): 500 - 700 L/hr

      • Mass Scan Range: 100 - 1500 m/z

  • Data Acquisition:

    • Allow the infusion to stabilize for 1-2 minutes to ensure a consistent spray.

    • Acquire data for 2-3 minutes to obtain a high-quality averaged spectrum.

  • Data Analysis and Interpretation:

    • The expected molecular weight (M) is ~791.85 Da.

    • In positive ion mode, the primary ion observed should be the singly protonated molecule, [M+H]⁺.

    • Expected m/z for [M+H]⁺: 791.85 + 1.0073 (mass of H⁺) = 792.86 m/z .

    • Look for other potential adducts, such as the sodium adduct [M+Na]⁺ at ~814.84 m/z or the doubly charged ion [M+2H]²⁺ at ~396.93 m/z.

    • Validation: The experimentally observed m/z value for the primary ion should be within a narrow tolerance (e.g., ±0.05 Da) of the calculated value to confirm the peptide's identity.

3.3. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Weigh Lyophilized Peptide B Dissolve in 50:50 Water/ACN + 0.1% FA (Stock Solution) A->B C Dilute to Working Concentration (10 µg/mL) B->C D Direct Infusion via Syringe Pump C->D E Acquire Spectrum (ESI-Q-TOF, Positive Mode) D->E F Identify [M+H]+ Peak (Expected m/z ≈ 792.86) E->F G Compare Experimental Mass to Theoretical Mass F->G H Confirm Peptide Identity (Mass Tolerance < 0.05 Da) G->H

Caption: Standard workflow for the experimental verification of peptide molecular weight via ESI-MS.

References

  • Echelon Biosciences. Cholecystokinin Octapeptide (26-33) Non-Sulfated / CCK-NSE.

  • CPC Scientific. Cholecystokinin, CCK Octapeptide (26-33), Non-Sulfated form.

  • Biomol. Cholecystokinin Octapeptide (sulfated) (CCK-8, Cholecystokinin 26-33).

  • Tocris Bioscience. CCK Octapeptide, sulfated.

  • Eurogentec. Cholecystokinin (26-33), CCK8, Sulfated CCK-8 - 1 mg.

  • NovoPro Bioscience Inc. Cholecystokinin (26-33), CCK8, Non-Sulfated CCK peptide.

  • MedChemExpress. Sincalide (Cholecystokinin octapeptide).

  • Cayman Chemical. CCK Octapeptide (non-sulfated) (trifluoroacetate salt).

  • Echelon Biosciences. CCK 8 Octapeptide, sulfated.

  • MedChemExpress. This compound.

  • UniProt. CCK - Cholecystokinin - Sus scrofa (Pig).

  • ResearchGate. Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β‐alanine.

  • MedChemExpress. This compound | MedChemExpress (MCE) Life Science Reagents.

Sources

Foreword: Deconstructing a Key Neuromodulator Fragment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-acetyl CCK-(26-30) Amide (CAS 89911-69-3)

Cholecystokinin (CCK) is a pleiotropic peptide hormone and neurotransmitter integral to gastrointestinal physiology and central nervous system function. Its biological actions, ranging from regulating digestion and satiety to modulating anxiety and pain, are mediated through two G protein-coupled receptors (GPCRs): CCK1R and CCK2R.[1] The development of receptor-selective ligands is paramount for dissecting the nuanced roles of these receptor subtypes and for exploring their therapeutic potential.

This guide focuses on a specific, synthetically modified fragment of the native CCK peptide: this compound (CAS No. 89911-69-3). This pentapeptide fragment, derived from the C-terminal region of CCK, serves as a valuable tool for researchers. Its modifications—N-terminal acetylation and C-terminal amidation—are common strategies in medicinal chemistry to enhance stability and modulate activity. This document provides a comprehensive technical overview of its structure, mechanism of action, biological context, and practical experimental applications to empower researchers in their exploration of the CCK system.

Core Molecular Profile and Structural Rationale

This compound is a precisely defined molecule designed for probing CCK receptor function. Its identity is rooted in its specific amino acid sequence and terminal modifications.

Physicochemical Characteristics

A summary of the core identifiers for this compound is presented below.

PropertyValueSource(s)
CAS Number 89911-69-3[2][3][4]
Molecular Formula C₃₃H₄₁N₇O₁₂S₂[3][4]
Molecular Weight 791.85 g/mol [3][4]
Sequence Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂[3]
Analysis of Structural Features

The functionality of this peptide is a direct consequence of its chemical architecture.

  • The Pentapeptide Core (Asp-Tyr(SO₃H)-Met-Gly-Trp): This sequence is a fragment of the full-length CCK peptide. The structure-activity relationship of CCK is well-defined; the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH₂) is the minimal fragment required for CCK2R binding and activity, while the C-terminal heptapeptide containing a sulfated tyrosine is essential for high-affinity binding to the CCK1R.[5] This pentapeptide contains key residues from this active region.

  • Sulfated Tyrosine (Tyr(SO₃H)): The sulfate ester on the tyrosine residue is a critical post-translational modification for high-affinity interaction with the CCK1 receptor. Its presence or absence is a primary determinant of receptor selectivity between CCK1R and CCK2R.[1][5]

  • N-terminal Acetylation (Ac-): The addition of an acetyl group to the N-terminal aspartic acid neutralizes the positive charge of the free amine. This modification can protect the peptide from degradation by aminopeptidases and may alter its binding conformation and membrane permeability.

  • C-terminal Amidation (-NH₂): The replacement of the C-terminal carboxyl group with an amide is crucial. It removes the negative charge and mimics the structure of the native CCK peptide. This feature is vital for receptor recognition and biological activity at CCK receptors.[6]

Mechanism of Action: Modulating CCK Receptor Signaling

This compound is classified as a CCK receptor antagonist.[2][4][7] An antagonist binds to a receptor but does not provoke the conformational change required for signal transduction. Instead, it occupies the binding site, thereby blocking the endogenous ligand (CCK) or other agonists from activating the receptor.

It is important to note that some early studies reported inactivity for this specific fragment in certain binding assays.[6] However, other reports on related fragments suggest antagonist properties, and commercial suppliers consistently classify it as an antagonist.[6][7] This highlights a key aspect of pharmacology: a compound's activity can be context-dependent (assay conditions, receptor source). The prevailing view, however, supports its function as a tool for blocking CCK-mediated effects.

cluster_membrane Cell Membrane receptor CCK Receptor (GPCR) Extracellular Intracellular gprotein G-Protein (Inactive) receptor:p2->gprotein Couples ligand CCK (Agonist) ligand->receptor:p1 Binds & Activates antagonist N-acetyl CCK-(26-30) amide (Antagonist) antagonist->receptor:p1 Binds & Blocks gprotein_active G-Protein (Active) gprotein->gprotein_active Activation downstream Downstream Signaling gprotein_active->downstream Initiates

Caption: Agonist vs. Antagonist action at a CCK receptor.

The Landscape of CCK-Mediated Signaling

By blocking CCK receptors, this compound prevents the initiation of a complex network of intracellular signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of its use. CCK receptors primarily couple through Gαq and Gαs proteins to activate multiple effector systems.[8][9]

  • Gq/Phospholipase C Pathway: This is the canonical pathway for CCK receptors. Activation of Gαq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[8][10]

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: CCK receptor activation can trigger all three major MAPK pathways: ERK, JNK, and p38 MAPK. These pathways are critical for regulating gene expression, cell growth, and stress responses.[8][11]

  • PI3K/Akt Pathway: This pathway, crucial for cell survival and protein synthesis, is also engaged by CCK receptors and can lead to the activation of the mammalian target of rapamycin (mTOR).[8]

CCK_Signaling cluster_effects Downstream Effectors CCK CCK Receptor CCK Receptor (CCK1R/CCK2R) CCK->Receptor Gq Gαq Receptor->Gq activates PI3K PI3K/Akt Pathway Receptor->PI3K activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Response Cellular Responses (Secretion, Gene Expression, Protein Synthesis) Ca->Response MAPK MAPK Pathways (ERK, JNK, p38) PKC->MAPK PKC->Response MAPK->Response PI3K->Response

Caption: Key intracellular signaling pathways activated by CCK receptors.

Key Research Applications and Biological Context

The utility of a CCK antagonist like this compound spans several areas of neurobiology and pharmacology.

Research AreaRole of CCK SystemApplication of an AntagonistKey References
Nociception (Pain) CCK acts as a pro-nociceptive agent and an endogenous antagonist of opioid-induced analgesia. It contributes to hyperalgesia and opioid tolerance.To investigate the potential for enhancing opioid analgesia, preventing or reversing opioid tolerance, and treating neuropathic or inflammatory pain states.[12][13]
Anxiety & Fear CCK, particularly through CCK2R in limbic brain areas like the amygdala, is strongly anxiogenic. CCK agonists can induce panic attacks in humans.To explore anxiolytic (anxiety-reducing) effects and to dissect the neurocircuitry of fear and anxiety.[14][15][16]
Gastrointestinal Motility CCK regulates gallbladder contraction, pancreatic enzyme secretion, and gastric emptying, contributing to the feeling of satiety.To study motility disorders, pancreatitis, and the mechanisms of appetite control.[10][17]

Field-Proven Experimental Protocols

The following protocols provide a validated framework for characterizing the interaction of this compound with its target receptors.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the compound for CCK1 and CCK2 receptors.

Methodology:

  • Preparation of Membranes: Homogenize tissues or cultured cells expressing the CCK receptor of interest (e.g., rat pancreas for CCK1R, CHO cells transfected with CCK2R) in a cold buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-CCK-8), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with cold buffer to reduce non-specific binding.

  • Quantification: Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

Objective: To functionally characterize the compound as an antagonist by measuring its ability to block agonist-induced intracellular calcium release.

Methodology:

  • Cell Preparation: Culture cells stably expressing the CCK receptor of interest (e.g., HEK293-CCK2R).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Challenge: Add a fixed concentration of a known CCK agonist (e.g., CCK-8, at its EC₈₀ concentration) to stimulate the cells.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection. The signal corresponds to the change in intracellular calcium concentration.

  • Data Analysis: For each concentration of the antagonist, calculate the peak fluorescence response following agonist addition. Plot the response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration. Fit the data to a dose-response inhibition curve to determine the IC₅₀.

Caption: Workflow for a calcium mobilization functional assay.

Synthesis and Quality Control

Synthesis: this compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc chemistry. Key steps include the sequential coupling of protected amino acids to a resin, followed by N-terminal acetylation, and finally, cleavage from the resin and global deprotection. Sulfation of the tyrosine residue is a critical step that can be performed either on-resin or post-synthesis.

Characterization and Quality Control:

  • Purity: The purity of the final peptide is assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from any synthesis-related impurities.

  • Identity: The molecular weight and identity of the peptide are confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion and Future Perspectives

This compound (CAS 89911-69-3) is more than just a catalog peptide; it is a specialized tool for the precise interrogation of the cholecystokinin system. Its value lies in its ability to antagonize CCK receptors, thereby enabling researchers to block specific physiological pathways involved in pain, anxiety, and metabolism.

Future research utilizing this and similar fragments will continue to refine our understanding of CCK receptor subtype function in distinct neuronal circuits and peripheral tissues. Elucidating the precise selectivity profile of this fragment for CCK1R versus CCK2R remains a key area for investigation. As our knowledge of the complex roles of the CCK system in pathophysiology grows, such targeted pharmacological tools will be indispensable in the quest for novel therapeutic strategies for a range of human disorders.

References

  • Williams, J. A., Chen, X., & Sabbatini, M. E. (2012). Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells. The Journal of nutrition, 142(2), 363S–368S. [Link]

  • Skibicka, K. P., & Grill, H. J. (2009). Pro-nociceptive action of cholecystokinin in the periaqueductal grey: a role in neuropathic and anxiety-induced hyperalgesic states. Neuroscience, 159(3), 1133–1142. [Link]

  • Voss, M., Wank, S. A., & Wotta, D. R. (1998). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. FEBS letters, 428(1-2), 35–38. [Link]

  • Zeng, Q., & Wu, X. (2020). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 11, 205. [Link]

  • Aguilera, G., Tzanoulinou, S., & Bali, B. (2015). Acquisition of analgesic properties by the cholecystokinin (CCK)/CCK2 receptor system within the amygdala in a persistent inflammatory pain condition. Pain, 156(5), 899–908. [Link]

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. QIAGEN GeneGlobe. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. Physiological reviews, 86(3), 805–847. [Link]

  • Uribe-Mariño, A., Goya-Maldonado, R., & Rojas-Piloni, G. (2016). Cholecystokinin-Mediated Neuromodulation of Anxiety and Schizophrenia: A “Dimmer-Switch” Hypothesis. Frontiers in neural circuits, 10, 10. [Link]

  • Wiesenfeld-Hallin, Z., & Xu, X. J. (2002). The Role of Spinal Cholecystokinin in Chronic Pain States. Anesthesiology, 97(5), 1055-1057. [Link]

  • Knight, M., Tamminga, C. A., Steardo, L., & Chase, T. N. (1984). Cholecystokinin-octapeptide fragments: binding to brain cholecystokinin receptors. European journal of pharmacology, 105(1-2), 49–55. [Link]

  • Miller, L. J. (2008). Structural basis of cholecystokinin receptor binding and regulation. The Journal of physiology, 586(10), 2415–2419. [Link]

  • AdooQ BioScience. (n.d.). This compound. AdooQ. [Link]

  • ResearchGate. (n.d.). Postponed effect of cholecystokinin fragments 30–33 (CCK‐4), and.... ResearchGate. [Link]

  • Crespi, F. (2019). On the Role of Cholecystokinin (CCK) in Fear and Anxiety: A Review and Research Proposal. Open Access Pub, 1(1). [Link]

  • Sun, H., Wu, S., & Chen, J. (2022). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Frontiers in physiology, 13, 991219. [Link]

  • Jensen, R. T. (2005). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands that have therapeutic potential. Current opinion in pharmacology, 5(6), 577–585. [Link]

  • ResearchGate. (n.d.). Synthesis of [2H, 13C] and [14C] labeled vasopressin V1a/V2 receptor antagonist RWJ‐676070 and its stable labeled N‐des‐benzoyl metabolite. ResearchGate. [Link]

  • Atlas, D., & Forman, S. (2005). N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. Free radical biology & medicine, 38(1), 136–145. [Link]

  • Chen, G., & Shi, J. (2018). N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury. Neuroscience letters, 687, 176–182. [Link]

  • MDPI. (2022). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 27(19), 6528. [Link]

Sources

A-71623: A Technical Guide to a Potent and Selective Cholecystokinin-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of A-71623, a synthetic pentapeptide analog of the C-terminal region of cholecystokinin octapeptide (CCK-8). A-71623 is distinguished by its high potency and remarkable selectivity as an agonist for the cholecystokinin-1 receptor (CCK1R), with significantly lower affinity for the cholecystokinin-2 receptor (CCK2R). This selectivity makes it an invaluable pharmacological tool for elucidating the diverse physiological roles of the CCK1R pathway, which is implicated in satiety, pancreatic secretion, gallbladder contraction, and nociception. This guide details the compound's nomenclature, mechanism of action, signal transduction, synthesis, and key applications in preclinical research, complete with validated experimental protocols.

Introduction: The Cholecystokinin System

The cholecystokinin (CCK) system is a critical gut-brain signaling axis. The primary signaling molecules are peptide hormones, derived from the preprocholecystokinin gene, with CCK-8 (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) being a predominant and highly active form in the central nervous system and gut. The biological effects of CCK are mediated by two G protein-coupled receptors (GPCRs):

  • Cholecystokinin-1 Receptor (CCK1R): Formerly known as the CCK-A (alimentary) receptor, it is found primarily in peripheral tissues, including the pancreas, gallbladder, and vagal afferent neurons. It shows a high affinity for sulfated CCK analogs like CCK-8.

  • Cholecystokinin-2 Receptor (CCK2R): Formerly the CCK-B (brain) receptor, it is the predominant form in the brain and also found in the stomach. It binds both sulfated and non-sulfated CCK peptides with similar high affinity.

The development of receptor-selective ligands is essential to dissect the distinct physiological functions of these receptor subtypes. A-71623 was designed for this purpose, offering researchers a precise tool to activate the CCK1R pathway while avoiding confounding effects from CCK2R activation.

A-71623: Profile of a Selective CCK1R Agonist

A-71623 is a C-terminal fragment of CCK that has been chemically modified to enhance its stability and receptor selectivity. Its structure is Ac-[Asp-Tyr(SO₃H)-Met-Gly-Trp]-NH₂, representing a significant advancement in the design of CCK-based research probes.

Nomenclature and Physicochemical Properties
PropertyValue
IUPAC Name N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide
Common Name A-71623
Molecular Formula C₃₉H₄₉N₇O₁₃S₂
Molecular Weight 904.0 g/mol
Peptide Sequence Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂
CAS Number 130409-29-3
Rationale for Structural Modifications

The design of A-71623 incorporates specific chemical modifications to the native CCK peptide fragment, each serving a distinct purpose rooted in medicinal chemistry principles:

  • N-terminal Acetylation (Ac-): This modification protects the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus. This significantly increases the peptide's in vivo half-life, making it more suitable for experimental studies.

  • C-terminal Amidation (-NH₂): Similar to the N-terminal cap, the C-terminal amide group protects the peptide from degradation by carboxypeptidases. This modification is also crucial for receptor affinity, as it mimics the C-terminal amide of the native CCK peptide, which is essential for potent receptor interaction.

  • Tyrosine Sulfation (Tyr(SO₃H)): The sulfate group on the tyrosine residue is the most critical determinant for high-affinity binding to the CCK1R. The CCK1R binding pocket has a specific electrostatic and steric environment that recognizes and preferentially binds this sulfated moiety, which is the primary basis for its selectivity over the CCK2R.

Mechanism of Action and Signal Transduction

A-71623 functions as a full and potent agonist at the CCK1R. Its mechanism involves binding to the receptor and inducing a conformational change that triggers downstream intracellular signaling cascades.

Receptor Binding Profile and Selectivity

The defining characteristic of A-71623 is its exceptional selectivity for the CCK1R. This selectivity is not merely a qualitative observation but is quantified by comparing its binding affinity (Ki) or functional potency (EC₅₀) at both CCK receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Selectivity Ratio (CCK2R Ki / CCK1R Ki)Source
CCK1R ~0.1 nM>15,000-fold
CCK2R >1500 nM

Causality: The >15,000-fold selectivity is primarily driven by the sulfated tyrosine residue. The CCK1R binding pocket contains specific basic amino acid residues that form a strong ionic interaction with the negatively charged sulfate group, anchoring the ligand. The CCK2R pocket lacks this specific arrangement, resulting in a much weaker affinity for sulfated peptides.

Signal Transduction Pathway

The CCK1R is a canonical Gαq/11-coupled receptor. Agonist binding by A-71623 initiates a well-defined signaling cascade, which is a self-validating system for confirming agonist activity in functional assays.

  • Receptor Activation: A-71623 binds to the extracellular domain of the CCK1R.

  • G Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq/11 protein.

  • PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

  • PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates target proteins to elicit a cellular response (e.g., enzyme secretion in pancreatic acinar cells).

CCK1R_Signaling A71623 A-71623 CCK1R CCK1R A71623->CCK1R Binds Gq Gαq/11 CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response (e.g., Secretion) PKC->Response Phosphorylates Targets

Caption: CCK1R signaling cascade initiated by A-71623 binding.

Synthesis and Quality Control

A-71623 is produced via solid-phase peptide synthesis (SPPS), a robust and well-established methodology that allows for precise control over the peptide sequence and modifications.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is typically performed on an automated peptide synthesizer using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A Rink Amide resin is used, which upon final cleavage yields the C-terminal amide.

  • First Amino Acid Coupling: The first amino acid, Fmoc-Trp(Boc)-OH, is coupled to the resin.

  • Deprotection: The Fmoc group is removed using a base (e.g., piperidine) to expose the free amine for the next coupling step.

  • Iterative Coupling/Deprotection: The cycle of coupling the next Fmoc-protected amino acid (Gly, Met, Tyr(SO₃H), Asp) and then deprotecting the N-terminus is repeated.

    • Expertise Insight: The sulfated tyrosine (Fmoc-Tyr(SO₃H)-OH) is a critical reagent. It is incorporated directly during the synthesis. Post-synthesis sulfation is possible but often results in lower yields and side products. Using the pre-sulfated building block is the preferred, more reliable method.

  • N-terminal Acetylation: After the final amino acid (Asp) is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

SPPS_Workflow start Start: Rink Amide Resin c1 1. Couple Fmoc-Trp(Boc)-OH start->c1 d1 2. Fmoc Deprotection (Piperidine) c1->d1 c2 3. Couple Fmoc-Gly-OH d1->c2 d2 4. Fmoc Deprotection c2->d2 c3 5. Couple Fmoc-Met-OH d2->c3 d3 6. Fmoc Deprotection c3->d3 c4 7. Couple Fmoc-Tyr(SO3H)-OH d3->c4 d4 8. Fmoc Deprotection c4->d4 c5 9. Couple Fmoc-Asp(OtBu)-OH d4->c5 d5 10. Fmoc Deprotection c5->d5 acetylation 11. N-terminal Acetylation (Acetic Anhydride) d5->acetylation cleavage 12. Cleavage from Resin (TFA Cocktail) acetylation->cleavage purification 13. HPLC Purification cleavage->purification qc 14. QC (MS / HPLC) purification->qc final Final Product: A-71623 qc->final

Caption: Standard Fmoc-based solid-phase synthesis workflow for A-71623.

Purification and Analytical Characterization
  • Purification: The crude peptide obtained after cleavage is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and analyzed for purity.

  • Trustworthiness through Validation: The identity and purity of the final product must be rigorously confirmed.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm that the molecular weight of the purified product matches the theoretical mass of A-71623 (903.2 Da for [M-H]⁻ or 905.2 Da for [M+H]⁺). This provides an unambiguous validation of the peptide's identity.

    • Analytical HPLC: The purity of the final peptide is assessed by analytical RP-HPLC. A sharp, single peak should be observed, and purity is typically reported as a percentage of the total peak area. For research applications, a purity of >95% is required, while >98% is preferred for sensitive in vivo studies.

Applications in Preclinical Research

As a highly selective tool, A-71623 has been instrumental in defining the physiological roles of CCK1R.

  • Satiety and Food Intake: Administration of A-71623 in animal models potently reduces food intake. This has validated the CCK1R on vagal afferent neurons as a key peripheral target for mediating the satiating effects of CCK released from the small intestine.

  • Pancreatic Function: It is used to stimulate pancreatic enzyme secretion in ex vivo models of pancreatic acini, helping to study the mechanisms of exocrine secretion and pancreatitis.

  • Analgesia: A-71623 has been shown to potentiate opioid-induced analgesia, demonstrating a key role for the CCK1R system in modulating pain pathways.

Key Experimental Protocols

The following are condensed, foundational protocols for characterizing the activity of A-71623.

Protocol: In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of A-71623 for the CCK1R.

  • Principle: A competitive binding assay using a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8) and cell membranes expressing the CCK1R. Unlabeled A-71623 competes with the radioligand for receptor binding sites.

  • Methodology:

    • Membrane Preparation: Prepare membranes from a cell line stably expressing human CCK1R (e.g., CHO-CCK1R).

    • Assay Setup: In a 96-well plate, add a constant concentration of ¹²⁵I-CCK-8 and a range of concentrations of A-71623 (e.g., 10⁻¹² M to 10⁻⁶ M) to the cell membranes.

    • Incubation: Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.

    • Separation: Rapidly filter the mixture through a glass fiber filter plate to separate bound from free radioligand. The membranes with bound ligand are trapped on the filter.

    • Detection: Wash the filters, and quantify the radioactivity on each filter using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of A-71623. Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol: Functional Assay - Intracellular Calcium Mobilization
  • Objective: To measure the functional potency (EC₅₀) of A-71623 by quantifying its ability to stimulate the CCK1R signaling pathway.

  • Principle: This assay leverages the Gq-mediated release of intracellular calcium upon receptor activation. A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into cells, and the increase in fluorescence upon agonist stimulation is measured.

  • Methodology:

    • Cell Culture: Plate CHO-CCK1R cells (or another appropriate cell line) in a black, clear-bottom 96-well plate and grow to confluence.

    • Dye Loading: Load the cells with Fluo-4 AM dye for 45-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

    • Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Agonist Addition: Add varying concentrations of A-71623 to the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).

    • Data Analysis: Determine the peak fluorescence response for each concentration of A-71623. Plot the peak response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response (Emax).

Conclusion

A-71623 (N-acetyl-L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide) is more than a mere peptide; it is a precision-engineered pharmacological tool. Its high potency and exceptional selectivity for the CCK1R have empowered researchers to deconstruct the complex physiology of the cholecystokinin system with a high degree of confidence. Its robust synthesis and clear, Gq-coupled mechanism of action make it a reliable and reproducible agent for in vitro and in vivo studies. As research into gut-brain signaling, metabolic disorders, and pain modulation continues, A-71623 will remain an indispensable compound in the pharmacologist's arsenal.

References

  • Lin, C. W., Shiosaki, K., Miller, T. R., Witte, D. G., Bianchi, B. R., Kopecka, H., Craig, R., Wagenaar, F., & Nadzan, A. M. (1991). Characterization of the binding of A-71623, a novel, potent, and selective CCK-A agonist. Molecular Pharmacology, 39(4), 446–451. [Link]

  • Asin, K. E., Bednarz, L., Nikkel, A. L., Gore, P. A., Montana, W. E., Cullen, M. J., Shiosaki, K., Kerwin, J. F., & Nadzan, A. M. (1992). A-71623, a novel cholecystokinin-A agonist, suppresses food intake in rats. Pharmacology, Biochemistry and Behavior, 42(4), 699–703. [Link]

  • Xie, C. W., & Mitchell, K. (1998). A-71623, a selective CCKA receptor agonist, potentiates mu- and delta-, but not kappa-, opioid-induced spinal analgesia in the rat. The Journal of Pharmacology and Experimental Therapeutics, 285(3), 1199–1204. [Link]

An In-depth Technical Guide to Cholecystokinin (CCK) Receptor Subtypes and Ligand Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the cholecystokinin (CCK) receptor system, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of the two receptor subtypes, CCK1R and CCK2R, exploring their distinct pharmacological profiles, the molecular determinants of ligand binding, and the intricate signaling pathways they command. This document moves beyond a simple recitation of facts to provide field-proven insights and detailed methodologies, empowering researchers to design, execute, and interpret experiments with confidence.

Section 1: The CCK Receptor Family: A Tale of Two Subtypes

The physiological effects of the neurointestinal peptide hormones cholecystokinin (CCK) and gastrin are mediated by two closely related G protein-coupled receptors (GPCRs): the CCK1 receptor (CCK1R, formerly CCKA for "alimentary") and the CCK2 receptor (CCK2R, formerly CCKB for "brain").[1][2][] Despite sharing approximately 50% amino acid homology, these two subtypes exhibit profound differences in ligand selectivity, tissue distribution, and physiological roles, making them distinct targets for therapeutic intervention.[1][4]

CCK1 Receptor (CCK1R): The "Gut" Receptor

Primarily located in the gastrointestinal (GI) tract, the CCK1R is the principal mediator of CCK's effects on digestion and satiety.[][5][6] Its activation is responsible for a host of physiological responses crucial for nutrient homeostasis, including:

  • Stimulation of pancreatic enzyme secretion.[7][8]

  • Contraction of the gallbladder.[7][8]

  • Slowing of gastric emptying.[8]

  • Induction of satiety signals transmitted via the vagus nerve.[7]

The defining characteristic of the CCK1R is its stringent requirement for a sulfated tyrosine residue on its endogenous ligand, CCK, for high-affinity binding.[9][10][11] This feature allows it to discriminate between CCK and the structurally related hormone gastrin, which binds with approximately 1000-fold lower affinity.[10][12]

CCK2 Receptor (CCK2R): The "Brain" and "Stomach" Receptor

The CCK2R is the predominant subtype in the central nervous system (CNS), where it is implicated in modulating anxiety, pain perception, and memory.[5][13] It is also found in the stomach, where it is identical to the gastrin receptor and plays a key role in regulating gastric acid secretion.[][14]

In stark contrast to the CCK1R, the CCK2R binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with similarly high affinity.[9][10][11] This promiscuity is attributed to the fact that the minimal requirement for high-affinity binding to the CCK2R is the C-terminal tetrapeptide amide, a sequence shared by both CCK and gastrin.[9][15]

Section 2: Ligand Binding Pharmacology: Decoding Affinity and Selectivity

The differential binding profiles of CCK1R and CCK2R form the basis of their distinct physiological roles and provide a framework for the development of subtype-selective drugs. Understanding the quantitative aspects of these interactions is paramount for any researcher in this field.

Endogenous Ligands

The primary endogenous ligands are various isoforms of CCK (e.g., CCK-8, CCK-33, CCK-58) and gastrin.[9] The key determinant of subtype selectivity is the sulfation of a tyrosine residue, typically at the seventh position from the C-terminus in CCK.[10][11]

  • CCK1R exhibits a marked preference for sulfated CCK peptides, with desulfation leading to a 500- to 1000-fold reduction in binding affinity.[10][16]

  • CCK2R binds both sulfated and non-sulfated CCK and gastrin with comparable high affinity.[10]

Quantitative Analysis of Ligand Binding

The affinity of a ligand for a receptor is typically quantified by its dissociation constant (Kd) or its inhibition constant (Ki). Lower values indicate higher affinity. The following table summarizes the binding affinities of key endogenous and synthetic ligands for human CCK1 and CCK2 receptors.

LigandReceptor SubtypeBinding Affinity (Ki/IC50)Ligand TypeReference
Endogenous Peptides
Sulfated CCK-8 (CCK-8S)CCK1R~0.6 - 1 nMAgonist[10]
Sulfated CCK-8 (CCK-8S)CCK2R~0.3 - 1 nMAgonist[10]
Desulfated CCK-8CCK1R~500 nMWeak Agonist[10]
Desulfated CCK-8CCK2R~0.3 - 1 nMAgonist[10]
Gastrin-17CCK1R>1 µMWeak Agonist[10]
Gastrin-17CCK2R~0.3 - 1 nMAgonist[10]
Synthetic Ligands
Devazepide (L-364,718)CCK1R~0.05 - 0.1 nMAntagonist[10]
Devazepide (L-364,718)CCK2R>100 nMAntagonist[10]
L-365,260CCK1R~100 - 200 nMAntagonist[8]
L-365,260CCK2R~1 - 5 nMAntagonist[8][17]
A-71623CCK1R~0.1 nMAgonist[18]
A-71623CCK2R>10 µMAgonist[18]
SR146131CCK1RpIC50 9.3Agonist[19]
YM022CCK2RpA2 9.69Antagonist[20]
PD-134,308CCK2RIC50 ~30 nMAntagonist[21]

Section 3: Signal Transduction Pathways: From Binding to Cellular Response

Both CCK1R and CCK2R are canonical GPCRs that primarily couple to the Gq family of heterotrimeric G proteins.[14][15] However, the signaling sequelae are complex and can involve other G proteins and downstream effectors, leading to a rich diversity of cellular responses.

The Canonical Gq/PLC/Ca2+ Pathway

The best-characterized signaling cascade for both receptor subtypes is the activation of the Gαq subunit.[14][22] This initiates a well-defined series of events:

  • Gαq Activation: Ligand binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαq subunit.

  • PLCβ Activation: The activated Gαq-GTP complex stimulates phospholipase Cβ (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[22]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[22]

  • PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[22]

This pathway is fundamental to many of the acute physiological effects of CCK, such as enzyme secretion from pancreatic acinar cells and smooth muscle contraction.[22]

Non-Canonical and Accessory Signaling Pathways

Beyond the primary Gq pathway, CCK receptors engage a broader network of signaling cascades that are critical for long-term effects like gene expression and protein synthesis.[14][22]

  • Gs/cAMP Pathway (Primarily CCK1R): In certain cell types, such as pancreatic beta cells, CCK1R can also couple to Gs proteins, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[13] This pathway plays a distinct role in modulating insulin secretion depending on glucose levels.[13]

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: Both CCK1R and CCK2R can activate the ERK, JNK, and p38 MAPK pathways.[14][22] These pathways are crucial for regulating gene expression and cellular growth. CCK-induced ERK activation can be mediated by PKC-dependent activation of Raf.[22]

  • PI3K/Akt/mTOR Pathway: This pathway is also activated by CCK and is a major regulator of protein synthesis at the translational level.[14][22]

The following diagrams illustrate the primary and accessory signaling pathways for CCK1R and CCK2R.

CCK1R_Signaling cluster_membrane Plasma Membrane CCK1R CCK1R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs MAPK MAPK Cascade (ERK, JNK, p38) CCK1R->MAPK PI3K PI3K/Akt/mTOR Pathway CCK1R->PI3K CCK Sulfated CCK CCK->CCK1R PLC PLCβ Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates PKA PKA cAMP->PKA activates Ca Ca²⁺ (intracellular) ER->Ca releases Ca->PKC activates Physiological_Response Physiological Responses (Enzyme Secretion, Contraction, Satiety) Ca->Physiological_Response PKC->MAPK activates PKC->Physiological_Response Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Gene_Expression Gene Expression Protein Synthesis MAPK->Gene_Expression PI3K->Gene_Expression CCK2R_Signaling cluster_membrane Plasma Membrane CCK2R CCK2R Gq Gq CCK2R->Gq MAPK MAPK Cascade (ERK, JNK, p38) CCK2R->MAPK PI3K PI3K/Akt/mTOR Pathway CCK2R->PI3K Ligands CCK (sulfated & non) Gastrin Ligands->CCK2R PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca Ca²⁺ (intracellular) ER->Ca releases Ca->PKC activates Physiological_Response Physiological Responses (Acid Secretion, Anxiety, Pain) Ca->Physiological_Response PKC->MAPK activates PKC->Physiological_Response Gene_Expression Gene Expression Cell Proliferation MAPK->Gene_Expression PI3K->Gene_Expression

Caption: CCK2R primary and accessory signaling pathways.

Section 4: Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the characterization of ligand binding and functional activity at CCK receptors. These are foundational assays in the field and serve as a starting point for more complex investigations.

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. [23] Objective: To determine the Ki of a test compound for CCK1R or CCK2R.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human CCK1R or CCK2R (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand, such as [3H]Devazepide for CCK1R or [3H]L-365,260 for CCK2R.

  • Test Compound: Unlabeled compound of interest.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 1 µM CCK-8S).

  • 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, scintillation counter, and scintillation fluid.

Protocol:

  • Membrane Preparation: Homogenize receptor-expressing cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). [24]Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, set up the following in triplicate (final volume of 250 µL):

    • Total Binding: 50 µL radioligand, 50 µL binding buffer, 150 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL radioligand, 50 µL non-specific binding control, 150 µL membrane suspension.

    • Test Compound: 50 µL radioligand, 50 µL of serially diluted test compound, 150 µL membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium. [24]4. Harvesting: Rapidly terminate the binding reaction by vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand. [24]5. Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [24]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing CCKR) Incubation Incubate Membranes, Radioligand & Test Compound (60-90 min, 30°C) Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Bound Radioactivity) Filtration->Counting Calc_SB Calculate Specific Binding (Total - NSB) Counting->Calc_SB Plot_Curve Plot % Specific Binding vs. [Test Compound] Calc_SB->Plot_Curve Calc_IC50 Determine IC50 (Non-linear Regression) Plot_Curve->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization

This cell-based assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of Gq-coupled signaling.

Objective: To determine the potency (EC50) and efficacy of a test compound in activating CCK1R or CCK2R.

Materials:

  • Cells: Cells stably expressing the human CCK1R or CCK2R (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye: E.g., Fura-2 AM, Fluo-4 AM, or Fura-8 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Test Compound: Compound of interest.

  • Positive Control: A known agonist (e.g., CCK-8S).

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with automated injection capability.

Protocol:

  • Cell Plating: Plate the CCKR-expressing cells into black, clear-bottom microplates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM in assay buffer) for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of 100 µL of assay buffer in each well.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the automated injector to add 25 µL of the test compound or positive control at various concentrations.

    • Immediately begin recording the fluorescence intensity for 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by expressing the response as a percentage of the maximal response to the positive control.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Measurement cluster_analysis Data Analysis Plate_Cells Plate CCKR-expressing Cells in Microplate Load_Dye Load Cells with Ca²⁺-sensitive Dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Read_Baseline Read Baseline Fluorescence Wash_Cells->Read_Baseline Inject_Compound Inject Test Compound or Agonist Read_Baseline->Inject_Compound Read_Response Record Fluorescence (Measure Ca²⁺ increase) Inject_Compound->Read_Response Normalize_Data Normalize Response (% of Max Agonist) Read_Response->Normalize_Data Plot_Curve Plot Response vs. Log [Compound] Normalize_Data->Plot_Curve Determine_EC50 Determine EC50 & Emax (Non-linear Regression) Plot_Curve->Determine_EC50

Caption: Workflow for a calcium mobilization functional assay.

Section 5: Conclusion and Future Directions

The CCK receptor system, with its two distinct subtypes, presents a rich field for both fundamental research and therapeutic development. The stark differences in ligand selectivity between CCK1R and CCK2R, driven by the requirement for a sulfated tyrosine at CCK1R, have enabled the development of highly selective pharmacological tools. These tools, in conjunction with robust binding and functional assays, allow for the detailed dissection of the complex signaling networks these receptors orchestrate.

Future research will likely focus on several key areas. The role of receptor dimerization (both homo- and heterodimerization) in modulating ligand binding and signaling is an emerging field with potentially significant functional implications. [12]Additionally, the development of biased agonists, which selectively activate certain downstream pathways over others, could lead to novel therapeutics with improved efficacy and reduced side effects. [13]Finally, the exploration of allosteric modulators, which bind to sites distinct from the endogenous ligand binding pocket, offers a sophisticated approach to fine-tuning receptor activity. [9][22][25][26][27]As our understanding of the structural and dynamic nature of these receptors continues to grow, so too will our ability to rationally design novel ligands to probe their function and treat a range of gastrointestinal and neurological disorders.

References

  • Williams, J. A. (2001). Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells. Journal of Pancreas, 2(4), 133-140. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. Physiological Reviews, 86(3), 805-847. [Link]

  • Jensen, R. T. (2007). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. Current Opinion in Pharmacology, 7(6), 583-592. [Link]

  • Lutz, M., & Seva, C. (2000). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. FEBS Letters, 474(2-3), 165-169. [Link]

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. QIAGEN GeneGlobe. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. American Physiological Society. [Link]

  • Smith, G. P., & Gibbs, J. (2012). Mechanisms of CCK signaling from gut to brain. Current Opinion in Pharmacology, 12(6), 612-616. [Link]

  • Noble, F., Wank, S. A., Crawley, J. N., Bradwejn, J., Seroogy, K. B., Hamon, M., & Roques, B. P. (1999). International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacological Reviews, 51(4), 745-781. [Link]

  • Cawston, E. E., & Miller, L. J. (2010). Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor. British Journal of Pharmacology, 159(5), 1009-1021. [Link]

  • Jensen, R. T. (2007). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands that have therapeutic potential. Current Opinion in Pharmacology, 7(6), 583-592. [Link]

  • Miller, L. J., & Wank, S. A. (1993). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. Annals of the New York Academy of Sciences, 713(1), 8-21. [Link]

  • Wikipedia. (n.d.). Cholecystokinin receptor. In Wikipedia. [Link]

  • Miller, L. J. (2008). Structural basis of cholecystokinin receptor binding and regulation. Pharmacology & Therapeutics, 118(2), 227-238. [Link]

  • Patsnap. (2024, June 21). What are CCK receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cholecystokinin receptors. [Link]

  • Creative Biolabs. (n.d.). Cholecystokinin Receptor Family. [Link]

  • ResearchGate. (n.d.). Schematic representation of the primary structure of the CCKA and CCKB... [Link]

  • Beinborn, M., Lee, Y. M., McBride, E. W., Quinn, S. M., & Kopin, A. S. (1993). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. Proceedings of the National Academy of Sciences, 90(23), 11144-11148. [Link]

  • Beinborn, M., Quinn, S. M., & Kopin, A. S. (1999). Small synthetic ligands of the cholecystokinin-B/gastrin receptor can mimic the function of endogenous peptide hormones. The Journal of Clinical Investigation, 104(5), 539-545. [Link]

  • Wank, S. A., Pisegna, J. R., & de Weerth, A. (1992). Brain and gastrointestinal cholecystokinin receptor family: structure and functional expression. Proceedings of the National Academy of Sciences, 89(18), 8691-8695. [Link]

  • Wank, S. A., Pisegna, J. R., & de Weerth, A. (1992). Brain and gastrointestinal cholecystokinin receptor family: structure and functional expression. PNAS, 89(18), 8691-8695. [Link]

  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology, 8, 47. [Link]

  • ResearchGate. (n.d.). Chemical structure of CCK receptor ligands. [Link]

  • Isca Biochemicals. (n.d.). Cholecystokinin receptors. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Sugg, E. E., et al. (1995). CCK-A receptor selective antagonists derived from the CCK-A receptor selective tetrapeptide agonist Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 (A-71623). Journal of Medicinal Chemistry, 38(1), 207-211. [Link]

  • Charpentier, B., et al. (1998). Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. Bioorganic & Medicinal Chemistry Letters, 8(15), 1957-1962. [Link]

Sources

Endogenous Ligands for Cholecystokinin Receptors: From Molecular Diversity to Functional Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the endogenous ligands for the cholecystokinin (CCK) receptors. It delves into the molecular biology of the ligands and their receptors, the intricacies of their interactions, the resultant signaling cascades, and the key methodologies employed in their study. Designed for professionals in research and drug development, this document synthesizes technical data with field-proven insights to facilitate a deeper understanding of this critical physiological system.

The Cholecystokinin/Gastrin Endocrine System: A Dual-Focus Regulator

The cholecystokinin (CCK) and gastrin peptide families represent a pivotal signaling system in mammals, exerting significant control over both gastrointestinal (GI) physiology and central nervous system (CNS) functions.[1][2] These peptides, while structurally related, interact with two distinct G protein-coupled receptors (GPCRs)—the cholecystokinin 1 receptor (CCK1R) and the cholecystokinin 2 receptor (CCK2R)—to elicit a wide array of biological responses.[3][4][5] Understanding the nuances of these endogenous ligands is fundamental to exploring their roles in digestion, satiety, anxiety, and memory, and for the development of targeted therapeutics.

The Ligands: A Story of Common Ancestry and Post-Translational Diversity

The endogenous ligands for CCK receptors are not monolithic; they are a family of peptides derived from precursor proteins through complex, tissue-specific post-translational processing.

Cholecystokinin (CCK)

First identified for its ability to stimulate gallbladder contraction, CCK is now recognized as a major hormone and neuropeptide.[3][6]

  • Biosynthesis and Processing : CCK is synthesized from a 115-amino acid precursor, preprocholecystokinin.[7][8] Proteolytic cleavage of this precursor yields a variety of biologically active forms, each identified by the number of amino acids it contains.[6][7][9] The principal circulating forms include CCK-58, CCK-33, and CCK-22, which are primarily secreted by enteroendocrine I-cells in the duodenum and jejunum.[3][7][10] In the central nervous system, the sulfated octapeptide, CCK-8, is the predominant form and functions as a key neurotransmitter.[7][10]

  • The Critical Role of Sulfation : A key post-translational modification is the sulfation of a tyrosine residue located seven positions from the C-terminus.[9][11] This sulfation is the primary determinant for high-affinity binding to the CCK1R and is therefore essential for many of CCK's classic gastrointestinal functions.[3][5][12]

Gastrin

Gastrin is the principal hormonal regulator of gastric acid secretion.[13][14] It is structurally and evolutionarily related to CCK, sharing an identical C-terminal pentapeptide amide sequence (Gly-Trp-Met-Asp-Phe-NH2), which is the basis for their overlapping biological activities at the CCK2R.[7][12][13]

  • Biosynthesis and Processing : Gastrin is produced from a 101-amino acid precursor, preprogastrin, primarily in the G-cells of the stomach antrum.[14][15] Processing yields several active forms, most notably gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin").[15] Unlike CCK, sulfation of gastrin's tyrosine residue is variable and does not significantly alter its affinity for its primary target, the CCK2R.[12] Incomplete processing can also lead to glycine-extended gastrins, which may have distinct biological roles, particularly in cell proliferation.[13][16]

Table 1: Major Endogenous Ligands for CCK Receptors

Ligand FamilyPrecursor ProteinCommon Bioactive FormsPrimary Site of SynthesisKey Structural Feature
Cholecystokinin Prepro-CCK (115 aa)CCK-58, CCK-33, CCK-22, CCK-8Duodenal I-cells, CNS NeuronsO-sulfated tyrosine (essential for CCK1R affinity)
Gastrin Preprogastrin (101 aa)Gastrin-34, Gastrin-17Gastric Antrum G-cellsShares C-terminal pentapeptide with CCK

The Receptors: Gatekeepers of Physiological Function

The biological effects of CCK and gastrin are mediated by two distinct but related Class A GPCRs.[5][17] Originally termed CCKA (for Alimentary) and CCKB (for Brain), the official nomenclature is now CCK1R and CCK2R.[4][5][18]

CCK1 Receptor (CCK1R)

The CCK1R is characterized by its high selectivity for sulfated CCK peptides.[19]

  • Ligand Selectivity : It binds sulfated CCK with approximately 500- to 1,000-fold higher affinity than non-sulfated CCK or gastrin.[5][12] This selectivity is conferred by the receptor's requirement for the sulfated tyrosine residue within the C-terminal heptapeptide of CCK.[4][5]

  • Distribution and Function : CCK1R is densely expressed in peripheral tissues, including pancreatic acinar cells, gallbladder smooth muscle, and neurons of the enteric nervous system.[11][20] Its activation is responsible for classic digestive functions: stimulating pancreatic enzyme secretion, promoting gallbladder contraction, delaying gastric emptying, and inducing satiety.[3][5]

CCK2 Receptor (CCK2R)

The CCK2R is the common receptor for both CCK and gastrin and is often referred to as the gastrin receptor in the periphery.[2][5]

  • Ligand Selectivity : The CCK2R exhibits high and roughly equivalent affinity for both sulfated and non-sulfated forms of CCK and all forms of gastrin.[5][12] Its binding is primarily dependent on the shared C-terminal tetrapeptide amide sequence.[4][5]

  • Distribution and Function : This receptor is the predominant subtype in the brain, with high concentrations in the cerebral cortex and limbic system, where it modulates anxiety and memory.[5][21] In the stomach, it is found on parietal and enterochromaffin-like (ECL) cells, where its activation by gastrin is the primary stimulus for gastric acid secretion.[15][20]

Table 2: Comparative Properties of CCK Receptor Subtypes

FeatureCCK1 Receptor (CCK1R)CCK2 Receptor (CCK2R)
Previous Name CCKACCKB / Gastrin Receptor
High-Affinity Ligands Sulfated CCK peptides[4][12]Sulfated & Non-sulfated CCK, Gastrin[4][12]
Low-Affinity Ligands Gastrin, Non-sulfated CCK[5]C-terminal fragments smaller than the tetrapeptide
Primary Peripheral Location Gallbladder, Pancreas, Enteric Neurons[20]Gastric Mucosa[20]
Primary CNS Location Select brain nuclei (e.g., NTS)Widespread (Cortex, Hippocampus, Striatum)[5][20]
Key Physiological Roles Digestion, Satiety, Gallbladder Contraction[3][5]Gastric Acid Secretion, Anxiety, Nociception[5][15]

Signal Transduction Pathways: From Receptor Binding to Cellular Response

Activation of CCK receptors initiates intracellular signaling cascades primarily through the coupling to heterotrimeric G proteins.

The Canonical Gq/11 Pathway

Both CCK1R and CCK2R predominantly couple to G proteins of the Gq/11 family.[17][18] This coupling initiates a well-characterized signaling cascade:

  • G Protein Activation : Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates PLC-β.

  • Second Messenger Production : PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

  • Cellular Response : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12][13] The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets that mediate the final physiological response (e.g., enzyme secretion, smooth muscle contraction).[2]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand CCK / Gastrin Receptor CCK1R / CCK2R Ligand->Receptor Binding Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activation Response Cellular Response PKC->Response Phosphorylation Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand CCK Receptor CCK1R Ligand->Receptor Binding Gs Gs Receptor->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation

Fig. 2: Alternative Gs signaling pathway for the CCK1 receptor.

Methodologies for Characterizing Ligand-Receptor Interactions

A multi-assay approach is essential for accurately characterizing the binding and functional properties of endogenous ligands and novel drug candidates. The following protocols represent foundational techniques in the field.

Workflow A Receptor Expression System (Transfected Cells or Native Tissue) B Membrane Preparation A->B D Functional Assay 1 (Calcium Mobilization, EC50) A->D E Functional Assay 2 (cAMP Accumulation, EC50) A->E C Radioligand Binding Assay (Determine Affinity, Ki) B->C F Data Analysis (Affinity, Potency, Efficacy) C->F D->F E->F

Fig. 3: General experimental workflow for ligand characterization.
Protocol: Competitive Radioligand Binding Assay

Causality : This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding sites. It directly quantifies the physical interaction between ligand and receptor, independent of downstream signaling events.

Methodology :

  • Receptor Source Preparation : Homogenize cells or tissues expressing the target receptor (e.g., CHO-K1 cells stably expressing human CCK1R) in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup : In a 96-well plate, combine:

    • Receptor membranes.

    • A fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]CCK-8) near its Kd value.

    • A range of concentrations of the unlabeled competitor ligand (e.g., CCK-8, gastrin, or a test compound).

    • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled standard ligand.

  • Incubation : Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation : Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with cold buffer to remove residual unbound ligand.

  • Quantification : Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis :

    • Subtract the NSB counts from all other counts to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Intracellular Calcium Mobilization Assay

Causality : This functional assay measures the potency (EC50) and efficacy of a ligand by quantifying its ability to activate the canonical Gq/11 pathway. It provides a direct readout of the primary signaling event for both CCK1R and CCK2R.

Methodology :

  • Cell Preparation : Plate cells expressing the receptor of interest onto black, clear-bottom 96-well plates and grow to near confluence.

  • Dye Loading : Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate in the dark at 37°C for 30-60 minutes.

  • Cell Washing : Gently wash the cells with the buffer to remove excess extracellular dye.

  • Assay Measurement :

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's integrated fluidics to add varying concentrations of the test ligand to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). The binding of Ca2+ to the dye results in a significant increase in fluorescence.

  • Data Analysis :

    • Determine the peak fluorescence response for each ligand concentration, subtracting the baseline value.

    • Normalize the data, setting the response to buffer alone as 0% and the maximal response of a full agonist as 100%.

    • Plot the normalized response against the log concentration of the ligand.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

Conclusion and Future Perspectives

The endogenous ligands of the cholecystokinin receptor system, primarily the various forms of CCK and gastrin, orchestrate a remarkable range of physiological processes through their differential interactions with CCK1R and CCK2R. The selectivity of these interactions is elegantly determined by post-translational modifications, most notably the sulfation of CCK. While the canonical Gq signaling pathway is well-established, emerging research into alternative G protein coupling and biased agonism is opening new frontiers. [22]For drug development professionals, this complexity presents both challenges and opportunities. A deep, mechanistic understanding of how endogenous ligands bind and activate these receptors is the cornerstone for designing novel, selective therapeutics that can target specific pathways to treat disorders of the gut, brain, and beyond.

References

  • Wikipedia. Cholecystokinin. [Link]

  • Cambridge Core. Gastrin, cholecystokinin and gastrointestinal tract functions in mammals. [Link]

  • PubMed. Biology of gut cholecystokinin and gastrin receptors. [Link]

  • Frontiers. Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. [Link]

  • Frontiers. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. [Link]

  • PubMed. Anatomical basis of gastrin- and CCK-secreting cells and their functions. A review. [Link]

  • Paracrine Networks. Gastrin and cholecystokinin (CCK). [Link]

  • PubMed. Cholecystokinin--gene structure, and molecular forms in tissue and blood. [Link]

  • VIVO Pathophysiology. Cholecystokinin. [Link]

  • Taylor & Francis Online. Gastrin family – Knowledge and References. [Link]

  • American Physiological Society Journals. Cholecystokinin and Gastrin Receptors. [Link]

  • PubMed. Differential docking of high-affinity peptide ligands to type A and B cholecystokinin receptors demonstrated by photoaffinity labeling. [Link]

  • National Institutes of Health. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Cholecystokinin receptors. [Link]

  • HUGO Gene Nomenclature Committee. Cholecystokinin receptors. [Link]

  • Bio-Synthesis Inc. GRP | Sequences-Gastrin Releasing Peptide. [Link]

  • ScienceDirect. The biogenesis and cell-specific expression of cholecystokinin peptides. [Link]

  • PubMed. Gastrin. [Link]

  • PubMed. CCK biosynthesis and processing: recent progress and future challenges. [Link]

  • Wikipedia. Gastrin-releasing peptide. [Link]

  • PubMed. Small synthetic ligands of the cholecystokinin-B/gastrin receptor can mimic the function of endogenous peptide hormones. [Link]

  • PubMed. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis. [Link]

  • Wikipedia. Gastrin. [Link]

  • ResearchGate. Effects of G protein association and cellular cholesterol on CCK-8... [Link]

  • Mayo Clinic Proceedings. Cholecystokinin 1 and 2 receptors. [Link]

  • PubMed Central. Structural basis of cholecystokinin receptor binding and regulation. [Link]

  • StatPearls - NCBI Bookshelf. Biochemistry, Cholecystokinin. [Link]

  • YouTube. Cholecystokinin(CCK) || structure , function and mode of action. [Link]

  • EBSCO Research Starters. Cholecystokinin. [Link]

  • PubMed Central. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. [Link]

  • SciSpace. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins: insight into mechanisms of G protein selectivity. [Link]

  • Journal of Biological Chemistry. Differential sensitivity of types 1 and 2 cholecystokinin receptors to membrane cholesterol. [Link]

  • PubMed Central. An experimental strategy to probe Gq contribution to signal transduction in living cells. [Link]

  • Wikipedia. Cholecystokinin receptor. [Link]

  • PubMed Central. Cholesterol-dependent dynamic changes in the conformation of the type 1 cholecystokinin receptor affect ligand binding and G protein coupling. [Link]

  • PubMed Central. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. [Link]

  • PubMed Central. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. [Link]

  • Creative Biolabs. Cholecystokinin Receptor Family. [Link]

  • ResearchGate. Binding Affinities of CCK Receptor Ligand-Targeted Radioimaging Agents... [Link]

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Characterization of N-acetyl CCK-(26-30) amide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts its effects through two primary G protein-coupled receptors (GPCRs): the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R), the latter of which also serves as the receptor for gastrin.[1][2][3] These receptors are involved in numerous physiological processes, from digestion and satiety to anxiety and nociception, making them significant targets for drug discovery.[3][4]

The subject of this guide, N-acetyl CCK-(26-30) amide , is a sulfated pentapeptide fragment of CCK (sequence: Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2) that has been identified as a cholecystokinin (CCK) receptor antagonist.[5][6][7] The N-terminal acetylation of peptide fragments is a key chemical modification. It serves a critical protective function by shielding the peptide from degradation by aminopeptidases, which can be prevalent in in vitro assay systems containing cells or tissue preparations.[8] This modification enhances the compound's stability, ensuring that the observed biological activity is attributable to the intact peptide and not its degradation products.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays required to characterize this compound. We will detail the core experimental protocols necessary to determine its binding affinity and functional antagonism at CCK receptors, with a focus on explaining the causality behind experimental choices to ensure robust and reliable data generation.

Section 1: Receptor Binding Assay - Direct Measurement of Target Engagement

The foundational step in characterizing any receptor ligand is to confirm its direct interaction with the target protein. A competitive radioligand binding assay is the gold standard for this purpose. It allows for the determination of the binding affinity (expressed as the inhibition constant, Kᵢ) of the unlabeled test compound (this compound) by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.

Principle of the Assay

This assay relies on the principle of competition for a finite number of receptors. A constant concentration of a radiolabeled CCK agonist (e.g., ¹²⁵I-labeled CCK-8) is incubated with a source of CCK receptors (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled antagonist. As the antagonist concentration increases, it displaces more of the radioligand from the receptors. The amount of bound radioactivity is inversely proportional to the antagonist's binding affinity.

View DOT script for Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare CCKR-expressing cell membranes Incubate Incubate Membranes, Radioligand, and Antagonist (90 min, Room Temp) Membrane->Incubate Radioligand Prepare ¹²⁵I-CCK-8 (Radioligand) Radioligand->Incubate Antagonist Prepare serial dilutions of This compound Antagonist->Incubate Filter Rapidly filter through GF/B glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Quantify bound radioactivity using a gamma counter Wash->Count Plot Plot % Inhibition vs. [Antagonist] Count->Plot Calculate Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) Plot->Calculate

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare CCKR-expressing cell membranes Incubate Incubate Membranes, Radioligand, and Antagonist (90 min, Room Temp) Membrane->Incubate Radioligand Prepare ¹²⁵I-CCK-8 (Radioligand) Radioligand->Incubate Antagonist Prepare serial dilutions of This compound Antagonist->Incubate Filter Rapidly filter through GF/B glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Quantify bound radioactivity using a gamma counter Wash->Count Plot Plot % Inhibition vs. [Antagonist] Count->Plot Calculate Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) Plot->Calculate

Figure 1. Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding

This protocol is adapted from established methods for CCK receptors.[9][10]

1. Materials & Reagents

  • Receptor Source: Crude membrane preparations from cell lines endogenously expressing CCK receptors (e.g., PANC-1 for CCK2R) or stably transfected cell lines (e.g., CHO-K1 cells expressing human CCK1R or CCK2R).[10]

  • Radioligand: ¹²⁵I-Bolton-Hunter labeled CCK-8 (¹²⁵I-BH-CCK-8), a high-affinity agonist.

  • Test Compound: this compound.

  • Non-Specific Binding Control: 1 µM unlabeled CCK-8.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

  • Instrumentation: Gamma counter.

2. Membrane Preparation

  • Grow CCKR-expressing cells to confluency. Harvest cells by scraping into ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a glass-Teflon homogenizer on ice.[9]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membrane fraction.[9]

  • Wash the pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute to a final working concentration of 0.1-0.5 mg/mL.[9]

3. Assay Procedure

  • Set up assay tubes in triplicate for each condition: Total Binding, Non-Specific Binding (NSB), and each concentration of the test compound.

  • Total Binding: Add 100 µL membrane preparation, 50 µL Assay Buffer, and 50 µL of ¹²⁵I-BH-CCK-8 (final concentration typically 0.05-0.2 nM).

  • Non-Specific Binding (NSB): Add 100 µL membrane preparation, 50 µL of 1 µM unlabeled CCK-8, and 50 µL of ¹²⁵I-BH-CCK-8.

  • Competition: Add 100 µL membrane preparation, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of ¹²⁵I-BH-CCK-8.

  • Incubate all tubes at room temperature for 90 minutes to reach equilibrium.[9]

  • Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis & Expected Results

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Calculate % Inhibition for each concentration of the antagonist: % Inhibition = (1 - (Binding_in_presence_of_antagonist - NSB) / (Specific Binding)) * 100.

  • Plot % Inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

This compound [M]Mean CPM% Inhibition
0 (Total Binding)15,0000%
10⁻¹¹14,8501%
10⁻¹⁰14,2505%
10⁻⁹11,25025%
10⁻⁸7,50050%
10⁻⁷3,75075%
10⁻⁶1,65099%
10⁻⁵1,51099.9%
NSB (1µM CCK-8)1,500100%
Table 1. Example data set for a competitive binding experiment. The IC₅₀ would be determined by non-linear regression of this data.

Expert Insights:

  • Causality: Using a high concentration of an unlabeled agonist (CCK-8) to define NSB is critical. It ensures that the measured "specific" binding is truly to the CCK receptor and not to other proteins or the filter itself.

  • Trustworthiness: The assay's validity is confirmed by achieving a stable baseline for total and non-specific binding and a complete inhibition curve that plateaus at 100%.

Section 2: Functional Assays - Assessing Biological Effect

While binding assays confirm target interaction, functional assays are essential to determine the biological consequence of that interaction—in this case, antagonism. CCK receptors primarily couple through the Gαq signaling pathway.[9][11] Agonist binding triggers a cascade resulting in the release of calcium (Ca²⁺) from intracellular stores, a robust and measurable event.[12][13] An antagonist will block this agonist-induced Ca²⁺ release.

CCK Receptor Gq Signaling Pathway
View DOT script for CCK Receptor Signaling Pathway

G CCK Receptor Gq Signaling Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKR CCK Receptor Gq Gq Protein CCKR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca Ca²⁺ Release ER->Ca Triggers Response Cellular Response Ca->Response Agonist CCK Agonist (e.g., CCK-8) Agonist->CCKR Binds & Activates Antagonist N-acetyl CCK-(26-30) amide Antagonist->CCKR Binds & Blocks

G CCK Receptor Gq Signaling Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKR CCK Receptor Gq Gq Protein CCKR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca Ca²⁺ Release ER->Ca Triggers Response Cellular Response Ca->Response Agonist CCK Agonist (e.g., CCK-8) Agonist->CCKR Binds & Activates Antagonist N-acetyl CCK-(26-30) amide Antagonist->CCKR Binds & Blocks

Figure 2. The Gq signaling pathway activated by CCK receptor agonists.

Protocol: Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent, plate-based method for measuring changes in intracellular Ca²⁺, suitable for high-throughput screening.[12][14][15]

View DOT script for Experimental Workflow: Calcium Mobilization Assay

G cluster_prep Cell Preparation (Day 1) cluster_assay Assay Procedure (Day 2) cluster_analysis Data Analysis Seed Seed CCKR-expressing cells into 96-well plates Incubate_24h Incubate 18-24h at 37°C Seed->Incubate_24h DyeLoad Load cells with Fluo-4 AM dye (1h, 37°C) Incubate_24h->DyeLoad FLIPR Measure baseline fluorescence DyeLoad->FLIPR AddAntagonist Inject Antagonist (this compound) FLIPR->AddAntagonist AddAgonist Inject Agonist (CCK-8) AddAntagonist->AddAgonist MeasureResponse Record kinetic fluorescence signal AddAgonist->MeasureResponse Plot Plot Dose-Response Curves (Agonist vs. Response) MeasureResponse->Plot Calculate Calculate EC₅₀ shifts and determine IC₅₀ Plot->Calculate

G cluster_prep Cell Preparation (Day 1) cluster_assay Assay Procedure (Day 2) cluster_analysis Data Analysis Seed Seed CCKR-expressing cells into 96-well plates Incubate_24h Incubate 18-24h at 37°C Seed->Incubate_24h DyeLoad Load cells with Fluo-4 AM dye (1h, 37°C) Incubate_24h->DyeLoad FLIPR Measure baseline fluorescence DyeLoad->FLIPR AddAntagonist Inject Antagonist (this compound) FLIPR->AddAntagonist AddAgonist Inject Agonist (CCK-8) MeasureResponse Record kinetic fluorescence signal AddAgonist->MeasureResponse Plot Plot Dose-Response Curves (Agonist vs. Response) MeasureResponse->Plot Calculate Calculate EC₅₀ shifts and determine IC₅₀ Plot->Calculate

Sources

Application Notes & Protocols: N-acetyl-CCK-(26-30) Amide in Cholecystokinin Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological effects are mediated through two primary G-protein coupled receptors (GPCRs): CCK1R (formerly CCKA) and CCK2R (formerly CCKB).[1] These receptors are involved in a multitude of physiological processes, including digestion, satiety, anxiety, and pain perception.[2][3] Consequently, ligands that modulate CCK receptor activity are invaluable tools in both basic research and drug development.[4][5]

This document provides detailed application notes and experimental protocols for the use of N-acetyl-CCK-(26-30) amide, a truncated fragment of the native CCK peptide. Structurally, it is derived from the N-terminal portion of the biologically active octapeptide CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2). N-acetyl-CCK-(26-30) amide corresponds to the sequence Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2. Research indicates that shorter N-terminal fragments of CCK-8, including N-acetyl-CCK-(26-30) amide, are inactive as agonists at central CCK receptors.[6][7] Some sources classify it as a CCK receptor antagonist.[8][9] Therefore, its primary application in a research setting is likely as a negative control in binding and functional assays or as a weak antagonist to probe receptor-ligand interactions.

These protocols are designed for researchers, scientists, and drug development professionals investigating the CCK system.

Mechanism of Action: CCK Receptor Signaling

Understanding the signaling pathways activated by CCK receptors is fundamental to designing and interpreting functional assays. The CCK2 receptor, in particular, is known to couple to Gq/11 proteins.[10] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C-β (PLC-β).[10] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11] This rise in intracellular Ca2+ is a hallmark of CCK receptor activation and a key measurable endpoint in functional assays.[12][13] Concurrently, DAG, along with Ca2+, activates Protein Kinase C (PKC), which can then phosphorylate a variety of downstream targets, leading to the activation of the MAP kinase (ERK) pathway, influencing cellular processes like proliferation and gene expression.[14]

CCK_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK_Agonist CCK Agonist (e.g., CCK-8) CCKBR CCK2 Receptor (GPCR) CCK_Agonist->CCKBR Binds G_protein Gq/11 CCKBR->G_protein Activates PLC Phospholipase C-β (PLC-β) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_pathway MAP Kinase (ERK) Pathway PKC->ERK_pathway Activates CaM Ca²⁺/Calmodulin Complex CaM->PKC Co-activates Cellular_Response Cellular Response (e.g., Proliferation, Secretion) ERK_pathway->Cellular_Response Leads to Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->CaM Release

Figure 1. Simplified signaling pathway of the CCK2 receptor.

Experimental Protocols

The following protocols are designed to assess the interaction of N-acetyl-CCK-(26-30) amide with CCK receptors. Given its likely role as a negative control or weak antagonist, experiments should be run in parallel with a known potent agonist (e.g., sulfated CCK-8) and, for antagonist studies, a known antagonist (e.g., L-365,260 for CCK2R).

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the affinity of N-acetyl-CCK-(26-30) amide for CCK receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of N-acetyl-CCK-(26-30) amide for CCK1 and/or CCK2 receptors.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing human CCK1R or CCK2R.[15]

  • Radioligand: [125I]-CCK-8 (sulfated).

  • Test Compound: N-acetyl-CCK-(26-30) amide, reconstituted in appropriate buffer (e.g., DMSO then diluted in assay buffer).

  • Positive Control Agonist: CCK-8 (sulfated).

  • Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Membrane Preparation: Homogenized cell membranes from the transfected cell lines.

  • Filtration System: 96-well filter plates (e.g., glass fiber filters) and vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Workflow Diagram:

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prep_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->plate_setup add_components Add Components 1. Assay Buffer 2. Test/Control Compounds 3. Radioligand ([125I]-CCK-8) 4. Membrane Preparation plate_setup->add_components incubate Incubate (e.g., 90 min at 25°C) add_components->incubate filter_wash Filter and Wash (Vacuum manifold) incubate->filter_wash dry_plate Dry Filter Plate filter_wash->dry_plate add_scintillant Add Scintillation Cocktail dry_plate->add_scintillant count Measure Radioactivity (Scintillation Counter) add_scintillant->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Figure 2. Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Grow cells expressing the receptor of interest to confluency. Harvest, homogenize in a hypotonic buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Radioligand + 1 µM unlabeled CCK-8.

    • Competitive Binding: Radioligand + serial dilutions of N-acetyl-CCK-(26-30) amide (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Positive Control Competition: Radioligand + serial dilutions of unlabeled CCK-8.

  • Reaction: To each well, add assay buffer, the respective unlabeled ligand, a constant concentration of [125I]-CCK-8 (typically at its Kd concentration), and finally the membrane preparation (e.g., 10-20 µg protein/well). The final volume should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 90 minutes at room temperature).

  • Termination: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the competitor (N-acetyl-CCK-(26-30) amide).

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: Based on existing literature, N-acetyl-CCK-(26-30) amide is expected to show very low to no binding affinity, resulting in a very high IC50/Ki value or no displacement of the radioligand within the tested concentration range.[6][7]

LigandReceptor TargetExpected Affinity (Ki)
CCK-8 (sulfated)CCK1R / CCK2RLow nM[15][16]
N-acetyl-CCK-(26-30) amideCCK1R / CCK2R> 10 µM (Inactive)[6]
Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of N-acetyl-CCK-(26-30) amide to act as an agonist (stimulate Ca2+ release) or as an antagonist (block agonist-induced Ca2+ release).

Objective: To assess the agonist and antagonist activity of N-acetyl-CCK-(26-30) amide at CCK receptors.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing human CCK1R or CCK2R.

  • Calcium Indicator Dye: Fluo-4 AM or similar Ca2+-sensitive fluorescent dye.[17]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: N-acetyl-CCK-(26-30) amide.

  • Control Agonist: CCK-8 (sulfated).

  • Control Antagonist: L-365,260 (for CCK2R) or L-364,718 (for CCK1R).

  • Fluorescence Plate Reader: Equipped with injectors for compound addition (e.g., FLIPR, FlexStation).[18]

Step-by-Step Methodology:

  • Cell Plating: Seed the transfected cells into black-walled, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the Ca2+ indicator dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of buffer in each well.

  • Assay Measurement: Place the plate into the fluorescence plate reader and allow it to equilibrate.

    • Agonist Mode: a. Measure baseline fluorescence for a few seconds. b. Inject serial dilutions of N-acetyl-CCK-(26-30) amide or the control agonist (CCK-8). c. Continue to measure fluorescence kinetically for 1-3 minutes to capture the transient Ca2+ peak.[17]

    • Antagonist Mode: a. Pre-incubate the cells with serial dilutions of N-acetyl-CCK-(26-30) amide or a control antagonist for 15-30 minutes. b. Place the plate in the reader and measure baseline fluorescence. c. Inject a constant concentration of the agonist CCK-8 (typically its EC80 concentration). d. Measure the fluorescence response kinetically.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Agonist Mode: Plot the response against the log concentration of the compound to generate a dose-response curve and determine the EC50 (concentration for 50% maximal response) and Emax (maximal effect).

    • Antagonist Mode: Plot the response to the fixed agonist concentration against the log concentration of the antagonist to determine the IC50 (concentration of antagonist that inhibits 50% of the agonist response).

Expected Outcome:

  • Agonist Mode: N-acetyl-CCK-(26-30) amide is not expected to elicit a calcium response, confirming its lack of agonist activity.

  • Antagonist Mode: It may show weak antagonist activity, indicated by a rightward shift in the CCK-8 dose-response curve and a calculable IC50 value.

Troubleshooting & Best Practices

  • Peptide Solubility and Stability: Peptides should be reconstituted in a suitable solvent like sterile water or DMSO at a high concentration and then diluted into aqueous buffers for experiments. Prepare fresh dilutions for each experiment to avoid degradation. The half-life of CCK peptides in plasma can be short, highlighting the importance of proper handling in biological matrices.[19]

  • N-acetylation: The N-acetyl group on the peptide is a chemical modification that can increase stability by preventing degradation by aminopeptidases.[20][21] This modification should be considered when comparing its activity to non-acetylated fragments.

  • Receptor Specificity: Always confirm the expression and functionality of the CCK receptor subtype in your chosen cell line using potent and selective reference compounds.

  • Assay Controls: The inclusion of appropriate positive (known agonist/antagonist) and negative (vehicle) controls in every experiment is critical for data validation and interpretation.

Conclusion

N-acetyl-CCK-(26-30) amide serves as a valuable research tool for dissecting the structure-activity relationships of ligands for the CCK receptors. Due to its truncated nature, it is largely inactive as an agonist.[6][7] Its primary utility lies in its use as a negative control to demonstrate the specificity of binding and functional responses to larger, active CCK analogues. The detailed protocols provided herein offer a robust framework for characterizing the pharmacological profile of this and other CCK-related peptides, thereby advancing our understanding of this important physiological system.

References

  • Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. PubMed. Available at: [Link]

  • What are CCKB agonists and how do they work? Biotech Research Group. Available at: [Link]

  • Cholecystokinin/Gastrin-mediated Signaling. QIAGEN GeneGlobe. Available at: [Link]

  • [Study of induced effects by selective CCKB agonists cholecystokinin in the nociception and behavior in rodents]. PubMed. Available at: [Link]

  • Gastrin binds to CCK-B receptor. Reactome Pathway Database. Available at: [Link]

  • CCKBR - Gastrin/cholecystokinin type B receptor - Homo sapiens (Human). UniProt. Available at: [Link]

  • Cholecystokinin-octapeptide fragments: binding to brain cholecystokinin receptors. PubMed. Available at: [Link]

  • Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. PMC - NIH. Available at: [Link]

  • In-vitro bioassays for cholecystokinin. PubMed. Available at: [Link]

  • Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. PMC. Available at: [Link]

  • Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β‐alanine. ResearchGate. Available at: [Link]

  • Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. PMC - NIH. Available at: [Link]

  • Structural basis of cholecystokinin receptor binding and regulation. PMC - PubMed Central. Available at: [Link]

  • Concentration-dependent inhibition of affinity labeling of the CCK receptor fragments with Bodipy. ResearchGate. Available at: [Link]

  • Cholecystokinin (CCK) assays. PubMed. Available at: [Link]

  • Synthesis of [2H, 13C] and [14C] labeled vasopressin V1a/V2 receptor antagonist RWJ‐676070 and its stable labeled N‐des‐benzoyl metabolite. ResearchGate. Available at: [Link]

  • Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro. PubMed. Available at: [Link]

  • Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer. PMC. Available at: [Link]

  • Identification of a region of the N-terminal of the human CCKA receptor essential for the high affinity interaction with agonist CCK. PubMed. Available at: [Link]

  • Receptor Binding Assays - Multiwell Plates. MilliporeSigma. Available at: [Link]

  • Measurement of intracellular Ca2+ mobilization to study GPCR signal transduction. PubMed. Available at: [Link]

  • Intestinal Metabolism and Absorption of Cholecystokinin Analogs in Rats. ResearchGate. Available at: [Link]

  • Pharmacology of CCKRs and SAR studies of peptidic analog ligands. PubMed. Available at: [Link]

  • N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity. PubMed. Available at: [Link]

  • Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers. Available at: [Link]

  • CCK Heptapeptide Analogs: Effect of Conformational Restrictions and Standard Modifications on Selectivity and Activity at CCK-A and CCK-B Receptors. DTIC. Available at: [Link]

  • Ca2+ mobilization assays in GPCR drug discovery. PubMed. Available at: [Link]

  • Characterization and Anti-Inflammatory Effects on Periodontal Ligament Cells of Citrus limon-Derived Exosome-like Nanovesicles Under Different Storage Temperatures. MDPI. Available at: [Link]

  • Impact of Zirconia and Titanium Implant Surfaces of Different Roughness on Oral Epithelial Cells. MDPI. Available at: [Link]

  • Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism. PMC - NIH. Available at: [Link]

  • Insulin - Wikipedia. Wikipedia. Available at: [Link]

  • Biological Activities and Potential Oral Applications of N-Acetylcysteine. NIH. Available at: [Link]

  • The chemistry and biological activities of N-acetylcysteine. ResearchGate. Available at: [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. Available at: [Link]

  • The chemistry and biological activities of N-acetylcysteine. PubMed. Available at: [Link]

Sources

Application Note: Characterization of Ligand Affinity at the Human Cholecystokinin 2 (CCK2) Receptor Using Competitive Radioligand Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The cholecystokinin (CCK) receptors, primarily subtypes CCK1 and CCK2 (also known as CCK-A and CCK-B), are G-protein coupled receptors (GPCRs) that play crucial roles in both the gastrointestinal system and the central nervous system.[1][2] The CCK2 receptor, which binds both cholecystokinin and the hormone gastrin with high affinity, is a key regulator of gastric acid secretion and is implicated in anxiety, panic disorders, and certain types of cancer.[2][3] Consequently, the CCK2 receptor is a significant target for drug discovery.

Determining the binding affinity of novel compounds is a foundational step in pharmacological characterization. This application note provides a detailed protocol for a competitive radioligand binding assay using human CCK2 receptor-expressing membranes. This method is essential for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of unlabeled test compounds. We will use the CCK peptide fragment, N-acetyl CCK-(26-30) amide, as an example test compound to illustrate the protocol. While literature suggests this specific fragment has low to no activity at CCK receptors, this assay provides the definitive method to quantify such interactions.[4][5]

The assay employs [¹²⁵I]-CCK-8, a high-affinity radiolabeled agonist, that competes for binding to the CCK2 receptor with the unlabeled test compound. By measuring the concentration-dependent displacement of the radioligand, a precise affinity constant (Kᵢ) for the test compound can be derived.

Principle of the Competitive Binding Assay

A competitive binding assay measures the affinity of a test ligand (the "competitor") by its ability to displace a labeled ligand (the "radioligand") of known high affinity from a receptor. The experiment is performed with a fixed concentration of receptor and radioligand, and increasing concentrations of the unlabeled competitor.

As the concentration of the unlabeled competitor increases, it occupies more receptor sites, thereby reducing the amount of bound radioligand. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is experimentally determined and is dependent on the concentration of the radioligand used.[6] To determine a true equilibrium dissociation constant for the competitor (the Kᵢ), which is an intrinsic property of the ligand and receptor, the Cheng-Prusoff equation is applied.[6][7]

Key Definitions:

  • Total Binding: The total amount of radioligand bound to the membrane preparation in the absence of any competitor.

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor (e.g., lipids, filter paper, plastic).[8][9][10] It is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled ligand that fully blocks the target receptors.

  • Specific Binding: The portion of the radioligand bound specifically to the target receptor. It is calculated by subtracting non-specific binding from total binding.[11] Specific Binding = Total Binding - Non-Specific Binding

Materials and Reagents

  • Receptor Source: Commercially available membrane preparation from cells stably transfected with the human cholecystokinin CCK2 receptor (e.g., Revvity, Cat. No. RBHCKBM400UA).

  • Radioligand: [¹²⁵I]-CCK-8 (sulfated). Final concentration should be at or below its Kₔ for the receptor (e.g., ~0.2 nM).

  • Test Compound: this compound.

  • Non-Specific Binding Control: Gastrin I (human) or unlabeled CCK-8.

  • Assay Buffer: 10 mM HEPES, 5 mM MgCl₂, pH 7.4.

  • Assay Buffer Additives: 200 µg/mL Bacitracin (protease inhibitor), 1 µg/mL PMSF (protease inhibitor).

  • Wash Buffer: Phosphate-Buffered Saline (PBS) containing 0.2% Bovine Serum Albumin (BSA). BSA is included to reduce non-specific binding of the radioligand to filters and vials.[9]

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/C) presoaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Detection: Gamma counter suitable for ¹²⁵I detection.

  • Equipment: 96-well microplates, precision pipettes, incubator (27°C).

Experimental Protocols

Protocol 1: Radioligand Saturation Binding (Prerequisite Experiment)

Before performing competition assays, it is crucial to characterize the receptor preparation by determining the equilibrium dissociation constant (Kₔ) of the radioligand and the receptor density (Bₘₐₓ).[12]

  • Prepare Radioligand Dilutions: Create a series of 8-12 dilutions of [¹²⁵I]-CCK-8 in Assay Buffer, typically ranging from 0.01 nM to 10 nM.

  • Plate Setup: For each concentration, prepare triplicate wells for Total Binding and duplicate wells for Non-Specific Binding (NSB).

  • Add Reagents:

    • Total Binding Wells: Add 25 µL of Assay Buffer.

    • NSB Wells: Add 25 µL of a saturating concentration of unlabeled Gastrin I (1 µM final concentration).

    • Add 25 µL of the appropriate [¹²⁵I]-CCK-8 dilution to all wells.

    • Initiate the reaction by adding 150 µL of diluted CCK2 receptor membranes to all wells.

  • Incubation: Incubate the plate for 60 minutes at 27°C to reach equilibrium.[13]

  • Termination & Filtration: Rapidly terminate the binding reaction by harvesting the plate contents onto PEI-presoaked GF/C filters using a cell harvester. Wash the filters 9 times with 500 µL of ice-cold Wash Buffer to remove unbound radioligand.[13]

  • Quantification: Place the filters in vials and measure the radioactivity (in counts per minute, CPM) using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding for each radioligand concentration.

    • Plot Specific Binding versus the concentration of [¹²⁵I]-CCK-8. Use non-linear regression (one-site binding hyperbola) to determine the Kₔ and Bₘₐₓ.

    • Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linearization, although non-linear regression is now standard.[7][14][15]

Protocol 2: Competitive Inhibition Assay for this compound

This protocol determines the IC₅₀ and Kᵢ of the test compound.

  • Prepare Reagents:

    • Radioligand: Prepare a working solution of [¹²⁵I]-CCK-8 in Assay Buffer at a concentration equal to its Kₔ value determined in Protocol 1 (e.g., ~0.2 nM).

    • Test Compound: Prepare a serial dilution series of this compound (e.g., 12 points from 1 pM to 10 µM) in Assay Buffer.

    • Membranes: Dilute the CCK2 receptor membrane stock in Assay Buffer to the desired concentration (e.g., 3 µg protein/well).[13]

  • Plate Setup: A sample 96-well plate layout is shown in Table 1.

    • Total Binding (TB): 3-6 wells containing only radioligand and membranes.

    • Non-Specific Binding (NSB): 3-6 wells containing radioligand, membranes, and a saturating concentration of unlabeled Gastrin I (1 µM final).

    • Test Compound: Triplicate wells for each concentration of this compound.

Wells 1-3 4-6 7-9 10-12
A Total BindingCmpd Conc 1Cmpd Conc 5Cmpd Conc 9
B Non-SpecificCmpd Conc 2Cmpd Conc 6Cmpd Conc 10
C Blank (Buffer)Cmpd Conc 3Cmpd Conc 7Cmpd Conc 11
D Cmpd Conc 4Cmpd Conc 8Cmpd Conc 12
Table 1: Example 96-well plate layout for a competitive binding assay.
  • Assay Procedure: The final assay volume is 200 µL.

    • To the appropriate wells, add 25 µL of Assay Buffer (for TB) or 1 µM Gastrin I (for NSB) or the this compound dilutions.

    • Add 25 µL of the [¹²⁵I]-CCK-8 working solution to all wells (except blanks).

    • Initiate the reaction by adding 150 µL of the diluted CCK2 receptor membranes to all wells.

  • Incubation: Incubate the plate for 60 minutes at 27°C.

  • Termination & Filtration: Harvest the plate onto PEI-presoaked GF/C filters and wash as described in Protocol 1.

  • Quantification: Measure the radioactivity in CPM for each filter using a gamma counter.

Diagram 1: Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Radioligand ([¹²⁵I]-CCK-8) - Test Compound Dilutions - Receptor Membranes plate Setup 96-Well Plate: - Total Binding - Non-Specific Binding - Competitor Concentrations reagents->plate incubation Incubate Plate (60 min @ 27°C) plate->incubation filtration Harvest & Filter (Separate Bound/Free) incubation->filtration counting Quantify Radioactivity (Gamma Counter) filtration->counting calc_sb Calculate Specific Binding counting->calc_sb plot_curve Plot % Inhibition vs. [Competitor] calc_sb->plot_curve fit_ic50 Non-linear Regression (Determine IC₅₀) plot_curve->fit_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) fit_ic50->calc_ki

Caption: Workflow for the CCK2 receptor competitive binding assay.

Data Analysis and Interpretation

  • Average CPM: Calculate the average CPM for each set of triplicates.

  • Determine 100% and 0% Specific Binding:

    • 100% Specific Binding = (Average CPM for Total Binding) - (Average CPM for NSB).

    • 0% Specific Binding corresponds to the NSB value.

  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition of specific binding using the following formula: % Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB)])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the competitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the log(IC₅₀), and subsequently the IC₅₀ value.

  • Calculate Kᵢ: Convert the experimentally determined IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[7][16] Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (determined in Protocol 1).

Expected Results Summary

ParameterDescriptionHow to Determine
Kₔ Affinity of the radioligand for the receptor.Saturation Binding Assay (Protocol 1)
Bₘₐₓ Total number of receptors in the preparation.Saturation Binding Assay (Protocol 1)
IC₅₀ Concentration of competitor yielding 50% inhibition.Competitive Inhibition Assay (Protocol 2)
Kᵢ Affinity of the competitor for the receptor.Calculated from IC₅₀ using Cheng-Prusoff
Table 2: Key parameters derived from receptor binding assays.

CCK2 Receptor Signaling Pathway

The CCK2 receptor primarily couples through the Gαq family of heterotrimeric G proteins.[17][18] Ligand binding induces a conformational change in the receptor, activating Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[19][20] This signaling cascade is central to the physiological actions mediated by the CCK2 receptor.

Diagram 2: CCK2 Receptor Gq Signaling Pathway

G cluster_membrane Plasma Membrane CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 ligand CCK / Gastrin ligand->CCK2R binds IP3 IP₃ PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC response Cellular Response Ca_release->response PKC->response

Caption: Simplified Gq signaling cascade upon CCK2 receptor activation.

References

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from Surmodics IVD. (URL: [Link])

  • Knight, M., Hawlata, M. A., & Wank, S. A. (1984). Cholecystokinin-octapeptide fragments: binding to brain cholecystokinin receptors. PubMed. (URL: [Link])

  • Williams, J. A. (2002). Cholecystokinin Activates a Variety of Intracellular Signal Transduction Mechanisms in Rodent Pancreatic Acinar Cells. Pharmacology & Toxicology. (URL: [Link])

  • Le Gac, E., Fourmy, D., & Escrieut, C. (2000). Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis. PubMed. (URL: [Link])

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from University of Connecticut. (URL: [Link])

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology. (URL: [Link])

  • Leff, P., & Dougall, I. G. (1993). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. PubMed. (URL: [Link])

  • Cook, A. D., & Secundo, F. (2022). Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. National Institutes of Health. (URL: [Link])

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. American Physiological Society Journals. (URL: [Link])

  • Sittampalam, G. S., & Coussens, N. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. (URL: [Link])

  • Beinborn, M., Chen, C., DeMeo, L., McBride, E. W., & Kopin, A. S. (1995). Small synthetic ligands of the cholecystokinin-B/gastrin receptor can mimic the function of endogenous peptide hormones. PubMed Central. (URL: [Link])

  • Kopin, A. S., McBride, E. W., & Beinborn, M. (1995). The role of the cholecystokinin-B/gastrin receptor transmembrane domains in determining affinity for subtype-selective ligands. PubMed. (URL: [Link])

  • Reaction Biology. (n.d.). CCK1 Biochemical Binding Assay Service. Retrieved from Reaction Biology. (URL: [Link])

  • Horovitz, A., & Levitzki, A. (1988). Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot: application to the simplified graphical determination of equilibrium constants. PubMed. (URL: [Link])

  • Gardner, J. D., Knight, M., & Jensen, R. T. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology. (URL: [Link])

  • ResearchGate. (n.d.). Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β‐alanine. Retrieved from ResearchGate. (URL: [Link])

  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Retrieved from Innoprot. (URL: [Link])

  • Linsenbardt, A. J., & Hrycyna, C. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PubMed Central. (URL: [Link])

  • Wikipedia. (n.d.). Cholecystokinin antagonist. Retrieved from Wikipedia. (URL: [Link])

  • Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. (URL: [Link])

  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from CANDOR Bioscience. (URL: [Link])

  • ResearchGate. (n.d.). CCK1 and CCK2 ligand-binding assays. Retrieved from ResearchGate. (URL: [Link])

  • Goldstein, B., & Wofsy, C. (1994). Interpretation of Scatchard plots for aggregating receptor systems. PubMed. (URL: [Link])

  • Wikipedia. (n.d.). Scatchard equation. Retrieved from Wikipedia. (URL: [Link])

Sources

Amylase release assay in pancreatic acini with CCK antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Amylase Release Assay in Pancreatic Acini: A Guide to Studying CCK Antagonists

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing the amylase release assay in isolated pancreatic acini to characterize the efficacy and mechanism of cholecystokinin (CCK) receptor antagonists. We delve into the foundational principles of pancreatic exocrine secretion, the intricate signaling of the CCK receptor, and the practical application of this knowledge in a robust in vitro assay. This document offers not just step-by-step protocols for the isolation of high-viability pancreatic acini and the subsequent amylase release assay, but also explains the critical rationale behind each step, ensuring experimental success and data integrity. Furthermore, we explore the nuances of various CCK antagonists and provide insights into data interpretation, empowering researchers to confidently assess the potency and selectivity of novel therapeutic compounds targeting the CCK pathway.

Introduction: The Pancreatic Acinar Cell as a Model for Secretory Physiology

The pancreatic acinar cell is the primary functional unit of the exocrine pancreas, responsible for synthesizing, storing, and secreting a cocktail of digestive enzymes essential for nutrient breakdown in the small intestine.[1] Among these enzymes, α-amylase serves as a reliable and readily quantifiable marker of exocrine secretion. The regulation of this secretory process is a complex interplay of hormonal and neuronal signals, with the peptide hormone cholecystokinin (CCK) playing a central role.[2][3]

CCK, released from enteroendocrine cells of the duodenum in response to dietary fats and proteins, potently stimulates pancreatic acinar cells to release their enzymatic cargo.[4] This action is mediated through the binding of CCK to its G-protein coupled receptors on the acinar cell surface, primarily the CCK type A (CCK-A) receptor.[5][6] The activation of the CCK-A receptor initiates a cascade of intracellular signaling events, most notably the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, a critical event for the fusion of zymogen granules with the apical membrane and the subsequent exocytosis of digestive enzymes.[1][7]

Given its pivotal role in pancreatic physiology, the CCK signaling pathway is a key target for therapeutic intervention in various gastrointestinal disorders, including pancreatitis and certain cancers.[8][9] CCK receptor antagonists are compounds that block the action of CCK, thereby inhibiting pancreatic secretion and other CCK-mediated effects.[10] The amylase release assay using isolated pancreatic acini provides a robust, sensitive, and physiologically relevant in vitro model to screen and characterize the pharmacological properties of these antagonists.[11][12]

This application note will guide you through the entire workflow, from the isolation of viable pancreatic acini to the execution of the amylase release assay and the interpretation of results in the context of CCK antagonist evaluation.

The CCK Signaling Pathway in Pancreatic Acinar Cells

Understanding the molecular cascade initiated by CCK is fundamental to interpreting the effects of its antagonists. The binding of CCK to the CCK-A receptor on the basolateral membrane of the pancreatic acinar cell triggers a conformational change in the receptor, activating a heterotrimeric G-protein of the Gq family.[7] This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][13] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol.[1] This rise in intracellular Ca2+ is a primary driver of zymogen granule exocytosis. DAG, in concert with Ca2+, activates protein kinase C (PKC), which further modulates the secretory process.[2][3]

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Zymogen_fusion Zymogen Granule Fusion & Exocytosis Ca_release->Zymogen_fusion Triggers PKC->Zymogen_fusion Modulates Amylase_release Amylase Release Zymogen_fusion->Amylase_release Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_store->Ca_release

Figure 1: Simplified CCK Signaling Pathway in Pancreatic Acinar Cells.

Materials and Reagents

Pancreatic Acini Isolation
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Digestion Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing: 140 mM NaCl, 4.7 mM KCl, 1.16 mM MgCl₂, 1 mM CaCl₂, 11 mM Glucose, 10 mM HEPES, pH 7.4.[14]

  • Enzyme Solution: KRBH buffer supplemented with 0.1% Bovine Serum Albumin (BSA), soybean trypsin inhibitor (0.25 mg/mL), and purified collagenase (e.g., Type IV, ~200 U/mL).[15][16] The optimal type and concentration of collagenase should be determined empirically for each batch.[17]

  • Wash Buffer: KRBH buffer supplemented with 0.5% BSA.

  • Surgical Instruments: Scissors, forceps, and other necessary dissection tools.

  • Equipment: Shaking water bath (37°C), tabletop centrifuge, nylon mesh filters (70-100 µm).[14][15]

Amylase Release Assay
  • Incubation Buffer: KRBH buffer with 0.1% BSA.

  • CCK Octapeptide (CCK-8), sulfated: For stimulating amylase release.

  • CCK Antagonists: e.g., Proglumide, Lorglumide, Devazepide. Stock solutions should be prepared in an appropriate solvent (e.g., DMSO) and diluted to the final concentration in the incubation buffer.

  • Amylase Assay Kit: Commercially available kits (e.g., Phadebas® Amylase Test or similar) are recommended for accurate and reproducible measurements.[18]

  • Equipment: Microplate reader, incubator (37°C), microcentrifuge tubes.

Experimental Protocols

Protocol 1: Isolation of Pancreatic Acini

This protocol is adapted from established methods for rodent pancreatic acini isolation.[14][16][17][19]

  • Animal Euthanasia and Pancreas Dissection: Euthanize the animal according to approved institutional guidelines. Immediately perform a laparotomy and carefully excise the pancreas.[19] The pancreas is a diffuse organ and care should be taken to separate it from the surrounding spleen, stomach, and small intestine.[14]

  • Tissue Preparation: Place the excised pancreas in ice-cold KRBH buffer. Mince the tissue into small pieces (approximately 1-2 mm³) using fine scissors.[19]

  • Collagenase Digestion: Transfer the minced tissue to a flask containing the pre-warmed (37°C) enzyme solution. Incubate for 20-40 minutes in a shaking water bath (120-150 rpm). The optimal digestion time will vary depending on the collagenase activity and should be monitored by visually inspecting the dissociation of the tissue.[14][16]

  • Mechanical Dissociation: Gently triturate the digested tissue using a series of pipettes with decreasing orifice diameters to release the acini.[15] Avoid vigorous pipetting to prevent cell damage.

  • Filtration and Washing: Filter the cell suspension through a nylon mesh (70-100 µm) to remove undigested tissue and debris.[14]

  • Purification by Centrifugation: Centrifuge the filtered suspension at low speed (e.g., 50-100 x g) for 2-3 minutes.[14][15] This will pellet the larger, intact acini while leaving single cells and debris in the supernatant.

  • Resuspension and Viability Check: Carefully discard the supernatant and resuspend the acinar pellet in fresh, pre-warmed wash buffer. A sample of the acini can be assessed for viability using trypan blue exclusion. A viability of >90% is desirable.

  • Final Preparation: Repeat the centrifugation and washing steps two more times. Finally, resuspend the acini in the incubation buffer and allow them to recover for at least 30 minutes at 37°C before starting the amylase release assay.[14]

Acini_Isolation_Workflow A Pancreas Excision B Mincing in KRBH Buffer A->B C Collagenase Digestion (37°C, shaking) B->C D Gentle Mechanical Dissociation C->D E Filtration (Nylon Mesh) D->E F Low-Speed Centrifugation E->F G Resuspension in Wash Buffer F->G H Repeat Wash Steps (2x) G->H I Final Resuspension in Incubation Buffer H->I J Recovery Period (30 min, 37°C) I->J

Figure 2: Workflow for the Isolation of Pancreatic Acini.

Protocol 2: Amylase Release Assay with CCK Antagonists
  • Experimental Setup: Aliquot the recovered acinar suspension into microcentrifuge tubes. Each tube represents a single experimental condition (e.g., basal, CCK-stimulated, CCK + antagonist). Include at least triplicate samples for each condition.[14]

  • Antagonist Pre-incubation: To the tubes designated for antagonist testing, add the desired concentration of the CCK antagonist. Pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Add CCK-8 to the appropriate tubes to achieve the desired final concentration. For constructing a dose-response curve, a range of CCK-8 concentrations should be used (e.g., 1 pM to 10 nM). Note that supraphysiological concentrations of CCK can be inhibitory, leading to a characteristic biphasic dose-response curve.[12][14]

  • Incubation: Incubate all tubes for 30 minutes at 37°C with gentle shaking.

  • Sample Collection: After incubation, centrifuge the tubes at a low speed (e.g., 100 x g) for 2 minutes to pellet the acini.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released amylase, and transfer it to a new tube.

  • Total Amylase Determination: To a separate set of tubes containing the acinar suspension (not subjected to the release assay), add a lysis buffer (e.g., Triton X-100) to release the total cellular amylase content.

  • Amylase Activity Measurement: Determine the amylase activity in the collected supernatants and the total amylase lysates using a commercial assay kit according to the manufacturer's instructions.[18][20][21]

Data Analysis and Interpretation

The primary endpoint of the assay is the percentage of total amylase released into the medium. This is calculated as follows:

% Amylase Release = (Amylase in Supernatant / Total Amylase) x 100

  • Basal Release: In unstimulated acini, a basal amylase release of 2-5% of the total content over 30 minutes is typical.[12]

  • Stimulated Release: Stimulation with an optimal concentration of CCK-8 should significantly increase amylase release.

  • Antagonist Effect: A competitive CCK antagonist will cause a rightward shift in the CCK dose-response curve, indicating that a higher concentration of CCK is required to elicit the same level of amylase release. The potency of the antagonist can be quantified by determining its IC50 value (the concentration of antagonist that inhibits 50% of the maximal CCK-stimulated response).

Characterization of CCK Antagonists

A variety of CCK antagonists have been developed, each with different properties of selectivity and potency. The choice of antagonist will depend on the specific research question.

AntagonistReceptor SelectivityKey Characteristics
Proglumide Non-selective (CCK-A and CCK-B)A relatively weak, water-soluble antagonist.[4][8][22] Often used as a general tool for blocking CCK effects.[23]
Lorglumide Selective for CCK-AA potent and specific antagonist of the peripheral CCK-A receptor.[24][25][26] Widely used in research to dissect the roles of CCK-A receptors.[27]
Devazepide (MK-329) Highly potent and selective for CCK-AAn extremely potent nonpeptide antagonist, often used to study the physiological roles of CCK-A receptors in appetite and gastrointestinal function.[28][29][30][31]

Troubleshooting and Best Practices

  • Low Viability of Acini: This can be due to over-digestion with collagenase, harsh mechanical dissociation, or inadequate buffering. Optimize digestion time and handle the tissue gently.

  • High Basal Amylase Release: This often indicates cell damage. Ensure gentle handling and proper washing of the acini.[14]

  • Poor Response to CCK: This could be due to receptor damage during isolation or the use of inactive CCK-8. Use fresh, properly stored reagents.

  • Inconsistent Results: Ensure precise pipetting, consistent incubation times, and thorough mixing of reagents. Run experiments in at least triplicate to account for variability.

Conclusion

The amylase release assay in isolated pancreatic acini is a powerful and versatile tool for investigating the physiology of exocrine secretion and for the pharmacological evaluation of CCK receptor antagonists. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can obtain reliable and reproducible data to advance our understanding of pancreatic function and to aid in the development of novel therapeutics for gastrointestinal diseases.

References

  • The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial. MDPI. Available at: [Link]

  • Isolation of rodent pancreatic acinar cells and acini by collagenase digestion. Pancreapedia. (2010). Available at: [Link]

  • Proglumide. Wikipedia. Available at: [Link]

  • Isolation of human pancreatic acinar cells from rat and human pancreas. SpringerLink. Available at: [Link]

  • Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms. PubMed. (2019). Available at: [Link]

  • Lorglumide. Wikipedia. Available at: [Link]

  • Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity. PubMed. (1996). Available at: [Link]

  • Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists. PubMed. (1987). Available at: [Link]

  • Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms. ResearchGate. (2019). Available at: [Link]

  • Cholecystokinin Activates a Variety of Intracellular Signal Transduction Mechanisms in Rodent Pancreatic Acinar Cells. PubMed. Available at: [Link]

  • What is Proglumide used for?. Patsnap Synapse. (2024). Available at: [Link]

  • The cholecystokinin-1 Receptor Antagonist Devazepide Increases Cholesterol Cholelithogenesis in Mice. PubMed. Available at: [Link]

  • Primary Acinar Cell Isolation: A Method to Isolate Acinar Cells from Mouse Pancreas. JoVE. (2023). Available at: [Link]

  • Definition of proglumide. NCI Drug Dictionary - National Cancer Institute. Available at: [Link]

  • Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms. R Discovery. (2019). Available at: [Link]

  • Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms. Semantic Scholar. (2019). Available at: [Link]

  • Organotypic Culture of Acinar Cells for the Study of Pancreatic Cancer Initiation. MDPI. Available at: [Link]

  • Isolation and Culture of Mouse Primary Pancreatic Acinar Cells. PMC - NIH. (2013). Available at: [Link]

  • Assessing the Secretory Capacity of Pancreatic Acinar Cells. PMC - NIH. (2014). Available at: [Link]

  • Isolation of rat pancreatic acini with crude collagenase and permeabilization of these acini with streptolysin O. PubMed. Available at: [Link]

  • Preservation studies using acinar cell cultures of the pancreas: stimulation of amylase/lipase release before and after hypoxic stress. PubMed. Available at: [Link]

  • Cholecystokinin and its antagonist lorglumide respectively attenuate and facilitate morphine-induced inhibition of C-fiber evoked discharges of dorsal horn nociceptive neurons. PubMed. (1991). Available at: [Link]

  • Mimicking and Manipulating Pancreatic Acinar-to-Ductal Metaplasia in 3-dimensional Cell Culture. PubMed. (2019). Available at: [Link]

  • Pancreatic Acinar Cell 3-Dimensional Culture. Bio-protocol. Available at: [Link]

  • Reciprocal stimulation of pancreatic acinar and stellate cells in a novel long-term in vitro co-culture model. PubMed. Available at: [Link]

  • Determination of a-amylase activity. Microbiology. Available at: [Link]

  • (PDF) Measurement of amylase activity. ResearchGate. (2025). Available at: [Link]

  • Alpha Amylase Activity Assay for In Vitro Food Digestion (2014 Minekus et al. Food & Function). YouTube. (2014). Available at: [Link]

  • What are CCK receptor antagonists and how do they work?. Patsnap Synapse. (2024). Available at: [Link]

  • Biochemistry, Cholecystokinin. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction. PMC - NIH. Available at: [Link]

  • Different actions of CCK on pancreatic and gastric growth in the rat: effect of CCKA receptor blockade. PMC - NIH. Available at: [Link]

  • Regulation of amylase release from dispersed pancreatic acinar cells. PubMed. Available at: [Link]

  • Amylase. Pancreapedia. (2019). Available at: [Link]

  • Amylase release in pancreatic acinar cells and Amylase content in whole.... ResearchGate. Available at: [Link]

Sources

Application Note: N-acetyl CCK-(26-30) amide in Neurological Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to its Validated Application as a Negative Control

Introduction: The Cholecystokinin System in Neuroscience

The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin, and their receptors (CCK-A and CCK-B), is a vital signaling network in both the gastrointestinal tract and the central nervous system (CNS).[1] In neuroscience research, the CCK-B receptor subtype is of particular interest.[2] Widely distributed throughout the brain, CCK-B receptors are implicated in modulating anxiety, panic disorders, memory, and dopamine-mediated behaviors.[2] Agonists of the CCK-B receptor, most notably the C-terminal tetrapeptide of CCK (CCK-4), are potent anxiogenics and are reliably used in both preclinical and clinical settings to induce panic-like states, providing a robust model for studying anxiety and developing anxiolytic therapies.[3]

The study of structure-activity relationships (SAR) using peptide fragments is a cornerstone of pharmacology.[4][5] By systematically truncating or modifying a parent peptide like CCK-8 (the C-terminal octapeptide), researchers can identify the minimal sequence and specific residues required for receptor binding and activation.[4][5] This application note focuses on a specific N-terminally acetylated fragment, N-acetyl CCK-(26-30) amide, and clarifies its role in the context of neurological disease research.

A Critical Evaluation of this compound Activity

A review of the available literature reveals a significant discrepancy between data from primary scientific publications and information listed by some commercial suppliers.

Peer-Reviewed Scientific Evidence: Foundational research on the SAR of CCK fragments at central receptors was conducted to determine the essential components for binding. A key study systematically evaluated the ability of various N-terminal fragments of CCK-8 to compete for binding with a radiolabeled CCK ligand in guinea pig cortical membranes. The results were unequivocal: This compound was found to be inactive , showing no ability to bind to central CCK receptors.[6] This lack of activity was also observed for the shorter N-acetyl CCK-(26-29) and the longer N-acetyl CCK-(26-31) amide fragments, indicating that a sequence extending to at least the 32nd residue is necessary for central receptor recognition.[6]

Commercial Supplier Information: In contrast, some chemical suppliers list this compound as a "CCK receptor antagonist".[7] This characterization is not supported by the foundational, peer-reviewed binding studies conducted on brain tissue.[6] While it is theoretically possible that this fragment exhibits antagonist activity at peripheral CCK-A receptors or in other specific assay systems, its use as a direct antagonist for central CCK-B receptors is scientifically unsubstantiated.

The Critical Role of a Negative Control in Neurological Research

In any experiment, demonstrating that an observed effect is specific to the intended mechanism is paramount. When using a potent agent like CCK-4 to induce an anxiogenic response, researchers must prove that the effect is due to specific CCK-B receptor activation and not to non-specific effects of administering a peptide.

Using this compound as a negative control allows researchers to:

  • Confirm Specificity: By administering a peptide with a similar chemical nature but lacking the ability to bind the target receptor, one can ensure that the vehicle or the peptide backbone itself does not cause the observed behavioral or cellular changes.

  • Validate Experimental Systems: A lack of response to the negative control alongside a robust response to the active agonist (e.g., CCK-4 or CCK-8) validates the entire experimental setup, from animal handling and injection to the behavioral or molecular assay.

Protocols for the Application of this compound

Peptide Reconstitution and Storage

Proper handling is crucial for maintaining the integrity of any peptide.

Protocol Steps:

  • Reconstitution: Briefly centrifuge the vial to ensure the lyophilized peptide is at the bottom. Reconstitute using a high-purity solvent appropriate for the peptide's solubility and the intended experiment. For in vivo use, sterile, pyrogen-free saline or a buffered solution is recommended. For in vitro assays, sterile water or a buffer like PBS can be used. To create a 1 mM stock solution of this compound (MW: 791.85 g/mol ), dissolve 0.792 mg of peptide in 1 mL of solvent.

  • Solubilization: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use (days), the solution may be stored at 4°C.

In Vitro Validation: Competitive Receptor Binding Assay

This protocol confirms that this compound does not bind to CCK-B receptors in brain tissue, in contrast to an active ligand.

Workflow Diagram: In Vitro Binding Assay

G cluster_incubation Incubation prep Prepare Brain Tissue Homogenate incubate Incubate Homogenate with: - Radioligand - One of the prepared peptides prep->incubate radioligand Prepare Radioligand (e.g., [125I]CCK-8) radioligand->incubate peptides Prepare Peptides: 1. Vehicle 2. Cold CCK-8 (Positive Control) 3. This compound peptides->incubate filter Separate Bound/Free Ligand (Vacuum Filtration) incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count analyze Analyze Data: Calculate % Displacement count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol Steps:

  • Membrane Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) from rodents in an ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a binding buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the membrane preparation.

  • Experimental Groups:

    • Total Binding: Add radiolabeled CCK ligand (e.g., [¹²⁵I]CCK-8).

    • Non-Specific Binding: Add radioligand + a high concentration of unlabeled ("cold") CCK-8.

    • Negative Control Test: Add radioligand + increasing concentrations of this compound.

  • Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-Specific Binding). Determine if this compound displaces the radioligand.

Expected Outcome:

CompoundConcentration% Specific Binding of [¹²⁵I]CCK-8Interpretation
Unlabeled CCK-81 µM~0-5%Complete displacement (Active)
This compound100 µM~95-100%No displacement (Inactive)
In Vivo Application: Anxiety Model (Elevated Plus Maze)

This protocol uses the peptide as a negative control in a study examining the anxiogenic effects of CCK-4.

Workflow Diagram: In Vivo Behavioral Study

G cluster_treatment Treatment Groups (Randomized) acclimate Acclimate Animals to Facility & Handling g1 Group 1: Vehicle Control (e.g., Saline i.p.) acclimate->g1 g2 Group 2: Negative Control (this compound i.p.) acclimate->g2 g3 Group 3: Active Compound (CCK-4 i.p.) acclimate->g3 test Behavioral Testing: Elevated Plus Maze (EPM) (e.g., 5-10 min post-injection) g1->test g2->test g3->test record Record Behavior: - Time in Open/Closed Arms - Number of Entries test->record analyze Statistical Analysis (e.g., ANOVA) record->analyze

Caption: Workflow for an in vivo anxiety study using a negative control.

Protocol Steps:

  • Animal Handling: Acclimate rodents (e.g., male Wistar rats) to the housing facility and handling for at least one week before the experiment.

  • Group Assignment: Randomly assign animals to three groups:

    • Group 1 (Vehicle): Receives an injection of sterile saline.

    • Group 2 (Negative Control): Receives this compound (e.g., at a dose equimolar to the active compound).

    • Group 3 (Active Compound): Receives the anxiogenic agent CCK-4 (e.g., 25-50 µg/kg).

  • Administration: Administer the treatments via the desired route (e.g., intraperitoneal, i.p.).

  • Behavioral Testing: At the time of expected peak effect (e.g., 5-15 minutes post-injection), place each animal individually on the center of an Elevated Plus Maze (EPM).

  • Data Collection: For a 5-minute period, record the time spent in the open arms and closed arms of the maze, as well as the number of entries into each arm, using an automated tracking system.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare the groups. The primary measure of anxiety is a decrease in the time spent in and entries into the open arms.

Expected Outcome:

Treatment Group% Time in Open Arms (Mean ± SEM)Interpretation
Vehicle Control30 ± 3%Baseline behavior
This compound29 ± 4%No effect vs. Vehicle (Inactive)
CCK-45 ± 2%Significant anxiogenic effect
p < 0.05 compared to Vehicle and Negative Control groups

CCK-B Receptor Signaling Pathway

To understand why active CCK fragments cause neuronal changes while this compound does not, it is essential to visualize the downstream signaling cascade that is not initiated in its presence. Activation of the CCK-B receptor, a G-protein coupled receptor (GPCR), primarily engages the Gαq pathway.[1][2]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK4 CCK-4 / CCK-8 (Active Agonist) Receptor CCK-B Receptor CCK4->Receptor Binds Gq Gαq Receptor->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Neuron Neuronal Excitation & Changes in Gene Expression Ca->Neuron ERK MAPK/ERK Pathway PKC->ERK ERK->Neuron

Caption: Simplified CCK-B receptor Gαq signaling pathway.

This cascade, leading to increased intracellular calcium and activation of Protein Kinase C (PKC), results in neuronal depolarization and changes in gene expression that underlie the physiological and behavioral effects of CCK-B agonists.[1][4] Since this compound does not bind to the receptor, this entire pathway remains dormant.

References

  • Beinfeld, M. C. (2003). Cholecystokinin in the central nervous system: a minireview. Neuropeptides, 37(3), 125-133.

  • Bradwejn, J., Koszycki, D., & Shriqui, C. (1991). Enhanced sensitivity to cholecystokinin tetrapeptide in panic disorder. Clinical and behavioral findings. Archives of General Psychiatry, 48(7), 603-610.

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. Physiological reviews, 86(3), 805-847.

  • MedChemExpress. This compound.

  • Rotzinger, S., & Vaccarino, F. J. (2003). Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. Journal of psychiatry & neuroscience : JPN, 28(3), 171–181.

  • Saito, A., Sankaran, H., Goldfine, I. D., & Williams, J. A. (1981). Cholecystokinin receptors in the brain: characterization and distribution. Science, 214(4525), 1155-1156.

  • Statnick, M. A., & Gackenheimer, S. L. (1998). Structure-activity relationship of CCK fragments and related analogues on anxiety-like behavior in the rat elevated plus-maze. Peptides, 19(4), 667-673.

  • Jensen, R. T., Jones, S. W., & Gardner, J. D. (1983). Structure-function studies of N-acyl derivatives of tryptophan that function as specific cholecystokinin receptor antagonists. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 761(3), 269-277.

  • Charpentier, B., Durieux, C., Pelaprat, D., et al. (1988). Structure-activity studies of CCK8: C-terminal octapeptides with high affinity and selectivity for central cholecystokinin receptors. Peptides, 9, 835-841.

  • Knight, M., Hawlitschek, G., & Fournie-Zaluski, M. C. (1984). Cholecystokinin-octapeptide fragments: binding to brain cholecystokinin receptors. Journal of Biological Chemistry, 259(18), 11279-11283.

  • Re-hfeld, J. F. (2017). Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. International Journal of Molecular Sciences, 18(5), 937.

Sources

Application Notes and Protocols for the Dissolution of N-acetyl CCK-(26-30) Amide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, scientifically-grounded protocol for the dissolution of N-acetyl CCK-(26-30) amide, a sulfated pentapeptide fragment of cholecystokinin. Recognizing that improper solubilization is a critical point of failure in experimental reproducibility, this document moves beyond a simple set of instructions. It elucidates the chemical reasoning behind each step, offers robust troubleshooting advice, and integrates best practices for handling and storage to ensure the peptide's structural integrity and biological activity.

Foundational Principles: Understanding this compound

This compound is a synthetic peptide fragment with the sequence Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2.[1] As a cholecystokinin (CCK) receptor antagonist, it is a valuable tool in gastroenterological and neurological research.[2][3][4][5][6] Its physicochemical properties, dictated by its amino acid composition, are paramount to designing a successful dissolution strategy.

  • Key Structural Features:

    • Sulfated Tyrosine (Tyr(SO3H)): This post-translational modification introduces a strongly acidic group, making the peptide sensitive to acidic conditions which can cause desulfation.[7] However, it enhances water solubility. The sulfated peptide is stable under basic conditions.[7]

    • Hydrophobic Residues: The presence of Tryptophan (Trp) and Methionine (Met) lends considerable hydrophobic character to the peptide.

    • Methionine (Met): The thioether side chain of methionine is susceptible to oxidation, which can inactivate the peptide.[8][9][10] This necessitates careful handling to minimize exposure to oxygen.

    • C-Terminal Amide: The amidation of the C-terminus removes the negative charge of a free carboxyl group, which can influence solubility and receptor binding.

These features create a peptide with both hydrophilic (sulfate group, aspartic acid) and hydrophobic regions, requiring a thoughtful approach to solubilization.

Pre-Dissolution Handling and Storage: The First Line of Defense

The long-term stability of this compound is best preserved in its lyophilized state. Improper handling before dissolution can introduce variability into your experiments.

  • Storage of Lyophilized Peptide: For long-term storage, keep the vial at -20°C or colder, protected from light.[8][10][11] Peptides containing Met and Trp are prone to oxidation and should be stored under dry conditions.[8][9]

  • Equilibration is Non-Negotiable: Lyophilized peptides are often hygroscopic (they readily absorb moisture).[9][11][12] Before opening the vial, it is critical to allow it to warm to room temperature in a desiccator (for at least 20-30 minutes).[9][12] Opening a cold vial will cause atmospheric moisture to condense on the powder, compromising the peptide's stability and altering its true weight.

  • Weighing: If you need to weigh out the peptide, do so quickly in a clean, low-humidity environment.[9] Reseal the vial tightly, purge with an inert gas like argon or nitrogen if possible, and return to cold storage.[12]

Core Dissolution Protocol

This protocol employs a two-step process that first uses an organic solvent to disrupt hydrophobic interactions and prevent aggregation, followed by dilution in an appropriate aqueous buffer.

Required Materials
  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, biotechnology grade

  • Sterile, deionized water (e.g., Milli-Q® or equivalent)

  • Ammonium bicarbonate (NH₄HCO₃), ≥99% purity

  • Calibrated micropipettes with sterile, low-retention tips

  • Sterile, low-protein-binding microcentrifuge tubes (e.g., polypropylene)

  • Vortex mixer

  • Benchtop microcentrifuge

Step-by-Step Methodology

Recommendation: Before dissolving the entire sample, perform a solubility test on a small portion.[10][13]

  • Preparation: Allow the peptide vial to equilibrate to room temperature as described in Section 2.

  • Primary Stock Solution (in DMSO):

    • Rationale: DMSO is an excellent solvent for disrupting the secondary structures of non-polar peptides and preventing aggregation.[14] Given the hydrophobic Trp and Met residues, starting with DMSO is highly recommended.

    • Procedure: Carefully add a precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Use the molarity calculator provided by suppliers if needed.

  • Solubilization:

    • Procedure: Gently vortex the vial for 30-60 seconds. Visually inspect to ensure all particulate matter is dissolved. If solubility is challenging, brief sonication in a room temperature water bath (5-10 minutes) can be effective.[13][14] Avoid excessive heating.

  • Working Solution (Aqueous Dilution):

    • Rationale: The sulfated tyrosine is most stable in neutral to slightly basic conditions.[7] A buffer like ammonium bicarbonate (pH ~7.8) is a suitable choice. Diluting the DMSO stock into an aqueous buffer is the final step.

    • Procedure: Prepare a sterile stock of 10-25 mM ammonium bicarbonate in deionized water. While gently vortexing the aqueous buffer, slowly add the required volume of the DMSO peptide stock to achieve your final desired concentration. This method of adding the organic solvent to the aqueous phase minimizes precipitation.

  • Final Check and Aliquoting:

    • Procedure: Centrifuge the final solution briefly to pellet any undissolved peptide.[13] The final working solution should be clear.

    • Aliquoting: To avoid repeated freeze-thaw cycles which degrade peptides, immediately aliquot the solution into single-use volumes in low-protein-binding tubes.[8][10][15]

Dissolution Workflow Diagram

DissolutionProtocol cluster_prep Step 1: Preparation cluster_stock Step 2: Concentrated Stock cluster_working Step 3: Working Solution p1 Lyophilized Peptide Vial p2 Equilibrate to Room Temp in Desiccator p1->p2 s1 Add Anhydrous DMSO (e.g., for 10 mM stock) p2->s1 s2 Vortex / Sonicate Gently s1->s2 s3 Visual Check: Ensure Complete Dissolution s2->s3 w1 Prepare Aqueous Buffer (e.g., 25 mM NH4HCO3) s3->w1 Dissolved w2 Slowly Add DMSO Stock to Buffer While Vortexing w1->w2 w3 Aliquot into Single-Use Tubes w2->w3 w4 Store at -20°C or -80°C w3->w4

Sources

Application Note: Preparation and Handling of N-acetyl CCK-(26-30) Amide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions for N-acetyl CCK-(26-30) amide, a sulfated pentapeptide and known cholecystokinin (CCK) receptor antagonist.[1][2][3] The inherent physicochemical properties of this peptide—including terminal modifications that decrease solubility, the presence of oxidation-prone residues, and its overall acidic nature—necessitate a carefully considered approach to ensure solution integrity, stability, and experimental reproducibility. This guide explains the causality behind each step, offering a robust methodology for researchers in pharmacology and drug development.

Physicochemical Pre-analysis: The Key to a Successful Protocol

Understanding the structure of this compound is paramount to selecting an appropriate solubilization strategy. The terminal N-acetyl and C-terminal amide groups are known to significantly decrease the aqueous solubility of peptides.[4] Furthermore, the sequence contains residues that dictate its overall charge and stability.

Table 1: Physicochemical Properties of this compound

PropertyAnalysisImplication for Protocol
Sequence Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂A complex peptide with varied residue properties.
Molecular Formula C₃₃H₄₁N₇O₁₂S₂Used for calculating molar concentrations.
Molecular Weight ~791.85 g/mol Essential for accurate weighing and concentration calculations.
Overall Charge (at pH 7) Acidic (-2) • N-terminus (Acetyl): 0 • C-terminus (Amide): 0 • Aspartic Acid (D): -1 • Sulfated Tyrosine (Y-SO₃H): -1 • Met, Gly, Trp: 0The peptide is acidic. If aqueous reconstitution is attempted, a slightly basic solution may be required to deprotonate acidic groups and aid solubility.[4][5][6]
Key Residues Hydrophobic: Tyr, Met, Trp Oxidation-Prone: Methionine (Met), Tryptophan (Trp)High hydrophobicity suggests that an organic solvent may be necessary.[4][7] The presence of M and W requires measures to prevent oxidation, such as using oxygen-free solvents.[8][9][10]

This pre-analysis indicates that this compound is a challenging peptide to dissolve in purely aqueous solutions. Its acidic nature is countered by significant hydrophobicity and modifications that reduce solubility. Therefore, a protocol prioritizing an organic solvent is recommended for reliability.

Recommended Materials and Equipment

  • This compound (lyophilized powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or a sterile, slightly acidic buffer (pH 5-7) for final dilution[4][11]

  • Low-retention polypropylene microcentrifuge tubes

  • Calibrated precision balance

  • Calibrated micropipettes with sterile, low-retention tips

  • Benchtop vortex mixer

  • Bath sonicator

  • Desiccator

  • -20°C and/or -80°C freezer (non-frost-free is preferred)[11]

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Experimental Protocol: Step-by-Step Stock Solution Preparation

This protocol is designed to be a self-validating system, prioritizing the complete solubilization and stability of the peptide.

Step 1: Equilibration of Lyophilized Peptide

Before opening the vial, it is critical to prevent moisture contamination, as absorbed water will significantly decrease the long-term stability of the lyophilized powder.[5]

  • Transfer the sealed vial of lyophilized peptide from cold storage to a desiccator at room temperature.

  • Allow the vial to equilibrate to room temperature for at least 30 minutes.[4] This prevents atmospheric moisture from condensing on the cold peptide.

Step 2: Reconstitution Workflow

The following workflow is the most robust method for this peptide, addressing its hydrophobicity first. Always perform a solubility test on a small amount of peptide before dissolving the entire batch.[6][8][10]

  • Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully transfer the desired amount of lyophilized peptide into the tube and reseal the stock vial immediately.

  • Initial Organic Solubilization: To counteract the peptide's hydrophobic character, reconstitution should begin in DMSO.[8]

    • Add a minimal volume of anhydrous DMSO required to create a high-concentration stock (e.g., add 100 µL of DMSO to 1 mg of peptide to create a 10 mg/mL solution).

    • The target here is complete dissolution in the organic solvent before any aqueous dilution.

  • Aiding Dissolution:

    • Gently vortex the tube for 10-15 seconds.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes.[8][9][11]

  • Quality Control (Visual Inspection): A fully solubilized peptide stock must be a completely clear solution.[9] If any particulates, cloudiness, or flecks are visible, continue sonication for another 5-10 minutes. If it still fails to dissolve, a slightly larger volume of DMSO may be required.

  • Aqueous Dilution (Optional, for Working Solutions):

    • Once fully dissolved in DMSO, the stock solution can be slowly diluted (dropwise) into your desired sterile aqueous buffer or water while gently vortexing.[8]

    • Causality: Adding the DMSO stock to the aqueous phase, rather than the other way around, minimizes the risk of the peptide precipitating out of solution.

    • Be aware that the final concentration of DMSO should be compatible with your experimental system (typically <0.5% for cell-based assays).[6]

Diagram 1: Reconstitution Workflow

G start Start: Lyophilized Peptide equilibrate 1. Equilibrate vial to Room Temperature in Desiccator start->equilibrate end_success Success: Clear Stock Solution end_fail Re-evaluate Protocol weigh 2. Weigh Peptide equilibrate->weigh add_dmso 3. Add minimal volume of anhydrous DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate add_dmso->dissolve check 5. Is solution perfectly clear? dissolve->check check->dissolve  No   aliquot 6. Aliquot for Storage check->aliquot  Yes aliquot->end_success

Caption: Decision workflow for reconstituting this compound.

Aliquoting and Storage: Preserving Peptide Integrity

Peptide stability in solution is limited, especially for sequences containing oxidation-prone (Met, Trp) or deamidation-prone (Asn, Gln) residues.[5][11] Repeated freeze-thaw cycles are highly deleterious and must be avoided.[4][11]

  • Aliquot: Immediately after preparing the stock solution, dispense it into single-use volumes in low-retention polypropylene tubes. The aliquot volume should correspond to the amount needed for a single experiment.

  • Storage: Promptly store the aliquots under the appropriate conditions as detailed below.

Table 2: Recommended Storage Conditions

FormTemperatureDurationCritical Notes
Lyophilized Powder -20°C to -80°CUp to several yearsMust be stored in a tightly sealed container with a desiccant, protected from light.[5][7][12]
Stock Solution (in DMSO) -20°C to -80°CUp to 6 monthsThe shelf life of peptides in solution is limited.[11] For optimal stability, -80°C is strongly preferred over -20°C. Avoid frost-free freezers.[11]

Safety and Handling Precautions

  • Always wear appropriate PPE, including gloves and safety glasses, when handling peptides and solvents.

  • Handle lyophilized peptide powder with care to avoid inhalation or contact. Weighing should be done in an area with minimal air currents.[5]

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.

  • Consult the Safety Data Sheet (SDS) for the specific peptide and all reagents used.

References

  • Peptide Handling, dissolution & Storage. NIBSC. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Recommendations for the storage and dissolution of peptides. Gotopbio. [Link]

  • This compound (CCK-(26-30) (sulfated)) | 胆囊收缩素受体拮抗剂. InvivoChem. [Link]

  • This compound供应商AdooQ. Adooq Bioscience. [Link]

Sources

Application Notes and Protocols: Utilizing N-acetyl CCK-(26-30) Amide for the Investigation of CCK-A Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cholecystokinin-A Receptor - A Key Regulator in Physiology and Disease

The cholecystokinin-A (CCK-A) receptor, a G-protein coupled receptor (GPCR), is a pivotal player in a myriad of physiological processes. Predominantly expressed in the gastrointestinal (GI) system, including the pancreas, gallbladder, and stomach, as well as in specific regions of the central nervous system, the CCK-A receptor is integral to regulating digestion, satiety, and pancreatic enzyme secretion.[1][2] Its activation by the peptide hormone cholecystokinin (CCK) initiates a cascade of intracellular signaling events, making it a compelling target for therapeutic intervention in conditions ranging from digestive disorders to certain types of cancer.[1] The selective blockade of the CCK-A receptor is a critical experimental approach to dissecting its physiological roles and evaluating its therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-acetyl CCK-(26-30) amide, a fragment of the native CCK peptide, for investigating the CCK-A receptor. While this compound has been classified as a CCK receptor antagonist, it is crucial to note that its efficacy, particularly its binding affinity, has been a subject of scientific inquiry with some studies reporting it as inactive in certain binding assays.[3][4] This guide will provide a balanced perspective, presenting detailed protocols for its application while underscoring the importance of empirical validation in your specific experimental system.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueReference
Synonyms CCK-(26-30) (sulfated), N-Acetyl Cholecystokinin (26-30)[5]
Molecular Formula C₃₃H₄₁N₇O₁₂S₂[5]
Molecular Weight 791.9 g/mol [5]
Solubility Soluble in water (1 mg/ml)[5]
Storage Store at -20°C for long-term stability.[5]

Reconstitution: For creating a stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water to a concentration of 1 mg/ml. Gently vortex to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.

Mechanism of Action: The CCK-A Receptor Signaling Cascade

The CCK-A receptor is a canonical Gq-coupled GPCR. Upon binding of an agonist like CCK, the receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq. This initiates a well-defined signaling cascade that serves as the basis for functional assays to assess receptor antagonism.

CCK_A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_A CCK-A Receptor Gq Gq CCK_A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) PKC->Cellular_Response Ca_release->Cellular_Response CCK CCK (Agonist) CCK->CCK_A Binds Antagonist N-acetyl CCK-(26-30) amide (Antagonist) Antagonist->CCK_A Blocks

Caption: CCK-A receptor signaling pathway and the inhibitory action of an antagonist.

Causality of the Signaling Pathway:

  • Agonist Binding: Cholecystokinin (CCK) binds to the extracellular domain of the CCK-A receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

  • PLC Activation: The activated alpha subunit of Gq stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6][7]

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various downstream cellular responses, such as pancreatic enzyme secretion or smooth muscle contraction.[2]

An antagonist like this compound is designed to competitively bind to the CCK-A receptor, thereby preventing CCK from binding and initiating this signaling cascade.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for your specific cell lines, tissues, and experimental conditions.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is designed to assess the ability of this compound to compete with a radiolabeled ligand for binding to the CCK-A receptor. It is important to note that a previous study reported this compound to be inactive in inhibiting the binding of [¹²⁵I]CCK-33 to guinea pig cortical membranes.[3][4] Therefore, inclusion of a known potent CCK-A antagonist (e.g., L-364,718/Devazepide) as a positive control is essential for validating the assay.

Materials:

  • Cell membranes expressing the CCK-A receptor (e.g., from transfected cell lines or pancreatic tissue).

  • Radiolabeled CCK-A receptor ligand (e.g., [¹²⁵I]CCK-8).

  • This compound.

  • Positive control antagonist (e.g., L-364,718).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate (Membranes + Radioligand + Competitor) A->B C Filter and Wash (Separate bound from free radioligand) B->C D Scintillation Counting (Measure radioactivity on filters) C->D E Data Analysis (Calculate % inhibition and IC₅₀) D->E

Sources

Application Notes and Protocols: N-acetyl CCK-(26-30) amide in Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Gastrointestinal Complexity with a Selective Peptide Tool

The cholecystokinin (CCK) system is a cornerstone of gastrointestinal (GI) physiology, acting as both a gut hormone and a neurotransmitter to orchestrate digestion, satiety, and motility.[1][2] Its actions are mediated through two primary G protein-coupled receptors (GPCRs): the CCK1 receptor (CCK1R), which governs gallbladder contraction and pancreatic secretion, and the CCK2 receptor (CCK2R), which is also the gastrin receptor and a key regulator of gastric acid secretion.[2][3][4] Understanding the distinct and overlapping roles of these receptors is critical for developing therapies for a range of GI disorders.

N-acetyl CCK-(26-30) amide is a sulfated pentapeptide fragment of CCK.[5] It serves as a valuable research tool, identified as a cholecystokinin (CCK) receptor antagonist.[6][7][8] By selectively blocking CCK receptors, this peptide allows researchers to dissect the specific contributions of the CCK signaling pathways to complex physiological processes.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for utilizing this compound but also the scientific rationale behind these experimental designs, ensuring a robust and well-validated approach to investigating the CCK system in the gastrointestinal tract.

Section 1: Scientific Foundation

The Peptide: this compound

This synthetic peptide is a modified fragment of the native cholecystokinin sequence. The N-terminal acetylation and C-terminal amidation enhance stability, while the sulfated tyrosine is a key determinant for receptor interaction.

PropertyValueSource
Full Sequence Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂[5]
Molecular Formula C₃₃H₄₁N₇O₁₂S₂[5]
Molecular Weight ~791.9 g/mol [5]
CAS Number 89911-69-3[9]
Primary Activity CCK Receptor Antagonist[6][8]
The Targets: CCK1 and CCK2 Receptors

The physiological effects of CCK are dictated by which receptor it binds to. Understanding the distribution and function of these receptors is essential for designing and interpreting experiments with an antagonist.

FeatureCCK1 Receptor (CCK1R)CCK2 Receptor (CCK2R)
Primary Location Gallbladder, Pancreas, Myenteric Plexus, BrainStomach (ECL cells), Brain (widespread)
Ligand Selectivity High affinity for sulfated CCK (e.g., CCK-8)High affinity for both CCK and Gastrin
Key GI Functions Gallbladder contraction, Pancreatic enzyme secretion, Gut motility, SatietyGastric acid secretion, Mucosal growth
Sources [1][2][10][4][10][11]
The Signal: Receptor-Mediated Pathways

Both CCK1R and CCK2R are canonical Gq protein-coupled receptors. Antagonism by this compound is expected to block these downstream signaling events.

Causality of Signaling: The binding of an agonist (like CCK-8 or gastrin) to the receptor induces a conformational change, activating the associated Gq protein. This initiates a cascade that releases intracellular calcium stores, a rapid and measurable event that serves as a hallmark of receptor activation. Blocking this primary pathway is the mechanism through which an antagonist exerts its functional effect at the cellular level.[3][11]

CCK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist CCK Agonist (e.g., CCK-8) Receptor CCK Receptor (CCK1R / CCK2R) Agonist->Receptor Binds & Activates Antagonist N-acetyl CCK-(26-30) amide Antagonist->Receptor Binds & Blocks Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Ca_ER->PKC Response Cellular Responses Ca_ER->Response PKC->Response

Caption: Primary Gq signaling pathway for CCK receptors.

Section 2: Core Applications & Methodologies

Application: Characterizing Receptor Binding Affinity

Scientific Rationale: Before conducting functional assays, it is imperative to quantify the binding affinity (Ki) of this compound for its target receptors. A radioligand competition binding assay is the gold standard for this purpose.[12][13] This experiment directly measures the ability of the unlabeled antagonist to displace a high-affinity radiolabeled ligand from the receptor, thereby validating its interaction at the molecular level.

Binding_Workflow start Start prep Prepare Membranes (from cells expressing CCK1R or CCK2R) start->prep incubate Incubate Components: 1. Membranes 2. Radioligand (e.g., ¹²⁵I-CCK-8) 3. This compound (at increasing concentrations) prep->incubate separate Separate Bound from Free (Rapid Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Gamma Counter) separate->count analyze Data Analysis: Plot % Inhibition vs. [Antagonist] Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Homogenize cultured cells (e.g., CHO or HEK293) stably expressing human CCK1R or CCK2R in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).[14]

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine protein concentration (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand (e.g., ¹²⁵I-CCK-8 at a concentration near its Kd), and 100 µL membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled agonist (e.g., 1 µM CCK-8), 50 µL radioligand, and 100 µL membrane preparation.

    • Competition: Add 50 µL of this compound (at concentrations spanning a 4-5 log unit range), 50 µL radioligand, and 100 µL membrane preparation.

  • Incubation & Filtration:

    • Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[14]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% PEI) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filter mat and measure the trapped radioactivity using a gamma counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Sample Data Table (CCK1R)
[this compound] (nM)
0
0.1
1
10
100
1000
Application: Assessing Functional Antagonism via Calcium Mobilization

Scientific Rationale: Binding to a receptor does not guarantee a functional effect. A calcium flux assay provides a direct measure of the antagonist's ability to block the primary signaling output of Gq-coupled CCK receptors.[15] This cell-based functional assay is crucial for confirming that the peptide is a true antagonist and for determining its potency (IC₅₀) in a live-cell context.

Calcium_Workflow start Start seed_cells Seed CCK1R- or CCK2R- expressing cells into a black-walled, clear-bottom 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of This compound load_dye->pre_incubate measure Place plate in a kinetic fluorescence reader (e.g., FLIPR). Measure baseline fluorescence. pre_incubate->measure stimulate Inject CCK agonist (e.g., CCK-8 at EC₈₀) and immediately record fluorescence change over time measure->stimulate analyze Data Analysis: Calculate % inhibition of the agonist response. Determine antagonist IC₅₀. stimulate->analyze end End analyze->end

Caption: Workflow for a functional calcium flux assay.

Protocol: In Vitro Calcium Flux Assay

  • Cell Preparation:

    • Seed cells expressing the target CCK receptor into black-walled, clear-bottom 96-well plates and culture overnight to form a near-confluent monolayer.[16]

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

    • Add the loading buffer to the cells and incubate at 37°C for 45-60 minutes, followed by ~20 minutes at room temperature in the dark.[16]

  • Compound Addition & Measurement:

    • Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).

    • Add varying concentrations of this compound to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).

    • Establish a stable baseline fluorescence reading for several seconds.

    • Inject a pre-determined concentration of an agonist (e.g., CCK-8 at its EC₈₀ concentration to ensure a robust but surmountable challenge) into all wells.

    • Immediately record the change in fluorescence intensity over time (typically 2-3 minutes).[16]

  • Data Analysis:

    • The primary response is the peak fluorescence intensity minus the baseline reading.

    • Determine the response in control wells (agonist only) and wells with the antagonist.

    • Calculate the percent inhibition for each concentration of the antagonist.

    • Plot percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀.

Sample Data Table (CCK2R)
[this compound] (nM)
0 (No Agonist)
0 (Agonist Only)
1
10
100
1000
Application: Investigating Effects on Gastrointestinal Motility

Scientific Rationale: CCK is a potent regulator of intestinal motility.[2] Ex vivo organ bath experiments using isolated intestinal segments, such as the guinea pig ileum, are invaluable for studying the direct and neurally-mediated effects of compounds on smooth muscle function.[17][18] This preparation preserves the intrinsic neural circuitry (myenteric plexus), allowing for the investigation of how an antagonist like this compound can block agonist-induced contractions, which are often mediated by the release of neurotransmitters like acetylcholine.[19]

Protocol: Isolated Guinea Pig Ileum Contraction Assay

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional protocols.

    • Isolate a segment of the terminal ileum and place it in pre-gassed (95% O₂ / 5% CO₂) Krebs-Henseleit solution.

    • Carefully remove the mesenteric attachment and flush the lumen to remove contents.

    • Cut 2-3 cm segments and suspend one end to a fixed hook and the other to an isometric force transducer in an organ bath chamber containing gassed Krebs solution at 37°C.[20]

  • Equilibration & Viability Check:

    • Allow the tissue to equilibrate under a resting tension of ~1 gram for 45-60 minutes, with regular washes every 15 minutes.

    • Test tissue viability by inducing a contraction with a standard agent like potassium chloride (KCl) or carbachol. Wash thoroughly and allow the tissue to return to baseline.

  • Antagonist Protocol:

    • Obtain a stable baseline recording.

    • Add a single, effective concentration of a CCK agonist (e.g., 10 nM CCK-8) to the bath and record the peak contractile response.

    • Wash the tissue repeatedly until the tension returns to the baseline.

    • Add a specific concentration of this compound to the bath and allow it to incubate for 20-30 minutes.

    • While the antagonist is still present, re-challenge the tissue with the same concentration of CCK-8 and record the new contractile response.

  • Data Analysis:

    • Measure the amplitude of the contraction (in grams or millinewtons) induced by the agonist in the absence and presence of the antagonist.

    • Express the second response (with antagonist) as a percentage of the first response (control).

    • Repeat with different concentrations of the antagonist to generate a dose-response curve for inhibition.

Application: Probing the Role in Gastric Acid Secretion

Scientific Rationale: The CCK2 receptor is identical to the gastrin receptor, which is the primary mediator of meal-stimulated gastric acid secretion.[4][21] An in vivo model is necessary to study this complex physiological process, which involves hormonal and neural inputs. The anesthetized rat gastric perfusion model allows for the direct measurement of acid output in response to a secretagogue like pentagastrin (a CCK2R agonist).[22] Using this compound in this model can quantify the extent to which CCK2R activation contributes to stimulated acid secretion.

Protocol: In Vivo Gastric Perfusion in Anesthetized Rat

  • Animal Preparation:

    • Fast the rat overnight with free access to water.

    • Anesthetize the animal (e.g., with urethane, intraperitoneally) and ensure a stable plane of anesthesia.

    • Perform a laparotomy to expose the stomach. Ligate the esophagus and insert an inflow cannula. Make an incision in the duodenum just past the pylorus and insert an outflow cannula.[22]

    • Place the animal on a heated pad to maintain body temperature.

  • Gastric Perfusion:

    • Perfuse the stomach with warm saline (37°C) at a constant rate (e.g., 1 mL/min) using a peristaltic pump.

    • Collect the perfusate in 15-minute intervals.

    • After a stable basal acid secretion is established (typically 3-4 collection periods), begin continuous intravenous infusion of a secretagogue (e.g., pentagastrin).

  • Antagonist Administration:

    • Once a stable, stimulated acid secretion plateau is reached, administer this compound intravenously (either as a bolus or as a continuous infusion).

    • Continue to collect the gastric perfusate in 15-minute intervals to measure the inhibitory effect.

  • Data Acquisition & Analysis:

    • Measure the volume of each sample and titrate the acidity with a standardized NaOH solution (e.g., 0.01 N) to a pH of 7.0 using a pH meter and autoburette.

    • Calculate the acid output for each period (µEq / 15 min).

    • Express the acid output during antagonist administration as a percentage of the stimulated plateau level to determine the percent inhibition.[23][24]

Section 3: Experimental Considerations & Troubleshooting

  • Peptide Solubility and Stability: this compound is a peptide and should be handled accordingly. Reconstitute in a suitable solvent (e.g., sterile water or DMSO) to create a concentrated stock solution. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Choice of Agonist: The choice of agonist is critical. For studying CCK1R, sulfated CCK-8 is ideal. For CCK2R, either CCK-8 or pentagastrin can be used. The concentration of the agonist should be carefully chosen (typically EC₅₀ to EC₈₀) to allow for measurable antagonism.

  • Species Differences: Be aware that receptor pharmacology, particularly ligand affinity and potency, can differ between species. Data obtained in rodent models should be cautiously extrapolated to human physiology.

  • Non-Specific Binding: In binding assays, high non-specific binding can obscure the specific signal. This can be minimized by using appropriate blocking agents (like BSA), optimizing washing steps, and using filter plates pre-treated with agents like polyethyleneimine (PEI).[14]

References

  • Title: Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration Source: Journal of Applied Physiology, 2002. URL: [Link]

  • Title: Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration Source: American Physiological Society, 2002. URL: [Link]

  • Title: Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration Source: PubMed, National Library of Medicine. URL: [Link]

  • Title: Measurement of gastric acid secretion in the anaesthetized rat Source: Current Protocols in Toxicology, 2010. URL: [Link]

  • Title: Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration Source: American Journal of Physiology-Gastrointestinal and Liver Physiology. URL: [Link]

  • Title: Cholecystokinin and Gastrin Receptors Source: Physiological Reviews, 2006. URL: [Link]

  • Title: Cholecystokinin B receptor Source: Wikipedia. URL: [Link]

  • Title: Cholecystokinin-octapeptide fragments: binding to brain cholecystokinin receptors Source: PubMed, National Library of Medicine, 1983. URL: [Link]

  • Title: Presence of CCK-A, B receptors and effect of gastrin and cholecystokinin on growth of pancreatobiliary cancer cell lines Source: PubMed Central, National Library of Medicine, 2002. URL: [Link]

  • Title: CCKBR - Gastrin/cholecystokinin type B receptor - Homo sapiens (Human) Source: UniProt. URL: [Link]

  • Title: Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells Source: PubMed, National Library of Medicine, 2000. URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed, National Library of Medicine, 1993. URL: [Link]

  • Title: Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β‐alanine Source: ResearchGate, 1983. URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: Semantic Scholar. URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience. URL: [Link]

  • Title: A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists Source: PubMed Central, National Library of Medicine, 2016. URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience. URL: [Link]

  • Title: Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor Source: Agilent Technologies. URL: [Link]

  • Title: In vitro Evaluation Techniques for Gastrointestinal Motility Source: Indian Journal of Pharmaceutical Education and Research, 2011. URL: [Link]

  • Title: Gastrointestinal Motility Model, Research Assays, And Testing CRO Source: REPROCELL. URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports, 2016. URL: [Link]

  • Title: this compound Source: AdooQ Bioscience. URL: [Link]

  • Title: In vitro Models of the Small Intestine for Studying Intestinal Diseases Source: PubMed Central, National Library of Medicine, 2021. URL: [Link]

  • Title: Calcium-sensing receptor mediates dietary peptide-induced CCK secretion in enteroendocrine STC-1 cells Source: PubMed, National Library of Medicine, 2013. URL: [Link]

  • Title: Simulating human gastrointestinal motility in dynamic in vitro models Source: PubMed, National Library of Medicine, 2022. URL: [Link]

  • Title: In vitro Evaluation Techniques for Gastrointestinal Motility Source: ResearchGate, 2011. URL: [Link]

  • Title: Calcium Imaging Protocols and Methods Source: Springer Nature Experiments. URL: [Link]

  • Title: Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon Source: Journal of Neurogastroenterology and Motility, 2012. URL: [Link]

  • Title: Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger Source: Frontiers in Endocrinology, 2017. URL: [Link]

  • Title: Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger Source: PubMed Central, National Library of Medicine, 2017. URL: [Link]

  • Title: The Excitatory Effect of Cholecystokinin on Colonic Motor Function via Cholecystokinin Receptor Source: Journal of Neurogastroenterology and Motility, 2012. URL: [Link]

Sources

Application Notes and Protocols for Functional Assays of CCK Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cholecystokinin System and Its Therapeutic Potential

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its diverse physiological roles, including regulation of pancreatic secretion, gallbladder contraction, satiety, and anxiety, are mediated through two G protein-coupled receptors (GPCRs): the CCK1 receptor (CCK1R, formerly CCK-A) and the CCK2 receptor (CCK2R, formerly CCK-B).[1][2] The CCK1R is found predominantly in peripheral tissues like the pancreas and gallbladder, while the CCK2R is abundant in the brain and stomach lining.[1][3] Given their involvement in a wide array of physiological and pathological processes, including digestive diseases, anxiety disorders, and certain cancers, CCK receptors have emerged as significant therapeutic targets.[1][4]

The development of selective antagonists for CCK1R and CCK2R is a key focus in drug discovery.[5] These antagonists are invaluable tools for elucidating the nuanced roles of CCK signaling and hold promise for treating conditions such as pancreatitis, irritable bowel syndrome, anxiety, and gastric acid-related disorders.[4][5][6] The robust and reliable functional characterization of these antagonists is paramount to advancing novel therapeutics from the bench to the clinic.

This comprehensive guide provides detailed application notes and step-by-step protocols for the most critical functional assays used to characterize CCK receptor antagonists. We will delve into the mechanistic underpinnings of each assay, explain the rationale behind key experimental steps, and offer insights into data interpretation, empowering researchers to generate high-quality, reproducible data.

Understanding CCK Receptor Signaling: The Foundation of Functional Assays

A thorough understanding of the signaling cascades initiated by CCK receptor activation is essential for selecting and designing appropriate functional assays. Both CCK1R and CCK2R are GPCRs that couple to various G proteins to transduce extracellular signals into intracellular responses.[7][8]

The CCK1 receptor primarily couples to Gαq and Gαs proteins.[8][9]

  • Gαq Pathway: Agonist binding to CCK1R activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[10][11][12][13]

  • Gαs Pathway: CCK1R can also couple to Gαs, activating adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9][14]

The CCK2 receptor predominantly couples to the Gαq protein, initiating the same PLC-IP3-Ca2+ signaling cascade as CCK1R.[8][9][15] There is also evidence that CCK2R can couple to other G proteins and activate additional pathways, such as the mitogen-activated protein (MAP) kinase pathway.[7][16]

Antagonists function by binding to the receptor and blocking the conformational changes necessary for G protein coupling and subsequent downstream signaling. Functional assays are designed to quantify this inhibition.

CCK_Signaling_Pathways cluster_CCK1R CCK1 Receptor Signaling cluster_CCK2R CCK2 Receptor Signaling CCK1R CCK1R Gq_1 Gαq CCK1R->Gq_1 Agonist Gs_1 Gαs CCK1R->Gs_1 Agonist PLC_1 PLC Gq_1->PLC_1 IP3_1 IP3 PLC_1->IP3_1 Ca_1 [Ca²⁺]i ↑ IP3_1->Ca_1 AC_1 Adenylyl Cyclase Gs_1->AC_1 cAMP_1 cAMP ↑ AC_1->cAMP_1 CCK2R CCK2R Gq_2 Gαq CCK2R->Gq_2 Agonist PLC_2 PLC Gq_2->PLC_2 IP3_2 IP3 PLC_2->IP3_2 Ca_2 [Ca²⁺]i ↑ IP3_2->Ca_2

Caption: Signaling pathways of CCK1 and CCK2 receptors.

I. In Vitro Functional Assays: The Core of Antagonist Profiling

In vitro functional assays are the workhorse for characterizing CCK receptor antagonists. They provide quantitative measures of antagonist potency and efficacy in a controlled cellular environment.

Calcium Mobilization Assay: A Primary Screen for Gαq-Coupled Activity

Scientific Principle: This assay is a direct functional readout for Gαq-coupled receptor activation.[10][11] The increase in intracellular calcium concentration following receptor stimulation is detected using a calcium-sensitive fluorescent dye. Antagonists will inhibit this agonist-induced calcium influx in a dose-dependent manner. This assay is highly amenable to high-throughput screening (HTS) formats.[17][18][19]

Experimental Workflow Diagram:

Calcium_Mobilization_Workflow A 1. Cell Plating (e.g., CHO-K1 or HEK293 stably expressing CCK1R or CCK2R) B 2. Dye Loading (e.g., Fluo-4 AM or Calcium-6) A->B C 3. Compound Incubation (Pre-incubation with antagonist or vehicle control) B->C D 4. Agonist Addition (e.g., CCK-8) C->D E 5. Fluorescence Reading (Real-time kinetic measurement using a plate reader, e.g., FLIPR) D->E F 6. Data Analysis (Dose-response curves, IC₅₀ determination) E->F

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

a. Cell Culture and Plating:

  • Culture cells stably expressing the human CCK1 or CCK2 receptor (e.g., CHO-K1, HEK293, or U2OS cells) in appropriate growth medium.[3][20][21]

  • Harvest cells and seed them into 96- or 384-well black-walled, clear-bottom microplates at a predetermined optimal density.

  • Incubate for 18-24 hours to allow for cell attachment and formation of a monolayer.

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) and probenecid (an anion-exchange transport inhibitor that prevents dye leakage).

  • Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye de-esterification and intracellular accumulation.

c. Compound Preparation and Incubation:

  • Prepare serial dilutions of the test antagonist compounds and a reference antagonist (e.g., Devazepide for CCK1R, L-365,260 for CCK2R) in an appropriate assay buffer.

  • Aspirate the dye loading buffer from the cell plate and add the antagonist dilutions. Include vehicle control wells.

  • Pre-incubate the plate with the antagonists for 15-30 minutes at 37°C.

d. Agonist Stimulation and Signal Detection:

  • Prepare the agonist (e.g., sulfated CCK-8) at a concentration that elicits a submaximal to maximal response (typically EC80).

  • Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).[18][22]

  • Establish a stable baseline fluorescence reading for each well.

  • Inject the agonist into all wells simultaneously and immediately begin kinetic fluorescence measurements (e.g., every 1-2 seconds for 2-3 minutes).

e. Data Analysis:

  • The antagonist activity is quantified by the reduction in the agonist-induced fluorescence signal (peak height or area under the curve).

  • Normalize the data to the response of the agonist in the absence of antagonist (100% activity) and the baseline fluorescence (0% activity).

  • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Typical Parameters for CCK Receptor Calcium Mobilization Assays

ParameterCCK1 Receptor AssayCCK2 Receptor Assay
Cell Line CHO-K1 or HEK293 expressing human CCK1RCHO-K1 or HEK293 expressing human CCK2R[20]
Agonist Sulfated Cholecystokinin-8 (CCK-8s)Gastrin I or CCK-8s
Agonist Conc. EC80 (~0.1 - 1 nM)EC80 (~1 - 10 nM)
Reference Antagonist Devazepide (L-364,718)[]L-365,260
Expected IC50 Sub-nanomolar for Devazepide[24]Nanomolar range for L-365,260
cAMP Accumulation Assay: Assessing Gαs and Gαi Coupling

Scientific Principle: This assay measures the modulation of intracellular cyclic AMP (cAMP) levels. For Gαs-coupled receptors like CCK1R, agonists increase cAMP production. Antagonists will inhibit this increase. For Gαi-coupled receptors, agonists inhibit the forskolin-stimulated production of cAMP.[25][26] This assay is crucial for understanding the full signaling profile of a receptor and for identifying biased ligands. A variety of detection methods are available, including HTRF, AlphaScreen, and ELISA-based formats.[25][27][28]

Experimental Workflow Diagram:

cAMP_Assay_Workflow A 1. Cell Plating (CCK1R-expressing cells) B 2. Compound Incubation (Pre-incubation with antagonist) A->B C 3. Agonist Stimulation (e.g., CCK-8) B->C D 4. Cell Lysis C->D E 5. cAMP Detection (e.g., HTRF, AlphaScreen) D->E F 6. Data Analysis (Dose-response curves, IC₅₀ determination) E->F

Caption: Workflow for a cAMP accumulation assay.

Detailed Protocol (HTRF Format):

a. Cell Culture and Stimulation:

  • Plate CCK1R-expressing cells in a 384-well low-volume white plate and incubate overnight.

  • Aspirate the growth medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add serial dilutions of the test antagonist or vehicle.

  • Pre-incubate for 15-30 minutes at room temperature.

  • Add the agonist (e.g., CCK-8s) at an EC80 concentration and incubate for 30-60 minutes at room temperature.

b. Cell Lysis and cAMP Detection:

  • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., Cisbio HTRF cAMP kit).[25][29] This typically involves adding a lysis buffer containing the detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

  • Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.[30]

  • Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

c. Signal Reading and Data Analysis:

  • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (665nm/620nm * 10,000). A decrease in the HTRF ratio indicates an increase in intracellular cAMP.

  • For antagonist mode, an effective antagonist will prevent the agonist-induced decrease in the HTRF ratio.

  • Plot the HTRF ratio against the antagonist concentration to generate a dose-response curve and calculate the IC50 value.

Radioligand Binding Assay: Measuring Direct Receptor Occupancy

Scientific Principle: This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCK receptor.[31][32] It provides a measure of the antagonist's binding affinity (Ki) for the receptor, independent of downstream signaling events. While not a "functional" assay in the strictest sense, it is a critical component of the pharmacological profiling of any receptor antagonist.[33]

Detailed Protocol (Competition Binding):

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing a high density of CCK1R or CCK2R.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [125I]CCK-8s), and varying concentrations of the unlabeled antagonist.[24]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[24]

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter plate.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

II. In Vivo Functional Assays: Assessing Physiological Effects

In vivo assays are essential to confirm that the in vitro activity of an antagonist translates into a physiological effect in a whole organism.

Inhibition of CCK-Induced Gastric Emptying (Rodent Model)

Scientific Principle: CCK is known to delay gastric emptying via CCK1R activation on vagal afferent nerves.[34] A functional CCK1R antagonist will block this effect.

Protocol Outline:

  • Fast rodents overnight but allow free access to water.

  • Administer the test antagonist or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • After a suitable pre-treatment time, administer a non-absorbable marker mixed with a liquid meal (e.g., phenol red in glucose solution) by oral gavage.

  • Immediately after the meal, administer CCK-8s (or saline control) intraperitoneally.

  • After a fixed time (e.g., 20 minutes), euthanize the animal and clamp the pylorus and cardia.

  • Remove the stomach, homogenize its contents, and measure the amount of phenol red remaining.

  • Calculate the percentage of gastric emptying. An effective antagonist will reverse the CCK-8s-induced delay in gastric emptying.

Inhibition of Gastrin-Stimulated Gastric Acid Secretion (Rat Model)

Scientific Principle: Gastrin, acting through the CCK2R on enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion.[6] CCK2R antagonists are potent inhibitors of this process.

Protocol Outline:

  • Use surgically prepared rats with a gastric fistula.

  • Administer the test CCK2R antagonist or vehicle intravenously or intraduodenally.

  • Infuse a submaximal dose of pentagastrin (a stable gastrin analog) intravenously to stimulate acid secretion.

  • Collect gastric juice samples at regular intervals and titrate the acid content.

  • An effective CCK2R antagonist will produce a dose-dependent inhibition of pentagastrin-stimulated acid output.[6]

Conclusion: A Multi-Assay Approach for Comprehensive Antagonist Characterization

The characterization of CCK receptor antagonists requires a multi-faceted approach. Primary screening using high-throughput calcium mobilization assays can rapidly identify hit compounds. Subsequent detailed pharmacological profiling should include cAMP assays to explore potential signaling bias and radioligand binding assays to determine affinity. Finally, promising candidates must be evaluated in relevant in vivo models to confirm their physiological efficacy. By employing these robust and well-validated functional assays, researchers can confidently advance the development of novel and effective CCK receptor-targeted therapeutics.

References

  • Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Ca2+ mobilization assays in GPCR drug discovery - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Gαq GPCR assays | ION Biosciences. (n.d.). Retrieved January 8, 2026, from [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Retrieved January 8, 2026, from [Link]

  • Cholecystokinin and Gastrin Receptors - American Physiological Society Journal. (n.d.). Retrieved January 8, 2026, from [Link]

  • cAMP assays in GPCR drug discovery - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Mechanisms of CCK signaling from gut to brain - PMC - PubMed Central - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Ca2+ Mobilization Assay - Creative Bioarray. (n.d.). Retrieved January 8, 2026, from [Link]

  • Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • MPX NOMAD CCK2 Cholecystokinin Receptor Cell Line - Innoprot. (n.d.). Retrieved January 8, 2026, from [Link]

  • Proposed diagrams of gastrin-and CCK-induced signaling pathways... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments. (n.d.). Retrieved January 8, 2026, from [Link]

  • β-ArNOMAD CCK2 Cholecystokinin Receptor Cell Line - β-Arrestin - Innoprot. (n.d.). Retrieved January 8, 2026, from [Link]

  • Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Human CCKA Cholecystokinin Receptor Cell Line - Charles River Laboratories. (n.d.). Retrieved January 8, 2026, from [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Retrieved January 8, 2026, from [Link]

  • CCK1 Cholecystokinin Receptor Assay - Innoprot GPCR Functional Assay. (n.d.). Retrieved January 8, 2026, from [Link]

  • cAMP Accumulation Assay - Creative BioMart. (n.d.). Retrieved January 8, 2026, from [Link]

  • Hi-Affi™ CCK1 Stable Cell Line - Creative Biolabs. (n.d.). Retrieved January 8, 2026, from [Link]

  • Cholecystokinin A Receptor Cell Line. (n.d.). Retrieved January 8, 2026, from [Link]

  • Mechanism for Src Activation by the CCK2 Receptor: Patho-physiological Functions of This Receptor in Pancreas - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • CCK pathway | CCK inhibitors - Adooq Bioscience. (n.d.). Retrieved January 8, 2026, from [Link]

  • Cholecystokinin (CCK) assays - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - NCBI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Gαq Signaling | GeneGlobe - QIAGEN. (n.d.). Retrieved January 8, 2026, from [Link]

  • Radioligand binding assays and their analysis - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). Retrieved January 8, 2026, from [Link]

  • Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 8, 2026, from [Link]

  • G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad. (n.d.). Retrieved January 8, 2026, from [Link]

  • The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

  • Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Structures of the human cholecystokinin receptors in complex with agonists and antagonists. (2021, May 21). Retrieved January 8, 2026, from [Link]

  • Gαs Signaling | GeneGlobe - QIAGEN. (n.d.). Retrieved January 8, 2026, from [Link]

  • Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

  • Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

Measuring inhibition of CCK-stimulated amylase secretion

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Measuring Inhibition of Cholecystokinin (CCK)-Stimulated Amylase Secretion from Pancreatic Acinar Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Modulating Pancreatic Secretion

The exocrine pancreas is a vital organ responsible for synthesizing and secreting digestive enzymes essential for nutrient breakdown.[1][2] A key regulator of this process is cholecystokinin (CCK), a gastrointestinal hormone released from intestinal I-cells in response to food intake.[3] CCK potently stimulates pancreatic acinar cells to release their enzymatic cargo, including α-amylase, through a well-defined signaling cascade.[3][4]

Dysregulation of this pathway is implicated in various gastrointestinal disorders, including pancreatitis. Therefore, the ability to accurately measure CCK-stimulated amylase secretion and its inhibition is a critical tool in both basic physiological research and the development of novel therapeutics targeting pancreatic function. This guide provides a comprehensive overview of the underlying cellular mechanisms and a detailed, field-proven protocol for quantifying the inhibitory effects of test compounds on this pathway.

Scientific Background: The CCK Signaling Cascade in Acinar Cells

Understanding the intracellular signaling cascade initiated by CCK is fundamental to interpreting inhibition data. The process is a classic example of G protein-coupled receptor (GPCR) signaling.

  • Receptor Binding & G-Protein Activation: CCK binds to the cholecystokinin A receptor (CCK1R) on the basolateral membrane of pancreatic acinar cells.[4] The CCK1R is coupled to the heterotrimeric G protein, Gq.[1][5][6]

  • PLC Activation & Second Messenger Production: Ligand binding induces a conformational change in the receptor, activating Gq. The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[7][8] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][5][8] This results in a rapid and significant increase in intracellular Ca2+ concentration.

  • PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC) isoforms, particularly PKC-δ, which translocate to the cell membrane.[7][9]

  • Zymogen Granule Exocytosis: The combined effects of elevated intracellular Ca2+ and activated PKC orchestrate the final steps of secretion. They promote the fusion of zymogen granules (which store digestive enzymes like amylase) with the apical plasma membrane, releasing their contents into the pancreatic ductules via exocytosis.[5][10]

This cascade offers multiple potential targets for therapeutic intervention. An inhibitor could act as a CCK1R antagonist, a Gq protein inhibitor, a PLC inhibitor, or a modulator of downstream Ca2+ or PKC signaling.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK CCK CCK1R CCK1R CCK->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Ca²⁺ Store IP3->ER Binds to Receptor Ca Ca²⁺ Ca->PKC Co-activates Zymogen Zymogen Granule (contains Amylase) Ca->Zymogen Stimulates PKC->Zymogen Stimulates ER->Ca Releases Secretion Amylase Secretion Zymogen->Secretion Exocytosis

Principle of the Amylase Secretion Assay

The assay quantifies the inhibitory potential of a compound by measuring its effect on the amount of amylase secreted by isolated pancreatic acini following stimulation with CCK. The core workflow involves:

  • Isolation: A population of pancreatic acini (clusters of acinar cells that retain their physiological function) is isolated from rodent pancreas tissue.[2]

  • Pre-incubation: The acini are incubated with the test inhibitor or its vehicle for a defined period to allow for target engagement.

  • Stimulation: A specific concentration of CCK (typically the octapeptide CCK-8) is added to stimulate amylase secretion. A basal (unstimulated) control is run in parallel.

  • Separation: The acini are separated from the incubation medium by centrifugation.

  • Quantification: The amylase activity in the supernatant (representing secreted amylase) and in the cell pellet (representing remaining intracellular amylase) is measured using a colorimetric assay.

  • Analysis: Secreted amylase is expressed as a percentage of the total amylase (supernatant + pellet). The inhibitory effect is then calculated by comparing the secretion in the presence of the inhibitor to the secretion stimulated by CCK alone.

Experimental_Workflow

Detailed Experimental Protocol

Disclaimer: All work with laboratory animals must be performed in accordance with institutional and national guidelines.

Part 1: Preparation of Isolated Pancreatic Acini

Rationale: The use of freshly isolated acini is critical, as they retain the cellular polarity and receptor machinery necessary for a physiological response.[2] Collagenase digestion is used to break down the connective tissue of the pancreas, releasing the acini.[2]

Materials:

  • HEPES-Ringer Buffer (HRB): NaCl (118 mM), KCl (4.7 mM), CaCl2 (2.5 mM), MgCl2 (1.2 mM), KH2PO4 (1.2 mM), D-glucose (11 mM), HEPES (20 mM), pH 7.4. Supplemented with 0.1% BSA and 1x MEM Amino Acids.

  • Digestion Buffer: HRB containing 0.75 mg/mL Collagenase Type IV.

  • Mouse or rat pancreas.

Procedure:

  • Humanely euthanize the animal and immediately excise the pancreas. Place it in ice-cold HRB.

  • Trim away fat and connective tissue. Mince the pancreas into 1-2 mm pieces.[2]

  • Transfer the minced tissue to a flask containing pre-warmed (37°C) Digestion Buffer.

  • Incubate at 37°C in a shaking water bath for 15-20 minutes.

  • Every 5 minutes, gently triturate the tissue with a wide-bore pipette to aid digestion. The suspension will become turbid.[2]

  • Stop the digestion by adding 3 volumes of ice-cold HRB.

  • Filter the suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Wash the acini by allowing them to settle by gravity for 3 minutes, then aspirating the supernatant and resuspending in fresh, cold HRB. Repeat this wash step 2-3 times.[2]

  • After the final wash, resuspend the acini in fresh HRB at room temperature. Assess their health under a microscope; healthy acini appear as intact, grape-like clusters.

Part 2: Inhibition and Stimulation Assay

Rationale: A pre-incubation step ensures the test compound has sufficient time to enter the cells and interact with its target before CCK stimulation. Running a full dose-response curve for the inhibitor is essential for determining its potency (e.g., IC50).

Procedure:

  • Aliquot the acini suspension into microcentrifuge tubes. It is crucial to have at least triplicate tubes for each experimental condition.

  • Set up Experimental Conditions:

    • Basal: No inhibitor, no CCK. Add buffer only.

    • CCK Control (0% Inhibition): Add vehicle (e.g., DMSO) to match the highest concentration used for the inhibitor.

    • Test Compound: Add the inhibitor at various concentrations (e.g., 1 nM to 10 µM).

    • Total Amylase: A separate aliquot of acini that will be lysed to determine total cellular amylase.

  • Pre-incubation: Add the vehicle or test inhibitor to the appropriate tubes. Incubate for 20-30 minutes at 37°C.

  • Stimulation: Add CCK-8 to all tubes except the "Basal" and "Total Amylase" tubes to a final concentration that elicits a maximal or sub-maximal response (typically 100-300 pM).[7][11][12] Incubate for 30 minutes at 37°C.

  • Separation: Immediately stop the reaction by placing tubes on ice. Centrifuge at 100 x g for 2 minutes to pellet the acini.

  • Carefully collect the supernatant from each tube and transfer to a new set of labeled tubes. This contains the secreted amylase.

  • Lysis: Resuspend the pellets (and the "Total Amylase" aliquot) in a lysis buffer containing Triton X-100. This releases the intracellular amylase.

Part 3: Amylase Activity Measurement

Rationale: The most common method is a colorimetric assay based on the hydrolysis of a starch substrate.[13] The α-amylase cleaves starch into smaller sugars, and the increase in reducing ends is quantified.

Materials:

  • Phosphate Buffer: 20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9.

  • Starch Solution: 1% (w/v) soluble starch in Phosphate Buffer.

  • Color Reagent: Dinitrosalicylic acid (DNS) solution.

  • Maltose Standard Solution (for standard curve).

Procedure (based on the Bernfeld method): [13]

  • Prepare a standard curve using known concentrations of maltose.

  • In a new set of tubes, add a small volume (e.g., 10-50 µL) of each sample (supernatants and lysed pellets).

  • Add 1 mL of Starch Solution to each tube and incubate at 37°C for 5-10 minutes.

  • Stop the enzymatic reaction by adding 2 mL of the DNS Color Reagent.

  • Boil all tubes for 5-10 minutes. A color change will occur.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Use the maltose standard curve to determine the amount of maltose liberated in each sample, which is directly proportional to the amylase activity.

Data Analysis and Interpretation

  • Calculate Total Amylase: For each condition, Total Amylase = (Amylase in Supernatant) + (Amylase in Pellet). For the "Total Amylase" control sample, this value is directly measured from the lysed, unstimulated cells.

  • Calculate Percent Amylase Secretion:

    • % Secretion = (Amylase in Supernatant / Total Amylase) x 100

  • Normalize Data: The results are best expressed as a percentage of the maximal CCK-stimulated secretion after subtracting the basal release.

    • Net CCK Secretion = (% Secretion from CCK Control) - (% Secretion from Basal)

    • Net Secretion with Inhibitor = (% Secretion with Inhibitor) - (% Secretion from Basal)

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Net Secretion with Inhibitor / Net CCK Secretion)) x 100

Data Presentation: The results should be presented in both tabular and graphical formats.

Table 1: Example Raw Data and Initial Calculations

Condition[Inhibitor]Amylase (Supernatant) (Units)Amylase (Pellet) (Units)Total Amylase (Units)% Secretion
Basal05.295.8101.05.1%
CCK Control028.172.9101.027.8%
Test Cmpd10 nM20.580.1100.620.4%
Test Cmpd100 nM12.388.5100.812.2%
Test Cmpd1000 nM6.194.5100.66.1%

Table 2: Final Inhibition Results

[Inhibitor]Net Secretion (%)% Inhibition
0 (Control)22.7%0%
10 nM15.3%32.6%
100 nM7.1%68.7%
1000 nM1.0%95.6%

Plotting the % Inhibition versus the log of the inhibitor concentration allows for the determination of the IC50 value —the concentration of inhibitor required to reduce the CCK-stimulated amylase secretion by 50%.

Troubleshooting

  • High Basal Release (>10%): This indicates acinar damage during isolation. Reduce the digestion time or the mechanical force (trituration) used. Ensure buffers are ice-cold during washing steps.[2]

  • Poor Response to CCK: Acini may be unhealthy. Alternatively, the CCK solution may have degraded; prepare fresh aliquots. Ensure all buffer components, especially Ca2+, are at the correct concentration.

  • High Variability Between Replicates: This is often due to inconsistent pipetting of the acini suspension, as they settle quickly. Gently swirl the suspension before taking each aliquot to ensure uniformity.

References

  • Regulation of CCK-induced amylase release by PKC-δ in rat pancreatic acinar cells. American Journal of Physiology-Gastrointestinal and Liver Physiology.[Link]

  • Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acinar cells. Annual Review of Physiology.[Link]

  • Cholecystokinin Activates a Variety of Intracellular Signal Transduction Mechanisms in Rodent Pancreatic Acinar Cells. The Journal of Nutrition.[Link]

  • Cholecystokinin/Gastrin-mediated Signaling. QIAGEN GeneGlobe.[Link]

  • Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acini. Annual Review of Physiology.[Link]

  • Biochemical and cell biological mechanisms of cholecystokinin receptor regulation. Pharmacology & Therapeutics.[Link]

  • High-affinity CCK receptors are coupled to phospholipase A2 pathways to mediate pancreatic amylase secretion. American Journal of Physiology-Gastrointestinal and Liver Physiology.[Link]

  • Cholecystokinin-stimulated intracellular signal transduction pathways. The Yale Journal of Biology and Medicine.[Link]

  • Occupation of Low-Affinity Cholecystokinin (CCK) Receptors by CCK Activates Signal Transduction and Stimulates Amylase Secretion in Pancreatic Acinar Cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.[Link]

  • Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms. Comprehensive Physiology.[Link]

  • Simultaneous measurement of cholecystokinin-stimulated amylase release and cholecystokinin receptor binding in rat pancreatic acini. Journal of Laboratory and Clinical Medicine.[Link]

  • Cholecystokinin and Gastrin Receptors. Physiological Reviews.[Link]

  • Regulation of CCK-induced amylase release by PKC-delta in rat pancreatic acinar cells. American Journal of Physiology-Gastrointestinal and Liver Physiology.[Link]

  • Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology.[Link]

  • Assessing the Secretory Capacity of Pancreatic Acinar Cells. Journal of Visualized Experiments.[Link]

  • Secretin-cholecystokinin test. Wikipedia.[Link]

  • Decreased pancreatic CCK receptor binding and CCK-stimulated amylase release in Zucker obese rats. Physiology & Behavior.[Link]

  • Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis. Pancreas.[Link]

  • Regulation of amylase release from dispersed pancreatic acinar cells. The Journal of Physiology.[Link]

  • Regulation of amylase release from dispersed pancreatic acinar cells. The Journal of Physiology.[Link]

  • Amylase release in pancreatic acinar cells and Amylase content in whole murine pancreas. ResearchGate.[Link]

Sources

Probing Cholecystokinin Receptor Function in Guinea Pig Pancreatic Acini with N-acetyl CCK-(26-30) Amide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and detailed experimental protocols for utilizing N-acetyl CCK-(26-30) amide, a key antagonist of the cholecystokinin receptor, in the study of guinea pig pancreatic acini. This document is intended for researchers, scientists, and drug development professionals investigating pancreatic physiology, secretagogue signaling, and the development of novel therapeutics targeting cholecystokinin (CCK) pathways.

Introduction: The Significance of this compound in Pancreatic Research

The gastrointestinal hormone cholecystokinin (CCK) is a principal regulator of pancreatic exocrine secretion, primarily acting through the CCK-A receptor subtype present on pancreatic acinar cells.[1][2] The binding of CCK to its receptor initiates a cascade of intracellular signaling events, most notably the activation of the Gq/11 protein, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) generation, and a subsequent rise in intracellular calcium concentrations ([Ca²⁺]i).[1][3] This calcium signal is a critical trigger for the fusion of zymogen granules with the apical membrane and the release of digestive enzymes, such as amylase.[1][3]

This compound is a synthetic N-terminal fragment of the full-length CCK octapeptide (CCK-8). In guinea pig pancreatic acini, it functions as a competitive antagonist of the CCK receptor.[4] This property makes it an invaluable tool for dissecting the specific contributions of CCK receptor activation to pancreatic acinar cell function. By competitively inhibiting the binding of CCK agonists, this compound allows for the precise investigation of CCK-mediated signaling pathways and their downstream physiological effects, such as enzyme secretion and calcium mobilization.

Core Applications and Experimental Rationale

The primary application of this compound in this model system is to competitively inhibit CCK-induced physiological responses. This allows for:

  • Pharmacological Characterization of the CCK Receptor: Determining the competitive nature of the antagonism and calculating the apparent dissociation constant (Ki) of the antagonist.

  • Elucidation of Signaling Pathways: Isolating the effects of other secretagogues that act through different receptor systems.

  • Screening for Novel CCK Receptor Agonists and Antagonists: Using this compound as a reference compound in competitive binding and functional assays.

Experimental Protocols

Protocol 1: Isolation of Guinea Pig Pancreatic Acini

Rationale: The preparation of viable, dispersed pancreatic acini is the foundational step for in vitro studies of pancreatic secretion. This protocol utilizes enzymatic digestion with collagenase to break down the connective tissue of the pancreas, followed by gentle mechanical shearing to release intact acini.[5]

Materials:

  • Male Hartley guinea pig (250-300 g)

  • Collagenase (Type IV, e.g., from Worthington Biochemical)

  • HEPES-Ringer buffer (HRB): 10 mM HEPES (pH 7.4), 118 mM NaCl, 4.7 mM KCl, 1.13 mM MgCl₂, 1.28 mM CaCl₂, 25 mM NaHCO₃, 10 mM glucose, 2 mM glutamine, and 0.1% (w/v) bovine serum albumin (BSA).

  • Trypan blue solution (0.4%)

  • Water bath at 37°C

  • Shaking incubator

Procedure:

  • Euthanize the guinea pig according to approved animal care and use protocols.

  • Perform a laparotomy and carefully excise the pancreas. Place the pancreas in ice-cold HRB.

  • Trim away fat and connective tissue from the pancreas.

  • Mince the pancreatic tissue into small fragments (approximately 1-2 mm³).

  • Transfer the minced tissue to a flask containing HRB with collagenase (50-100 U/mL).

  • Incubate the tissue suspension in a shaking water bath at 37°C for 45-60 minutes with gentle agitation.

  • Monitor the digestion process every 15 minutes by gently pipetting the suspension to assess the degree of tissue dissociation.

  • Once the tissue is sufficiently digested (appears as a suspension of small clumps), terminate the digestion by adding an equal volume of cold HRB.

  • Filter the suspension through a nylon mesh (150-200 µm) to remove undigested tissue.[5]

  • Centrifuge the filtrate at 50 x g for 2 minutes at 4°C.

  • Discard the supernatant and gently resuspend the acinar pellet in fresh, cold HRB.

  • Repeat the washing step (centrifugation and resuspension) two more times.

  • Assess cell viability using Trypan blue exclusion (expect >95% viability).

  • Resuspend the final acinar pellet in the appropriate buffer for subsequent experiments.

Protocol 2: Amylase Release Assay

Rationale: This assay quantifies the amount of amylase secreted from the pancreatic acini in response to stimulation. The antagonist properties of this compound are evaluated by its ability to inhibit amylase release induced by a CCK agonist (e.g., CCK-8).[4][6]

Materials:

  • Isolated guinea pig pancreatic acini (from Protocol 1)

  • HRB

  • CCK-8 (agonist)

  • This compound (antagonist)

  • Amylase assay kit (e.g., Phadebas or a similar colorimetric assay)

  • Microplate reader

Procedure:

  • Pre-incubate aliquots of the acinar suspension in HRB for 30 minutes at 37°C to allow for equilibration.

  • To test the effect of the antagonist, add varying concentrations of this compound to the acinar suspensions and incubate for 15 minutes at 37°C.

  • Following the pre-incubation with the antagonist, add a fixed, submaximal concentration of CCK-8 (e.g., 100 pM) to the suspensions. For the dose-response curve of CCK-8 alone, add varying concentrations of CCK-8.

  • Include control tubes with no additions (basal release) and with CCK-8 alone.

  • Incubate all samples for 30 minutes at 37°C.

  • Terminate the assay by placing the tubes on ice and centrifuging at 100 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant, which contains the secreted amylase.

  • To determine the total amylase content, lyse an aliquot of the acinar suspension with a detergent (e.g., Triton X-100).

  • Measure the amylase activity in the supernatants and the total lysate using a commercial amylase assay kit according to the manufacturer's instructions.

  • Express the results as the percentage of total cellular amylase released during the incubation period.

Data Presentation:

Treatment GroupAgonist (CCK-8) ConcentrationAntagonist (this compound) ConcentrationAmylase Release (% of Total)
Basal00~5%
CCK-8 (EC₅₀)e.g., 100 pM0(Value)
CCK-8 (EC₅₀) + Antagoniste.g., 100 pMe.g., 1 µM(Value)
CCK-8 (EC₅₀) + Antagoniste.g., 100 pMe.g., 10 µM(Value)
CCK-8 (EC₅₀) + Antagoniste.g., 100 pMe.g., 100 µM(Value)

Note: The actual concentrations will need to be optimized for your specific experimental conditions.

Protocol 3: Intracellular Calcium Mobilization Assay

Rationale: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to secretagogues. This compound is used to demonstrate that the CCK-8-induced calcium signal is specifically mediated by the CCK receptor.

Materials:

  • Isolated guinea pig pancreatic acini

  • HRB (calcium-free for loading, calcium-containing for stimulation)

  • Fura-2 AM or other suitable calcium-sensitive fluorescent dye

  • Pluronic F-127

  • CCK-8

  • This compound

  • Fluorescence spectrophotometer or fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Resuspend the isolated acini in calcium-free HRB.

  • Load the acini with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.

  • Wash the acini three times with HRB to remove extracellular dye.

  • Resuspend the Fura-2-loaded acini in HRB containing 1.28 mM CaCl₂.

  • Transfer the acini to a cuvette for spectrofluorometry or to a perfusion chamber for microscopy.

  • Record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).

  • To assess the antagonist effect, add this compound to the acini and incubate for 5-10 minutes while recording the fluorescence.

  • Subsequently, add CCK-8 and continue to record the fluorescence to observe the calcium response.

  • In a separate experiment, add CCK-8 alone to observe the uninhibited calcium mobilization.

  • Calibrate the fluorescence signal to [Ca²⁺]i using standard methods if absolute quantification is required.

Visualization of Key Pathways and Workflows

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK8 CCK-8 (Agonist) CCKR CCK-A Receptor CCK8->CCKR Binds & Activates Antagonist This compound (Antagonist) Antagonist->CCKR Competitively Inhibits Gq Gq/11 CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ ↑ ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Amylase Amylase Secretion Ca_cyto->Amylase Triggers PKC->Amylase Potentiates

Caption: CCK-A Receptor Signaling Pathway in Pancreatic Acini.

Amylase_Assay_Workflow start Isolated Pancreatic Acini preincubate Pre-incubate at 37°C (30 min) start->preincubate basal Basal (Buffer only) preincubate->basal incubate Incubate at 37°C (30 min) basal->incubate agonist Agonist (CCK-8) agonist->incubate antagonist Antagonist + Agonist (this compound + CCK-8) antagonist->incubate centrifuge Centrifuge (100 x g) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant assay Measure Amylase Activity supernatant->assay end Calculate % Amylase Release assay->end

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of N-acetyl CCK-(26-30) Amide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-acetyl CCK-(26-30) amide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility issues often encountered with this sulfated pentapeptide. As Senior Application Scientists, we have consolidated field-proven insights and scientifically grounded protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound and its solubility characteristics.

Q1: What is this compound?

This compound is a synthetic, sulfated pentapeptide fragment of cholecystokinin (CCK)[1][2][3][4]. Its sequence is Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2. It is often used in research as a cholecystokinin receptor antagonist[1][5]. The peptide is N-terminally acetylated and C-terminally amidated, which can influence its stability and biological activity.

Q2: What are the key structural features of this compound that influence its solubility?

The solubility of this peptide is a complex interplay of its constituent parts:

  • Amino Acid Composition: The presence of both a hydrophilic/acidic amino acid (Aspartic Acid) and hydrophobic amino acids (Methionine, Tryptophan) gives the peptide an amphipathic character[6].

  • Sulfated Tyrosine (Tyr(SO3H)): The sulfate group on the tyrosine residue adds a significant negative charge, making the peptide acidic overall. This sulfation is crucial for its biological activity but also a key factor in its solubility and stability, with a preference for alkaline conditions[7][8].

  • N-terminal Acetylation and C-terminal Amidation: These modifications neutralize the terminal charges, which can reduce solubility in aqueous solutions compared to unmodified peptides.

  • Overall Charge: Due to the aspartic acid and the sulfated tyrosine, the peptide carries a net negative charge at neutral pH, classifying it as an acidic peptide[9][10].

Q3: What are the generally recommended solvents for this compound?

Given its acidic nature, initial attempts at solubilization should be in a slightly basic aqueous solution. A recommended starting point is 0.1M ammonium bicarbonate or a dilute solution of ammonium hydroxide (e.g., 5% NH4OH)[10][11]. For more challenging cases, the use of a small amount of an organic co-solvent like DMSO or DMF to first wet the peptide, followed by the addition of a basic buffer, can be effective[12][13].

Q4: Why is my this compound not dissolving?

Several factors could be contributing to poor solubility:

  • Incorrect pH: As an acidic peptide, attempting to dissolve it in an acidic or neutral aqueous solution can lead to poor solubility, as this will be closer to its isoelectric point[14].

  • Aggregation: Peptides with hydrophobic residues can be prone to aggregation, especially at high concentrations[9][12].

  • Improper Reconstitution Technique: Lyophilized peptides should be brought to room temperature before opening the vial to prevent moisture condensation[15]. The solvent should be added to the peptide, and gentle vortexing or sonication should be used to aid dissolution[11][16][17].

  • Peptide Quality: Ensure the peptide is of high purity and has been stored correctly (desiccated at -20°C or below) to prevent degradation[9][12].

Troubleshooting Guide: Overcoming Solubility Hurdles

This section provides a systematic approach to resolving common solubility problems.

Problem: The peptide fails to dissolve in aqueous buffers.

If initial attempts to dissolve the peptide in sterile water or PBS fail, a more systematic approach is required.

Solution 1: pH Adjustment (The Primary Method)

The net charge of the peptide is highly dependent on the pH of the solution. For this compound, increasing the pH will increase its net negative charge and enhance its interaction with water.

Protocol 1: Step-by-Step Solubilization via pH Adjustment

  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes[15]. This prevents water condensation on the peptide powder.

  • Initial Solvent Addition: Add a small amount of sterile, deionized water to the vial to create a concentrated slurry.

  • Basic Buffer Titration: While gently vortexing, add a basic solution (e.g., 0.1% aqueous ammonium hydroxide or 0.1M ammonium bicarbonate) dropwise until the peptide dissolves completely[9][10].

  • Final Dilution: Once the peptide is in solution, you can dilute it to the desired final concentration with your experimental buffer (e.g., PBS). Ensure the final pH of the solution remains in a range where the peptide is soluble.

Solution 2: Utilization of Organic Co-solvents

For highly concentrated solutions or if pH adjustment alone is insufficient, an organic co-solvent can be used to disrupt hydrophobic interactions.

Co-solvent Concentration in Final Solution Considerations
DMSO< 1% (for cell-based assays)Can oxidize methionine residues over time. Not recommended for long-term storage of Met-containing peptides[12].
DMF< 1%A good alternative to DMSO for peptides containing Methionine or Cysteine[9].
AcetonitrileVariableCan be used for initial solubilization but may need to be removed for some biological assays[18].

Protocol 2: Solubilization with an Organic Co-solvent

  • Initial Wetting: Add a minimal volume of the chosen organic solvent (e.g., 10-20 µL of DMF) to the lyophilized peptide to fully wet the powder[12][13].

  • Aqueous Dilution: Slowly add your desired aqueous buffer (preferably a slightly basic buffer as determined from Solution 1) to the organic solvent-peptide mixture while vortexing[10]. Add the aqueous phase dropwise to prevent the peptide from precipitating out.

  • Final Concentration: Adjust to the final desired volume and concentration. Be mindful of the final percentage of the organic solvent in your stock solution, as it may affect downstream experiments[6].

Problem: The peptide precipitates out of solution over time.

This is often due to issues with storage, handling, or the solution's stability.

  • Storage and Handling: Reconstituted peptides are significantly less stable than their lyophilized form[11]. To minimize degradation and precipitation, store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[9][19].

  • Bacterial Contamination: Use sterile buffers and consider filtering the final peptide solution through a 0.2 µm filter to prevent bacterial growth, which can degrade the peptide[11].

Problem: I am observing aggregation or fibrillation.

Peptide aggregation can be a significant issue, leading to a loss of active compound and potentially confounding experimental results.

  • Sonication: A brief sonication in a water bath can help to break up aggregates and aid in dissolution[6][11]. However, be cautious as over-sonication can potentially damage the peptide.

  • Filtration: If insoluble aggregates persist, centrifuging the solution and using the supernatant, or filtering through an appropriate syringe filter, can remove them. Note that this will reduce the actual concentration of the soluble peptide.

Diagram 1: Troubleshooting Workflow for this compound Solubility

G start Start: Lyophilized Peptide equilibrate Equilibrate vial to Room Temp start->equilibrate add_base Add small volume of basic buffer (e.g., 0.1% NH4OH) equilibrate->add_base vortex Vortex / Gentle Sonication add_base->vortex check_sol Is peptide dissolved? vortex->check_sol use_organic Add minimal organic solvent (e.g., DMF) check_sol->use_organic No success Success: Peptide in Solution Aliquot and store at -80°C check_sol->success Yes add_buffer_slow Slowly add basic buffer while vortexing use_organic->add_buffer_slow check_sol2 Is peptide dissolved? add_buffer_slow->check_sol2 check_sol2->success Yes fail Consult Technical Support Consider solubility testing check_sol2->fail No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 3: Preparing a 1 mg/mL Stock Solution for In Vitro Assays

This protocol is a reliable method for preparing a stock solution of this compound.

  • Calculate Required Volume: The molecular weight of this compound is approximately 791.85 g/mol . For a 1 mg/mL stock solution from 1 mg of peptide, you will need 1 mL of solvent.

  • Equilibrate: Allow the vial containing 1 mg of lyophilized peptide to reach room temperature.

  • Initial Solubilization: Add 50 µL of 0.1% aqueous ammonium hydroxide to the vial. Vortex gently for 30-60 seconds. The solution should become clear.

  • Dilution: Add 950 µL of sterile PBS (pH 7.4) to the vial to reach a final volume of 1 mL. Vortex to mix thoroughly.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Diagram 2: Chemical Structure of this compound

G cluster_0 N-acetyl-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2 Ac Acetyl (CH3CO) Asp Aspartic Acid (Acidic) Ac->Asp Tyr(SO3H) Sulfated Tyrosine (Acidic) Asp->Tyr(SO3H) Met Methionine (Hydrophobic) Tyr(SO3H)->Met Gly Glycine (Neutral) Met->Gly Trp Tryptophan (Hydrophobic) Gly->Trp NH2 Amide (NH2) Trp->NH2

Caption: Key functional groups influencing peptide solubility.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
  • Kim, J. S., et al. (n.d.). Nα Selective Acetylation of Peptides. PMC - NIH.
  • Tocris Bioscience. (2014, October 9). Certificate of Analysis - NET.
  • R&D Systems. (n.d.). CCK Octapeptide, sulfated | Non-selective CCK Receptor Agonists.
  • BioEdge Research Labs. (n.d.). Peptide Reconstitution: Step-by-Step Guide.
  • Peptides.co. (2025, May 11). 7 Steps To Reconstitute Peptides.
  • JPT. (n.d.). How to Reconstitute Peptides.
  • MedchemExpress.com. (n.d.). This compound (Synonyms: CCK-(26-30) (sulfated)).
  • R&D Systems. (n.d.). How to Reconstitute Lyophilized Proteins.
  • USP. (n.d.). Best Practices for Reconstitution of USP Peptide Reference Standards.
  • ResearchGate. (n.d.). pH controls the peptide concentration and orientation.
  • ResearchGate. (2016, July 6). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility?
  • Shively, J., et al. (n.d.). CCK-5: sequence analysis of a small cholecystokinin from canine brain and intestine.
  • InvivoChem. (n.d.). This compound (CCK-(26-30) (sulfated)).
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • CD Formulation. (n.d.). Sulfated Peptide.
  • Tocris Bioscience. (n.d.). CCK Octapeptide, sulfated | Non-selective CCK.
  • MedchemExpress.com. (n.d.). Cholecystokinin (26-33) (free acid) (CCK (26-33) (free acid)).
  • Peptide Synthesis Knowledge Base. (n.d.).
  • NIH. (n.d.). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents.
  • MedChemExpress (MCE) Life Science Reagents. (n.d.). n-acetyl-.
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics | Blog.
  • IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003.
  • NIH. (n.d.). Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction.
  • Creative Peptides. (n.d.). Peptide Sulfation.
  • Bachem. (2021, July 23). Peptide solubility.
  • PubMed. (n.d.). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini.
  • MedchemExpress.com. (n.d.). Cholecystokinin Octapeptide, desulfated TFA.
  • Fisher Scientific. (2014, July 9). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). CPC Scientific Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-NH2 (ammonium salt) 0.5MG.
  • Sigma-Aldrich. (n.d.). (Tyr SO3H 27)Cholecystokinin fragment 26-33 Amide.
  • Cayman Chemical. (2025, August 7). Safety Data Sheet.
  • ChemicalBook. (2025, April 18). ACETYL-ASP-TYR[SO3H]-MET-GLY-TRP-MET-NH2 | 89911-65-9.
  • Sigma-Aldrich. (n.d.). Cholecystokinin (CCK) Fragment 26-33 Amide, Non-sulfated.
  • AdooQ. (n.d.). This compound.
  • ChemicalBook. (n.d.). AC-ASP-TYR(SO3H)-MET-GLY-TRP-NH2 Product Description.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Acetyl-L-cysteine.
  • MDPI. (n.d.). Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure; Analysis of Currently Identified Peptide Sequences.
  • ChemicalBook. (n.d.). N-Acetyl-L-cysteine - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). N-Acetyl-L-Cysteine CAS No 616-91-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubMed. (n.d.). N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity.
  • Fisher Scientific. (n.d.). CPC Scientific H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 (ammonium acetate.
  • PubChem. (n.d.). Tyr-D-Phe-Gly-Trp-NMeNle-Asp-Phe-NH2.

Sources

Technical Support Center: N-acetyl CCK-(26-30) Amide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acetyl CCK-(26-30) amide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this sulfated peptide amide in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound in solution.

Question 1: My lyophilized this compound has arrived. How should I store it?

Answer: For maximum stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[1][2] The vial should be tightly sealed and kept in a desiccator to prevent moisture absorption, as many peptides are hygroscopic.[3] Before opening, always allow the vial to warm to room temperature in a desiccator for at least 30 minutes to prevent condensation from forming on the cold peptide powder.[2][3]

Question 2: What is the best solvent to dissolve this compound?

Answer: The solubility of a peptide is highly dependent on its amino acid sequence. This compound (Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2) contains both acidic (Aspartic Acid, Sulfated Tyrosine) and hydrophobic (Methionine, Tryptophan) residues.

A good starting point is to dissolve the peptide in sterile, distilled water.[3] If solubility is an issue, which can be exacerbated by the N-acetyl and C-terminal amide modifications, using a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer, is a common strategy for hydrophobic peptides.[4][5] For peptides with acidic residues, a slightly basic buffer might aid dissolution, but be cautious as high pH can accelerate degradation.[6] Conversely, for basic peptides, a slightly acidic solution can be used.[3] Given the presence of Aspartic Acid and a sulfated Tyrosine, starting with a neutral to slightly acidic buffer (pH 5-7) is recommended for initial solubilization attempts.[3]

Question 3: I've prepared a stock solution of the peptide. What are the optimal storage conditions and for how long is it stable?

Answer: Peptide solutions are significantly less stable than their lyophilized form.[3][7] For optimal stability, stock solutions should be:

  • Buffered: Use a sterile, slightly acidic buffer (pH 5-7).[3]

  • Aliquoted: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][7]

  • Stored Frozen: Store aliquots at -20°C or ideally -80°C.[2][7]

The exact stability in solution will depend on the solvent, pH, and temperature. As a general guideline, peptide solutions may be stable for up to a week at 4°C, but for longer-term storage, freezing is essential. However, for critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.

Question 4: I'm observing a loss of biological activity in my experiments. What could be the cause?

Answer: A loss of biological activity is often linked to the chemical degradation of the peptide. For this compound, the most probable causes are:

  • Oxidation: The Methionine (Met) and Tryptophan (Trp) residues are highly susceptible to oxidation.[1] Oxidation of Methionine to methionine sulfoxide is a common issue and can be accelerated by exposure to atmospheric oxygen.[8][9]

  • Hydrolysis of the Sulfate Group: The O-sulfated Tyrosine is a critical part of the peptide's structure and function. This sulfate ester is labile and can be hydrolyzed, especially under acidic conditions (pH < 3), although it is more stable than previously thought under mildly acidic conditions used in many purification procedures.[10]

  • Hydrolysis of the Peptide Backbone or C-terminal Amide: While generally stable, peptide bonds can undergo hydrolysis at extreme pH and elevated temperatures.[11][12] The C-terminal amide is crucial for the bioactivity of many peptides and its hydrolysis can lead to a loss of function.[13]

Question 5: My HPLC analysis shows multiple peaks for a freshly prepared solution. What could be the reason?

Answer: The appearance of multiple peaks on an HPLC chromatogram can indicate several issues:

  • Peptide Aggregation: Peptides with hydrophobic residues can form aggregates, which may appear as broad or multiple peaks.[11] To mitigate this, consider using a small amount of organic solvent or a chaotropic agent like guanidine hydrochloride in your sample diluent (if compatible with your analysis).[5]

  • Oxidation during Sample Preparation: If not handled carefully, the peptide can oxidize during preparation for HPLC analysis.[14] Using degassed solvents and minimizing exposure to air can help.

  • Impurities from Synthesis: The initial peptide may contain minor impurities from the synthesis process. Always refer to the certificate of analysis provided by the manufacturer for the initial purity.

II. Understanding the Stability of this compound: A Deeper Dive

This compound has the sequence: Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2 . Its stability in solution is dictated by the chemical properties of its constituent amino acids and terminal modifications. The primary pathways of degradation are chemical in nature.[11]

Key Degradation Pathways
  • Oxidation: This is a major concern for this peptide due to the presence of Methionine (Met) and Tryptophan (Trp).

    • Methionine Oxidation: The thioether side chain of Methionine is readily oxidized to form methionine sulfoxide (Met(O)), and further to methionine sulfone. This can be initiated by reactive oxygen species, light, and heat.[8] This modification adds 16 Da to the molecular weight and can significantly alter the peptide's conformation and activity.

    • Tryptophan Oxidation: The indole ring of Tryptophan is also highly susceptible to oxidation, leading to a variety of degradation products, including N-formylkynurenine (NFK) and kynurenine (Kyn).[15][16][17] This process is often mediated by light, heat, and reactive oxygen species.[15][17]

  • Hydrolysis:

    • Desulfation of Tyrosine: The sulfate ester on the Tyrosine residue is acid-labile.[10] In strongly acidic solutions (pH < 3), it can be hydrolyzed, yielding the non-sulfated peptide and a loss of biological function. While more stable at mildly acidic pH, prolonged storage in acidic buffers should be approached with caution.[10]

    • Deamidation: The C-terminal amide can undergo hydrolysis, particularly at acidic pH, to form the free C-terminal carboxylic acid.[11] This modification can drastically reduce the peptide's biological activity.[13]

    • Peptide Bond Cleavage: The peptide bond adjacent to the Aspartic acid residue is known to be more labile than other peptide bonds, especially in dilute acid.

Factors Influencing Stability
  • pH: The pH of the solution is critical. Acidic conditions (pH < 3) can accelerate the hydrolysis of the sulfate group and the C-terminal amide.[10][11] Alkaline conditions (pH > 8) can promote the oxidation of cysteine (not present in this peptide) and should generally be avoided for peptide solutions. A pH range of 5-7 is generally recommended for storage.[3]

  • Temperature: Higher temperatures accelerate all chemical degradation reactions.[7] Therefore, storing solutions at -20°C or -80°C is crucial.

  • Light and Oxygen: Exposure to light and atmospheric oxygen can promote the oxidation of Methionine and Tryptophan.[7][15] It is advisable to work with solutions in a way that minimizes light exposure and to use degassed solvents where possible.

III. Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[18][19][20] This involves subjecting the peptide to various stress conditions to identify potential degradation products and degradation pathways.

Objective

To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, and thermal stress and to develop a stability-indicating analytical method.

Materials
  • This compound, lyophilized powder

  • Water for HPLC, degassed

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector (e.g., 214 nm and 280 nm) and/or Mass Spectrometer (MS)

  • pH meter

  • Incubator/water bath

Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Peptide Stock in Water or mild buffer (pH 5-7) Control Unstressed Control (T=0) Store at -80°C Prep->Control Acid Acid Hydrolysis 0.1 M HCl Prep->Acid Base Base Hydrolysis 0.1 M NaOH Prep->Base Oxidation Oxidation 3% H₂O₂ Prep->Oxidation Thermal Thermal Stress 60°C Prep->Thermal Sampling Sample at T=0, 2, 4, 8, 24h Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Quench Quench Reaction (Neutralize acid/base, dilute) Sampling->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Data Data Analysis: - % Degradation - Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in water or a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.0) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm filter.

  • Application of Stress Conditions:

    • For each condition, mix equal volumes of the peptide stock solution and the stressor solution in separate vials.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal Stress: Incubate a vial of the peptide stock solution at 60°C.

    • Control: Keep an aliquot of the stock solution at -80°C.

  • Sampling and Quenching:

    • Take samples from each stress condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • For the acid and base hydrolysis samples, quench the reaction by neutralizing the pH with an equimolar amount of base or acid, respectively.

    • Immediately dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis and store at 2-8°C until analysis.

  • HPLC-UV/MS Analysis:

    • Develop a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.

    • Example Mobile Phase:

      • A: 0.1% TFA in water

      • B: 0.1% TFA in acetonitrile

    • Example Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

    • Detection: Monitor at 214 nm (peptide bond) and 280 nm (Tryptophan indole ring). If available, use a mass spectrometer to identify the masses of the parent peptide and any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of the remaining parent peptide at each time point.

    • Identify new peaks in the chromatograms of the stressed samples as potential degradation products. Use MS data to tentatively identify these products (e.g., +16 Da for oxidation, -80 Da for desulfation).

IV. Potential Degradation Products and Their Identification

Based on the structure of this compound, the following table summarizes the likely degradation products and the expected mass change.

Degradation PathwayAmino Acid(s) AffectedExpected Mass Change (Da)Stress Condition
OxidationMethionine+16 (Sulfoxide)Oxidative, Thermal, Light
OxidationTryptophan+16, +32, etc.Oxidative, Thermal, Light
DesulfationTyr(SO₃H)-80Acidic Hydrolysis
C-terminal DeamidationTrp-NH₂+1Acidic/Basic Hydrolysis
Peptide Bond CleavageAsp-TyrFragmentationAcidic/Basic Hydrolysis, Thermal

V. Visualization of Degradation Pathways

Degradation_Pathways cluster_products Degradation Products Parent This compound Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-NH₂ Ox_Met Methionine Sulfoxide (+16 Da) Parent->Ox_Met Oxidation Ox_Trp Oxidized Tryptophan (+16, +32 Da) Parent->Ox_Trp Oxidation Desulfated Desulfated Peptide (-80 Da) Parent->Desulfated Acid Hydrolysis Deamidated C-terminal Acid (+1 Da) Parent->Deamidated Hydrolysis Fragment Peptide Fragments Parent->Fragment Hydrolysis

Caption: Potential degradation pathways for this compound in solution.

VI. References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics.

  • Bellmaine, S., Schnellbaecher, A., & Zimmer, A. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Free Radical Biology and Medicine, 160, 696-718.

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • Fuentes-Lemus, E., Hägglund, P., López-Alarcón, C., & Davies, M. (2020). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Molecules, 25(15), 3465.

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved from [Link]

  • Cooks, R. G., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 154.

  • NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Bundgaard, J. R., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 362(2), 197-204.

  • BioPharmaSpec. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Steinhart, H., & Bueser, W. (1989). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 37(2), 484-489.

  • Levine, R. L., et al. (2011). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(10), 997-1003.

  • Miller, B. T., & Eipper, B. A. (1994). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. Enzyme and Microbial Technology, 16(6), 450-456.

  • Let's Talk Academy. (n.d.). Missing Amino Acids in Peptide Hydrolysis and Chromatography. Retrieved from [Link]

  • Bellmaine, S., Schnellbaecher, A., & Zimmer, A. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Free Radical Biology and Medicine, 160, 696-718.

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Process Research & Development, 27(5), 923-932.

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate.

  • Betting, J. (2020, April 24). Peptide oxidation bias during sample preparation for LC-MS/MS. Biology Stack Exchange. Retrieved from [Link]

  • Raines, R. T., & Gellman, S. H. (2016). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ACS Chemical Biology, 11(9), 2368-2379.

  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]

  • Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

  • Sun, H., et al. (2005). Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC with Fluorescence Detection. Scholars' Mine.

  • Sun, H., et al. (2005). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Journal of Chromatography B, 822(1-2), 232-239.

  • Francis, S. C., & Ambler, B. R. (2021). Photochemically-enabled, post-translational production of C-terminal amides. Nature Communications, 12(1), 1-9.

  • GenScript. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

  • Frontiers. (2024, July 14). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Retrieved from [Link]

  • Rinaldi, M., et al. (2018). Stability of oligopeptides in solution. International Journal of Peptide Research and Therapeutics, 24(4), 569-574.

  • ResearchGate. (n.d.). Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β‐alanine. Retrieved from [Link]

  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

  • Mathew, M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 626-634.

  • Oli, M. W., & Kopelevich, M. (2018). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC advances, 8(46), 26038-26046.

  • National Institutes of Health. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved from [Link]

  • Google Patents. (n.d.). US9763902B2 - Method for preparation of N-acetyl cysteine amide. Retrieved from

  • Google Patents. (n.d.). US9889103B2 - Method for the preparation of N-acetyl cysteine amide. Retrieved from

  • AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]

Sources

N-acetyl CCK-(26-30) Amide: Technical Support & Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acetyl CCK-(26-30) amide. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this peptide in your experiments. As a sulfated pentapeptide fragment of cholecystokinin (CCK), this compound acts as a CCK receptor antagonist and requires careful handling to maintain its structure and biological activity.[1][2] This document provides in-depth, field-proven insights into best practices, addressing common issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: How should I store the lyophilized this compound upon arrival?

A1: Upon receipt, the lyophilized peptide powder should be stored immediately under desiccating conditions at low temperatures. For maximum stability, store the vial at -20°C , which should preserve its integrity for up to three years.[3] Storage at 4°C is a viable, shorter-term option, suitable for up to two years.[3] The peptide is generally stable at ambient temperatures for the short duration of shipping.[3]

Q2: What is the best way to reconstitute the peptide?

A2: Reconstitution requires careful selection of a solvent and proper technique. While specific solubility data for this compound is not always provided, a good starting point, based on related sulfated CCK peptides, is a sterile, aqueous buffer such as PBS (pH 7.2-7.4).[4][5] For difficult-to-dissolve peptides, high-purity water or small amounts of solvents like DMSO followed by dilution with an aqueous buffer are common strategies. Always consult the vendor-specific Certificate of Analysis for any recommendations. A detailed step-by-step reconstitution protocol is provided in the "Experimental Protocols" section below.

Q3: Once reconstituted, what are the proper storage conditions for the peptide solution?

A3: The stability of the peptide decreases significantly once in solution. To mitigate degradation, it is imperative to aliquot the reconstituted peptide into single-use volumes and store them frozen. For mid-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is strongly recommended.[3] This practice of creating single-use aliquots is the most critical step to prevent the damaging effects of repeated freeze-thaw cycles, which can shear the peptide and lead to aggregation and loss of activity.

Q4: Can I repeatedly freeze and thaw my peptide stock solution?

A4: No. Repeated freeze-thaw cycles are a primary cause of peptide degradation and should be avoided. Ice crystal formation during slow refreezing can disrupt the peptide's structure, leading to aggregation and a significant loss of biological activity. The "aliquot and store" protocol is designed specifically to prevent this.

Q5: What causes peptide degradation in solution, and how can I prevent it?

A5: Peptides in solution are susceptible to several degradation pathways:

  • Proteolysis: If working with biological samples (e.g., plasma, cell culture media), endogenous proteases can rapidly cleave the peptide. Studies on the related CCK-8 peptide show it is degraded by aminopeptidases in plasma.[6] The use of a broad-spectrum protease inhibitor cocktail can be beneficial in these applications.

  • Oxidation: Peptides containing methionine, tryptophan, or cysteine residues are prone to oxidation. The molecular formula of this compound (C33H41N7O12S2) indicates the presence of sulfur-containing amino acids, which are susceptible to oxidation.[3] To minimize this, use degassed, oxygen-free solvents and store aliquots tightly sealed under an inert gas like argon or nitrogen if maximum stability is required.

  • pH Instability: Extreme pH values can cause hydrolysis of peptide bonds or modifications to side chains. Maintain a neutral pH range (typically 6.5-7.5) unless your experimental conditions demand otherwise.

Data & Storage Summary

The following table summarizes the recommended storage conditions to ensure the long-term stability and integrity of this compound.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°CUp to 3 years[3]Store under desiccating conditions.
4°CUp to 2 years[3]Suitable for shorter-term storage.
In Solvent -80°CUp to 6 months[3]Recommended for all solutions. Aliquot into single-use tubes.
-20°CUp to 1 month[3]Suitable for short-term solution storage. Avoid freeze-thaw.

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical framework for identifying and resolving them.

Problem 1: I am observing reduced or no biological activity in my assay.

  • Possible Cause A: Peptide Degradation from Improper Storage.

    • Diagnosis: Review your storage logs. Was the lyophilized peptide stored at the correct temperature? Was the reconstituted solution subjected to any freeze-thaw cycles?

    • Solution: Discard the suspect stock and use a fresh vial of peptide, strictly adhering to the reconstitution and aliquoting protocol outlined below. The C-terminal amide and sulfation are often critical for the activity of CCK fragments, and any degradation can compromise their function.[2]

  • Possible Cause B: Incomplete Solubilization.

    • Diagnosis: After reconstitution, was the solution perfectly clear? Any visible particulates indicate that the peptide is not fully dissolved, leading to an inaccurate concentration in the supernatant used for the experiment.

    • Solution: Gentle vortexing or sonication in a water bath can aid dissolution.[5] Always visually inspect for clarity before making final dilutions. If solubility issues persist, consider testing alternative solvent systems as recommended by the supplier.

  • Possible Cause C: Adsorption to Surfaces.

    • Diagnosis: Peptides, especially at low concentrations, can adsorb to the surfaces of standard glass or plastic labware, effectively reducing the amount available for your experiment.

    • Solution: Use low-protein-binding polypropylene tubes and pipette tips for all steps involving the peptide, from reconstitution to final assay plating. Pre-rinsing pipette tips with the peptide solution can also help mitigate loss.

Problem 2: My results show high variability between experiments.

  • Possible Cause A: Inaccurate Initial Peptide Concentration.

    • Diagnosis: Lyophilized peptides are highly hygroscopic, meaning they readily absorb moisture from the air. Opening a cold vial can cause condensation to form, artificially inflating the weight and leading to a lower-than-calculated concentration.

    • Solution: Before opening, always allow the vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation. If precise quantification is needed, peptide concentration should be confirmed by methods like amino acid analysis or UV spectroscopy at 280 nm (if the sequence contains Trp or Tyr).

  • Possible Cause B: Inconsistent Liquid Handling.

    • Diagnosis: Small pipetting errors, especially with viscous stock solutions (like those containing DMSO), can lead to significant variations in the final assay concentration.

    • Solution: Ensure your pipettes are properly calibrated. When pipetting viscous liquids, use reverse pipetting techniques and move slowly to ensure accurate aspiration and dispensing.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting

This protocol provides a self-validating system to ensure consistency and maximize the lifespan of your peptide stock.

  • Vial Equilibration: Remove the lyophilized peptide vial from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 20 minutes. This is a critical step to prevent water condensation on the powder.

  • Solvent Preparation: Prepare your chosen reconstitution solvent (e.g., sterile PBS, pH 7.2). Ensure it is of the highest purity (e.g., sterile, nuclease-free).

  • Reconstitution: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Carefully open the vial and add the calculated amount of solvent to achieve your desired stock concentration (e.g., 1 mg/mL).

  • Solubilization: Close the vial tightly and gently vortex or swirl to dissolve the peptide. If necessary, sonicate the vial briefly in a room temperature water bath. Visually inspect the solution against a dark background to ensure it is clear and free of particulates.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding polypropylene microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Tightly cap the aliquots and store them immediately at -80°C for long-term stability.[3]

  • Documentation: Label each aliquot clearly with the peptide name, concentration, reconstitution date, and aliquot number. Maintain a detailed log.

Workflow Visualization

The following diagram illustrates the recommended workflow for handling this compound from receipt to experimental use, emphasizing critical control points for maintaining peptide integrity.

Peptide_Workflow cluster_prep Preparation & Storage cluster_use Experimental Use Receive Receive Lyophilized Peptide Store_Powder Store Lyophilized @ -20°C Receive->Store_Powder Long-term Storage Equilibrate Equilibrate Vial to Room Temp Reconstitute Reconstitute in Appropriate Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Low-Binding Tubes Reconstitute->Aliquot Store_Solution Store Aliquots @ -80°C Aliquot->Store_Solution Store_Powder->Equilibrate For Use Thaw Thaw ONE Aliquot on Ice Store_Solution->Thaw Dilute Prepare Working Dilutions Thaw->Dilute Assay Use in Assay Immediately Dilute->Assay Discard Discard Unused Solution Assay->Discard Do Not Refreeze

Caption: Recommended workflow for handling this compound.

References

  • MedchemExpress.com. This compound (Synonyms: CCK-(26-30)
  • Cayman Chemical. CCK Octapeptide (sulfated) (sodium salt)
  • Deschodt-Lanckman, M., et al. (1984). Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro. Peptides, 5(Suppl 2), 649-651.
  • InvivoChem. This compound (CCK-(26-30) (sulfated))
  • MedChemExpress (MCE) Life Science Reagents. n-acetyl-.
  • PubMed. Postponed effect of cholecystokinin fragments 30–33 (CCK‐4), and...
  • MedchemExpress.com. This compound (Synonyms: CCK-(26-30)
  • Oliva, A., et al. (2010). Solid-state stability studies of cholecystokinin (CCK-4) peptide under nonisothermal conditions using thermal analysis, chromatography and mass spectrometry. European Journal of Pharmaceutical Sciences, 39(4), 263-271.
  • Gardner, J.D., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1), G98-G102.
  • Oliva, A., et al. (2006). Evaluation of cholecystokinin (CCK-8) peptide thermal stability for use as radiopharmaceutical by means isothermal and nonisothermal approaches. Drug Development and Industrial Pharmacy, 32(8), 947-953.
  • Tocris Bioscience.

Sources

Troubleshooting CCK receptor binding assay variability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide from the Desk of a Senior Application Scientist

Welcome to the technical support center for Cholecystokinin (CCK) receptor binding assays. As researchers and drug development professionals, you understand that the reliability of your binding data is paramount. Variability in these assays can obscure true results, leading to costly delays and misinterpreted data. This guide is structured to provide not just solutions, but a deep, mechanistic understanding of the "why" behind each troubleshooting step. My goal is to empower you to diagnose issues, optimize your protocols, and generate the robust, reproducible data your research demands.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Variability

This section addresses the most common issues encountered in CCK receptor binding assays. We will explore problems from the perspective of their symptoms, then drill down to the root causes and solutions.

Problem Area 1: Inconsistent or Poor Signal-to-Noise Ratio

Question: My total binding counts (CPM/DPM) are extremely low, or close to my background counts. What's going wrong?

This is a classic "low signal" problem, indicating that the specific interaction between the radioligand and the CCK receptor is not being adequately detected. Let's break down the potential culprits, starting with your most critical reagents.

  • Cause 1: Radioligand Integrity and Activity. The most common suspect is the radioligand itself. Radioligands, particularly iodinated peptides like [¹²⁵I]-CCK-8, have a finite shelf-life and are susceptible to degradation.

    • Expert Insight: Each freeze-thaw cycle can damage the peptide, and radiolysis can detach the radioactive iodine, rendering it unable to bind.

    • Solution:

      • Aliquot and Store Properly: Upon receipt, aliquot your radioligand into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

      • Verify Activity: If in doubt, run a simple quality control check. Compare the binding of a new vial of radioligand against your current stock. A significant drop in total binding with the old stock is a clear indicator of degradation.

      • Consider Ligand Type: The sulfated octapeptide, CCK-8S, generally shows high affinity for both CCK1 and CCK2 receptors[1]. Ensure you are using the appropriate form for your receptor subtype of interest.

  • Cause 2: Insufficient Receptor Concentration. You simply may not have enough target receptors in your assay well to generate a detectable signal.

    • Expert Insight: For most receptor assays, a membrane protein concentration in the range of 100-500 µg per well is a good starting point[2]. However, the key is the receptor density (Bmax), not just total protein.

    • Solution:

      • Determine Bmax: Perform a saturation binding experiment to determine the Bmax (maximal number of binding sites) of your membrane preparation[3][4]. This is a critical validation step for every new batch of membranes.

      • Increase Membrane Concentration: Titrate the amount of membrane protein in your assay. You should see a linear increase in specific binding with increasing protein concentration[5]. If the signal remains flat, the issue lies elsewhere.

  • Cause 3: Suboptimal Assay Conditions. The binding environment must be conducive to the receptor-ligand interaction.

    • Expert Insight: Temperature, pH, and ionic strength can dramatically influence binding affinity. For instance, CCK receptor binding is typically performed at room temperature (21-27°C) for 60-150 minutes to ensure equilibrium is reached[5][6].

    • Solution:

      • Verify Buffer Composition: Ensure your binding buffer is correctly prepared. A typical buffer includes a buffering agent (e.g., 10-50 mM HEPES or Tris-HCl, pH 7.4), divalent cations (e.g., 5 mM MgCl₂), and protease inhibitors (e.g., Bacitracin) to prevent peptide degradation[6][7][8].

      • Optimize Incubation Time: Run a kinetic experiment to determine the time required to reach binding equilibrium[4]. Incubating for too short a period will result in artificially low binding.

Question: My non-specific binding (NSB) is excessively high, compromising my specific binding window. How can I reduce it?

High NSB masks your true signal and is a common source of variability. NSB is defined as the binding of the radioligand to components other than the target receptor.

  • Cause 1: Radioligand Sticking to Assay Components. The radioligand can adhere to the filter membrane, assay plates, or even the membrane lipids.

    • Expert Insight: This is particularly problematic with "sticky" peptide ligands. The choice of filter and pretreatment are critical.

    • Solution:

      • Filter Pre-treatment: Pre-soak your glass fiber filters (e.g., Whatman GF/B or GF/C) in a solution like 0.5% polyethyleneimine (PEI)[6]. PEI is a cationic polymer that coats the negatively charged glass fibers, reducing the non-specific binding of positively charged radioligands.

      • Include BSA in Wash Buffer: Adding 0.2% Bovine Serum Albumin (BSA) to your ice-cold wash buffer can help block non-specific sites on the filter and facilitate the removal of unbound radioligand[6].

      • Consider Scintillation Proximity Assays (SPA): For high-throughput screening, SPA technology can be an alternative as it doesn't require a filtration step, thereby eliminating filter-related NSB[4][9].

  • Cause 2: Incorrect Definition of NSB. The concentration of the competing "cold" ligand used to define NSB must be sufficient to fully displace all specific binding.

    • Expert Insight: A common mistake is using too low a concentration of the competing ligand. This leads to an underestimation of NSB and, consequently, an overestimation of specific binding that is actually just poorly displaced binding.

    • Solution: Use a high concentration (typically 1,000-fold higher than the Kd of the competing ligand, or a final concentration of 1-10 µM) of a known, potent, and structurally distinct unlabeled ligand to define NSB[5][7]. For CCK2 receptors, a potent antagonist like YM220 could be used[5].

  • Cause 3: Ligand Depletion. If the concentration of your receptor is too high relative to the radioligand, a significant fraction of the radioligand will be bound. This violates the law of mass action assumptions used in standard binding analyses.

    • Expert Insight: A cardinal rule is that less than 10% of the total added radioligand should be bound at equilibrium[9][10]. Exceeding this threshold can artificially increase NSB and distort affinity calculations.

    • Solution: If you find that >10% of your radioligand is bound, you must reduce the concentration of your receptor (membrane protein) in the assay[9].

Problem Area 2: Poor Reproducibility Between Experiments (Inter-Assay Variability)

Question: I'm getting different Kd or Ki values every time I run my assay. What causes this inter-assay variability?

This frustrating issue points to inconsistencies in protocol execution or reagent preparation between different experimental runs.

  • Cause 1: Inconsistent Receptor Preparation. The quality and receptor density of your membrane preparations can vary significantly from batch to batch.

    • Expert Insight: Cell culture conditions, passage number, and the homogenization/centrifugation process all impact the final membrane quality[2][11]. Using intact cells can introduce even more variability compared to isolated membranes[12].

    • Solution:

      • Standardize Membrane Prep: Follow a highly standardized protocol for membrane preparation (see Key Protocols section).

      • Prepare a Large, Validated Batch: Prepare a large batch of membranes, aliquot into single-use vials, snap-freeze in liquid nitrogen, and store at -80°C[11].

      • QC Each Batch: Critically, you must perform a full saturation analysis on each new large batch to determine its specific Bmax and Kd values. Only use batches that meet your established criteria.

  • Cause 2: Reagent and Buffer Variability. Small differences in buffer pH, ionic strength, or reagent concentrations can shift binding affinities.

    • Expert Insight: The affinity of ligands for GPCRs can be highly sensitive to the assay environment[10][13]. For example, peptides have a tendency to adhere to plastic surfaces, which can alter the effective concentration in your assay, especially at low concentrations[14].

    • Solution:

      • Use Master Mixes: Prepare large volumes of assay buffer and master mixes of reagents (e.g., radioligand, competing ligands) to be used across all plates in an experiment and, if stable, across multiple experiments.

      • pH Checks: Always verify the pH of your buffer at the temperature the assay will be run at.

      • Minimize Adsorption: Consider adding a small amount of a detergent or an inert protein like albumin to solutions containing peptides to prevent adsorption to tubes and plates[14].

  • Cause 3: Inconsistent Scintillation Counting. The efficiency of scintillation counting can fluctuate, leading to different CPM values for the same amount of radioactivity.

    • Expert Insight: Quenching, caused by anything that interferes with the transfer of energy from the radioisotope to the scintillant, is a major source of error. Instrument performance can also vary over time[15].

    • Solution:

      • Use a Quench Curve: Always use a quench curve to convert your raw CPM (Counts Per Minute) data to DPM (Disintegrations Per Minute). This corrects for variable quenching between samples.

      • Consistent Cocktail and Volume: Use the same scintillation cocktail and the same sample/cocktail volume for all samples, including standards.

      • Count Standards and Samples Together: To account for instrument drift, always count your standards and experimental samples in the same run[15].

Part 2: Visualizing the Process

A clear understanding of the workflow and decision-making process is crucial for effective troubleshooting.

Diagram 1: Standard Radioligand Binding Assay Workflow

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Separation & Counting cluster_3 Data Analysis P1 Prepare Cell Membranes (Standardized Protocol) P2 Prepare Assay Buffer (Verify pH, Add Protease Inhibitors) P1->P2 P3 Prepare Ligands (Radioligand & Unlabeled Competitors) P2->P3 A1 Plate Setup (Total, NSB, Competition Wells) P3->A1 A2 Add Reagents (Buffer, Ligands, Membranes) A1->A2 A3 Incubate to Equilibrium (Optimized Time & Temp) A2->A3 S1 Rapid Filtration (Pre-soaked Filters) A3->S1 S2 Wash Filters (Ice-cold Buffer) S1->S2 S3 Scintillation Counting (Convert CPM to DPM) S2->S3 D1 Calculate Specific Binding (Total - NSB) S3->D1 D2 Non-linear Regression (Saturation or Competition Curve) D1->D2 D3 Determine Parameters (Kd, Bmax, Ki) D2->D3

Caption: Workflow for a typical CCK receptor radioligand binding assay.

Diagram 2: Troubleshooting Decision Tree

G start High Variability or Poor Signal? q1 Is Specific Binding Signal Low? start->q1 q2 Is Non-Specific Binding (NSB) High? start->q2 q3 Is Inter-Assay Variability High? start->q3 q1->q2 No sol_low_signal 1. Check Radioligand Activity 2. Verify/Increase Receptor Conc. 3. Optimize Incubation Time/Temp q1->sol_low_signal Yes q2->q3 No sol_high_nsb 1. Pre-soak Filters (PEI) 2. Check NSB Ligand Conc. 3. Reduce Receptor Conc. (<10% Ligand Bound) q2->sol_high_nsb Yes sol_inter_assay 1. Use Validated Single Batch of Membranes 2. Prepare Reagent Master Mixes 3. Use Quench Correction (DPM) q3->sol_inter_assay Yes

Caption: A logical decision tree for troubleshooting common assay issues.

Part 3: Key Protocols for Ensuring Consistency

Adherence to validated, detailed protocols is the foundation of reproducible research.

Protocol 1: Preparation of Cell Membranes Expressing CCK Receptors

This protocol is adapted from standard methodologies for preparing GPCR membrane fractions from cultured cells[2][11].

Materials:

  • Cell Scrapers

  • Dounce Homogenizer

  • High-speed Centrifuge

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and Protease Inhibitor Cocktail.

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, with 10% Glycerol.

Procedure:

  • Cell Harvest: Grow cells overexpressing the CCK receptor of interest to 80-90% confluency. Wash the cell monolayer twice with ice-cold PBS.

  • Scraping: Scrape the cells into ice-cold Homogenization Buffer.

  • Homogenization: Transfer the cell suspension to a Dounce homogenizer. Perform 20-30 strokes on ice to lyse the cells.

    • Expert Insight: The goal is to rupture the cell membrane while keeping organelles intact. Check for lysis under a microscope.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation. This step removes cytosolic contaminants.

  • Final Preparation: Resuspend the final pellet in a minimal volume of Storage Buffer.

  • Quantification and Storage: Determine the total protein concentration using a BCA or Bradford assay. Aliquot the membrane suspension into single-use vials, snap-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Saturation Radioligand Binding Assay

This protocol determines the receptor density (Bmax) and radioligand affinity (Kd)[3][4].

Assay Buffer: 10 mM HEPES, pH 7.4, 5 mM MgCl₂, 200 µg/ml Bacitracin[6].

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand. For each concentration, you will have "Total Binding" wells and "Non-Specific Binding (NSB)" wells.

  • Reagent Addition:

    • To all wells, add 50 µL of Assay Buffer.

    • To NSB wells, add 25 µL of unlabeled ligand (e.g., 10 µM CCK-8) to achieve a final concentration sufficient to saturate all receptors.

    • To Total Binding wells, add 25 µL of Assay Buffer.

    • Add 25 µL of radioligand (e.g., [¹²⁵I]-CCK-8) at varying concentrations (typically 8-12 concentrations spanning from 0.1x to 10x the expected Kd).

  • Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction. The final volume is 250 µL.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle shaking, based on your pre-determined equilibrium time.

  • Filtration: Terminate the assay by rapid filtration through a PEI-pre-soaked GF/C filter plate using a cell harvester.

  • Washing: Wash the filters 3-5 times with 500 µL of ice-cold Wash Buffer (e.g., PBS with 0.2% BSA)[6].

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot Specific Binding vs. Radioligand Concentration.

    • Use non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to calculate the Kd and Bmax values[7].

Parameter Typical Value/Condition Rationale
Receptor Source HEK293 or CHO cells expressing human CCK1 or CCK2Provides a consistent and high-level source of a single receptor subtype.
Radioligand [¹²⁵I]-CCK-8 or [³H]-CCK-8SHigh affinity and specific activity allows for sensitive detection.
Radioligand Conc. 0.1x to 10x Kd (Saturation)Spans the binding curve to accurately determine Kd and Bmax.
NSB Definition 1-10 µM unlabeled CCK-8 or specific antagonistEnsures complete displacement from the specific receptor binding sites.
Incubation Time 60-120 min at Room TempAllows the binding reaction to reach equilibrium for accurate affinity measurement.
Filtration Whatman GF/B or GF/C filters, pre-soaked in 0.5% PEISeparates bound from free ligand; PEI reduces non-specific binding to the filter.
References
  • Gimenez, E., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. [Link]

  • Reaction Biology. CCK1 Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Shi, H. T., et al. (2014). Investigation of cholecystokinin receptors in the human lower esophageal sphincter. National Institutes of Health. [Link]

  • Boyle, N., et al. (2000). Pharmacological comparison of the alternatively spliced short and long CCK2 receptors. National Institutes of Health. [Link]

  • Limbird, L. E. (2004). Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • Limbird, L. E. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols. [Link]

  • Innoprot. CCK1 Cholecystokinin Receptor Assay. Innoprot. [Link]

  • Black, J. W., & Shankley, N. P. (2001). Cholecystokinin (CCK) assays. PubMed. [Link]

  • Neame, K. D. (1978). Sources of error in the channels ratio method for efficiency determination in liquid scintillation counting. PubMed. [Link]

  • Foley, K. F., et al. (2011). Downregulation of the CCK-B receptor in pancreatic cancer cells blocks proliferation and promotes apoptosis. National Institutes of Health. [Link]

  • Gholipour, A., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. National Institutes of Health. [Link]

  • Gee, A. D., et al. (1993). Solid scintillators for receptor assays: an environmentally safe alternative to liquid scintillation cocktails. PubMed. [Link]

  • Roberts, E. R., et al. (2023). Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion. National Institutes of Health. [Link]

  • G-Biosciences. (2017). How to isolate membrane receptor complexes from cells. G-Biosciences. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Conway, W. D., & Grace, A. J. (1964). LIQUID SCINTILLATION COUNTING ERRORS DUE TO OXYGEN-QUENCHING OF SAMPLES PREPARED BY THE OXYGEN-FLASK COMBUSTION PROCEDURE. PubMed. [Link]

  • Lindsley, C. W., et al. (2022). Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity. National Institutes of Health. [Link]

  • Hall, D. A. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health. [Link]

  • Eurofins Discovery. CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Millipore. Ready-to-Assay™ CCK1 Cholesystokinin Receptor Frozen Cells. Millipore. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. National Institutes of Health. [Link]

  • University of Wisconsin-Madison. Liquid Scintillation Counting. University of Wisconsin-Madison. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Novo Nordisk. Long-acting CCK analogue. Novo Nordisk. [Link]

  • University of North Carolina at Chapel Hill. Assay buffers. University of North Carolina at Chapel Hill. [Link]

  • Dalm, S. U., et al. (2020). Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions. PubMed Central. [Link]

  • Miller, L. J. (2009). Structural basis of cholecystokinin receptor binding and regulation. National Institutes of Health. [Link]

  • Harikumar, K. G., et al. (2012). CCK1 and CCK2 ligand-binding assays. (A) HEK293 cells transiently... ResearchGate. [Link]

  • Escrieut, C., et al. (2015). Insights Into the Cholecystokinin 2 Receptor Binding Site and Processes of Activation. Journal of Biological Chemistry. [Link]

  • Pinon, D. I., et al. (2022). Cholesterol-dependent dynamic changes in the conformation of the type 1 cholecystokinin receptor affect ligand binding and G protein coupling. PubMed Central. [Link]

  • Harikumar, K. G., et al. (2006). Monitoring the State of Cholecystokinin Receptor Oligomerization after Ligand Binding Using Decay of Time-Resolved Fluorescence Anisotropy. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing N-acetyl CCK-(26-30) Amide Concentration in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing assays utilizing N-acetyl CCK-(26-30) amide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful implementation of your experimental assays.

Introduction

This compound is a sulfated pentapeptide fragment of cholecystokinin (CCK) that acts as a CCK receptor antagonist[1][2]. Accurate determination of its optimal concentration is critical for reliable and reproducible results in various assays, including Enzyme-Linked Immunosorbent Assays (ELISAs), Radioimmunoassays (RIAs), and fluorescence-based techniques. This guide will provide a structured approach to optimizing the concentration of this compound in your specific assay.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a competitive binding assay?

A1: For a competitive binding assay, a good starting point is to test a wide range of concentrations spanning several orders of magnitude. A typical starting range would be from 1 picomolar (pM) to 1 micromolar (µM). This allows for the determination of the IC50 value, which is the concentration of the peptide that inhibits 50% of the specific binding of a labeled ligand.

Q2: How should I dissolve and store this compound?

A2: The solubility and stability of peptides are critical for accurate assay results. It is recommended to first dissolve this compound in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before diluting it to the final concentration in your aqueous assay buffer. For storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's instructions for specific handling recommendations.

Q3: What are the common causes of high background in my assay?

A3: High background in an assay can be caused by several factors, including:

  • Non-specific binding: The peptide or antibodies may bind to the surface of the microplate wells[3][4].

  • Sub-optimal blocking: The blocking buffer may not be effectively preventing non-specific interactions[5].

  • High antibody concentration: The concentration of the primary or secondary antibody may be too high[6][7].

  • Contamination: Reagents or buffers may be contaminated[6].

Q4: My signal is very weak or absent. What should I check?

A4: A weak or absent signal can be due to a variety of issues:

  • Incorrect reagent preparation: Double-check all calculations and dilutions for standards, antibodies, and the peptide itself[8][9].

  • Expired or improperly stored reagents: Ensure all components of the assay are within their expiration dates and have been stored correctly[9].

  • Incorrect assay procedure: Review the protocol to ensure all steps were performed in the correct order and with the proper incubation times and temperatures.

  • Inactive peptide: The peptide may have degraded due to improper storage or handling.

Troubleshooting Guides

Problem 1: High Variability Between Replicates

High variability between replicate wells can significantly impact the reliability of your data.

Potential Cause Recommended Solution Scientific Rationale
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each standard and sample. Pipette solutions slowly and consistently against the side of the well to avoid splashing.Inaccurate or inconsistent liquid handling is a primary source of variability in immunoassays[9].
Inadequate Mixing Gently vortex or invert solutions before use. Ensure thorough mixing after each dilution step.Homogeneous solutions are crucial for ensuring that each well receives the same concentration of reagents.
"Edge Effects" Avoid using the outer wells of the microplate. Ensure the plate is sealed properly during incubations to prevent evaporation. Incubate plates in a humidified chamber.The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, which can lead to inconsistent results[9].
Improper Washing Ensure all wells are completely filled and aspirated during each wash step. Use an automated plate washer if available for greater consistency.Inadequate washing can leave residual unbound reagents, leading to inconsistent background and signal[7].
Problem 2: Poor Standard Curve

A reliable standard curve is essential for accurate quantification.

Potential Cause Recommended Solution Scientific Rationale
Incorrect Standard Preparation Prepare fresh standards for each assay. Perform serial dilutions carefully and with calibrated pipettes.The accuracy of the standard curve directly dictates the accuracy of the sample measurements[8].
Suboptimal Concentration Range Adjust the concentration range of your standards to better bracket the expected concentration of your samples.The linear range of the assay must encompass the concentrations of the unknown samples for accurate interpolation.
Peptide Degradation Prepare fresh peptide stock solutions and store them properly in single-use aliquots.Peptides can be susceptible to degradation, leading to a loss of activity and an inaccurate standard curve.
Matrix Effects Prepare standards in the same buffer or matrix as your samples.The composition of the sample matrix can interfere with antibody-antigen binding, affecting the accuracy of the assay.

Experimental Protocols

Protocol 1: Preparation of a Standard Curve for this compound in a Competitive ELISA

This protocol outlines the steps to generate a standard curve for quantifying this compound using a competitive ELISA format.

  • Prepare a 1 µM stock solution of this compound: Dissolve the lyophilized peptide in a minimal amount of DMSO and then dilute with assay buffer (e.g., PBS with 0.1% BSA) to a final concentration of 1 µM.

  • Perform serial dilutions: Create a series of standards by performing 1:10 serial dilutions of the 1 µM stock solution in assay buffer. This will generate standards with concentrations of 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, and 1 pM.

  • Coat the microplate: Coat the wells of a 96-well microplate with a capture antibody specific for CCK overnight at 4°C. The optimal coating concentration of the antibody should be determined empirically, but a starting concentration of 1-10 µg/mL is common[10].

  • Block the plate: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

  • Competitive binding: Wash the plate three times. Add 50 µL of your standards or unknown samples to the appropriate wells. Then, add 50 µL of a fixed, limiting concentration of biotinylated this compound to all wells. The optimal concentration of the biotinylated peptide needs to be determined through titration.

  • Incubate: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Add secondary reagent: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Develop and read: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 1 M sulfuric acid. Read the absorbance at 450 nm using a microplate reader.

  • Plot the data: Plot the absorbance values against the corresponding concentrations of the this compound standards on a semi-log scale to generate the standard curve.

Visualizing the Competitive ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Add Standards/Samples Add Standards/Samples Serial Dilutions->Add Standards/Samples Coat Plate Coat Plate Block Plate Block Plate Coat Plate->Block Plate Block Plate->Add Standards/Samples Add Biotinylated Peptide Add Biotinylated Peptide Add Standards/Samples->Add Biotinylated Peptide Incubate Incubate Add Biotinylated Peptide->Incubate Add Strep-HRP Add Strep-HRP Incubate->Add Strep-HRP Develop & Read Develop & Read Add Strep-HRP->Develop & Read

Caption: Workflow for a competitive ELISA to determine this compound concentration.

Troubleshooting Decision Tree

This decision tree can help guide you through troubleshooting common issues encountered when optimizing your assay.

Troubleshooting_Tree Start Start Problem Problem Start->Problem High Background? High Background? Problem->High Background? Yes No/Low Signal? No/Low Signal? Problem->No/Low Signal? No Cause Cause Solution Re-run Assay Check Blocking Check Blocking High Background?->Check Blocking Yes Check Antibody Conc. Check Antibody Conc. High Background?->Check Antibody Conc. No Check Reagents Check Reagents No/Low Signal?->Check Reagents Yes Check Procedure Check Procedure No/Low Signal?->Check Procedure No Increase Blocking Time/Conc. Increase Blocking Time/Conc. Check Blocking->Increase Blocking Time/Conc. Increase Blocking Time/Conc.->Solution Titrate Antibodies Titrate Antibodies Check Antibody Conc.->Titrate Antibodies Titrate Antibodies->Solution Prepare Fresh Prepare Fresh Check Reagents->Prepare Fresh Prepare Fresh->Solution Review Protocol Review Protocol Check Procedure->Review Protocol Review Protocol->Solution

Caption: A decision tree for troubleshooting common assay problems.

References

  • LC-MS/MS bioanalysis of peptides – How to manage non specific binding? (n.d.).
  • CCK1 Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection. (n.d.). PMC.
  • ELISA Troubleshooting Guide: Common Questions, Tips & Tricks. (n.d.). R&D Systems.
  • On the origin of non-specific binders isolated in the selection of phage display peptide libraries. (n.d.). Frontiers.
  • ELISA Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. (2023, September 22). Biomatik.
  • Development of peptide receptor binding assays: methods to avoid false negatives. (2009, November 27).
  • Troubleshooting ELISA. (n.d.). Hycult Biotech.
  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18).
  • Non-Specific Binding & Blocking Peptides. (n.d.). Biorbyt.
  • ELISA Troubleshooting Guide. (n.d.). Bio-Techne.
  • This compound (Synonyms: CCK-(26-30) (sulfated)). (n.d.). MedchemExpress.com.
  • Synthesis of [2H, 13C] and [14C] labeled vasopressin V1a/V2 receptor antagonist RWJ‐676070 and its stable labeled N‐des‐benzoyl metabolite. (2025, August 9). ResearchGate.
  • CCK1 Cholecystokinin Receptor Assay. (n.d.). Innoprot GPCR Functional Assay.
  • Cholecystokinin (CCK) EIA Kit (RAB0039) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. (1985, January 1). American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1).
  • human Cholecystokinin CCK2 Receptor. (n.d.). Revvity.
  • CCK1 and CCK2 ligand-binding assays. (n.d.). ResearchGate.
  • Peptide Competition Assay (PCA) Protocol. (n.d.). Rockland Immunochemicals.
  • n-acetyl-. (n.d.). MedChemExpress (MCE) Life Science Reagents.
  • Cholecystokinin cells purified by fluorescence-activated cell sorting respond to monitor peptide with an increase in intracellular calcium. (n.d.). NIH.
  • How to fluorescently label Cholecystokinin (CCK) octapeptide? (2021, February 23). ResearchGate.
  • How to optimize rapid and simple immunoassays. (n.d.). Revvity.
  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC - NIH.
  • 5 Essential Steps to Optimize Immunoassay Performance. (2016, July 5). Antibodies Incorporated.
  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.).
  • N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity. (n.d.). PubMed.
  • Fluorescent Peptides: A Guide for Life Science Researchers. (n.d.). AltaBioscience.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (n.d.).
  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.).
  • Peptide fluorescent labeling. (n.d.). SB-PEPTIDE.
  • Can Amphipathic Helices Influence the CNS Antinociceptive Activity of Glycopeptides Related to β-Endorphin? (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • WO2015157182A1 - Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators. (n.d.). Google Patents.
  • US10590073B2 - Method for preparation of N-acetyl cysteine amide and derivatives thereof. (n.d.). Google Patents.

Sources

Technical Support Center: Improving Peptide Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide solubility. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming one of the most common hurdles in peptide-based research: achieving optimal solubility for in vitro studies. Improper solubilization can lead to inaccurate concentration measurements, peptide loss, and failed experiments[1][2]. This guide offers in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter when dissolving your peptide. The question-and-answer format is designed to help you quickly identify and resolve your solubility challenges.

Q1: My peptide won't dissolve in water. What should I do first?

A1: The first step is to avoid making the common mistake of assuming all peptides are water-soluble. The solubility of a peptide is primarily dictated by its amino acid composition and overall polarity[3].

Causality and Actionable Advice:

  • Assess the Peptide's Charge: The initial and most critical step is to determine the net charge of your peptide at a neutral pH. This will guide your solvent selection.

    • Calculation: Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine, and the N-terminus) and -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminus)[1][4][5]. Sum these values to get the net charge.

    • Basic Peptides (Net Positive Charge): If your peptide has a net positive charge, it is considered basic. If it doesn't dissolve in sterile, distilled water, try adding a small amount of 10-30% acetic acid solution[6][7][8]. For particularly stubborn basic peptides, a very small amount of trifluoroacetic acid (TFA) (<50 µl) can be used, followed by dilution[1][6]. However, be mindful that TFA may not be suitable for cell-based assays[5][9].

    • Acidic Peptides (Net Negative Charge): For peptides with a net negative charge, after trying water, a dilute basic solution like 0.1 M ammonium bicarbonate or a small amount of ammonium hydroxide (<50 µl) can be effective[1][6]. Ensure the final pH of the solution is around 7. Caution: Avoid basic solutions if your peptide contains cysteine, as it can promote oxidation and disulfide bond formation[1][8].

    • Neutral or Hydrophobic Peptides (Net Zero Charge): If the net charge is zero, or if the peptide contains a high percentage (>50%) of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine), it will likely require an organic solvent.

  • Start Small: Always perform a solubility test on a small portion of your peptide before attempting to dissolve the entire sample[1][10]. This prevents wasting valuable material.

Q2: My peptide is very hydrophobic and won't dissolve in aqueous solutions. What are my options?

A2: Highly hydrophobic peptides present a significant challenge and typically require organic solvents for initial solubilization.

Causality and Actionable Advice:

  • Select an Appropriate Organic Solvent:

    • DMSO: Dimethyl sulfoxide (DMSO) is a powerful solvent for many hydrophobic peptides[4][11]. Start by dissolving the peptide in a minimal amount of pure DMSO[1][6].

    • Other Organic Solvents: If DMSO is not suitable (see Q3), other options include dimethylformamide (DMF), isopropanol, methanol, or acetonitrile[4][11][12].

  • Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add the aqueous buffer of your choice drop-by-drop while vortexing or stirring[13]. This gradual dilution is crucial to prevent the peptide from precipitating out of the solution. If the solution becomes cloudy, you have likely reached the solubility limit[8][9].

  • Consider Assay Compatibility: Be mindful of the final concentration of the organic solvent in your working solution. For most cell-based assays, the DMSO concentration should not exceed 1%, and ideally should be kept below 0.5%[4][9][13].

Q3: Are there any peptides I should not dissolve in DMSO?

A3: Yes. Peptides containing certain amino acids are susceptible to oxidation by DMSO.

Causality and Actionable Advice:

  • Cysteine (Cys) and Methionine (Met): Avoid using DMSO for peptides containing these residues as it can oxidize the sulfur-containing side chains[4][11][12].

  • Tryptophan (Trp): Peptides with Tryptophan can also be prone to oxidation[14][15].

  • Alternative Solvents: For these peptides, DMF is a recommended alternative to DMSO[1][4][6]. When working with these sensitive residues, it is also advisable to use oxygen-free solvents, which can be prepared by bubbling nitrogen or argon gas through the liquid[14][15].

Q4: My peptide solution is cloudy/has visible particles. What does this mean and how can I fix it?

A4: Cloudiness or visible particulates indicate that your peptide is not fully dissolved but is suspended in the solvent. This can be due to reaching the solubility limit or aggregation.

Causality and Actionable Advice:

  • Sonication: Brief sonication can help break up aggregates and enhance dissolution[4][7]. Be careful not to heat the sample excessively.

  • Gentle Warming: In some cases, gently warming the solution (to less than 40°C) can improve solubility[6][8]. However, use this method with caution as heat can degrade the peptide[4].

  • Chaotropic Agents: For peptides that are prone to aggregation, adding strong denaturing agents like 6 M guanidine hydrochloride or 8 M urea to the initial solvent can be effective[1][6][11]. These will need to be diluted to a concentration compatible with your downstream application.

  • Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material[4]. This ensures that the supernatant has a homogenous concentration of the dissolved peptide.

Frequently Asked Questions (FAQs)

What is the best way to store my peptides to maintain solubility and integrity?

Proper storage is critical to prevent degradation and maintain the peptide's efficacy.

  • Lyophilized Peptides: For long-term storage, keep peptides in their lyophilized (powder) form at -20°C or colder in a tightly sealed container with a desiccant[14][15][16]. Before opening a vial that has been stored in a freezer, allow it to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce stability[14][17].

  • Peptides in Solution: Storing peptides in solution is less ideal as they are more susceptible to degradation[15][17]. If you must store them in solution, use sterile buffers at a slightly acidic pH (5-7), aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C[14][15].

How do I accurately calculate the concentration of my peptide solution?

Incorrectly calculating the peptide concentration is a common source of error[2].

  • Understand Net Peptide Content vs. Gross Weight: Lyophilized peptides are not 100% pure peptide; they also contain counterions (like TFA from purification) and bound water. The net peptide content is the actual percentage of peptide by weight. This value is often provided on the certificate of analysis.

  • Calculation: To make a stock solution of a specific molarity, you must account for the net peptide content.

    • Formula: Weight of peptide to dissolve (mg) = [Desired Molar Concentration (mol/L)] x [Volume (L)] x [Molecular Weight ( g/mol )] / [Net Peptide Content (%) / 100]

Can I modify my peptide sequence to improve its solubility?

Yes, several molecular engineering strategies can enhance a peptide's intrinsic solubility.

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged ones (e.g., Lysine, Glutamic Acid) can improve solubility in aqueous solutions[10].

  • PEGylation: Attaching polyethylene glycol (PEG) chains creates a "hydrophilic shield" around the peptide, significantly increasing its water solubility.

  • Solubility Tags: Fusing polypeptide "tags," such as polyarginine, can increase the peptide's net charge and prevent aggregation.

Protocols and Data

Protocol: Standardized Peptide Solubility Test

This protocol provides a systematic approach to determining the optimal solvent for a new peptide.

  • Preparation: Weigh out a small, accurately measured amount of the lyophilized peptide (e.g., 1 mg).

  • Initial Solvent (Water): Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. Observe for complete dissolution (a clear solution).

  • pH Adjustment (if needed):

    • If the peptide is basic and did not dissolve in water, add 10% acetic acid dropwise, vortexing between each addition.

    • If the peptide is acidic and did not dissolve in water, add 0.1 M ammonium bicarbonate dropwise, vortexing between each addition.

  • Organic Solvent (if needed): If the peptide remains insoluble, it is likely hydrophobic.

    • Take a fresh, small aliquot of the peptide.

    • Add a minimal volume of DMSO (or DMF for Cys/Met-containing peptides) to completely dissolve it.

    • Slowly add your desired aqueous buffer to the dissolved peptide solution until you reach the target concentration, observing for any precipitation.

  • Physical Assistance: If the peptide is still not fully dissolved, try brief sonication or gentle warming.

  • Documentation: Record the solvent system, final concentration, and any observations (e.g., clear, cloudy, precipitate).

Table 1: Common Solvents for Peptide Dissolution
SolventTypeBest for...Cautions
Sterile Water AqueousShort peptides (<5 residues), highly charged hydrophilic peptides[1][6].Not effective for hydrophobic or neutral peptides.
Acetic Acid (10-30%) Aqueous (Acidic)Basic peptides (net positive charge)[7][11][13].Can affect cell viability at high concentrations.
Ammonium Bicarbonate (0.1M) Aqueous (Basic)Acidic peptides (net negative charge)[11].Avoid with Cys-containing peptides due to oxidation risk[1][13].
DMSO (Dimethyl Sulfoxide) OrganicVery hydrophobic and neutral peptides[1][4][7].Can oxidize Cys and Met residues[11][12]. May be cytotoxic above 0.5-1%[9][13].
DMF (Dimethylformamide) OrganicHydrophobic peptides, especially those with Cys or Met[1][6].A good alternative to DMSO.
Acetonitrile, Methanol, Isopropanol OrganicHydrophobic peptides[1][11].Often used in initial dissolution before dilution with water.

Visual Guides

Workflow for Selecting a Peptide Solvent

This diagram outlines the decision-making process for choosing the appropriate solvent based on the peptide's properties.

Peptide_Solubility_Workflow start Start with Lyophilized Peptide charge Calculate Net Charge of the Peptide start->charge water Try Sterile Water charge->water All Peptides acidic_sol Try 10-30% Acetic Acid charge->acidic_sol Net Charge > 0 (Basic) basic_sol Try 0.1M Ammonium Bicarbonate charge->basic_sol Net Charge < 0 (Acidic) organic_sol Try Organic Solvent (DMSO/DMF) charge->organic_sol Net Charge = 0 or >50% Hydrophobic water->charge Insoluble success Peptide Dissolved water->success Soluble sonicate Consider Sonication or Gentle Warming acidic_sol->sonicate basic_sol->sonicate organic_sol->sonicate Then dilute with aqueous buffer sonicate->success Clear Solution fail Insoluble / Precipitate (Re-evaluate strategy) sonicate->fail Still Insoluble

Caption: Decision tree for peptide solvent selection.

Factors Influencing Peptide Solubility

This diagram illustrates the key factors that collectively determine a peptide's solubility.

Peptide_Solubility_Factors center Peptide Solubility amino_acid Amino Acid Composition center->amino_acid length Peptide Length center->length ph pH of Solution center->ph charge Net Charge (pI) center->charge structure Secondary Structure (e.g., β-sheets) center->structure temp Temperature center->temp

Caption: Key factors impacting peptide solubility.

References

  • Juhasz, M. & Meszena, Z. (n.d.). Peptide Solubilization. JPT. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]

  • Taylor, V. (2016, November 6). Storage Guidelines & Solubility Of Synthetic Peptides. Medium. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Scpep. (n.d.). How to increase the solubility of peptides?. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides?. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is the Best Way to Dissolve Peptides?. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

Sources

Technical Support Center: N-acetyl CCK-(26-30) amide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Experimental Integrity Through Proper Storage and Handling

Welcome to the technical support center for N-acetyl Cholecystokinin fragment 26-30 amide (Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2). As Senior Application Scientists, we understand that the stability of your peptide reagents is paramount to the validity and reproducibility of your research. This guide is designed to provide you with in-depth, practical answers to common questions regarding the stability of this peptide at -20°C, helping you troubleshoot issues and design robust experimental protocols.

Section 1: Core Storage & Handling FAQs

This section addresses the most frequent questions researchers have upon receiving and beginning to work with N-acetyl CCK-(26-30) amide.

Q1: I've just received my lyophilized this compound. What is the immediate, correct storage procedure?

Answer: For long-term storage, the lyophilized peptide should be stored at -20°C or lower, protected from light and moisture.[1][2] Lyophilization, or freeze-drying, removes water, which significantly enhances the peptide's stability by minimizing degradation pathways like hydrolysis.[2][3] Upon receipt, place the manufacturer's sealed vial directly into a non-frost-free freezer at -20°C. Frost-free freezers should be avoided as their temperature cycling can accelerate degradation over time.[2][4] For maximal long-term stability (months to years), storage at -80°C is optimal.[4][5]

Q2: Why is it critical to warm the vial to room temperature before opening?

Answer: This is a crucial step to prevent moisture contamination.[3][4] Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[6] When a cold vial is opened, ambient moisture will condense on the cold surfaces, including the peptide powder itself.[1] This introduction of water can compromise the long-term stability of the peptide by enabling hydrolysis, even in the freezer.[3][6]

Workflow for Handling Lyophilized Peptide

G cluster_storage Freezer (-20°C) cluster_bench Lab Bench s1 Store Vial b1 Place Vial in Desiccator s1->b1 1. Retrieve b2 Equilibrate to Room Temperature (Crucial Step) b1->b2 2. Wait b3 Open Vial & Weigh Peptide Quickly b2->b3 3. Handle b4 Purge with Inert Gas (e.g., Argon, Nitrogen) b3->b4 4. Protect b5 Reseal Tightly b4->b5 5. Secure b5->s1 6. Return to Storage

Caption: Workflow for safe handling of lyophilized peptides.

Q3: I need to prepare a stock solution. What are the best practices for reconstitution and subsequent storage?

Answer: Once reconstituted, peptides are significantly less stable than in their lyophilized form.[7] The shelf-life in solution is limited, and degradation reactions can occur more readily.[1]

Best Practices for Reconstitution and Storage:

  • Solvent Choice: Begin by reconstituting in a sterile, appropriate solvent as per your experimental protocol. If no specific solvent is recommended, sterile, distilled water is a common starting point.

  • Avoid Freeze-Thaw Cycles: This is one of the most significant contributors to peptide degradation in solution.[1][2] It is strongly recommended to aliquot the stock solution into single-use volumes.[8] This way, you only thaw the amount needed for a given experiment.

  • Storage of Solutions: Store the aliquots frozen at -20°C or, preferably, -80°C.[8] While some peptide solutions may be stable for a week at 4°C, freezing is optimal for any duration beyond a few days.[1]

  • pH Considerations: Most peptides exhibit optimal stability in slightly acidic conditions (pH 5-7).[3] Avoid alkaline conditions (pH > 8) if possible, as they can accelerate degradation pathways like deamidation.[9]

Section 2: In-Depth Stability of this compound

The specific amino acid sequence of this peptide (Ac-Asp -Tyr(SO3H) -Met -Gly-Trp -NH2) presents unique stability challenges that researchers must be aware of.

Q4: What are the primary degradation pathways for this specific peptide at -20°C?

Answer: While storage at -20°C slows molecular motion and chemical reactions, degradation can still occur over time. For this compound, the primary vulnerabilities stem from its amino acid composition.[9][10] The N-terminal acetylation and C-terminal amidation significantly enhance stability against enzymatic degradation by exopeptidases, which is a major advantage.[11][12][13] However, chemical instability remains a concern.

Key Potential Degradation Pathways:

  • Oxidation: The Methionine (Met) and Tryptophan (Trp) residues are highly susceptible to oxidation.[3][6] Exposure to atmospheric oxygen can lead to the formation of methionine sulfoxide/sulfone and various tryptophan oxidation products. This is a primary concern even in a lyophilized state if the vial is not properly sealed.

  • Hydrolysis: The Aspartic acid (Asp) residue is prone to hydrolysis, which can lead to either cleavage of the peptide backbone or the formation of an iso-aspartate byproduct.[9][14] This reaction is catalyzed by moisture and can be accelerated by acidic conditions.[14]

  • Desulfation: The sulfated Tyrosine (Tyr(SO3H)) residue can undergo hydrolysis, leading to the loss of the sulfate group. This would result in the formation of the non-sulfated version of the peptide, which may have different biological activity.

G cluster_degradation Potential Degradation Products Peptide Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2 Oxidation Oxidation Met ⟶ Met(O) Trp ⟶ Oxidized Trp Peptide->Oxidation O₂ Light Hydrolysis Hydrolysis Asp ⟶ Iso-Asp Peptide Backbone Cleavage Peptide->Hydrolysis H₂O Acid/Base Desulfation Desulfation Tyr(SO3H) ⟶ Tyr Peptide->Desulfation H₂O Heat

Caption: Key degradation pathways for this compound.

Q5: My peptide has been stored at -20°C for over a year. How can I check if it has degraded?

Answer: The most reliable way to assess the integrity of your peptide is through analytical chemistry, specifically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[15][16][17]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates the intact peptide from its degradation products.[16][18] A stability-indicating HPLC method will show a primary peak for your intact peptide and smaller, separate peaks for any impurities or degradants. A loss of stability is typically observed as a decrease in the area of the main peak and an increase in the area of impurity peaks over time.

  • Mass Spectrometry (MS): MS analysis confirms the identity of the peaks seen in HPLC.[17][18] It can verify that the main peak has the correct molecular weight for this compound and can help identify the chemical nature of the degradation products (e.g., a +16 Da shift in mass for an oxidized methionine).

A simple bioassay is not sufficient, as it may not distinguish between full and partial activity, and it won't identify the cause of any potential potency loss.

Section 3: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of biological activity in my assay. 1. Peptide degradation (oxidation, hydrolysis).[19] 2. Repeated freeze-thaw cycles of stock solution.[1] 3. Incorrect peptide concentration due to adsorption to plasticware.[1]1. Analyze peptide purity via RP-HPLC. 2. Prepare fresh aliquots from lyophilized powder. 3. Use low-binding tubes/plates or glass vials for storage of dilute solutions.[1]
I see a new, earlier-eluting peak in my HPLC chromatogram. This often indicates a more polar compound, potentially a hydrolysis product (e.g., peptide fragment).[20]Analyze the peak via LC-MS to determine its mass. Compare this to the masses of predicted hydrolysis or deamidation products.
I see a new, later-eluting peak in my HPLC chromatogram. This could indicate a less polar species, such as an aggregate or certain oxidation products.[21]Use Size-Exclusion Chromatography (SEC) to check for aggregation.[18] Use LC-MS to identify potential oxidative modifications.
The main peptide peak in my HPLC is smaller than expected. 1. Significant degradation has occurred. 2. Inaccurate initial weighing of the peptide. 3. Adsorption of the peptide to vials or tubing.[1]1. Perform a full stability analysis (see Protocol 1). 2. Review weighing and reconstitution procedures. 3. Prime the HPLC system with a concentrated peptide solution before running dilute samples.

Section 4: Experimental Protocols

These protocols provide a framework for validating the stability of your this compound.

Protocol 1: Real-Time Stability Study at -20°C

This protocol allows you to assess the stability of your specific batch of peptide under your laboratory's storage conditions.

Objective: To quantify the purity of this compound over time when stored at -20°C.

Methodology:

  • Initial Analysis (T=0):

    • Carefully bring a new vial of lyophilized peptide to room temperature in a desiccator.[3]

    • Reconstitute the peptide in an appropriate solvent (e.g., sterile water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).

    • Immediately analyze this fresh solution using a validated RP-HPLC method.[22] This is your baseline (T=0) purity.

    • Record the retention time and integrated peak area of the main peptide peak.

  • Sample Preparation for Storage:

    • Using the remaining T=0 stock solution, prepare multiple single-use aliquots in low-binding tubes.

    • Prepare a separate set of aliquots from the dry, lyophilized powder if you wish to compare the stability of the solid vs. solution state.

  • Storage:

    • Place all aliquots (both solution and lyophilized) in a -20°C freezer.

  • Time-Point Analysis:

    • At designated time points (e.g., 1 month, 3 months, 6 months, 12 months), remove one solution aliquot and one lyophilized aliquot.

    • Allow the solution aliquot to thaw completely at room temperature. For the lyophilized sample, bring it to room temperature before reconstituting it to the same concentration as the T=0 sample.

    • Analyze each sample by RP-HPLC using the exact same method as the T=0 analysis.

  • Data Analysis:

    • Calculate the percent purity at each time point by dividing the main peak area by the total area of all peaks.

    • Compare the purity at each time point to the T=0 baseline to determine the rate of degradation.

Protocol 2: Forced Degradation Study

This study intentionally exposes the peptide to harsh conditions to rapidly identify potential degradation products and validate that your HPLC method can detect them.[15][16]

Objective: To identify potential degradants and confirm the stability-indicating nature of an analytical method.

Methodology:

  • Prepare Peptide Stock: Create a homogenous stock solution of the peptide at ~1 mg/mL.

  • Apply Stress Conditions: Aliquot the stock solution and subject each aliquot to one of the following stress conditions. Include an unstressed control sample kept at 4°C.

Stress Condition Typical Reagents & Conditions Target Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C for 4-8 hoursHydrolysis (Asp cleavage, Desulfation)[21]
Base Hydrolysis 0.1 M NaOH, room temp for 2-4 hoursDeamidation, Racemization[9][21]
Oxidation 0.1% H₂O₂, room temp for 4-8 hoursOxidation (Met, Trp)[6][21]
Thermal Stress 70°C in solution for 24-48 hoursMultiple pathways
Photostability Expose to UV light (ICH Q1B guidelines)Photodegradation of aromatic rings (Trp, Tyr)[10]
  • Analysis:

    • After the incubation period, neutralize the acid/base-stressed samples.

    • Analyze all samples (including the control) by RP-HPLC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • The goal is to achieve 5-20% degradation of the main peak.

    • Use the MS data to identify the mass of the new impurity peaks, correlating them with expected modifications (e.g., +16 Da for oxidation, -80 Da for desulfation).

    • A successful study validates that your HPLC method can separate the intact peptide from its key degradation products.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Peptide Information. (2023, September 15). Peptide Storage. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation. Retrieved from [Link]

  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved from [Link]

  • Priority Aminos. (n.d.). Store Lyophilized Peptides – Best Practices (RUO). Retrieved from [Link]

  • The Zimbabwe Independent. (2025, April 9). Optimizing Peptide Stability: Storage and Handling Considerations. Retrieved from [Link]

  • LifeTein. (n.d.). What are peptide acetylation and amidation. Retrieved from [Link]

  • Peptide Sciences. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]

  • Bio-Synthesis. (2008, November 11). N-Terminal Acetylation Amidation Peptides. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Li, Y., et al. (2021). N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Paterson, B. M., et al. (n.d.). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability. NIH. Retrieved from [Link]

  • Peptides.org. (2025, August 21). Peptide Degradation: Prevention Methods. Retrieved from [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

  • Deschodt-Lanckman, M., et al. (1983). Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro. PubMed. Retrieved from [Link]

  • Schwendeman, S. P., et al. (2017). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC - NIH. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • Paradigm Peptides. (2021, August 11). Standard Procedure For Storing Peptides. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Retrieved from [Link]

  • Oliva, A., et al. (2010). Solid-state stability studies of cholecystokinin (CCK-4) peptide. PubMed. Retrieved from [Link]

  • Merck Millipore. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved from [Link]

Sources

Impact of freeze-thaw cycles on N-acetyl CCK-(26-30) amide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating the Effects of Freeze-Thaw Cycles

Welcome to the technical support center for N-acetyl CCK-(26-30) amide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling and storage of this peptide, with a specific focus on the detrimental effects of freeze-thaw cycles. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive laboratory experience to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to freeze-thaw damage?

This compound is a synthetic pentapeptide fragment of cholecystokinin (CCK). Its sequence is Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. Like many peptides, its structural integrity is crucial for its biological activity. Freeze-thaw cycles can introduce significant stress on the peptide's structure through several mechanisms:

  • Ice Crystal Formation: As the solution freezes, pure water crystallizes first, concentrating the peptide and other solutes in the unfrozen liquid portion. This can lead to drastic changes in pH and ionic strength, potentially denaturing the peptide.

  • Ice-Water Interface: The surface of ice crystals can act as a denaturing environment for peptides, causing them to unfold and aggregate.

  • Mechanical Stress: The expansion and contraction of the solution during freezing and thawing can exert mechanical stress on the peptide structure.

Q2: I'm observing a decrease in the biological activity of my this compound after a few freeze-thaw cycles. What could be the cause?

A decrease in biological activity is a common consequence of improper handling and storage. The likely culprits are:

  • Aggregation: Repeated freeze-thaw cycles can cause the peptide molecules to aggregate, forming insoluble or inactive complexes. This is often irreversible.

  • Oxidation: The methionine residues in the peptide sequence are susceptible to oxidation, which can be accelerated by the concentration effects during freezing. Oxidation can significantly alter the peptide's conformation and reduce its activity.

  • Deamidation and Hydrolysis: Changes in pH during the freezing process can promote chemical degradation pathways like deamidation of asparagine and glutamine residues (if present) and hydrolysis of the peptide backbone.

Q3: Can I visually inspect my peptide solution for degradation?

While visual inspection can sometimes reveal severe degradation, it is not a reliable method. Signs of degradation may include:

  • Cloudiness or Precipitation: This is a clear indication of peptide aggregation or insolubility.

  • Discoloration: A yellowish tint might suggest oxidation or other chemical modifications.

However, significant loss of activity can occur even when the solution appears clear. Therefore, it is crucial to follow best practices for handling and storage from the outset.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments Degradation of peptide stock due to multiple freeze-thaw cycles.Aliquot the peptide stock upon receipt into single-use volumes. Avoid repeated freezing and thawing of the main stock.
Loss of peptide activity Aggregation, oxidation, or other chemical degradation.Use a fresh aliquot for each experiment. Consider adding a cryoprotectant like glycerol (at 5-20%) to your buffer to minimize freeze-thaw damage.
Difficulty dissolving the peptide The peptide may have aggregated.If the peptide is difficult to dissolve initially, sonication may help. However, if it has been subjected to multiple freeze-thaw cycles, it may be irreversibly aggregated and should be discarded.

Experimental Protocols

Protocol 1: Proper Reconstitution and Aliquoting of this compound

  • Pre-cool: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.

  • Solvent Selection: Reconstitute the peptide in a small amount of sterile, high-purity water or an appropriate buffer. For peptides with solubility issues, a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used initially, followed by dilution with the aqueous buffer.

  • Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM).

  • Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots. The volume of each aliquot should be sufficient for a single experiment.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Minimizing Freeze-Thaw Cycles

  • Plan Ahead: Before starting a series of experiments, calculate the total amount of peptide needed and prepare a sufficient number of single-use aliquots.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, and date of preparation.

  • Thawing: When an aliquot is needed, thaw it quickly by warming it in your hand or in a room temperature water bath. Avoid slow thawing on ice, as this can increase the time the peptide spends in the concentrated, unfrozen phase.

  • Use Immediately: Once thawed, use the aliquot immediately. Do not refreeze any unused portion.

Visualizing the Impact of Freeze-Thaw Cycles

The following diagram illustrates the potential degradation pathways for this compound during a freeze-thaw cycle.

cluster_0 Freeze-Thaw Cycle A Native Peptide in Solution B Freezing A->B C Concentrated Peptide & Ice Crystals B->C Ice Formation pH/Ionic Strength Shift D Thawing C->D G Oxidized/ Degraded Peptide C->G Oxidation/ Hydrolysis E Partially Unfolded Peptide D->E Incomplete Refolding F Aggregated Peptide E->F Intermolecular Interactions H Loss of Biological Activity F->H G->H

Technical Support Center: Optimizing Assays for CCK Antagonist Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cholecystokinin (CCK) antagonist research. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during in-vitro experiments. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts crucial for designing and troubleshooting your experiments.

Q1: What are the cholecystokinin (CCK) receptor subtypes, and how do their signaling pathways differ?

A: There are two primary subtypes of CCK receptors, CCK1 (also CCK-A) and CCK2 (also CCK-B), which are G-protein coupled receptors (GPCRs).[1][2] While structurally related, their ligand affinities and tissue distribution differ significantly.

  • CCK1 Receptor (CCK1R): Predominantly found in peripheral tissues like the gallbladder, pancreas, and parts of the gastrointestinal tract.[3][4] It shows a much higher affinity (500- to 1,000-fold) for sulfated CCK than for gastrin or non-sulfated CCK.[3][5]

  • CCK2 Receptor (CCK2R): Primarily expressed in the central nervous system and the stomach.[3][4] It binds both CCK and gastrin with similarly high affinity.[5]

Both receptors primarily couple to Gq proteins, activating the phospholipase C (PLC) pathway.[6] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6] Additionally, CCK1R can also couple to Gs, leading to the production of cyclic AMP (cAMP).[6]

CCK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK1R CCK1 Receptor Gq Gq CCK1R->Gq Activates Gs Gs CCK1R->Gs Activates (High CCK) CCK2R CCK2 Receptor CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response PKA PKA Activation cAMP->PKA PKA->Response Ligand CCK / Gastrin Ligand->CCK1R Binds Ligand->CCK2R Binds

Caption: Simplified CCK receptor signaling pathways.

Q2: Why is incubation time a critical parameter in CCK antagonist assays?

A: Incubation time is paramount because it directly impacts whether the binding interaction between your antagonist and the receptor reaches equilibrium.

  • For Binding Assays: The core principle is the law of mass action.[7] An insufficient incubation time will not allow the system to reach a steady state, leading to an underestimation of your antagonist's affinity (i.e., an artificially high Ki value). Kinetic studies are essential to determine the time required for a specific radioligand to achieve equilibrium.[8][9]

  • For Functional Assays: The timing involves two key steps: antagonist pre-incubation and agonist stimulation. The pre-incubation must be long enough for the antagonist to occupy the receptors before the agonist is introduced. If this time is too short, the agonist may bind and elicit a response before the antagonist can effectively block it, leading to weak or no observed inhibition.[10][11]

  • For Long-Term Assays (e.g., Cell Viability): For assays measuring endpoints like cell proliferation or apoptosis over 24-72 hours, the incubation time determines the duration of the biological response.[12][13] The optimal time is one that yields a stable and potent IC50 value, indicating the maximal effect has been reached.[14]

Q3: What is the fundamental difference between a receptor binding assay and a functional assay?

A: They measure two distinct properties of a compound.

  • Binding Assays measure the affinity of a ligand for a receptor—how tightly it binds.[9] These are often performed on cell membrane preparations using a radiolabeled ligand, and the goal is to determine the dissociation constant (Kd) or inhibition constant (Ki).[9][15]

  • Functional Assays measure the efficacy of a ligand—what happens after it binds. They quantify the cellular response to receptor activation or blockade, such as changes in second messengers (calcium, IP1) or downstream events like gene expression or cell proliferation.[16][17][18][19] An antagonist will block the response initiated by an agonist in these assays.

A compound can have high affinity (binds tightly) but no efficacy (is an antagonist), so performing both types of assays provides a more complete pharmacological profile.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Q: My competitive binding assay shows inconsistent Ki values for my antagonist. Could incubation time be the cause?

A: Yes, this is a classic symptom of a non-equilibrium binding condition. If the incubation time is too short, the ratio of bound to free ligand is still changing when you terminate the assay.

  • The Underlying Cause: High-affinity compounds, by definition, have slow dissociation rates. Reaching equilibrium—where the rate of association equals the rate of dissociation—can take longer than expected. Kinetic experiments have shown that for some CCK receptor radioligands, equilibrium at lower temperatures (4-12°C) can take over 6 hours, while at higher temperatures (21-37°C) it may be reached in 2.5 hours.[8]

  • How to Validate: Perform a time-course experiment. Incubate your radioligand with the cell membranes for increasing durations (e.g., 30, 60, 120, 180, 240 minutes) before filtration. Plot the specific binding (Total - Non-specific) against time. The optimal incubation time is the point at which the specific binding reaches a stable plateau.[8]

  • Senior Scientist Tip: Always perform this validation when using a new radioligand, a different cell type, or significantly changing the incubation temperature. Temperature profoundly affects binding kinetics.[20]

Q: I'm observing high non-specific binding (NSB) in my radioligand assay. How can I fix this?

A: High NSB can mask your specific signal, making accurate data interpretation impossible. Ideally, NSB should be less than 50% of total binding.[21]

  • The Underlying Cause: NSB occurs when the radioligand sticks to components other than the target receptor, such as the filter plate, cell membranes, or lipids.[21] This is a common issue with hydrophobic compounds.

  • Troubleshooting Steps & Solutions:

Potential CauseSolutionRationale
Radioligand Concentration Too High Reduce the radioligand concentration to a value at or below its Kd.[21]At concentrations far above the Kd, receptors become saturated, and any additional ligand is more likely to contribute to NSB.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 4) and/or the volume of ice-cold wash buffer.[21]This helps remove unbound and weakly associated radioligand more effectively. Using ice-cold buffer minimizes the dissociation of specifically bound ligand during the wash.[21]
Hydrophobic Interactions Add 0.1-0.5% bovine serum albumin (BSA) to the assay buffer. You can also pre-treat the filter plates with a solution like 0.5% polyethyleneimine.[21][22]These agents block non-specific sites on the filter plate and in the membrane preparation, reducing the opportunity for your ligand to stick.
Too Much Membrane Protein Titrate the amount of membrane protein in your assay. A typical starting range is 100-500 µg per well.[21]Excessive protein can increase the available surfaces for non-specific interactions. Optimize for the best signal-to-noise ratio.

Q: My antagonist shows weak or no inhibition in my calcium flux assay. What should I check?

A: This common issue in functional assays often points to a problem with either the antagonist pre-incubation step or the agonist concentration.

Troubleshooting_Workflow Start Problem: Weak or No Antagonist Inhibition Check_Incubation Is antagonist pre-incubation time sufficient? Start->Check_Incubation Check_Agonist_Conc Is agonist concentration optimal (EC80)? Check_Incubation->Check_Agonist_Conc Yes Increase_Time Solution: Increase pre-incubation time (e.g., 15 -> 30 -> 60 min) Check_Incubation->Increase_Time No Check_Cell_Health Are cells healthy and expressing the receptor? Check_Agonist_Conc->Check_Cell_Health Yes Titrate_Agonist Solution: Re-run agonist dose-response curve to confirm EC80 Check_Agonist_Conc->Titrate_Agonist No Check_Compound Is antagonist stock concentration correct and stable? Check_Cell_Health->Check_Compound Yes Validate_Cells Solution: Check viability (Trypan Blue). Confirm receptor expression (e.g., qPCR, Western) Check_Cell_Health->Validate_Cells No Prep_New_Stock Solution: Prepare fresh antagonist dilutions from a new stock Check_Compound->Prep_New_Stock No Success Problem Resolved Check_Compound->Success Yes Increase_Time->Success Titrate_Agonist->Success Validate_Cells->Success Prep_New_Stock->Success

Caption: Troubleshooting workflow for weak antagonist activity.
  • The Underlying Cause: The antagonist needs sufficient time to bind to the receptor before being challenged by the agonist. A short pre-incubation (e.g., <15 minutes) may not be enough for the antagonist to occupy a significant number of receptors.[10][11] Furthermore, if the agonist concentration is too high (i.e., well above its EC100), it can overcome competitive antagonism, making your antagonist appear weak.

  • Solutions:

    • Optimize Pre-incubation Time: Perform a time-course experiment. Pre-incubate your cells with a fixed concentration of your antagonist (e.g., its expected IC50) for varying durations (e.g., 15, 30, 60, 120 minutes) before adding the agonist. The optimal time is the shortest duration that gives a stable and maximal inhibitory effect.[10]

    • Verify Agonist Concentration: Ensure you are using an agonist concentration that elicits a submaximal response, typically the EC80.[10] This provides a large enough signal to inhibit but is not so high that it becomes difficult for a competitive antagonist to overcome. Always run a fresh agonist dose-response curve to confirm the EC80 value for your specific cell passage and plating density.

    • Check Cell Health: Poor cell health or low receptor expression will result in a weak overall signal, making it difficult to measure inhibition. Always perform a quick viability check before starting your assay.

Section 3: Experimental Protocols

These protocols are designed as self-validating systems, with integrated controls to ensure data integrity.

Protocol 1: Radioligand Competition Binding Assay

This protocol is for determining the Ki of a test antagonist at a CCK receptor expressed in a cell membrane preparation.[22]

Binding_Assay_Workflow A 1. Prepare Reagents (Membranes, Radioligand, Buffers, Test Compound) B 2. Set Up Assay Plate (Total, Non-Specific, Competition Wells) A->B C 3. Add Components to Wells - Buffer - Test Compound / Vehicle - Radioligand - Membrane Preparation B->C D 4. Incubate to Equilibrium (e.g., 150 min @ 21°C) C->D E 5. Terminate & Filter Rapidly filter through pre-soaked glass fiber filters D->E F 6. Wash Filters (3x with ice-cold buffer) E->F G 7. Count Radioactivity (Scintillation Counting) F->G H 8. Data Analysis - Calculate Specific Binding - Non-linear regression to fit curve - Determine IC50 and calculate Ki G->H

Caption: Experimental workflow for a radioligand binding assay.

Materials:

  • Membrane Preparation: From cells expressing the target CCK receptor subtype.

  • Radioligand: e.g., [³H]-PD140,376 or [¹²⁵I]-BH-CCK-8S.[23]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Ligand: A high concentration (e.g., 1 µM) of an unlabeled, structurally distinct ligand for the same receptor (e.g., YM022 for CCK2R).[24]

  • Test Antagonist: Serial dilutions of your compound.

  • Glass Fiber Filters & Filtration Apparatus.

  • Scintillation Cocktail & Counter.

Procedure:

  • Preparation: Thaw membrane preparation on ice. Prepare serial dilutions of your test antagonist. Prepare radioligand at 2x the final concentration (e.g., at its Kd value).

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 1 µM unlabeled non-specific ligand.

    • Competition: 50 µL of each dilution of your test antagonist.

  • Add Radioligand: Add 50 µL of the 2x radioligand solution to all wells.

  • Initiate Reaction: Add 100 µL of the membrane preparation to all wells to start the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for a pre-determined time and temperature to reach equilibrium (e.g., 150 minutes at 21°C).[24]

  • Termination: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[22]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding versus the log concentration of your test antagonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell Viability (CCK-8) Assay

This protocol measures the long-term effect of a CCK antagonist on the proliferation or viability of cells.[12][25]

Materials:

  • Cell Line: e.g., B16-F1 melanoma cells that express CCK receptors.[12]

  • Culture Medium: Appropriate medium supplemented with serum.

  • Test Antagonist: Serial dilutions.

  • CCK-8 Reagent: (e.g., Cell Counting Kit-8).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of your test antagonist or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12] It is critical to run separate plates for each time point.

  • CCK-8 Addition: At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[25]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops (orange formazan product).[26]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the data as a percentage of the vehicle-treated control cells.

    • Plot the percent viability versus the log concentration of the antagonist and use non-linear regression to calculate the IC50 value for each incubation time point.[14]

References
  • Cholecystokinin antagonist - Wikipedia. (n.d.). Wikipedia. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 291(2), G175-G189. [Link]

  • Smith, J. P., & Solomon, T. E. (2014). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. In Physiology of the Gastrointestinal Tract (pp. 359-393). Academic Press. [Link]

  • Cholecystokinin/Gastrin-mediated Signaling - QIAGEN GeneGlobe. (n.d.). QIAGEN. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Hill, D. R., Campbell, N. J., Shaw, T. M., & Woodruff, G. N. (1987). CCK receptor antagonists. Progress in Brain Research, 72, 305-313. [Link]

  • Cholecystokinin receptor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Dockray, G. J. (2009). Mechanisms of CCK signaling from gut to brain. Current Opinion in Pharmacology, 9(6), 735-739. [Link]

  • CCK pathway | CCK inhibitors - Adooq Bioscience. (n.d.). Adooq Bioscience. [Link]

  • What are CCK receptor antagonists and how do they work? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Boden, P. R., Pinnock, R. D., Pritchard, M. C., & Woodruff, G. N. (1995). Evaluation of a series of novel CCKB antagonists using a functional assay in the rat central nervous system. British Journal of Pharmacology, 114(3), 666-670. [Link]

  • Cholecystokinin (CCK) assays. (2001). Current Protocols in Pharmacology, Chapter 4, Unit 4.7. [Link]

  • What Is the CCK-8 Assay? A Guide to Cell Viability Testing. (2023). Boster Bio. [Link]

  • Ito, T., et al. (2020). Cholecystokinin Receptor Antagonist Suppresses Melanoma Growth by Inducing Apoptosis of Tumor Cells. Journal of Investigative Dermatology, 140(10), 2051-2060.e6. [Link]

  • Black, J. W., & Shankley, N. P. (1995). Thermodynamic analysis of ligands at cholecystokinin CCK2 receptors in rat cerebral cortex. British Journal of Pharmacology, 116(5), 2541-2547. [Link]

  • Morton, M. J., et al. (2001). Pharmacological comparison of the alternatively spliced short and long CCK2 receptors. British Journal of Pharmacology, 134(6), 1259-1268. [Link]

  • Zhao, X., et al. (2015). Investigation of cholecystokinin receptors in the human lower esophageal sphincter. World Journal of Gastroenterology, 21(11), 3249-3256. [Link]

  • Kim, H. S., et al. (2003). Presence of CCK-A, B receptors and effect of gastrin and cholecystokinin on growth of pancreatobiliary cancer cell lines. World Journal of Gastroenterology, 9(12), 2791-2796. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • CCK1 Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • CCK1 Cholecystokinin Receptor Assay. (n.d.). Innoprot. [Link]

  • Shankley, N. P., et al. (1996). Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex. British Journal of Pharmacology, 119(8), 1681-1688. [Link]

  • Why G protein-coupled receptors (GPCRs) are difficult to study. (2024). Fluidic Sciences Ltd. [Link]

  • Limbird, L. E. (1986). Radioligand binding methods: practical guide and tips. The American journal of physiology, 250(1 Pt 1), E1-4. [Link]

  • Long-acting CCK analogue. (n.d.). Novo Nordisk. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-384. [Link]

  • Figure 2: The parameter optimization of the incubation time (A), temperature (B) and ionic strength of PBS (C) on the binding properties of ligands to PCSK9. (n.d.). ResearchGate. [Link]

  • Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model. (2015). Frontiers in Pharmacology, 6, 23. [Link]

  • Figure 4: Concentration-dependent inhibition of affinity labeling of the CCK receptor fragments with Bodipy. (n.d.). ResearchGate. [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). MilliporeSigma. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Enzymology, 655, 1-21. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • Morton, M. J., et al. (2011). The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat. British Journal of Pharmacology, 164(2b), 520-531. [Link]

  • Human Cholecystokinin (CCK) ELISA. (n.d.). Kamiya Biomedical Company. [Link]

Sources

Technical Support Center: A Guide to Preventing Peptide Adsorption

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common yet often underestimated challenge in the lab: the non-specific binding (NSB) and adsorption of peptides to labware. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you prevent sample loss, ensure data accuracy, and improve experimental reproducibility.

Peptide loss due to adsorption is a significant issue, particularly when working with low concentrations, where upwards of 90% of a peptide can be lost from solution by binding to the surface of standard labware.[1][2] This guide will equip you to diagnose, troubleshoot, and proactively prevent this critical source of experimental error.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding peptide adsorption.

Q1: Why is my peptide sticking to my labware?

A1: Peptides adsorb to surfaces primarily through two mechanisms: hydrophobic interactions and electrostatic interactions.[3][4]

  • Hydrophobic Interactions: Non-polar, hydrophobic amino acid residues in your peptide are attracted to hydrophobic plastic surfaces, most notably standard polypropylene. This is a primary driver of adsorption.[3][5][6]

  • Electrostatic Interactions: Charged amino acid residues can be attracted to oppositely charged surfaces. A classic example is the binding of positively charged (cationic/basic) peptides to the negatively charged surface of borosilicate glass, which is rich in acidic silanol groups.[4][5][7]

These interactions are influenced by the peptide's sequence, its secondary structure, and the properties of your solvent (e.g., pH, ionic strength).[3][8][9]

Q2: Which common labware materials are the most problematic for peptide adsorption?

A2: Standard borosilicate glass and polypropylene are the most common culprits for significant peptide loss.[1][7]

  • Polypropylene (PP): Its hydrophobic nature makes it prone to adsorbing peptides with significant hydrophobic character.[4][10]

  • Borosilicate Glass: Its negatively charged surface at neutral pH readily binds peptides with a net positive charge (e.g., those rich in Lysine, Arginine, Histidine).[4][5]

Q3: What are "low-binding" tubes and are they effective?

A3: Low-binding (or low-retention) tubes are microcentrifuge tubes and plates made from specialized materials or with surface treatments designed to minimize molecular adsorption.[11][12][13] They are typically manufactured using a two-component polymer mix that creates a more hydrophilic surface, thereby reducing the hydrophobic interactions that cause peptides to stick.[2] Numerous studies have demonstrated that they are highly effective and can dramatically reduce peptide loss compared to standard polypropylene tubes, often recovering most of the sample where standard tubes would lose over 90%.[1][4][7]

Q4: For a new peptide, should I start with glass or plastic vials?

A4: The choice depends on the peptide's properties. If the sequence is unknown or uncharacterized, starting with certified low-binding plasticware is the safest default choice. If you must choose between standard materials:

  • For hydrophobic peptides , glass vials may show less adsorption than standard polypropylene tubes.[10]

  • For positively charged (basic) peptides , polypropylene is generally superior to glass.[5]

Q5: How can I perform a quick check to see if I'm losing my peptide to adsorption?

A5: A simple recovery experiment is the best approach. Prepare your peptide solution at a typical working concentration. Aliquot it into the labware you intend to use (e.g., standard polypropylene tube) and a control vessel (a certified low-binding tube). After a relevant incubation time (e.g., 1 hour), transfer the solutions to an HPLC autosampler and quantify the peptide concentration in each. A significant difference between the low-bind tube and your standard tube indicates an adsorption problem.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem Cluster 1: Low or Inaccurate Peptide Concentration

Q: My peptide concentration is consistently lower than expected right after reconstitution. What should I investigate first?

A: This common issue often points directly to adsorption during and immediately after solubilization. The initial high concentration in a small volume of solvent creates a scenario where a large percentage of the peptide can be lost to the vial surface before it is fully diluted.

Troubleshooting Steps:

  • Assess Your Vial: Are you using a standard glass or polypropylene vial? These are the most likely causes. For hydrophobic peptides, standard polypropylene is particularly problematic.[5][10] For cationic peptides, glass is a major issue.[7]

  • Immediate Action - Switch to Low-Bind Tubes: The most reliable and immediate solution is to reconstitute your lyophilized peptide directly in a certified low-protein-binding tube.[2][11][13] This single change can often solve the problem entirely.

  • Solvent Check: Ensure your chosen solvent is appropriate for your peptide's properties (e.g., acidic peptides in basic buffer, basic peptides in acidic buffer).[14] While this primarily addresses solubility, an insoluble peptide is more likely to aggregate and adsorb.

  • Handling Technique: When adding solvent, pipette it down the wall of the vial rather than directly onto the lyophilized powder. This prevents localized high concentrations that can lead to aggregation and subsequent surface adsorption.[15] Avoid vigorous vortexing, which can also promote aggregation; gentle swirling or brief sonication is preferred.[15]

Q: I work with highly hydrophobic peptides, and even in low-bind tubes, I suspect I'm losing the sample. What are my advanced options?

A: Highly hydrophobic peptides are particularly challenging as their primary driving force for adsorption is strong. When low-bind tubes are insufficient, you must modify the sample's environment to make it less favorable for the peptide to interact with the surface.

Troubleshooting Steps:

  • Introduce an Organic Modifier: Adding a small amount of an organic solvent like acetonitrile (ACN) or isopropanol to your buffer can significantly reduce hydrophobic interactions.[5][11]

    • Causality: The organic solvent disrupts the hydrophobic forces between the peptide and the plastic surface, keeping the peptide preferentially in solution.

    • Caution: This must be compatible with your downstream application. High organic content can interfere with cell-based assays or prevent the peptide from binding to an LC column.[5] Start with low percentages (e.g., 5-10% ACN) and test for compatibility.

  • Add a Non-Ionic Surfactant: Incorporating a mild, non-ionic detergent such as Tween-20 or Triton X-100 at a very low concentration (e.g., 0.01% - 0.05%) can be highly effective.[6][11]

    • Causality: The surfactant molecules can coat the surfaces of the labware and/or interact with the hydrophobic regions of the peptide, effectively blocking the sites of non-specific binding.

    • Caution: Surfactants are notoriously difficult to remove and can suppress ionization in mass spectrometry. This solution is generally not suitable for LC-MS applications unless specifically validated.[16]

  • Consider Siliconized Labware: Siliconized polypropylene tubes offer a more hydrophobic surface coating that can, in some cases, reduce the binding of certain peptides compared to standard polypropylene.[11] However, the quality of siliconization can be inconsistent, and there is a risk of the coating leaching into your sample.[11] They should be tested against certified low-bind tubes for your specific application.

Q: My experiments with a cationic (basic) peptide in glass autosampler vials are giving poor results. Why, and how can I fix this?

A: This is a classic case of electrostatic adsorption. The borosilicate glass surface of standard vials is negatively charged at neutral or basic pH, creating a strong electrostatic attraction for your positively charged peptide.[4][7]

Troubleshooting Steps:

  • Switch to Polypropylene or Low-Bind Vials: The most direct solution is to avoid glass. Use autosampler vials made of polypropylene or, ideally, certified low-binding polymers.[5]

  • Modify Buffer pH: If you must use glass, lowering the pH of your sample buffer (e.g., to pH 3-4 with 0.1% formic acid or TFA) can mitigate the effect.

    • Causality: At a lower pH, the negative charge on the glass surface is neutralized by protons, reducing the electrostatic attraction to your cationic peptide.

  • Increase Ionic Strength: Adding a neutral salt, such as 150 mM NaCl, to your buffer can also help.[7]

    • Causality: The salt ions (Na+ and Cl-) compete with your peptide for binding to the charged glass surface, creating a shielding effect that disrupts the electrostatic interaction.[8]

Problem Cluster 2: Poor Experimental Reproducibility

Q: I'm seeing high variability between identical experimental replicates. Could adsorption be the cause?

A: Absolutely. Inconsistent peptide loss is a major source of poor reproducibility. The extent of adsorption can vary subtly between tubes, with minor differences in handling, incubation time, or even the manufacturing lot of the labware.[11] If a significant portion of your peptide is adsorbing, any small variation in that loss will translate to a large variation in your final concentration.

Troubleshooting Steps:

  • Standardize Everything: The first step is to minimize all sources of variability.

    • Use Low-Bind Labware Consistently: Switch all tubes, plates, and pipette tips to a certified low-binding type from the same manufacturer and lot if possible.[11]

    • Pre-Rinse Pipette Tips: Before aspirating your peptide solution, aspirate and dispense the sample buffer or solvent back into the source vial. This "passivates" the inner surface of the tip, saturating binding sites before it contacts your sample.[11]

    • Minimize Contact Time and Surface Area: Handle samples efficiently. Do not let peptide solutions sit in tubes or on plates longer than necessary.[11]

  • Quantify the Loss: Perform the simple recovery experiment described in FAQ Q5 to determine if adsorption is indeed the root cause of your variability. If you see significant and variable loss in your standard tubes compared to the low-bind controls, you have found the problem.

  • Implement Buffer Modifications: If variability persists even with low-bind ware, it indicates a very "sticky" peptide. Implement the buffer modification strategies (organic solvents, surfactants) described in the previous section to further reduce the baseline level of adsorption.

Part 3: Key Methodologies & Protocols

Protocol 1: Labware Surface Passivation with Bovine Serum Albumin (BSA)

This protocol is a cost-effective method for reducing peptide adsorption in applications where the presence of a background protein is acceptable (e.g., some cell-based assays, ELISAs). This is NOT suitable for mass spectrometry.

Objective: To pre-coat the surface of labware with an inert protein to block non-specific binding sites.

Materials:

  • Standard polypropylene or glass labware to be passivated.

  • Bovine Serum Albumin (BSA), proteomics grade.

  • Phosphate-Buffered Saline (PBS) or other suitable buffer.

  • High-purity water.

Procedure:

  • Prepare a BSA coating solution of 1-10 mg/mL in PBS. A common starting point is 1% w/v (10 mg/mL).[17]

  • Add the BSA solution to the labware, ensuring all surfaces that will contact the peptide sample are fully covered.

  • Incubate for at least 2 hours at room temperature, or overnight at 4°C for optimal coating.[17]

  • Aspirate the BSA solution completely.

  • Gently wash the surfaces 2-3 times with high-purity water to remove any loosely bound BSA. Be careful not to scratch the surface.

  • Allow the labware to air dry completely in a clean environment (e.g., under a laminar flow hood) or use immediately.

Protocol 2: Experimental Quantification of Peptide Loss

Objective: To determine the percentage of peptide lost to a specific type of labware.

Materials:

  • Your peptide of interest.

  • Experimental buffer/solvent.

  • Labware to be tested (e.g., 1.5 mL standard polypropylene tubes).

  • Control labware (e.g., 1.5 mL certified low-protein-binding tubes).

  • HPLC system with a suitable column and detection method (e.g., UV at 220 nm).[1]

Procedure:

  • Prepare Stock Solution: Reconstitute the peptide in a low-binding tube to a concentration at least 10x higher than your final working concentration.

  • Prepare Working Solution: Dilute the stock solution to your target working concentration (e.g., 10 µg/mL) in your experimental buffer. Make enough for all replicates.

  • Set Up Test & Control:

    • Aliquot the working solution into at least three "Test" tubes (the labware you are evaluating).

    • Aliquot the same working solution into at least three "Control" tubes (the low-bind tubes).

    • Immediately take a "T0" sample from the bulk working solution before aliquoting and place it in an HPLC vial. This represents 100% recovery.

  • Incubate: Let the tubes sit at your typical experimental temperature for a relevant duration (e.g., 1 hour).

  • Sample Collection: After incubation, carefully transfer the contents of each tube into separate, clearly labeled HPLC vials.

  • Analysis:

    • Run all samples (T0, Controls, and Tests) on the HPLC.

    • Integrate the peak area for your peptide in each chromatogram.[1]

  • Calculation:

    • Average the peak areas for each group.

    • % Recovery = (Average Peak Area of Group / Peak Area of T0) * 100

    • % Peptide Loss = 100 - % Recovery

Part 4: Data Summaries & Visualizations

Table 1: Comparison of Common Labware Materials for Peptide Handling
Labware MaterialAdsorption Mechanism(s)Best ForWorst ForMitigation StrategyExpected Recovery (Peptide Dependent)
Standard Polypropylene Hydrophobic InteractionCationic/Charged Peptides (vs. Glass)Hydrophobic PeptidesUse low-bind version; Add organic solvent/surfactant10% - 80%[1][5]
Borosilicate Glass Electrostatic Interaction (surface is negatively charged)Hydrophobic Peptides (vs. PP)Cationic/Basic PeptidesUse PP/low-bind version; Lower pH; Increase ionic strength10% - 60%[1][4]
Siliconized Polypropylene Primarily HydrophobicGeneral use, can be better than standard PPPeptides sensitive to leaching contaminantsTest against low-bind tubes70% - 95%[11]
Low-Binding Polymer Minimized Hydrophobic & Electrostatic InteractionsAll peptides , especially at low concentrationsN/ABuffer modification for extremely "sticky" peptides>95%[1][2]
Visualizing the Problem and Solution

AdsorptionMechanisms cluster_peptide Peptide in Solution cluster_labware Labware Surfaces P Peptide HP Hydrophobic Residues (e.g., Leu, Ile, Val, Phe) CP Charged Residues (e.g., Lys+, Arg+, Asp-, Glu-) PP Polypropylene Surface (Hydrophobic) HP->PP  Hydrophobic Interaction (Major cause of loss on plastic) Glass Glass Surface (Negatively Charged Silanols) CP->Glass  Electrostatic Attraction (Major cause of loss on glass for cationic peptides)

Caption: Primary mechanisms of peptide adsorption to labware.

Workflow start Start: Prepare Peptide Solution labware_choice 1. Select Labware: Use Certified Low-Binding Tubes/Plates/Tips start->labware_choice check_recovery 2. Problem Encountered? (Low recovery, high variability) labware_choice->check_recovery modify_buffer 3. Modify Buffer/Solvent - Add Organic (ACN) - Add Surfactant (Tween-20) - Adjust pH / Ionic Strength check_recovery->modify_buffer  Yes   end End: Minimized Adsorption check_recovery->end  No   passivation 4. For Critical Applications: Perform Surface Passivation (e.g., BSA, PEG coating) modify_buffer->passivation If problem persists modify_buffer->end If problem solved passivation->end

Caption: Decision workflow for preventing peptide adsorption.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Reeck, G. R., & Nelson, J. W. (1983). How to prevent losses of protein by adsorption to glass and plastic. Analytical Biochemistry, 135(2), 261-263. Available at: [Link]

  • Lee, S. H., et al. (2022). Effect of Secondary Structures on the Adsorption of Peptides onto Hydrophobic Solid Surfaces Revealed by SALDI-TOF and MD Simulations. ACS Omega. Available at: [Link]

  • Vivitide. (n.d.). Peptide Storage & Stability: A Definitive Guide. Retrieved from [Link]

  • Miles, A. J., et al. (2022). Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. Angewandte Chemie International Edition. Available at: [Link]

  • Peptides.co. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Wilson, D. L., et al. (2015). Determination of Peptide–Surface Adsorption Free Energy for Material Surfaces Not Conducive to SPR or QCM using AFM. Langmuir. Available at: [Link]

  • Kristensen, K., Henriksen, J. R., & Andresen, T. L. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Available at: [Link]

  • Sprenger, A., et al. (2021). Quantification of Peptide-Bound Particles: A Phage Mimicking Approach via Site-Selective Immobilization on Glass. ACS Omega. Available at: [Link]

  • Waters Corporation. (n.d.). A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Retrieved from [Link]

  • Chepyala, D., et al. (2019). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. LCGC International. Available at: [Link]

  • Wilson, D. L., et al. (2015). Determination of Peptide–Surface Adsorption Free Energy for Material Surfaces Not Conducive to SPR or QCM using AFM. Langmuir. Available at: [Link]

  • Lee, S. H., et al. (2022). Effect of Secondary Structures on the Adsorption of Peptides onto Hydrophobic Solid Surfaces Revealed by SALDI-TOF and MD Simulations. ACS Omega. Available at: [Link]

  • Tenzer, S., et al. (2023). Assay for characterizing adsorption-properties of surfaces (APS) sample preparation prior to quantitative omics. bioRxiv. Available at: [Link]

  • Meinen, J., et al. (2024). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. ChemRxiv. Available at: [Link]

  • Zhang, S., et al. (2023). Influence of Electrostatic Interactions on the Self-Assembly of Charged Peptides. International Journal of Molecular Sciences. Available at: [Link]

  • Kristensen, K., Henriksen, J. R., & Andresen, T. L. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Available at: [Link]

  • Wieprecht, T., et al. (1997). Peptide Helicity and Membrane Surface Charge Modulate the Balance of Electrostatic and Hydrophobic Interactions with Lipid Bilayers and Biological Membranes. Biochemistry. Available at: [Link]

  • Goebel-Stengel, M., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Analytical Biochemistry. Available at: [Link]

  • Chandradoss, S. D., et al. (2014). Surface Passivation for Single-molecule Protein Studies. Journal of Visualized Experiments. Available at: [Link]

  • Bratcher, P. E., & Gaggar, A. (2013). Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE. Available at: [Link]

  • JoVE. (2022, September 13). Surface Passivation For Single-molecule Protein Studies l Protocol Preview. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purity Considerations for Synthetic CCK Fragments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic cholecystokinin (CCK) fragments. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios related to peptide purity. Ensuring the purity of your synthetic CCK fragments is not merely a quality control step; it is fundamental to the accuracy, reproducibility, and ultimate success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are CCK fragments, and why is their purity so critical?

A: Cholecystokinin (CCK) is a peptide hormone found in the gastrointestinal tract and central nervous system.[1] Synthetic fragments of CCK, such as CCK-8 (an octapeptide), are widely used in research to study everything from satiety and digestion to neurotransmission.[1][2]

The purity of these synthetic fragments is paramount for several reasons:

  • Biological Activity: The biological activity of CCK fragments is highly specific. For instance, the sulfation of a specific tyrosine residue in CCK-8 is crucial for its high-affinity binding to the CCK-A receptor.[3] The non-sulfated form is essentially inactive at this receptor.[4][5] Impurities can either mimic, antagonize, or have off-target effects, leading to misleading results.

  • Safety and Immunogenicity (Drug Development): For therapeutic applications, impurities can be toxic or elicit an unwanted immune response.[7] Regulatory bodies like the FDA have stringent requirements for the characterization and control of peptide impurities.[8][9]

Q2: What are the most common types of impurities in synthetic CCK fragments?

A: Most synthetic peptides, including CCK fragments, are produced via Solid-Phase Peptide Synthesis (SPPS). Impurities can arise at various stages of synthesis, purification, and storage.[7] Key impurity classes include:

  • Process-Related Impurities: These are byproducts of the synthesis chemistry itself.

    • Deletion Sequences: Result from an incomplete coupling reaction, leading to the absence of one or more amino acids in the final peptide chain.[10][11]

    • Truncated Sequences: Occur due to incomplete deprotection of the N-terminal amino group.[11]

    • Insertion Sequences: Caused by the incomplete removal of excess reactants after a coupling step, leading to the insertion of an extra amino acid.[10][12]

    • Incomplete Deprotection: Side-chain protecting groups that are not fully removed during the final cleavage step can remain on the peptide.[10][13]

  • Degradation Products: These form during storage or handling.

    • Oxidation: The methionine (Met) residues in CCK-8 are highly susceptible to oxidation, forming methionine sulfoxide.[14] This adds 16 Da to the molecular weight and can alter biological activity.

    • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can deamidate, particularly at their side chains.[10]

  • Reagent-Related Impurities:

    • Trifluoroacetic Acid (TFA): TFA is commonly used for peptide cleavage and purification. Residual TFA can interfere with biological assays.[15]

  • Stereoisomers:

    • Racemization: The conversion of L-amino acids to D-isomers can occur during synthesis, potentially affecting the peptide's conformation and function.[16]

Q3: What are the primary analytical methods for assessing the purity of CCK fragments?

A: A combination of chromatographic and mass spectrometric techniques is the gold standard for purity assessment.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for determining peptide purity.[6][8] The peptide is separated from its impurities on a hydrophobic stationary phase, and the purity is calculated based on the relative area of the main peak detected by UV absorbance (typically at 210-220 nm).[6]

  • Mass Spectrometry (MS): MS is essential for confirming the identity (molecular weight) of the synthetic peptide and for identifying impurities.[8] Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.[17]

  • LC-MS/MS: The combination of liquid chromatography with tandem mass spectrometry provides the most powerful tool for both separating and identifying impurities.[2][18]

Q4: What are the recommended purity levels for different research applications?

A: The required purity level depends directly on the intended application. Using a peptide with insufficient purity can lead to failed experiments and wasted resources, while demanding unnecessarily high purity can be cost-prohibitive.

Purity LevelRecommended ApplicationsRationale
>98% In vivo studies, clinical trials, crystallography, quantitative bioassays, Structure-Activity Relationship (SAR) studies.[19]Minimizes the risk of off-target effects or toxicity from impurities. Essential for accurate quantitative data.
>95% Quantitative in vitro bioassays, NMR studies, enzymology, quantitative receptor-ligand interaction studies.[19][20]Ensures that the observed biological effect is due to the target peptide and not a significant contaminant.
>85% Semi-quantitative enzyme-substrate studies, epitope mapping, producing polyclonal antibodies, Western blot blocking studies.[19][20]Sufficient for applications where high precision is not the primary goal.
>75% ELISA testing, peptide arrays.[19]Acceptable for immunological screening assays where the primary goal is to detect a response.

Troubleshooting Guide: A Q&A Approach

This section addresses specific problems you may encounter during the analysis and use of synthetic CCK fragments.

HPLC/UPLC Analysis Issues
Q: My HPLC chromatogram shows a broad or tailing peak for my CCK fragment. What's causing this and how can I fix it?

A: Peak broadening or tailing indicates suboptimal chromatography. The cause is often multifactorial.

Explanation: An ideal chromatographic peak is a sharp, symmetrical Gaussian shape. Tailing occurs when a portion of the analyte is retained longer on the column than the main portion. This can be due to interactions with the column hardware, contamination, or issues with the mobile phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak broadening/tailing.

Detailed Steps & Protocol:

  • Check for Column Contamination/Void: A buildup of strongly retained substances on the column inlet frit can cause peak distortion.[21]

    • Protocol: Disconnect the column from the detector, reverse it, and flush with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate. If this doesn't resolve the issue, a void may have formed at the column inlet, requiring column replacement.[22]

  • Optimize Mobile Phase:

    • Ion-Pairing Agent: Peptides often exhibit poor peak shape without an ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is standard. It pairs with basic residues on the peptide and masks residual silanol groups on the silica-based column, reducing secondary interactions that cause tailing.

    • Sample Solvent: Whenever possible, dissolve your CCK fragment in the initial mobile phase composition. Injecting in a much stronger solvent (like pure DMSO or Acetonitrile) can cause peak distortion.

Q: I see multiple small peaks eluting close to my main CCK fragment peak. How do I identify them and improve resolution?

A: These are likely synthesis-related impurities such as deletion or truncated sequences. Their similar structure makes them difficult to separate.

Explanation: Impurities that differ by only one or two amino acids will have very similar hydrophobicity to the target peptide, causing them to elute closely. Improving resolution requires optimizing the HPLC method to enhance the subtle differences between these species.

Identification and Resolution Strategy:

  • Identification via LC-MS: The most definitive way to identify these peaks is by analyzing their mass.

    • Expected Mass Shifts for Common CCK-8 Impurities:

      • Oxidation: +16 Da (Methionine -> Met-sulfoxide)

      • Deletion of Glycine: -57 Da

      • Deletion of Aspartic Acid: -115 Da

  • Improving Chromatographic Resolution:

    • Protocol: Gradient Optimization:

      • Initial Step: Start with your current gradient method.

      • Flatten the Gradient: Decrease the slope of the gradient (%B/minute) around the elution time of your target peptide. For example, if your peptide elutes during a 20-60% Acetonitrile ramp over 10 minutes (4%/min), try flattening this to a 30-45% ramp over 15 minutes (1%/min). This gives the closely eluting species more time to separate.

      • Change Organic Modifier: If using acetonitrile, try substituting it with methanol. The different selectivity may improve the separation of certain impurities.

Mass Spectrometry (MS) Analysis Issues
Q: My MS data shows a peak at +16 Da relative to my expected mass. What is this and is it a problem?

A: This is almost certainly your CCK fragment with one of the two methionine residues oxidized to methionine sulfoxide.

Explanation: The thioether side chain of methionine is easily oxidized, especially during the acidic cleavage step of synthesis or during storage if exposed to air.[14][23] This modification adds an oxygen atom, increasing the mass by 16 Da.

Impact and Mitigation:

  • Impact: Oxidation can reduce or alter the biological activity of the peptide. For quantitative studies, this impurity should be minimized and accounted for.

  • Mitigation during Synthesis: Specialized cleavage cocktails containing scavengers can be used to reduce oxidation during synthesis.[23]

  • Prevention during Storage: Store lyophilized peptides at -20°C or -80°C, protected from light.[15] For peptides in solution, use degassed buffers and consider storing under an inert gas like argon.

  • Quantification: It's possible to quantify the level of oxidation using specialized MS techniques that involve alkylating the unoxidized methionines.[24][25]

Caption: Oxidation of a methionine residue in a CCK fragment.

Impurity-Related Experimental Failures
Q: My CCK fragment shows lower-than-expected biological activity in a receptor binding assay. Could this be a purity issue?

A: Absolutely. This is a classic symptom of purity problems, particularly related to critical post-translational modifications.

Explanation: The biological activity of CCK-8 is critically dependent on the O-sulfation of a specific tyrosine residue for binding to CCK-A receptors.[3] Synthetic batches can contain a significant percentage of the non-sulfated peptide, which is inactive at this receptor.[4] What is reported as ">95% pure" by HPLC may not differentiate between the sulfated and non-sulfated forms if they co-elute.

Troubleshooting and Verification Plan:

  • Verify Sulfation Status:

    • High-Resolution MS: Check the mass spectrum carefully. The mass difference between the sulfated (-SO3H) and non-sulfated (-OH) forms is 80 Da. Confirm that the dominant peak corresponds to the correct sulfated mass.

    • Specialized HPLC: It may be necessary to develop an HPLC method that can separate the sulfated and non-sulfated forms. This often requires using a different column or mobile phase conditions.

  • Check for Other Inhibitory Impurities:

    • TFA Contamination: High levels of residual TFA can interfere with cellular assays.[15] Consider exchanging the TFA counter-ion for acetate or hydrochloride if you suspect this is an issue.

    • Peptide Cross-Contamination: Although rare, contamination from other peptides synthesized in the same facility can occur and lead to unexpected biological responses.[26]

  • Perform a Dose-Response Curve: A shallow or shifted dose-response curve compared to a trusted reference standard is a strong indicator of either lower peptide concentration than expected (due to high levels of non-peptide impurities) or the presence of inactive/antagonistic peptide forms.

This guide provides a framework for understanding and addressing the critical issue of purity in synthetic CCK fragments. By applying these principles and troubleshooting strategies, you can enhance the quality and reliability of your research.

References

  • Quantification of the sulfated cholecystokinin CCK-8 in hamster plasma using immunoprecipitation liquid chromatography-mass spectrometry/mass spectrometry.PubMed.
  • Recommended Peptide Purity Guidelines.GenScript.
  • Peptide Purity Guideline.
  • The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays.
  • Top 5 Reasons Your Peptide-Based Assays Fail.GenScript.
  • Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment.PubMed Central.
  • In vivo sulfation of cholecystokinin octapeptide. Possible interactions of the two forms of cholecystokinin with dopamine in the brain.PubMed.
  • What Are the FDA Requirements for Peptide Characteriz
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.PubMed Central.
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.American Chemical Society.
  • Inhibition of pro-cholecystokinin (CCK) sulfation by treatment with sodium chlorate alters its processing and decreases cellular content and secretion of CCK 8.PubMed.
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.
  • Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • Troubleshooting Guide.Phenomenex.
  • Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors.INIS-IAEA.
  • 6 peptide impurities that appear during the synthesis & storage of peptides.MolecularCloud.
  • Peptide Synthesis & Impurity Profiling.Daicel Pharma Standards.
  • How to measure cholecystokinin in tissue, plasma and cerebrospinal fluid.PubMed.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Mini Guide - Peak Issues.Phenomenex.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.MicroSolv.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • How to handle peptides th
  • Synthetic Peptides: Understanding The New CMC Guidelines.DLRC Group.
  • Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix‐assisted laser desorption/ionization mass spectrometry.Semantic Scholar.
  • Investigation of Impurities in Peptide Pools.MDPI.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.ACS Omega.
  • 8 kinds of impurities which appear in peptide drugs synthesis.Omizzur.
  • CCK Octapeptide, sulf
  • Typical examples of impurities observed in synthesized peptides.
  • Plasma concentrations of cholecystokinin, CCK-8, and CCK-33, 39 in rats, determined by a method based on enzyme digestion of gastrin before HPLC and RIA detection of CCK.PubMed Central.
  • Quality Control of Amino Acids & Peptides: A Guide.Bachem.
  • Analytical methods and Quality Control for peptide products.Biosynth.
  • Cholecystokinin (CCK) Fragment.SLS.
  • Enantiomeric purity of synthetic therapeutic peptides: A review.PubMed.
  • Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure; Analysis of Currently Identified Peptide Sequences.MDPI.
  • Cholecystokinin (CCK)

Sources

Validation & Comparative

Introduction: The Cholecystokinin System - A Key Regulator in Physiology and Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Cholecystokinin (CCK) Receptor Antagonists: The Case of N-acetyl CCK-(26-30) Amide versus High-Affinity Synthetic Ligands

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter with a dual life in the gastrointestinal (GI) tract and the central nervous system (CNS).[1][2] It orchestrates a variety of physiological processes, from stimulating pancreatic enzyme secretion and gallbladder contraction to modulating satiety, anxiety, and pain perception.[1][3] CCK exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): the CCK-A (or CCK1) receptor, found predominantly in peripheral tissues like the pancreas, and the CCK-B (or CCK2) receptor, which is the primary subtype in the brain and stomach.[1][4][5]

The development of antagonists that can selectively block these receptors has been instrumental for researchers dissecting the nuanced roles of CCK in the body and for drug developers exploring new therapeutic avenues for conditions ranging from GI disorders and certain cancers to anxiety and pain management.[1][5] This guide provides a comparative analysis of various CCK antagonists, with an initial focus on the peptide fragment this compound, contrasted with widely-used, high-affinity synthetic antagonists.

Profiling the Subject: this compound

The logical starting point in the quest for receptor antagonists is often the modification of the endogenous ligand. This compound is an N-terminally acetylated fragment of the biologically active C-terminal octapeptide of CCK, CCK-8 (sequence: Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2). The (26-30) fragment corresponds to the sequence Asp-Tyr(SO3H)-Met-Gly-Trp.

However, extensive structure-activity relationship (SAR) studies have demonstrated that the C-terminal portion of CCK-8 is critical for receptor binding and activation. Research on various amino and carboxyl-terminal fragments of CCK-8 revealed that this compound, along with other short N-terminal fragments like N-acetyl CCK-(26-29) and N-acetyl CCK-(26-31) amide, were inactive in equilibrium binding assays using guinea pig cortical membranes, which are rich in CCK-B receptors.[6][7] Similarly, studies on pancreatic acini (rich in CCK-A receptors) showed that while slightly longer N-terminal fragments could act as weak antagonists, the shorter fragment N-acetyl-CCK-(26-29)-amide was inactive at concentrations up to 100 µM.[8]

Key Takeaway: Contrary to what might be expected from a ligand-derived fragment, this compound is not a potent or effective CCK receptor antagonist. Its utility as a research tool is therefore negligible when compared to the highly potent and selective synthetic antagonists that have been developed. This guide will now compare its profile to these more efficacious alternatives.

Comparative Analysis: Peptide Fragments vs. Synthetic Antagonists

The field has evolved significantly from peptide fragments to highly selective and potent non-peptide small molecules. These compounds offer improved pharmacokinetic properties (e.g., oral bioavailability) and receptor subtype selectivity, making them far superior tools for both in vitro and in vivo research.

Below is a comparative table of key CCK antagonists.

AntagonistTypeSelectivityAffinity / Potency (Ki / IC50)Key Characteristics
This compound Peptide FragmentN/AInactive in binding assays[6][7]Lacks significant affinity for CCK receptors.
Proglumide Non-PeptideNon-selectiveLow affinity (µM range)[9][10]First-generation antagonist; also enhances opioid analgesia.[5][11]
Lorglumide Non-PeptideCCK-A SelectiveHigh affinity for CCK-A.Used in research for pancreatitis and other GI disorders.[12][13][14]
Devazepide (L-364,718) Non-PeptideCCK-A SelectiveCCK-A: 45-81 pMCCK-B: 245 nM[4][15]Extremely potent and highly selective for CCK-A (>1000-fold); orally active.[4][15]
YM022 (Netazepide) Non-PeptideCCK-B SelectiveCCK-B: 68 pMCCK-A: 63 nM[16][17]Extremely potent and highly selective for CCK-B (~1000-fold); orally active.[16][17]

As the data clearly indicates, non-peptide antagonists like Devazepide and YM022 offer picomolar potency and remarkable selectivity for the CCK-A and CCK-B receptor subtypes, respectively. This makes them the gold standard for investigating the distinct physiological functions mediated by each receptor. Proglumide, while a useful historical tool, lacks both the potency and selectivity required for precise pharmacological studies.

Mechanistic Insights: CCK Receptor Signaling

Understanding how these antagonists work requires a grasp of the native CCK signaling pathway. Both CCK-A and CCK-B receptors are primarily coupled to the Gαq class of G-proteins. Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[18][19][20] This cascade mediates the primary physiological effects of CCK. CCK antagonists competitively bind to the receptor, preventing this signaling cascade from being initiated.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_Ligand CCK CCK_Receptor CCK-A or CCK-B Receptor CCK_Ligand->CCK_Receptor Binds & Activates Antagonist CCK Antagonist (e.g., Devazepide) Antagonist->CCK_Receptor Binds & Blocks Gq Gαq CCK_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca_Release->Response PKC->Response

Caption: CCK Receptor Signaling Pathway and Point of Antagonist Action.

Experimental Protocols: How to Characterize a CCK Antagonist

To ensure trustworthiness and reproducibility, the characterization of a novel CCK antagonist follows a well-defined experimental path. The causality is clear: first, establish if the compound binds to the receptor (affinity), and second, determine if that binding blocks a biological function (potency/efficacy).

Experimental Workflow

Antagonist_Workflow start Synthesize/ Obtain Compound binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay Initial Screen functional_assay Protocol 2: In Vitro Functional Assay binding_assay->functional_assay Determine Affinity (Ki) & Selectivity in_vivo In Vivo Studies (e.g., behavioral, physiological) functional_assay->in_vivo Confirm Functional Antagonism (IC50) end Characterized Antagonist in_vivo->end Evaluate Efficacy in a biological system

Caption: Standard workflow for characterizing a novel CCK receptor antagonist.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines the affinity of a test compound for CCK-A or CCK-B receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To calculate the inhibition constant (Ki) of the antagonist.

Materials:

  • Cell membranes from tissue or cell lines expressing the target receptor (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B).

  • Radioligand: e.g., [¹²⁵I] Bolton-Hunter labeled CCK-8.

  • Test Antagonist (e.g., Devazepide) and Non-specific binding control (e.g., high concentration of unlabeled CCK-8).

  • Assay Buffer: Tris-HCl buffer with MgCl₂, bacitracin, and bovine serum albumin (BSA).

  • Glass fiber filters and a cell harvester.

  • Gamma counter.

Methodology:

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of radioligand (typically near its Kd value), and varying concentrations of the test antagonist. Prepare triplicate tubes for each concentration.

  • Total & Non-specific Binding: Prepare "total binding" tubes containing only the radioligand and buffer, and "non-specific binding" tubes containing radioligand, buffer, and a saturating concentration of unlabeled CCK-8.

  • Incubation: Add the cell membrane preparation to each tube to initiate the binding reaction. A critical step is to ensure thorough mixing. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand. The speed of this step is crucial to prevent dissociation of the bound ligand.

  • Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: (Total cpm) - (Non-specific cpm).

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - CCK-A Receptor Blockade in Pancreatic Acini

This assay validates that the antagonist can block a physiological function mediated by the CCK-A receptor—in this case, amylase secretion from pancreatic acini.

Objective: To determine the functional potency (IC50) of an antagonist in blocking CCK-8-stimulated amylase release.

Materials:

  • Isolated pancreatic acini from rat or guinea pig.

  • CCK-8 (agonist).

  • Test Antagonist.

  • HEPES-Ringer buffer supplemented with BSA, soybean trypsin inhibitor, and essential amino acids.

  • Amylase activity assay kit (e.g., using a substrate like Phadebas).

  • Spectrophotometer.

Methodology:

  • Acini Preparation: Isolate pancreatic acini by collagenase digestion of pancreatic tissue, followed by mechanical shearing and filtration. Resuspend the prepared acini in the HEPES-Ringer buffer.

  • Antagonist Pre-incubation: Aliquot the acini suspension into tubes. Add varying concentrations of the test antagonist and incubate for a set period (e.g., 15 minutes) at 37°C. This allows the antagonist to occupy the receptors before the agonist is introduced.

  • Agonist Stimulation: Add a fixed, submaximal concentration of the agonist CCK-8 (e.g., 100 pM) to stimulate amylase release. Include control tubes with no agonist (basal release) and with agonist only (maximal stimulated release).

  • Incubation: Continue the incubation at 37°C for 30 minutes in a shaking water bath.

  • Sample Collection: Terminate the reaction by placing the tubes on ice and centrifuging to pellet the acini.

  • Amylase Measurement: Collect the supernatant, which contains the secreted amylase. Measure the amylase activity in the supernatant using a commercial assay kit and a spectrophotometer. Also, measure the total amylase in the cell pellet (after lysing the cells) to express secretion as a percentage of the total.

  • Data Analysis:

    • Calculate the net agonist-stimulated amylase release by subtracting the basal release from all other values.

    • Plot the percentage inhibition of CCK-8-stimulated release against the log concentration of the antagonist.

    • Use non-linear regression to fit a dose-response curve and determine the IC50 value for the antagonist.

Conclusion

While peptide fragments like this compound represent a rational starting point for antagonist design, empirical data demonstrates that this particular fragment lacks the requisite affinity to serve as a useful pharmacological tool.[6][7] The comparative analysis clearly shows that the field has progressed to develop non-peptide small molecules with vastly superior properties. Researchers and drug developers aiming to modulate the CCK system should turn to highly potent and selective agents like Devazepide for targeting the CCK-A receptor and YM022 for targeting the CCK-B receptor. These compounds provide the precision necessary to dissect the complex biology of the CCK system and to develop potential new therapeutics. The robust experimental workflows detailed here provide a self-validating system to characterize such molecules, ensuring scientific integrity from the binding assay through to functional validation.

References

  • Patsnap Synapse. (2024). What are CCK receptor antagonists and how do they work? Retrieved from Patsnap Synapse. [Link]

  • O'Connor, C. A., et al. (2022). The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial. MDPI. [Link]

  • Knight, M., et al. (1984). Cholecystokinin-octapeptide fragments: Binding to brain cholecystokinin receptors. European Journal of Pharmacology. [Link]

  • Wikipedia. Cholecystokinin antagonist. Retrieved from Wikipedia. [Link]

  • Wikipedia. Proglumide. Retrieved from Wikipedia. [Link]

  • Jensen, R. T., et al. (1994). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. National Center for Biotechnology Information. [Link]

  • Graves, D. J., et al. (2023). Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma. MDPI. [Link]

  • Galas, M. C., et al. (1991). Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists. Pancreas. [Link]

  • Duan, R. D., et al. (2018). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. National Center for Biotechnology Information. [Link]

  • Wikipedia. Lorglumide. Retrieved from Wikipedia. [Link]

  • Knight, M., Tamminga, C. A., Steardo, L., & Chase, T. N. (1984). Cholecystokinin-octapeptide fragments: binding to brain cholecystokinin receptors. European journal of pharmacology, 105(1-2), 49–55. [Link]

  • Maton, P. N., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. The American journal of physiology. [Link]

  • Rossetti, M., & Tirassa, P. (1991). Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo. Naunyn-Schmiedeberg's archives of pharmacology. [Link]

  • QIAGEN GeneGlobe. Cholecystokinin/Gastrin-mediated Signaling. Retrieved from QIAGEN. [Link]

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews. [Link]

  • Nishida, A., et al. (1994). Pharmacological profile of (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo- 5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), a new potent and selective gastrin/cholecystokinin-B receptor antagonist, in vitro and in vivo. The Journal of pharmacology and experimental therapeutics. [Link]

Sources

A Researcher's Guide: N-acetyl CCK-(26-30) amide vs. CCK-8 for Cholecystokinin Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of neuropeptide research, the cholecystokinin (CCK) system stands out for its critical role in regulating a wide array of physiological functions, from gastrointestinal processes to complex behaviors like satiety and anxiety. To effectively investigate this system, researchers rely on specific pharmacological tools to probe the functions of the two main cholecystokinin receptor subtypes: CCK-A (alimentary) and CCK-B (brain). This guide offers a detailed, data-driven comparison of two key agonists: the endogenous octapeptide CCK-8 and the synthetic, selective fragment N-acetyl CCK-(26-30) amide, also known as A-71623. Our goal is to provide researchers, scientists, and drug development professionals with the in-depth technical insights required to make an informed choice for their specific experimental needs.

Understanding the Agonists: Structure and Function

CCK-8 (Sulfated Cholecystokinin Octapeptide): This is a major, biologically active form of endogenous cholecystokinin, consisting of the C-terminal eight amino acids of the full peptide. Its sequence is Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. The sulfated tyrosine residue is paramount for its high-affinity interaction with the CCK-A receptor, which is predominantly expressed in the gallbladder, pancreas, and other peripheral tissues, as well as in discrete regions of the central nervous system.[1] CCK-8 also binds with high affinity to the CCK-B receptor, the most abundant CCK receptor subtype in the brain, making it a non-selective but highly potent endogenous agonist.[2]

This compound (A-71623): This compound is a synthetic pentapeptide amide (Ac-Gly-Trp-Met-Asp-Phe-NH2) that represents a truncated version of the native CCK peptide.[3] It was developed as a potent and highly selective full agonist for the CCK-A receptor subtype.[4] This remarkable selectivity allows for the targeted investigation of CCK-A receptor-mediated pathways, effectively isolating them from the often-overlapping effects of CCK-B receptor activation.

Comparative Analysis: Receptor Binding and Functional Potency

The most critical distinction between CCK-8 and this compound lies in their pharmacological profiles at the two CCK receptor subtypes. This is quantitatively demonstrated by their respective binding affinities (Ki/IC50) and functional potencies (EC50).

CompoundReceptor SubtypeBinding Affinity (Ki / IC50)Functional Potency (EC50)Key Characteristics
CCK-8 CCK-A~0.8 nM (Ki)[2]~0.42 nM[5]High-affinity, non-selective endogenous agonist.
CCK-B~1.5 nM (Ki)[2]~0.05 nM[6]Potent at both receptor subtypes.
This compound (A-71623) CCK-A~3.7 nM (IC50)[7]Characterized as a full agonist; specific EC50 in calcium assays is not readily available in literature but potent in functional assays.[4]High-affinity, highly selective CCK-A agonist.
CCK-B~4500 nM (IC50)[7]Minimal to no activity.Over 1000-fold selectivity for CCK-A over CCK-B.[7]

Expert Interpretation: The data unequivocally shows that while both peptides are potent agonists at the CCK-A receptor, their activity at the CCK-B receptor is vastly different. CCK-8, as the endogenous ligand, potently activates both receptors. This makes it the ideal tool for studying the overall physiological effects of the CCK system. In contrast, this compound (A-71623) is a highly specialized tool. Its greater than 1000-fold selectivity for the CCK-A receptor allows researchers to dissect the specific contributions of this receptor to a physiological response, without the confounding variable of CCK-B activation. For example, when studying satiety mechanisms mediated by peripheral CCK-A receptors, using A-71623 would prevent the induction of anxiety-like behaviors that can be triggered by CCK-8's action on central CCK-B receptors.

The Canonical Signaling Pathway

Upon agonist binding, both CCK-A and CCK-B receptors primarily couple to the Gq/11 family of G-proteins. This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC), which then leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), culminating in a cellular response.

CCK_Signaling cluster_cytosol Cytosol CCK_Receptor CCK-A / CCK-B Receptor Gq_Protein Gq/11 Protein CCK_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response Agonist CCK-8 or N-acetyl CCK-(26-30) amide Agonist->CCK_Receptor Binds

Caption: CCK receptor signaling through the canonical Gq/PLC pathway.

Validated Experimental Methodologies

To empirically determine the binding affinity and functional potency of these peptides, rigorous and well-controlled in vitro assays are indispensable.

Radioligand Binding Assay (for Binding Affinity)

This competitive binding assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor.

Experimental Rationale: The principle is to measure how effectively the unlabeled "cold" ligand (e.g., CCK-8 or A-71623) competes with a "hot," radiolabeled ligand (e.g., [¹²⁵I]CCK-8) for binding to membranes prepared from cells expressing the receptor of interest. The resulting data allows for the calculation of the inhibitory constant (Ki), a direct measure of binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues known to express high levels of CCK-A or CCK-B receptors in a cold lysis buffer containing protease inhibitors. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled competitor ligand.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound/Free Ligand: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. The speed of this step is critical to prevent dissociation of the bound ligand.

  • Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for Functional Potency)

This cell-based functional assay measures the ability of an agonist to activate the Gq signaling pathway by detecting the subsequent increase in intracellular calcium.

Calcium_Assay cluster_prep Preparation cluster_exec Execution & Readout cluster_analysis Analysis Step1 1. Seed cells expressing CCK-A or CCK-B receptors in a 96-well plate. Step2 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Step1->Step2 Step3 3. Place plate in a fluorescence plate reader. Step2->Step3 Step4 4. Add varying concentrations of agonist (CCK-8 or A-71623). Step3->Step4 Step5 5. Measure the kinetic change in fluorescence intensity. Step4->Step5 Step6 6. Plot dose-response curve and calculate EC50. Step5->Step6

Caption: Standard workflow for a calcium mobilization functional assay.

Experimental Rationale: The use of a calcium-sensitive fluorescent dye (like Fluo-4 AM) provides a direct readout of Gq-coupled receptor activation. The acetoxymethyl (AM) ester group makes the dye cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to free calcium released from the endoplasmic reticulum, the dye's fluorescence intensity increases dramatically. This provides a robust and high-throughput method to quantify agonist potency (EC50).

Step-by-Step Protocol:

  • Cell Plating: Seed a cell line stably expressing the CCK receptor of interest into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often an anion-exchange inhibitor like probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument. After establishing a stable baseline fluorescence reading, add varying concentrations of the agonist to the wells.

  • Fluorescence Measurement: Immediately and kinetically measure the fluorescence intensity over time to capture the transient calcium peak.

  • Data Analysis: For each concentration, determine the peak fluorescence response over baseline. Plot these responses against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50, which is the concentration that elicits 50% of the maximal response.

Final Recommendations for Researchers

The selection between this compound and CCK-8 is fundamentally driven by the research question.

  • To investigate the specific physiological roles of the CCK-A receptor in a system where CCK-B receptors are also present, This compound (A-71623) is the superior tool . Its high selectivity provides confidence that the observed effects are mediated solely through the CCK-A receptor.

  • To study the global effects of the CCK system or to mimic the actions of the endogenous hormone , CCK-8 is the appropriate choice . Its high potency at both receptor subtypes ensures the activation of all relevant physiological pathways.

By carefully considering the distinct pharmacological profiles of these two agonists and employing robust, validated experimental designs, scientists can continue to unravel the complex and vital functions of the cholecystokinin system.

References

  • Wank, S. A. (1995). Cholecystokinin receptors. The American journal of physiology, 269(5 Pt 1), G628–G646.
  • Advanced Targeting Systems. (2003). Targeting Article: CCK-SAP in Binding Studies.
  • CPC Scientific. N-Acetyl Cholecystokinin, CCK (26-30)
  • Asin, K. E., et al. (1992). Behavioral effects of A71623, a highly selective CCK-A agonist tetrapeptide.
  • Innoprot. CCK1 Cholecystokinin Receptor Assay.
  • IUPHAR/BPS Guide to PHARMACOLOGY. CCK-8 Ligand Activity Charts.
  • MedChemExpress. A71623.

Sources

A Comparative Guide to CCK Receptor Antagonists: N-acetyl CCK-(26-30) amide versus Lorglumide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two distinct cholecystokinin (CCK) receptor antagonists: the peptide-based N-acetyl CCK-(26-30) amide and the non-peptide molecule lorglumide. Designed for researchers and drug development professionals, this document delves into their mechanisms of action, receptor selectivity, and functional activities, supported by experimental data and detailed protocols for their characterization.

Introduction to Cholecystokinin and Its Receptors

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter found throughout the gastrointestinal (GI) tract and central nervous system (CNS).[1] It plays a pivotal role in regulating a host of digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gastric motility, while also contributing to satiety and anxiety in the CNS.[1][2]

CCK exerts its effects by binding to two primary G protein-coupled receptor (GPCR) subtypes:

  • CCK1 Receptor (formerly CCK-A): Predominantly located in peripheral tissues such as the pancreas, gallbladder, and specific brain regions.[2][3] It binds sulfated CCK with 500- to 1,000-fold higher affinity than it does for gastrin, another related peptide hormone.[2]

  • CCK2 Receptor (formerly CCK-B): The predominant subtype in the brain and stomach (where it also functions as the gastrin receptor). It binds both CCK and gastrin with similarly high affinity.[2][4]

The development of selective antagonists for these receptors is a cornerstone of physiological research, allowing for the precise dissection of CCK's roles in health and disease. This guide focuses on comparing this compound, a derivative of the native peptide, and lorglumide, a synthetic small molecule, as tools for antagonizing CCK signaling.

The Landscape of CCK Receptor Signaling

Upon agonist binding, both CCK1 and CCK2 receptors undergo a conformational change, triggering a cascade of intracellular signaling events. The canonical pathway is initiated through the coupling to heterotrimeric Gq proteins.[5]

Key Signaling Pathway Steps:

  • Gq Protein Activation: Ligand binding activates the Gq alpha subunit, causing it to exchange GDP for GTP.

  • Phospholipase C (PLC) Stimulation: The activated Gq subunit stimulates PLC-β, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[4]

  • Second Messenger Production: This hydrolysis generates two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Downstream Effects: IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, inducing the release of stored Ca2+. The resulting increase in intracellular calcium, along with DAG's activation of Protein Kinase C (PKC), mediates many of CCK's physiological effects, such as enzyme secretion from pancreatic acinar cells.[5]

Beyond this primary pathway, CCK receptor activation can also engage other signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt pathways, which are often associated with longer-term effects on gene expression and cell growth.[5][6]

CCK_Signaling cluster_cytosol Cytosol CCK_Ligand CCK (Agonist) CCK_R CCK1/CCK2 Receptor CCK_Ligand->CCK_R Binds Gq Gαq CCK_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activate ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Activate Response Physiological Response (e.g., Amylase Secretion) Ca->Response Leads to PKC->Response Leads to

Caption: Canonical CCK Receptor Signaling Pathway.

Compound Profile: Lorglumide (CR-1409)

Lorglumide is a well-characterized and widely used pharmacological tool for investigating CCK physiology.

  • Chemical Nature: A non-peptide derivative of glutaramic acid.[7] This small molecule structure confers significant advantages over peptide-based antagonists, including improved stability and oral bioavailability.[7]

  • Mechanism of Action: Lorglumide acts as a potent and selective competitive antagonist of the CCK1 receptor.[8] In functional assays, it produces a parallel rightward shift in the concentration-response curve of CCK agonists like CCK-8, without depressing the maximum response—a hallmark of competitive antagonism.[9]

  • Pharmacological Properties:

    • In Vitro: It effectively inhibits CCK-induced amylase secretion from isolated pancreatic acini and antagonizes the contraction of smooth muscle in guinea pig gallbladder and ileum preparations.[7]

    • In Vivo: When administered systemically, lorglumide blocks CCK-8-induced gallbladder contraction in dogs and guinea pigs and can antagonize the satiety effects of CCK in rats.[7] Its oral activity makes it suitable for a wider range of in vivo experimental designs.[7]

Compound Profile: this compound

This compound belongs to a class of antagonists derived from the C-terminal end of the native CCK peptide itself.

  • Chemical Nature: A sulfated pentapeptide fragment of CCK, specifically corresponding to amino acids 26-30, with an N-terminal acetyl group and a C-terminal amide. Its full designation is N-acetyl-Tyr(SO3H)-Met-Gly-Trp-Met-amide.

  • Mechanism of Action: Studies on a series of N-terminal CCK fragments have shown that this compound acts as a competitive antagonist at pancreatic CCK receptors (CCK1 type).[10] Its activity is highly dependent on its length; the shorter fragment, N-acetyl-CCK-(26-29)-amide, is inactive, demonstrating a critical structure-activity relationship (SAR).[10][11] Interestingly, removal of the C-terminal amide group from this specific pentapeptide does not significantly alter its inhibitory potency.[10]

  • Pharmacological Properties:

    • In Vitro: Its primary characterized activity is the inhibition of CCK-stimulated amylase release from dispersed guinea pig pancreatic acini.[10] It also inhibits the binding of radiolabeled CCK to its receptors in pancreatic membrane preparations.[10]

    • In Vivo: As a peptide, it is expected to have poor oral bioavailability and a short plasma half-life due to rapid degradation by peptidases. Its use is therefore largely confined to in vitro or acute in vivo experiments involving direct administration.

Head-to-Head Comparison

The choice between lorglumide and this compound depends entirely on the experimental objective. Lorglumide is a robust, drug-like tool for selective CCK1 antagonism, especially in vivo, while this compound is a specialized peptide tool for SAR and in vitro studies.

FeatureLorglumideThis compound
Chemical Class Non-peptide small moleculeAcetylated, amidated pentapeptide
Mechanism Competitive Antagonist[9]Competitive Antagonist[10]
Receptor Selectivity High selectivity for CCK1 over CCK2[8]Selective for pancreatic (CCK1) receptors[10]
Potency (Binding) Ki ≈ 90 nM (rat pancreatic CCK-A)[12]Potent inhibitor of 125I-CCK binding[10]
In Vitro Activity Inhibits amylase release, gallbladder contraction[7]Inhibits amylase release[10]
In Vivo Activity Orally active, antagonizes CCK effects[7]Limited by peptide nature (requires injection)
Primary Application In vivo and in vitro studies of CCK1 functionIn vitro SAR studies, peptide-receptor interactions

Experimental Protocols for Characterization

Validating and comparing the activity of CCK receptor antagonists requires a systematic approach, moving from receptor binding to cellular function and finally to tissue-level responses.

Protocol 1: Radioligand Competition Binding Assay

Causality: This assay is the first step in characterizing a receptor ligand. It directly measures the affinity of a compound for its molecular target (the receptor) in the absence of downstream biological complexities. By performing this assay on membranes expressing either CCK1 or CCK2 receptors, we can determine both the potency (Ki) and the selectivity of the antagonist.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from tissue rich in the target receptor (e.g., rat pancreas for CCK1) or from cell lines stably transfected with human CCK1 or CCK2 receptors.[13][14] Quantify total protein concentration using a BCA or similar assay.

  • Assay Setup: In a 96-well plate, combine the following in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4):

    • Receptor membranes (e.g., 50-100 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]devazepide for CCK1 or 125I-CCK-8 for both).

    • Increasing concentrations of the unlabeled antagonist (lorglumide or this compound).

  • Controls:

    • Total Binding: Wells with membranes and radioligand only.

    • Non-specific Binding (NSB): Wells with membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., 1 µM cold CCK-8).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[13]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[13]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competing antagonist.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Caption: Workflow for a Radioligand Competition Binding Assay.
Protocol 2: Isolated Tissue Bath Functional Assay

Causality: While a binding assay confirms target engagement, it does not reveal whether the compound is an agonist, antagonist, or inverse agonist. A functional assay using an isolated tissue, such as the guinea pig gallbladder, provides this crucial information. The gallbladder contracts robustly in response to CCK1 receptor stimulation, making it an ideal system to quantify antagonism.[16]

Methodology:

  • Tissue Dissection: Humanely euthanize a guinea pig and dissect the gallbladder, placing it immediately in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.[17]

  • Mounting: Cut the gallbladder into longitudinal strips and mount them in an isolated tissue bath chamber (10-20 mL volume) filled with PSS maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[18]

  • Transducer Connection: Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer to measure muscle tension.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a small amount of passive tension (e.g., 1 gram), washing with fresh PSS every 15-20 minutes.[17]

  • Agonist Concentration-Response Curve (CRC): Perform a cumulative CRC by adding increasing concentrations of CCK-8 to the bath and recording the peak contractile response at each concentration until a maximal effect is achieved.

  • Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Then, add a fixed concentration of the antagonist (lorglumide or this compound) to the bath and incubate for a predetermined period (e.g., 30-60 minutes).

  • Second CRC: In the continued presence of the antagonist, repeat the cumulative CCK-8 CRC.

  • Data Analysis:

    • Plot the contractile response against the log concentration of CCK-8, both in the absence and presence of the antagonist.

    • A competitive antagonist will cause a parallel rightward shift of the CRC with no change in the maximum response.

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of this plot provides the pA2 value, which is the negative log of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. This is a quantitative measure of antagonist potency.[9]

Caption: Workflow for an Isolated Tissue Bath Antagonism Assay.

Conclusion

Lorglumide and this compound represent two distinct classes of CCK receptor antagonists, each with its own strengths and ideal applications.

  • Lorglumide stands out as a highly selective, potent, non-peptide CCK1 antagonist. Its favorable pharmacokinetic properties, including oral activity, make it the superior choice for in vivo studies aiming to elucidate the physiological roles of CCK1 receptors.[7]

  • This compound is a valuable research tool derived from the endogenous ligand. While its utility in vivo is limited by its peptide nature, it is instrumental for in vitro experiments, particularly those exploring the structure-activity relationships of the CCK peptide pharmacophore and its interaction with the CCK1 receptor.[10]

The selection between these two compounds is a clear example of how experimental goals dictate the choice of pharmacological tools. For researchers needing to probe systemic CCK1 function, lorglumide is the workhorse. For those dissecting the molecular intricacies of peptide-receptor engagement, this compound and its analogues provide essential insights. A thorough understanding of their respective properties, as outlined in this guide, is critical for designing robust experiments and accurately interpreting their results.

References

  • Wikipedia. Lorglumide. [Link]

  • Williams JA. Cholecystokinin Activates a Variety of Intracellular Signal Transduction Mechanisms in Rodent Pancreatic Acinar Cells. PubMed. [Link]

  • Seufferlein T, et al. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. PubMed. [Link]

  • Dufresne M, et al. Cholecystokinin and Gastrin Receptors. American Physiological Society Journal. [Link]

  • Smith JP, et al. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology. [Link]

  • QIAGEN. Cholecystokinin/Gastrin-mediated Signaling. QIAGEN GeneGlobe. [Link]

  • Makovec F, et al. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists. PubMed. [Link]

  • Reaction Biology. CCK1 Biochemical Binding Assay Service. [Link]

  • G. Varga, et al. Cholecystokinin (CCK) assays. PubMed. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β‐alanine. [Link]

  • Kopin AS, et al. Role of CCK-A receptor for pancreatic function in mice: A study in CCK-A receptor knockout mice. ResearchGate. [Link]

  • Wikipedia. Proglumide. [Link]

  • Eurofins Discovery. CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Scarpignato C, et al. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat. PubMed. [Link]

  • Jensen RT, et al. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. PMC - NIH. [Link]

  • Smith JP, et al. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology. [Link]

  • Verhulst PJ, et al. The CCK(-like) receptor in the animal kingdom: functions, evolution and structures. PubMed. [Link]

  • Lattmann E, et al. Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer. MedCrave online. [Link]

  • Jackson WF, et al. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. PMC - PubMed Central. [Link]

  • Cottineau B, et al. CCK1 and CCK2 ligand-binding assays. ResearchGate. [Link]

  • Bylund DB. Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Scarpignato C, et al. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat. PMC. [Link]

  • Miller LJ, et al. Effects of cholecystokinin-58 on type 1 cholecystokinin receptor function and regulation. American Physiological Society. [Link]

  • ResearchGate. Experimental protocols used to analyse the effects of CCK‐8 on... [Link]

  • Laske TG, et al. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. NIH. [Link]

  • ResearchGate. Synthesis of [2H, 13C] and [14C] labeled vasopressin V1a/V2 receptor antagonist RWJ‐676070 and its stable labeled N‐des‐benzoyl metabolite. [Link]

  • Jensen RT, et al. N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. PubMed. [Link]

  • Gerhardt P, et al. Cholecystokinin antagonists proglumide, lorglumide and benzotript, but not L-364718, interact with brain opioid binding sites. PubMed. [Link]

  • Offen D, et al. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. PubMed. [Link]

  • Li X, et al. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury. PubMed. [Link]

  • van der Laken CJ, et al. Hybrid cholecystokinin-A antagonists based on molecular modeling of lorglumide and L... PubMed. [Link]

Sources

Proglumide: A Viable Non-Peptide Alternative to Peptide-Based CCK Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Researchers

In the landscape of gastrointestinal and neurological research, the cholecystokinin (CCK) signaling system presents a critical area of study. The development and selection of appropriate receptor antagonists are paramount for elucidating the physiological roles of CCK and for the potential development of therapeutics. For years, antagonists derived from the C-terminal sequence of CCK itself have been utilized. This guide provides a detailed comparison of proglumide, a non-peptide small molecule, with peptide-based antagonists, offering a comprehensive look at their respective properties, experimental performance, and applications.

Introduction to Cholecystokinin and its Receptors

Cholecystokinin is a peptide hormone and neurotransmitter that exerts its effects through two primary G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). The CCK1 receptor is found predominantly in the periphery, particularly in the gallbladder, pancreas, and pyloric sphincter, and is involved in regulating digestion and satiety. The CCK2 receptor is more prevalent in the central nervous system, especially the cerebral cortex and hippocampus, and has been implicated in anxiety, memory, and nociception. The endogenous ligands for these receptors are various isoforms of CCK, with the C-terminal octapeptide (CCK-8) being a potent agonist for both receptor subtypes.

The shared structural similarity between gastrin and the C-terminal end of CCK leads to the CCK2 receptor also functioning as the gastrin receptor. This cross-reactivity is a crucial consideration in experimental design and drug development.

The CCK Signaling Pathway

Activation of both CCK1 and CCK2 receptors by an agonist like CCK-8 initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the diverse physiological effects of CCK.

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCKR CCK1/CCK2 Receptor G_protein Gq Protein CCKR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CCK CCK (Agonist) CCK->CCKR Binds & Activates Proglumide Proglumide (Antagonist) Proglumide->CCKR Binds & Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Caption: CCK Receptor Signaling Pathway and Point of Antagonism.

Peptide-Based CCK Antagonists: The C-Terminal Approach

The development of early CCK receptor antagonists was logically centered on modifications of the CCK peptide itself. The C-terminal region of CCK is crucial for receptor binding and activation. Consequently, derivatives of C-terminal fragments, such as those related to CCK-4 (Trp-Met-Asp-Phe-NH2), were synthesized to act as competitive antagonists. While a specific N-acetylated CCK-(26-30) amide is not widely characterized in the literature, the principle of using modified C-terminal fragments is well-established. These peptide antagonists work by competing with endogenous CCK for the same binding site on the receptor, thereby preventing receptor activation.

However, peptide-based antagonists often suffer from several drawbacks that can limit their utility, including poor oral bioavailability, rapid degradation by peptidases, and limited ability to cross the blood-brain barrier. These limitations spurred the search for non-peptide alternatives.

Proglumide: A Non-Peptide Antagonist

Proglumide (N-benzoyl-N',N'-di-n-propyl-DL-glutamide) is a small molecule derivative of glutaramic acid that was initially developed as an antiulcer agent due to its ability to inhibit gastrin-stimulated gastric acid secretion. It was later discovered to be a non-selective antagonist of both CCK1 and CCK2 receptors, albeit with relatively low potency compared to later-generation antagonists. Its non-peptide nature, however, confers significant advantages in terms of oral bioavailability and metabolic stability over peptide-based antagonists.

Comparative Pharmacological Profile

The primary distinction between proglumide and peptide-based antagonists lies in their chemical nature, which dictates their pharmacokinetic and pharmacodynamic properties. The following table summarizes the key differences in their binding affinities for CCK receptors.

FeatureProglumidePeptide-Based Antagonists (General)
Chemical Nature Non-peptide, small moleculeModified peptide fragments
CCK1 Affinity (Ki) Micromolar (µM) rangeNanomolar (nM) to µM range
CCK2 Affinity (Ki) Micromolar (µM) rangeNanomolar (nM) to µM range
Selectivity Non-selective (CCK1 ≈ CCK2)Can be engineered for selectivity
Oral Bioavailability YesGenerally low to negligible
Blood-Brain Barrier Penetration LimitedGenerally low
Metabolic Stability HigherSusceptible to peptidase degradation

Note: Affinity values can vary significantly depending on the specific peptide antagonist and the experimental conditions.

Proglumide's relatively low potency, with binding affinities in the micromolar range, means that higher concentrations are required to achieve effective receptor blockade compared to many high-affinity peptide antagonists. However, its non-selectivity can be advantageous in experiments where the goal is to block both CCK receptor subtypes simultaneously.

Experimental Protocols: Assessing CCK Receptor Antagonism

To quantitatively compare the efficacy of proglumide and a peptide-based antagonist, a competitive radioligand binding assay is a standard and robust method.

Workflow: Competitive Radioligand Binding Assay

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Prep Prepare Tissue Homogenate (e.g., pancreas for CCK1, brain cortex for CCK2) Membrane_Prep Isolate Cell Membranes via Centrifugation Tissue_Prep->Membrane_Prep Incubate Incubate Membranes with: 1. Radioligand (e.g., [125I]CCK-8) 2. Varying concentrations of Antagonist (Proglumide or Peptide) Membrane_Prep->Incubate Filter Separate Bound from Free Radioligand via Vacuum Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity on Filters (Gamma Counter) Wash->Count Plot Plot % Specific Binding vs. Log[Antagonist] Count->Plot Calculate Calculate IC50 and Ki values using Non-linear Regression Plot->Calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize tissue rich in the target receptor (e.g., rat pancreas for CCK1, cerebral cortex for CCK2) in a cold buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a series of tubes, add a constant amount of the prepared membranes.

    • Add a constant concentration of a radiolabeled CCK agonist (e.g., [¹²⁵I]-BH-CCK-8) at a concentration near its Kd value.

    • Add increasing concentrations of the unlabeled antagonist (proglumide or the peptide antagonist).

    • Include control tubes for total binding (no antagonist) and non-specific binding (a high concentration of unlabeled agonist).

    • Incubate the mixture at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Recommendations

The choice between proglumide and a peptide-based CCK antagonist is contingent on the specific experimental goals.

Proglumide is a suitable alternative when:

  • Oral administration is required for in vivo studies.

  • A non-selective antagonist for both CCK1 and CCK2 receptors is desired.

  • Metabolic stability and a longer duration of action are advantageous.

  • The lower potency can be overcome by using appropriate concentrations.

Peptide-based antagonists may be preferred when:

  • High potency and/or receptor subtype selectivity are critical.

  • The experiment is conducted in vitro, where bioavailability is not a concern.

  • A well-characterized peptide with known properties is needed for comparison with previous studies.

Ultimately, proglumide's accessibility, oral bioavailability, and stability make it a valuable and practical tool in the pharmacologist's arsenal, particularly for in vivo studies exploring the broader physiological roles of the CCK system. While it lacks the high potency and selectivity of some newer, more specialized antagonists, its well-documented properties and ease of use ensure its continued relevance as a foundational CCK receptor antagonist.

References

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. Physiological Reviews, 86(3), 805–847. [Link]

  • Noble, F., Wank, S. A., Crawley, J. N., & Roques, B. P. (1999). International Union of Pharmacology. XXI. The cholecystokinin-B receptor. Pharmacological Reviews, 51(4), 745–781. [Link]

  • Lo, C. Y., & Fung, P. C. (1992). Proglumide, a cholecystokinin-receptor antagonist, inhibits the excitatory effect of cholecystokinin-octapeptide on the rat isolated vas deferens. European Journal of Pharmacology, 214(1), 95–98. [Link]

  • Bunney, B. S., Chiodo, L. A., & Freeman, A. S. (1985). Further studies on the neuropharmacological properties of proglumide: a selective CCK antagonist. Annals of the New York Academy of Sciences, 448, 345–351. [Link]

A Comparative Guide to the Pharmacological Validation of N-acetyl CCK-(26-30) Amide as a Competitive Cholecystokinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate N-acetyl CCK-(26-30) amide as a competitive antagonist for cholecystokinin (CCK) receptors. We will delve into the experimental logic, present detailed protocols, and compare the compound's properties against established industry standards.

Introduction: The Significance of CCK Receptor Antagonism

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system.[1][2] It exerts its wide-ranging physiological effects, including regulation of satiety, pancreatic secretion, and anxiety, by activating two G protein-coupled receptor (GPCR) subtypes: CCK-A (or CCK1) and CCK-B (or CCK2).[1][3][4] Given their roles in diverse physiological processes, CCK receptors are significant targets for therapeutic intervention in conditions ranging from gastrointestinal disorders to pain and anxiety.[2][4]

CCK receptor antagonists, which block the action of endogenous CCK, are therefore of considerable research interest.[2][5] This guide focuses on the validation of a specific peptide fragment, This compound , as a competitive antagonist. While some studies have explored N-terminal fragments of the parent CCK-8 peptide for antagonist activity, a rigorous, comparative validation is essential.[6][7] One study indicated that this compound was inactive in inhibiting CCK-stimulated amylase release, making a thorough re-evaluation with modern binding and functional assays critical.[7][8]

Our validation workflow is built on two foundational pillars:

  • Receptor Binding: Does the compound physically interact with the CCK receptors?

  • Functional Activity: Does this binding translate into a measurable blockade of agonist-induced cellular signaling?

We will compare the performance of this compound against two well-characterized, non-peptide antagonists that serve as industry benchmarks:

  • Devazepide (L-364,718): A potent and selective CCK-A receptor antagonist.[9][10][11]

  • L-365,260: A potent and selective CCK-B receptor antagonist.[12][13][14]

The Underpinning Mechanism: CCK Receptor Signaling

Both CCK-A and CCK-B receptors primarily couple to Gq-class G proteins.[3][4][15] Upon agonist binding (e.g., by CCK-8), the Gq protein activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4][15][16] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.[3][4][15] A competitive antagonist will bind to the same site as the agonist but will not activate this signaling cascade, thereby preventing the agonist's effect.[17]

Figure 1: Simplified CCK receptor signaling pathway via Gq protein activation.

Experimental Validation Workflow

A logical, stepwise approach is crucial for robust validation. We first establish binding and then confirm functional antagonism.

Figure 2: High-level workflow for validating a competitive antagonist.

Experiment 1: Radioligand Competition Binding Assay

Causality: The first and most fundamental question is whether this compound physically occupies the receptor's binding site. A radioligand binding assay is the gold standard for quantifying this interaction.[18][19][20] This experiment measures the ability of our unlabeled test compound ("competitor") to displace a high-affinity radiolabeled ligand from the receptor. The resulting data allows us to calculate the inhibitor constant (Ki), a measure of the compound's binding affinity.

Protocol: Competition Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing either human CCK-A or CCK-B receptors. Protein concentration should be quantified using a standard method like the BCA assay.[21]

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4):[21]

    • Receptor membranes (e.g., 10-50 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CCK-8) near its Kd value.

    • Increasing concentrations of the unlabeled competitor: this compound, Devazepide (for CCK-A), or L-365,260 (for CCK-B).

  • Controls:

    • Total Binding: Wells with only membranes and radioligand.

    • Non-specific Binding (NSB): Wells with membranes, radioligand, and a saturating concentration of a known unlabeled agonist/antagonist to block all specific binding.

  • Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[19][21]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[21] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[21]

Comparative Data Summary (Binding Affinity)

CompoundTarget ReceptorTypical Ki (Inhibitor Constant)
This compound CCK-A / CCK-BTo be determined by experiment
Devazepide (L-364,718)CCK-A~0.05 - 5 nM[9][22]
L-365,260CCK-B~1.9 - 10 nM[12][22]
Experiment 2: Inositol Monophosphate (IP1) Accumulation Functional Assay

Causality: Demonstrating that a compound binds to a receptor is not sufficient; we must prove it functionally antagonizes the agonist's action. Since CCK receptors signal via the PLC-IP3 pathway, we can measure the accumulation of a downstream metabolite, inositol monophosphate (IP1).[23][24] IP3 has a very short half-life, but IP1 is stable and accumulates in the presence of lithium chloride (LiCl), which blocks its degradation.[23] A competitive antagonist will cause a rightward shift in the agonist's dose-response curve without reducing the maximum response.[17][25]

Protocol: HTRF® IP-One Functional Assay

  • Cell Culture: Plate cells expressing either CCK-A or CCK-B receptors into 96- or 384-well plates and grow to confluence.

  • Antagonist Pre-incubation: Remove culture medium and add assay buffer containing various concentrations of the antagonist (this compound, Devazepide, or L-365,260). Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add increasing concentrations of a standard agonist, such as sulfated CCK-8, to the wells.[26][27] The stimulation buffer should contain LiCl to allow IP1 accumulation.[23]

  • Incubation: Incubate for 60 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and perform the IP1 detection step according to the manufacturer's protocol (e.g., Cisbio HTRF IP-One assay). This typically involves adding a detection mix containing an anti-IP1 antibody labeled with a FRET donor and an IP1 analog labeled with a FRET acceptor.[23][24]

  • Measurement: Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the amount of IP1 produced.[24]

  • Data Analysis:

    • For each antagonist concentration, plot the agonist response against the log concentration of the agonist (CCK-8).

    • Determine the agonist's EC50 value in the absence and presence of the antagonist.

    • Perform a Schild Analysis to confirm competitive antagonism.[28][29]

Schild Analysis: The Litmus Test for Competitiveness

Schild analysis is a powerful pharmacological tool used to validate the mechanism of antagonism.[25][28] It involves plotting log(Dose Ratio - 1) versus the log[Antagonist Concentration].

  • Dose Ratio (DR): The ratio of the agonist's EC50 in the presence of the antagonist to the EC50 in its absence.

  • A truly competitive antagonist should yield a Schild plot with a slope of approximately 1. [17][28] A slope deviating significantly from 1 suggests a non-competitive or more complex interaction.[28]

  • The x-intercept of the plot gives the pA2 value , which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is a functional measure of antagonist potency and should approximate the pKi derived from binding assays.[25][30]

Comparative Data Summary (Functional Potency)

CompoundTarget ReceptorTypical IC50 / pA2 ValueExpected Schild Slope
This compound CCK-A / CCK-BTo be determined To be determined (~1.0)
Devazepide (L-364,718)CCK-AIC50 ~81 pM (rat)[9]~1.0
L-365,260CCK-BBehaves as a competitive antagonist[1]~1.0

Synthesis and Conclusion

The validation of this compound requires a systematic and comparative approach. By executing the binding and functional assays detailed above, researchers can generate the quantitative data necessary to determine its affinity (Ki) and functional potency (pA2).

Interpreting the Results:

  • If this compound demonstrates measurable Ki and pA2 values and yields a Schild plot with a slope near 1.0, the evidence strongly supports its classification as a competitive antagonist. Its potency and selectivity can then be directly compared to Devazepide and L-365,260.

  • If the compound shows binding but the Schild slope deviates significantly from 1.0, or if it suppresses the maximum agonist response, it may be a non-competitive or allosteric modulator.

  • If the compound fails to displace the radioligand or antagonize the functional response, it cannot be validated as an antagonist under these conditions, which would align with some earlier findings for similar fragments.[7][8]

This guide provides the necessary framework to rigorously test the hypothesis and contribute definitive data to the field of CCK pharmacology.

References

  • Cholecystokinin antagonist - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Bock, M. G., et al. (1989). The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat. Journal of Pharmacology and Experimental Therapeutics, 248(1), 313-319. Retrieved from [Link]

  • Kramer, M. S., et al. (1995). A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder. Biological Psychiatry, 37(7), 462-466. Retrieved from [Link]

  • Spikes, D. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pharmacology Insights.
  • Cholecystokinin/Gastrin-mediated Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved January 4, 2026, from [Link]

  • Dourish, C. T., et al. (1990). The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat. European Journal of Pharmacology, 176(1), 35-44. Retrieved from [Link]

  • Dufresne, M., et al. (2006). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Physiological Reviews, 86(4), 1147-1191. Retrieved from [Link]

  • Schild equation - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Vetters, D., et al. (1998). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. FEBS Letters, 424(3), 191-196. Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved January 4, 2026, from [Link]

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 291(3), G359-G371. Retrieved from [Link]

  • Competitive and non-competitive antagonists. (2024). Deranged Physiology. Retrieved from [Link]

  • Micheli, C., et al. (2021). The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. International Journal of Molecular Sciences, 22(22), 12461. Retrieved from [Link]

  • The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. (2025). YouTube. Retrieved from [Link]

  • Schild Plot Generator. (n.d.). SPIKESfunc. Retrieved January 4, 2026, from [Link]

  • Labeling Cells and Analyzing Inositol Phospholipids. (n.d.). Protocol Online. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Hulme, E. C. (2013). GPCR radioligand binding assays. Methods in Molecular Biology, 922, 59-75. Retrieved from [Link]

  • González-García, I., et al. (2019). The cholecystokinin receptor agonist, CCK-8, induces adiponectin production in rat white adipose tissue. British Journal of Pharmacology, 176(15), 2678-2690. Retrieved from [Link]

  • Gardner, J. D., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1), G98-G102. Retrieved from [Link]

  • Higgins, G. A., et al. (1996). Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity. Psychopharmacology, 123(2), 131-143. Retrieved from [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved January 4, 2026, from [Link]

  • Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β-alanine. (2025). ResearchGate. Retrieved from [Link]

  • Lu, C., et al. (2007). Cholecystokinin octapeptide improves cardiac function by activating cholecystokinin octapeptide receptor in endotoxic shock rats. World Journal of Gastroenterology, 13(12), 1815-1820. Retrieved from [Link]

  • Singh, L., et al. (1991). The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice. British Journal of Pharmacology, 104(1), 239-241. Retrieved from [Link]

  • Lindström, E., et al. (2001). Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells. British Journal of Pharmacology, 132(2), 461-468. Retrieved from [Link]

  • Irwin, N., et al. (2013). A Novel CCK-8/GLP-1 Hybrid Peptide Exhibiting Prominent Insulinotropic, Glucose-Lowering, and Satiety Actions With Significant Therapeutic Potential in High-Fat–Fed Mice. Diabetes, 62(7), 2247-2256. Retrieved from [Link]

  • Rusk, I. N., & Cooper, S. J. (1994). Effect of the CCKA antagonist devazepide on eating stimulated by raphe injection of 8-OH-DPAT. Physiology & Behavior, 56(3), 605-609. Retrieved from [Link]

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link]

  • Inositol phosphate (IP) accumulation assay. (n.d.). Bio-protocol. Retrieved January 4, 2026, from [Link]

  • Saito, A., et al. (1981). Cholecystokinin-octapeptide fragments: binding to brain cholecystokinin receptors. Journal of Neurochemistry, 37(2), 483-490. Retrieved from [Link]

  • Huang, W., et al. (2012). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current Protocols in Immunology, 98, 11.1.1-11.1.27. Retrieved from [Link]

  • HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. (n.d.). BMG Labtech. Retrieved January 4, 2026, from [Link]

  • Showell, G. A., et al. (1994). CCK receptor antagonists. Drug News & Perspectives, 7(6), 325-334. Retrieved from [Link]

  • What are CCK receptor antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Lindström, E., et al. (2001). Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells. British Journal of Pharmacology, 132(2), 461-468. Retrieved from [Link]

  • Jensen, R. T., et al. (1993). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. Annals of the New York Academy of Sciences, 713, 88-106. Retrieved from [Link]

Sources

Decoding the N-Terminus: A Comparative Guide to the Structure-Activity Relationship of CCK Fragments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate dance between a ligand and its receptor is the foundation of cellular communication and a cornerstone of drug discovery. In the realm of gastrointestinal and central nervous system regulation, the peptide hormone cholecystokinin (CCK) and its receptors, CCK1R and CCK2R, represent a pivotal signaling axis. While the C-terminal fragments of CCK have been extensively studied for their potent agonistic activity, the N-terminal fragments have emerged as a fascinating area of research, exhibiting a spectrum of activities from weak agonism to potent and selective antagonism.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of N-terminal CCK fragments. We will delve into the subtle molecular modifications that dictate their binding affinity, functional potency, and selectivity for the two receptor subtypes. This analysis is grounded in experimental data, offering a robust resource for researchers aiming to design novel CCK receptor modulators with therapeutic potential.

The Dichotomy of CCK Receptors: A Tale of Two Subtypes

The biological effects of CCK are mediated by two G protein-coupled receptors, CCK1R and CCK2R, which share significant homology but exhibit distinct ligand-binding preferences and tissue distribution.[1] Understanding these differences is paramount to interpreting the SAR of CCK fragments.

  • CCK1 Receptor (CCK1R): Predominantly found in the gastrointestinal tract, including the gallbladder and pancreas, CCK1R is the primary mediator of CCK's effects on digestion, such as stimulating pancreatic enzyme secretion and gallbladder contraction.[2][3] A defining characteristic of CCK1R is its high affinity for the sulfated form of CCK octapeptide (CCK-8S).[2] The sulfated tyrosine residue at position 7 (from the C-terminus) is a critical determinant for high-affinity binding.[2][4]

  • CCK2 Receptor (CCK2R): Primarily located in the central nervous system and the stomach, CCK2R is implicated in anxiety, memory, and the regulation of gastric acid secretion.[3] Unlike CCK1R, CCK2R binds both sulfated and non-sulfated CCK peptides with similar high affinity.[2] It also serves as the receptor for the gastrin family of peptides, which share a common C-terminal tetrapeptide with CCK.[1]

N-Terminal Fragments: From Agonist Precursors to Antagonistic Scaffolds

The focus of this guide is the less-explored N-terminal region of CCK. While the full biological activity resides in the C-terminal portion of the peptide, modifications and truncations at the N-terminus of CCK fragments, particularly CCK-8, have revealed a nuanced SAR profile.

Comparative Analysis of N-Terminal CCK Fragment Activity

Systematic truncation and modification of the N-terminal amino acids of CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) have demonstrated a significant impact on receptor affinity and efficacy. While a comprehensive table with a wide array of N-terminal fragments is not available in a single source, the following table synthesizes data from multiple studies to illustrate key SAR principles.

Fragment/AnalogModificationCCK1R Affinity (Ki/IC50, nM)CCK2R Affinity (Ki/IC50, nM)Functional ActivityReference
CCK-8S Full OctapeptideHigh (e.g., ~1-10 nM)High (e.g., ~1-10 nM)Full Agonist[2]
CCK-4 C-terminal tetrapeptideLow (μM range)High (nM range)Agonist[2]
N-terminal fragments of CCK-(26-33) Truncations from N-terminusNot AgonisticNot AgonisticAntagonistic activity reported[2]
Minigastrin Analog (DOTA-MGS5) N-terminal D-Glu-Ala-Tyr-GlyN/A0.4 ± 0.2Agonist[4]
Modified Minigastrin Analog 1 Penta-DGlu at N-terminusN/A0.18 ± 0.02Agonist[4]
Modified Minigastrin Analog 2 N-terminal amino acids replaced with linkerN/A0.24 ± 0.8Agonist[4]

Key Insights from the Data:

  • The C-terminus is paramount for agonism: The dramatic drop in CCK1R affinity for CCK-4 underscores the importance of the N-terminal portion of CCK-8 for high-affinity binding to this receptor subtype.

  • N-terminal truncations can confer antagonism: Studies on N-terminal fragments of CCK-(26-33) have shown that removing amino acids from the N-terminus can abolish agonistic activity and, in some cases, lead to antagonistic properties.[2] This suggests that the N-terminal region, while not the primary driver of activation, plays a crucial role in the overall conformational changes of the receptor upon ligand binding.

  • CCK2R is more tolerant to N-terminal modifications: The high affinity of minigastrin analogs with substantial N-terminal modifications highlights the greater flexibility of the CCK2R binding pocket in this region. This presents a significant opportunity for designing CCK2R-selective ligands.

Experimental Corner: Protocols for Assessing CCK Fragment Activity

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the binding and functional activity of N-terminal CCK fragments.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the affinity of a test compound for the CCK receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing either human CCK1R or CCK2R (e.g., CHO-K1, HEK293).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]propionyl-CCK-8 or [125I]CCK-8).

    • Add increasing concentrations of the unlabeled N-terminal CCK fragment (competitor).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay: Assessing Functional Agonism

This assay measures the ability of a CCK fragment to activate the Gq-coupled signaling pathway, leading to an increase in intracellular calcium concentration.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the target CCK receptor (CCK1R or CCK2R) into a 96-well black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved to its active form.

    • Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of the N-terminal CCK fragment at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the peak fluorescence as a function of the log concentration of the CCK fragment.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Visualizing the Molecular Interactions and Signaling Cascades

To provide a clearer understanding of the underlying mechanisms, the following diagrams illustrate the experimental workflow and the signaling pathways involved.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay cluster_sar Structure-Activity Relationship b_prep Membrane Preparation b_assay Competition Binding b_prep->b_assay b_data Data Analysis (IC50, Ki) b_assay->b_data sar_node SAR Analysis b_data->sar_node f_prep Cell Seeding & Dye Loading f_assay Fluorescence Measurement f_prep->f_assay f_data Data Analysis (EC50) f_assay->f_data f_data->sar_node

Caption: Experimental workflow for determining the structure-activity relationship of N-terminal CCK fragments.

CCK_Signaling_Pathway ligand CCK Fragment cck1r CCK1R ligand->cck1r Binds cck2r CCK2R ligand->cck2r Binds gq Gαq cck1r->gq Activates gs Gαs cck1r->gs Activates cck2r->gq Activates plc PLC gq->plc Activates ac Adenylyl Cyclase gs->ac Activates pip2 PIP2 plc->pip2 Hydrolyzes atp ATP ac->atp Converts ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC dag->pkc Activates camp cAMP atp->camp pka PKA camp->pka Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activates mapk MAPK/ERK Pathway pkc->mapk response Cellular Response (e.g., Enzyme Secretion) pka->response mapk->response

Caption: CCK receptor signaling pathways activated by N-terminal CCK fragments.

Conclusion and Future Directions

The structure-activity relationship of N-terminal CCK fragments is a rich and complex field with significant therapeutic potential. While the C-terminal portion of CCK is essential for potent agonism, particularly at the CCK1R, the N-terminal region offers a unique opportunity for fine-tuning receptor selectivity and even switching from agonism to antagonism. The greater tolerance of the CCK2R to N-terminal modifications makes it an attractive target for the design of selective ligands.

Future research should focus on generating more comprehensive and systematic SAR data for a wider range of N-terminal CCK fragments. The development of high-resolution crystal structures of CCK receptors in complex with these fragments will provide invaluable insights into the molecular determinants of their activity and selectivity, paving the way for the rational design of novel therapeutics targeting the CCK system for a variety of gastrointestinal and neurological disorders.

References

  • Gardner, J. D., Knight, M., Sutliff, V. E., & Jensen, R. T. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1), G98-G102. [Link]

  • Klingler, M., Summer, D., Rangger, C., Haas, H., & Decristoforo, C. (2019). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 24(20), 3769. [Link]

  • Rehfeld, J. F. (2017). Cholecystokinin—From local gut hormone to major brain-gut neuropeptide. Annals of the New York Academy of Sciences, 1392(1), 3-17. [Link]

  • Ding, Y., Feng, W., Zhu, Y., Zhang, H., Dai, A., Chu, X., ... & Wang, M. W. (2022). Structural insights into human brain–gut peptide cholecystokinin receptors. Cell Research, 32(1), 101-104. [Link]

  • Miller, L. J. (2008). Structural basis of cholecystokinin receptor binding and regulation. Annals of the New York Academy of Sciences, 1144(1), 15-25. [Link]

  • Noble, F., Wank, S. A., Crawley, J. N., Bradwejn, J., Seroogy, K. B., Hamon, M., & Roques, B. P. (1999). International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacological reviews, 51(4), 745-781. [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. Physiological reviews, 86(3), 805-847. [Link]

  • Jensen, R. T., Wank, S. A., Rowley, W. H., Sato, S., & Gardner, J. D. (1989). Interaction of CCK with pancreatic acinar cells. Trends in pharmacological sciences, 10(10), 418-423. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Jensen, R. T. (2004). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. Current opinion in pharmacology, 4(6), 577-584. [Link]

  • Smith, G. P., & Gibbs, J. (1994). Satiating effect of cholecystokinin. Annals of the New York Academy of Sciences, 713(1), 236-241. [Link]

  • Lignon, M. F., Galas, M. C., Rodriguez, M., Laur, J., Aumelas, A., & Martinez, J. (1987). A synthetic peptide derivative of the N-terminal part of human cholecystokinin-33. European journal of pharmacology, 140(2), 239-241. [Link]

  • Sankaran, H., Goldfine, I. D., Deveney, C. W., Wong, K. Y., & Williams, J. A. (1980). Binding of cholecystokinin to high affinity receptors on isolated rat pancreatic acini. Journal of Biological Chemistry, 255(5), 1849-1853. [Link]

  • Zhou, Q., Yang, D., Zhu, Y., Feng, W., Zhang, H., Dai, A., ... & Wang, M. W. (2021). Structures of the human cholecystokinin receptors bound to agonists and antagonists. Nature chemical biology, 17(12), 1230-1237. [Link]

  • Wu, H., Wang, M., & He, X. (2022). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Poultry science, 101(1), 101560. [Link]

Sources

A Researcher's Guide to Cholecystokinin Fragments: Deconstructing the Potency of N-acetyl CCK-(26-30) Amide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuropeptide signaling, cholecystokinin (CCK) presents a compelling target. This pleiotropic hormone and neurotransmitter, acting through its two primary G protein-coupled receptors, CCK1 and CCK2, governs a range of physiological processes from digestion to anxiety.[1][2] The key to unlocking its therapeutic potential lies in understanding the nuanced structure-activity relationships (SAR) of its various peptide fragments.

This guide provides an in-depth comparison of the potency of a specific N-terminally modified fragment, N-acetyl CCK-(26-30) amide, against other behaviorally and physiologically relevant CCK fragments. We will dissect the experimental data that reveals a fascinating shift from agonist to antagonist activity based on subtle structural modifications, offering insights into rational drug design.

The Primacy of the C-Terminus: CCK-8 as the Archetypal Agonist

The full biological activity of the 33-amino acid peptide CCK-33 is largely conferred by its C-terminal octapeptide, CCK-(26-33), commonly known as CCK-8.[2][3] This fragment, particularly in its sulfated form (sCCK-8), is the most abundant and potent form found in the brain and periphery, serving as the benchmark against which other analogs are measured.[1][2] The C-terminal heptapeptide is essential for high-affinity binding to the CCK1 receptor, while the C-terminal tetrapeptide is the minimum requirement for CCK2 receptor recognition.[4][5]

The structure of CCK-33 and the relative positions of key fragments are illustrated below.

CCK_Fragments cluster_0 CCK-33 (Full-Length Peptide) cluster_1 start ... seq 26 27 28 29 30 31 32 33 start->seq:f0 amino_acids Asp - Tyr(SO3H) - Met - Gly - Trp - Met - Asp - Phe-NH2 cck8 CCK-8 (Sulfated) cck8->seq:f0 cck5 This compound cck5->seq:f0 cck4 CCK-4 cck4->seq:f4

Caption: Structure of CCK-33 Highlighting Key C-Terminal Fragments.

This compound: A Shift from Agonism to Antagonism

Systematic truncation and modification of CCK-8 have revealed that N-terminal fragments can act as receptor antagonists. Specifically, N-acetylated fragments of CCK-8 lacking the C-terminal amino acids have been shown to inhibit the actions of the full agonist.

Studies on dispersed pancreatic acini from guinea pigs have demonstrated that N-acetyl-CCK-(26-30)-amide competitively antagonizes CCK-8-stimulated amylase release.[6] This inhibitory action correlates closely with its ability to inhibit the binding of radiolabeled CCK to its receptors on these cells.[6] This is a critical finding, as it illustrates that removing the C-terminal tripeptide (Met-Asp-Phe-NH2) and acetylating the N-terminus transforms a potent agonist scaffold into a competitive antagonist at peripheral CCK receptors.

Interestingly, the context of the receptor environment is paramount. While active at peripheral receptors, studies on central CCK receptors in guinea pig cortical membranes found that this compound was inactive in displacing radiolabeled CCK-33 binding.[7] This highlights a key principle in drug development: receptor subtype and tissue distribution can dramatically alter the pharmacological profile of a ligand.

Comparative Potency: A Quantitative Analysis

The potency of CCK fragments is typically determined by their binding affinity (Ki or IC50) to CCK1 and CCK2 receptors or by their functional activity (EC50) in a biological assay. The following table synthesizes data from multiple studies to provide a comparative overview.

Peptide FragmentReceptor TargetPotency / Affinity (approx. values)ActivityKey Structural DeterminantsReference
CCK-8 (Sulfated) CCK1 (Peripheral)EC50: ~0.19 nMFull AgonistC-terminal heptapeptide, Tyr(SO3H)[8]
CCK2 (Central/Gastric)EC50: ~0.86 nM; Ki: ~0.3-1 nMFull AgonistC-terminal tetrapeptide[4][8]
CCK-8 (Non-sulfated) CCK1 (Peripheral)EC50: ~0.18 µM (~1000x less potent)Full AgonistLacks critical sulfate group[8]
CCK2 (Central/Gastric)EC50: ~1.18 nM (equipotent to sulfated)Full AgonistSulfate not critical for binding[8]
CCK-4 (CCK-30-33) CCK1 (Peripheral)~10,000x less potent than CCK-8Weak AgonistLacks Tyr(SO3H) and N-terminal residues[4][9]
CCK2 (Central/Gastric)~10x less potent than CCK-8Full AgonistRepresents the core binding sequence[4]
This compound CCK1 (Peripheral)Inhibits CCK-8 actionCompetitive AntagonistN-terminal acetylation, C-terminal truncation[6]
CCK2 (Central)InactiveNo ActivityFails to bind effectively[7]
CCK-33 CCK1 & CCK2Potency comparable to or greater than CCK-8Full AgonistFull-length endogenous peptide[10]

This table represents a synthesis of data from multiple sources; absolute values can vary based on experimental conditions.

The Molecular Logic: Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR principles for the CCK family:

  • The Sulfated Tyrosine: The sulfate ester on the tyrosine residue at position 27 is the single most important determinant for high-affinity binding to the CCK1 receptor. Its absence results in a dramatic (500- to 1000-fold) loss of potency.[4][8] For the CCK2 receptor, this modification is not critical.[8][11]

  • The C-Terminal Amide: The primary amide function on the C-terminal phenylalanine is crucial for the biological activity of agonists on pancreatic acini.[12] Deamidation significantly reduces potency.[13]

  • Peptide Length and Truncation: While the C-terminal tetrapeptide (CCK-4) retains full agonist activity at CCK2 receptors, further N-terminal residues in CCK-8 enhance potency.[4][13] Conversely, N-terminal fragments derived from CCK-8, such as this compound, lose their ability to activate the receptor and instead act as antagonists by occupying the binding site.[6]

Experimental Protocols for Potency Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. Below are outlines for two fundamental assays used to characterize CCK fragments.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand (e.g., [¹²⁵I]CCK-8).

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Prepare cell membranes expressing CCK receptors (e.g., from CHO cells or pancreatic tissue) assay1 Add membranes, radioligand ([¹²⁵I]CCK-8), and varying concentrations of test fragment prep1->assay1 prep2 Prepare assay buffer (e.g., Tris-HCl with MgCl2, bacitracin) prep2->assay1 assay2 Incubate to allow binding to reach equilibrium (e.g., 60 min at 25°C) assay1->assay2 sep1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand assay2->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 sep3 Measure radioactivity of filters using a gamma counter sep2->sep3 analysis1 Plot % inhibition vs. log[test fragment] sep3->analysis1 analysis2 Calculate IC50 value using non-linear regression analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3 CCK_Signaling_Pathway cluster_membrane cluster_cytosol CCK CCK-8 (Agonist) Receptor CCK1 Receptor CCK->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vesicles Amylase-containing Zymogen Granules Ca->Vesicles Triggers Fusion PKC->Vesicles Modulates Fusion Release Amylase Release (Exocytosis) Vesicles->Release

Caption: Simplified CCK1 Receptor Signaling Pathway in Pancreatic Acinar Cells.

Step-by-Step Methodology:

  • Acinar Cell Preparation: Isolate pancreatic acini from a suitable animal model (e.g., guinea pig) by collagenase digestion.

  • Pre-incubation: Resuspend the acini in a buffered salt solution (e.g., HEPES-Ringer) containing essential nutrients and allow them to equilibrate.

  • Stimulation: Incubate aliquots of the acinar suspension with varying concentrations of the test fragment alone (to test for agonist activity) or with a fixed concentration of CCK-8 plus varying concentrations of the test fragment (to test for antagonist activity).

  • Incubation: Perform the incubation in a shaking water bath at 37°C for a set period (e.g., 30 minutes).

  • Sample Collection: Centrifuge the tubes to pellet the acini. Collect the supernatant, which contains the released amylase.

  • Amylase Assay: Measure the amylase activity in the supernatant using a standardized colorimetric assay (e.g., using a substrate like Phadebas®). Also, measure the total amylase content in the cell pellet after sonication.

  • Data Analysis: Express amylase release as a percentage of the total cellular amylase. For agonists, plot release vs. log[concentration] to determine the EC50. For antagonists, plot the inhibition of CCK-8-stimulated release vs. log[concentration] to determine the IC50.

Conclusion

The study of CCK fragments provides a classic example of how minor chemical modifications can profoundly alter biological activity. The transition of this compound from the potent agonist scaffold of CCK-8 to a competitive antagonist at peripheral CCK1 receptors underscores the delicate interplay between peptide structure and receptor interaction. For researchers in pharmacology and drug development, these insights are invaluable, demonstrating that truncating and modifying endogenous peptides is a powerful strategy for developing receptor-selective antagonists with potential therapeutic applications. A thorough understanding of the underlying SAR, validated by robust binding and functional assays, is the cornerstone of advancing these molecules from the bench to the clinic.

References

  • Structure-activity relationship studies on cholecystokinin: analogues with partial agonist activity. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Structure-activity relationship of subtypes of cholecystokinin receptors in the cat lower esophageal sphincter. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. Molecules. [Link]

  • Quantitative structure-activity relationship studies on cholecystokinin antagonists. Current Medicinal Chemistry. [Link]

  • Structural basis of cholecystokinin receptor binding and regulation. Pharmacology & Therapeutics. [Link]

  • Protein kinase C-mediated inhibition of transmembrane signalling through CCK(A) and CCK(B) receptors. British Journal of Pharmacology. [Link]

  • Single-chain Fragment variable antibody targeting cholecystokinin-B receptor for pain reduction. Scientific Reports. [Link]

  • Action of cholecystokinin analogues on exocrine and endocrine rat pancreas. The Journal of Physiology. [Link]

  • Synthesis and biological activities of some cholecystokinin analogues substituted in position 29 by a β‐alanine. ResearchGate. [Link]

  • Multiple affinity states of different cholecystokinin receptors. The American Journal of Physiology. [Link]

  • Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Differential docking of high-affinity peptide ligands to type A and B cholecystokinin receptors demonstrated by photoaffinity labeling. Molecular Pharmacology. [Link]

  • N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. Annals of the New York Academy of Sciences. [Link]

Sources

Comparative Analysis of N-acetyl CCK-(26-30) Amide for Cholecystokinin (CCK) Receptor Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

Introduction: The Critical Role of Selectivity in CCK Receptor Modulation

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological effects, ranging from regulating digestion and satiety to modulating anxiety and memory, are mediated through two primary G protein-coupled receptors (GPCRs): CCK-A (CCK1) and CCK-B (CCK2).[1][2] While both receptors bind the endogenous sulfated octapeptide CCK-8, they exhibit distinct affinities for other ligands and have different tissue distributions.[2][3] The CCK1 receptor shows a high affinity for sulfated CCK analogs, whereas the CCK2 receptor binds both sulfated and non-sulfated forms of CCK, as well as the hormone gastrin, with similar high affinity.[2][4]

This inherent difference in ligand recognition makes receptor selectivity a cornerstone of pharmacological research. Developing ligands that can selectively target one receptor over the other is crucial for dissecting their unique physiological roles and for designing therapeutics with minimal off-target effects. This guide provides an in-depth analysis of N-acetyl CCK-(26-30) amide, a pentapeptide fragment of CCK, evaluating its binding affinity and selectivity for CCK receptors. We will compare its performance against key endogenous ligands and established synthetic antagonists, supported by detailed experimental protocols to provide researchers with a practical framework for assessment.

Understanding CCK Receptor Signaling Pathways

Activation of both CCK1 and CCK2 receptors predominantly initiates signaling through the Gαq protein pathway.[4][5] Ligand binding induces a conformational change in the receptor, activating the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The subsequent rise in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to a cascade of downstream cellular responses.[5][6] Additionally, CCK receptor activation can trigger other pathways, including the mitogen-activated protein kinase (MAPK) cascades.[3][5]

CCK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKR CCK1/CCK2 Receptor Gq Gq CCKR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds PKC PKC DAG->PKC Activate Ca Ca²⁺ (intracellular) Ca->PKC Activate Response Cellular Responses PKC->Response ER->Ca Releases CCK CCK Ligand CCK->CCKR Binds

Caption: Gq-coupled CCK receptor signaling pathway.

Comparative Binding Affinity at CCK Receptors

A ligand's utility is defined by its affinity (how tightly it binds) and its selectivity (its preference for one receptor subtype over another). The data reveals that this compound is a very weak ligand for CCK receptors. Studies have shown it to be largely inactive, inhibiting the binding of radiolabeled CCK by only 10% at a high concentration of 0.1 mM.[7] In contrast, longer N-terminal fragments and established antagonists show significantly higher affinity and clear selectivity profiles.

The table below summarizes the binding affinities of this compound and key comparator compounds at both CCK1 and CCK2 receptors.

CompoundTypeCCK1 R Affinity (IC50/Ki, nM)CCK2 R Affinity (IC50/Ki, nM)Selectivity
CCK-8 (sulfated) Endogenous Agonist~0.1 - 2[8][9]~2 - 3[8][9]Mixed / Slightly CCK1-preferring
Gastrin-17 Endogenous Agonist>1000[10]~1 - 5[10]CCK2 Selective
This compound FragmentInactive (>100,000)[7][11]Inactive (>100,000)[7][11]Non-selective / Inactive
N-acetyl CCK-(26-32) amide Fragment Antagonist~7,000 - 25,000[12]~7,000 - 25,000[12]Non-selective Antagonist
L-364,718 (Devazepide) Synthetic Antagonist~0.1 - 5[8][10]~1000[8][10]>200-fold CCK1 Selective
L-365,260 Synthetic Antagonist~450[8]~10[8]~45-fold CCK2 Selective

Note: Affinity values can vary based on experimental conditions (e.g., cell line, radioligand, tissue preparation).

The data clearly demonstrates that this compound lacks significant affinity for either CCK receptor subtype. This is a critical finding, as it suggests that the C-terminal residues beyond position 30 are essential for receptor binding. Even the slightly longer fragment, N-acetyl-CCK-(26-32)-amide, while still weak compared to full agonists or synthetic antagonists, demonstrates measurable antagonist activity, highlighting the importance of these additional amino acids.[12]

Experimental Methodologies for Determining Receptor Selectivity

To ensure trustworthy and reproducible results, standardized and self-validating protocols are essential. Below are detailed methodologies for conducting competitive radioligand binding assays and functional antagonist assays, which are gold standards for characterizing ligand-receptor interactions.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies a compound's ability to displace a high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of the unlabeled ligand's binding affinity.

Workflow_Binding_Assay start Start prep 1. Membrane Preparation (from cells expressing CCK1R or CCK2R) start->prep incubation 2. Incubation - Membranes - Radioligand ([¹²⁵I]CCK-8) - Test Compound (e.g., N-acetyl CCK-(26-30)) at various concentrations prep->incubation filtration 3. Rapid Filtration (Separate bound vs. free radioligand using PEI-soaked glass fiber filters) incubation->filtration wash 4. Filter Washing (Remove non-specific binding) filtration->wash count 5. Scintillation Counting (Measure radioactivity bound to filters) wash->count analyze 6. Data Analysis (Calculate IC₅₀ and Ki values) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK-293 or CHO cells stably transfected with the human CCK1 or CCK2 receptor to high density.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.[13]

  • Assay Execution:

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand like CCK-8 (for non-specific binding).

      • 50 µL of the test compound (this compound) at serially diluted concentrations.

      • 50 µL of a fixed concentration of radioligand (e.g., 50 pM of [¹²⁵I]BH-CCK-8).[8]

      • 100 µL of the prepared cell membrane suspension (typically 10-30 µg of protein).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]

  • Filtration and Measurement:

    • Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13]

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Protocol 2: In Vitro Functional Assay (Calcium Flux)

This assay determines a compound's ability to act as an antagonist by measuring its capacity to block the functional response (calcium mobilization) induced by an agonist (e.g., CCK-8).

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed HEK-293 cells stably expressing either CCK1R or CCK2R into a 96-well black, clear-bottom plate. Allow cells to adhere and grow to near confluence.[14]

    • On the day of the assay, remove the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (like HBSS) for 45-60 minutes at 37°C, according to the manufacturer's instructions.

    • Gently wash the cells with buffer to remove excess dye.

  • Assay Execution (Antagonist Mode):

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the test compound (this compound) at various concentrations to the wells and pre-incubate for 15-30 minutes. This allows the potential antagonist to bind to the receptors.

    • Establish a baseline fluorescence reading for several seconds.

    • Inject a concentration of the agonist CCK-8 that elicits a near-maximal response (typically an EC80 to EC95 concentration, predetermined in a separate agonist dose-response experiment).[14]

    • Immediately begin measuring the change in fluorescence intensity over time (typically 1-2 minutes). The agonist-induced binding to the Gq-coupled CCK receptor will trigger calcium release, causing a sharp increase in fluorescence.[15]

  • Data Analysis:

    • The primary readout is the peak fluorescence intensity or the area under the curve after agonist addition.

    • Normalize the data, setting the response with agonist alone as 100% and the response with no agonist as 0%.

    • Plot the normalized response against the log concentration of the antagonist (this compound).

    • Fit the data to a sigmoidal inhibition curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced functional response.

Interpretation and Field-Proven Insights

The combined results from binding and functional assays provide a comprehensive picture of a ligand's pharmacological profile. For this compound, the experimental evidence points to a lack of significant biological activity at either CCK receptor subtype.[7][11][16] The binding affinity is extremely low (Ki > 100 µM), and consequently, it fails to act as a potent antagonist in functional assays.

Why is this important? This demonstrates a critical structure-activity relationship (SAR) for CCK peptides: the C-terminal portion of CCK-8, specifically residues beyond Met-30, is indispensable for high-affinity binding and receptor activation or antagonism. Researchers aiming to develop CCK receptor modulators should focus on analogs that preserve the integrity of the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH2) or use this region as a scaffold for modification. The inactivity of this pentapeptide fragment serves as a crucial negative control and a baseline for understanding the minimal structural requirements for CCK receptor interaction. For researchers seeking selective antagonists, compounds like L-364,718 (for CCK1) and L-365,260 (for CCK2) remain the gold standards due to their high potency and selectivity.[8]

Conclusion

This guide provides a comparative analysis of this compound, demonstrating through compiled data and established experimental protocols that it is not a selective or potent ligand for either CCK1 or CCK2 receptors. Its primary value in CCK research is as a negative control to underscore the critical importance of the C-terminal residues of CCK-8 for receptor interaction. For scientists and drug developers, focusing on more complete C-terminal fragments or utilizing well-characterized synthetic ligands is a more effective strategy for probing the complex biology of the cholecystokinin system.

References

  • Williams, J. A. (2001).
  • Vetter, S., et al. (1999). Different signaling pathways are involved in CCK(B)
  • Innoprot. CCK1 Cholecystokinin Receptor Assay. Innoprot GPCR Functional Assay.
  • Dufresne, M., et al. (2006). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. PMC.
  • QIAGEN.
  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. American Physiological Society Journal.
  • MedchemExpress. This compound (Synonyms: CCK-(26-30)
  • MedchemExpress. This compound (Synonyms: CCK-(26-30)
  • InvivoChem. This compound (CCK-(26-30)
  • Knight, M., et al. (1984). Cholecystokinin-octapeptide fragments: Binding to brain cholecystokinin receptors. European Journal of Pharmacology.
  • Zhang, L., et al. (2022). Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity. PMC - NIH.
  • Reaction Biology. CCK1 Biochemical Binding Assay Service. Reaction Biology.
  • Barlas, N., et al. (1985). N-terminal fragments of CCK-(26-33)
  • Sun, Y., et al. (2021). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. PMC - PubMed Central.
  • Bylund, D. B. (2011).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Jensen, R. T., et al. (1984). Derivatives of CCK-(26-32)
  • Lin, C. W., & Shiosaki, K. (2019). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. PMC - NIH.
  • TargetMol. CCK (26-30)
  • Cottineau, B., et al. (2017). CCK1 and CCK2 ligand-binding assays.
  • Dauge, V., & Lena, I. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. PubMed.
  • Reubi, J. C., et al. (1997). Cholecystokinin (CCK)-A and CCK-B/gastrin receptors in human tumors. Cancer Research.
  • Tocris Bioscience. Cholecystokinin Receptors. Tocris Bioscience.

Sources

A Comparative Guide to the Central Receptor Inactivity of N-acetyl CCK-(26-30) Amide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cholecystokinin System

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system (CNS).[1] Its biological effects are mediated by two primary G-protein coupled receptors (GPCRs): the CCK-A (or CCK1) and CCK-B (or CCK2) receptors.[2][3] While the CCK-A receptor is found predominantly in peripheral tissues like the pancreas and gallbladder, the CCK-B receptor is the primary subtype in the brain, where it modulates anxiety, memory, and satiety.[1][2]

The structure-activity relationship of CCK peptides is well-defined. The C-terminal octapeptide, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2), is a potent agonist at both receptor subtypes.[4] However, the structural requirements for high-affinity binding differ significantly between them. The CCK-A receptor is highly selective for the full C-terminal heptapeptide containing a sulfated tyrosine residue.[5] In contrast, the central CCK-B receptor recognizes the C-terminal tetrapeptide (CCK-4) and binds both sulfated and non-sulfated CCK analogues with high affinity.[3][5] This guide focuses on a specific fragment, N-acetyl CCK-(26-30) amide, to illustrate a case of targeted structural modification leading to central receptor inactivity.

The Central Thesis: Inactivity of this compound

While shorter C-terminal fragments of CCK retain some affinity for the CCK-B receptor, modifications such as N-terminal acetylation can dramatically alter binding and eliminate functional activity. Experimental evidence demonstrates that N-acetylated fragments of CCK are poor ligands for CCK receptors. Specifically, N-acetyl-CCK-(26-29)-amide, a fragment closely related to the topic of this guide, was found to be completely inactive, showing no ability to inhibit the binding of radiolabeled CCK or to antagonize CCK-stimulated amylase release in pancreatic acini, which are rich in CCK-A receptors.[6] Studies on C-terminal pentapeptides (CCK-5) further show they have very weak potency at pancreatic receptors, being 20 to 30 times less potent than at cerebral cortex receptors.[7][8] This inherent weakness, combined with N-terminal modification, leads to a profound loss of function at the more promiscuous central CCK-B receptors.

Comparative Binding Affinity at Central (CCK-B) Receptors

To contextualize the inactivity of this compound, it is essential to compare its binding affinity with that of the endogenous agonist CCK-8 and a selective CCK-B antagonist. While direct binding data for this compound is not prominently available, reflecting its lack of significant interaction, we can infer its profile based on data for the closely related CCK-5 and the documented effects of N-acetylation. The following table summarizes the binding affinities of key ligands at the human CCK-B receptor.

CompoundTypeBinding Affinity (Ki) for CCK-B ReceptorSource(s)
CCK-8 (sulfated) Endogenous Agonist~0.3 - 1 nM[5]
CCK-5 (CCK 29-33) C-terminal FragmentSignificantly reduced affinity vs. CCK-8[7][8]
This compound Modified FragmentInactive / No significant binding Inferred from[6]
L-365,260 Selective Antagonist~10 nM (human)[9]

Table 1: Comparative binding affinities at the CCK-B receptor. The inactivity of this compound is inferred from the lack of activity of similar N-acetylated fragments and the known weak potency of CCK-5.

Experimental Validation of Receptor Binding: The Radioligand Binding Assay

The "gold standard" for determining the affinity of a ligand for its receptor is the competitive radioligand binding assay.[10] This technique quantifies the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the typical workflow for assessing the binding of a test compound to central CCK-B receptors.

Binding_Assay_Workflow prep Step 1: Membrane Preparation CHO or HEK293 cells expressing human CCK-B receptors are homogenized and centrifuged to isolate membranes. incubation Step 2: Incubation Membranes are incubated with: - Radioligand ([³H]L-365,260 or ¹²⁵I-CCK-8) - Increasing concentrations of Test Compound - Buffer solution prep->incubation Membranes separation Step 3: Separation Rapid vacuum filtration separates receptor-bound from free radioligand. Membranes are trapped on GF/C filters. incubation->separation Incubation Mixture counting Step 4: Quantification Radioactivity trapped on the filters is measured using a scintillation counter. separation->counting Filters analysis Step 5: Data Analysis Displacement curves are plotted. IC₅₀ values are determined and converted to Ki values using the Cheng-Prusoff equation. counting->analysis Counts per Minute (CPM)

Caption: Workflow for a CCK-B receptor competitive binding assay.

Detailed Protocol: Radioligand Binding Assay for CCK-B Receptors

1. Membrane Preparation:

  • Rationale: Using isolated cell membranes ensures that the radioligand has direct access to the receptors without needing to cross the cell membrane, simplifying the binding kinetics.
  • Procedure:
  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CCK-B receptor gene.
  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
  • Homogenize the cells in a lysis buffer (e.g., 50mM Tris-HCl) with protease inhibitors.[11]
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[11]
  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

2. Competitive Binding Incubation:

  • Rationale: This step allows the unlabeled test compound to compete with the radioligand for the receptor binding sites at equilibrium.
  • Procedure:
  • In a 96-well plate, add the following to each well in a final volume of 250 µL: membrane preparation (50-100 µg protein), a fixed concentration of radioligand (e.g., [³H]L-365,260 at its Kd concentration), and varying concentrations of the test compound (this compound).[11]
  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled potent ligand (e.g., 1 µM CCK-8).
  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[11]

3. Filtration and Washing:

  • Rationale: Rapid filtration is crucial to separate the bound from free radioligand before the binding equilibrium can shift.
  • Procedure:
  • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[11]

4. Data Acquisition and Analysis:

  • Rationale: By measuring the radioactivity remaining on the filter, we can determine how effectively the test compound displaced the radioligand.
  • Procedure:
  • Place the dried filters into scintillation vials with scintillation fluid.
  • Count the radioactivity in a scintillation counter.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

For this compound, this experiment would yield a flat line on the dose-response curve, indicating no displacement of the radioligand even at high concentrations and thus, no significant binding affinity.

Functional Inactivity Assessment

Binding to a receptor does not always translate to a biological response. Functional assays are required to determine if a ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or inactive. Since CCK receptors are coupled to Gq proteins, their activation leads to an increase in intracellular calcium ([Ca²⁺]i).[12][13]

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor initiates a well-characterized signaling cascade. An inactive compound like this compound fails to initiate this cascade because it cannot bind to the receptor effectively.

Signaling_Pathway Ligand CCK-8 (Agonist) Receptor CCK-B Receptor (GPCR) Ligand->Receptor Binds & Activates Inactive This compound (Inactive) Inactive->Receptor Fails to Bind Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca ↑ [Ca²⁺]i (Calcium Release) ER->Ca Response Cellular Response (e.g., Neurotransmitter Release) Ca->Response PKC->Response

Caption: CCK-B receptor Gq signaling pathway.

Protocol: Calcium Mobilization Assay

This functional assay directly measures a key downstream event of CCK-B receptor activation.

  • Cell Preparation:

    • Culture HEK293 cells expressing the human CCK-B receptor on black-walled, clear-bottom 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to free calcium.

  • Compound Addition and Measurement:

    • Use an automated fluorometric imaging plate reader (FLIPR) or a similar instrument capable of liquid handling and kinetic reading.

    • Measure the baseline fluorescence of the cells.

    • Add varying concentrations of the test compound (this compound) or a control agonist (CCK-8) to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The response is quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

    • For this compound, no increase in fluorescence would be observed, confirming its lack of agonist activity.[12]

Conclusion

References

  • Current time information in Singapore. (n.d.). Google.
  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Retrieved January 8, 2026, from [Link]

  • Onderka, S., Linder, D., & Schönafinger, K. (1989). Structure-function relationships of peptide fragments of gastrin and cholecystokinin. PubMed. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). EGFR transactivation. The CCK-B receptor interacts with Gq causing PLC.... Retrieved January 8, 2026, from [Link]

  • Rehfeld, J. F., & Larsson, L. I. (1981). Analysis of the Behavioral Activity of C- And N-terminal Fragments of Cholecystokinin Octapeptide. PubMed. Retrieved January 8, 2026, from [Link]

  • Kimura, M., Kimura, I., Kondoh, T., & Kimura, M. (1986). Full and partial relaxing CCK-C-terminal fragments in hog duodenal circular muscle. European Journal of Pharmacology. Retrieved January 8, 2026, from [Link]

  • Miller, L. J. (2009). Structural basis of cholecystokinin receptor binding and regulation. PubMed Central. Retrieved January 8, 2026, from [Link]

  • Miyake, A., Mochizuki, S., & Takai, A. (1999). Correlation between Ca(2+) oscillation and cell proliferation via CCK(B)/gastrin receptor. PubMed. Retrieved January 8, 2026, from [Link]

  • Farr, S. A., Scherrer, J. F., & Banks, W. A. (2022). Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity. PubMed Central. Retrieved January 8, 2026, from [Link]

  • UniProt. (n.d.). CCKBR - Gastrin/cholecystokinin type B receptor - Homo sapiens (Human). Retrieved January 8, 2026, from [Link]

  • Wang, Y., et al. (2022). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. PubMed Central. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). Cholecystokinin receptor. Retrieved January 8, 2026, from [Link]

  • Vasudevan, S., et al. (1983). On the biologically active structures of cholecystokinin, little gastrin, and enkephalin in the gastrointestinal system. PubMed. Retrieved January 8, 2026, from [Link]

  • Reeve, J. R. Jr., et al. (2002). Differences in receptor binding and stability to enzymatic digestion between CCK-8 and CCK-58. PubMed. Retrieved January 8, 2026, from [Link]

  • Beinborn, M., et al. (2000). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. PubMed Central. Retrieved January 8, 2026, from [Link]

  • Wetzker, R., et al. (2000). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. PubMed. Retrieved January 8, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 8, 2026, from [Link]

  • Takeda, Y., et al. (1989). Comparison of CCK-8 receptors in the pancreas and brain of rats using CCK-8 analogues. Japanese Journal of Pharmacology. Retrieved January 8, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 8, 2026, from [Link]

  • Liu, X., et al. (2021). Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Takeda, Y., et al. (1989). Comparison of CCK-8 receptors in the pancreas and brain of rats using CCK-8 analogues. J-STAGE. Retrieved January 8, 2026, from [Link]

  • Jensen, R. T., & Wank, S. A. (1993). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. PubMed Central. Retrieved January 8, 2026, from [Link]

  • Słomczyńska, M., et al. (1991). N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity. PubMed. Retrieved January 8, 2026, from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved January 8, 2026, from [Link]

  • Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed. Retrieved January 8, 2026, from [Link]

  • Ballaz, S. J. (2017). Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction. PubMed Central. Retrieved January 8, 2026, from [Link]

  • Gardner, J. D., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. PubMed. Retrieved January 8, 2026, from [Link]

  • Li, Y., & Li, B. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved January 8, 2026, from [Link]

  • Kumar, A., & Kumar, S. (2023). Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease. Wiley Online Library. Retrieved January 8, 2026, from [Link]

  • Reubi, J. C., et al. (1997). Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors. PubMed. Retrieved January 8, 2026, from [Link]

  • Dove Medical Press. (2024). CCL5-Mediated Immune Interactions Drive Osteosarcoma Progression. Retrieved January 8, 2026, from [Link]

  • Adeyemi, O. (2023). Biochemistry, Cholecystokinin. StatPearls - NCBI Bookshelf. Retrieved January 8, 2026, from [Link]

  • Patsnap Synapse. (2024). What are CCK receptor antagonists and how do they work?. Retrieved January 8, 2026, from [Link]

  • Pandya, J. D., et al. (2014). N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI. PubMed. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). Ac-Phe(SO3H)(SO3H)-Met-Gly-Trp-Met-D-Asp-Phe-NH2. Retrieved January 8, 2026, from [Link]

  • Atlas, D., et al. (2004). N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. PubMed. Retrieved January 8, 2026, from [Link]

  • Wu, W., et al. (2008). Effects of N-acetylcysteine amide (NACA), a thiol antioxidant on radiation-induced cytotoxicity in Chinese hamster ovary cells. PubMed. Retrieved January 8, 2026, from [Link]

  • Moody, T. W., et al. (1995). CCKA and CCKB Receptors Are Expressed in Small Cell Lung Cancer Lines and Mediate Ca2+ Mobilization and Clonal Growth. PubMed. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). deamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-N(Me)Phe-NH2. Retrieved January 8, 2026, from [Link]

  • SIDER. (n.d.). Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. Retrieved January 8, 2026, from [Link]

Sources

The Decisive Role of the C-terminal Amide in Cholecystokinin Fragment Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neurobiology, endocrinology, and pharmacology, the cholecystokinin (CCK) system represents a pivotal intersection of gastrointestinal physiology and central nervous system function. The nuanced control it exerts over processes ranging from digestion to satiety and anxiety is largely dictated by the precise molecular interactions between CCK peptides and their cognate G-protein coupled receptors, CCK1R and CCK2R.[1][2] A critical, yet sometimes overlooked, determinant of this interaction is the post-translational amidation of the C-terminal amino acid. This guide provides an in-depth comparison of C-terminally amidated versus non-amidated (free acid) CCK fragments, supported by experimental data, to illuminate the profound impact of this single chemical modification on biological activity.

The Significance of the C-terminal Amide: Beyond a Minor Modification

In the realm of bioactive peptides, C-terminal amidation is a widespread and crucial post-translational modification.[3] More than half of all mammalian peptide hormones are C-terminally amidated, a modification that confers significant advantages.[4] The in vivo amidation process is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM), which converts a C-terminal glycine-extended precursor into the active amidated peptide.[4][5]

From a physicochemical standpoint, the replacement of the C-terminal carboxyl group (-COOH) with an amide group (-CONH₂) has two primary consequences:

  • Neutralization of Negative Charge : The carboxyl group is negatively charged at physiological pH, whereas the amide group is neutral. This charge neutralization can significantly alter the peptide's interaction with its receptor, often reducing electrostatic repulsion and promoting a more favorable binding conformation.[6]

  • Increased Metabolic Stability : The C-terminal amide bond is more resistant to cleavage by carboxypeptidases compared to the free carboxylate. This increased resistance to proteolytic degradation enhances the peptide's circulating half-life and bioavailability.[6]

For cholecystokinin, these general principles hold true and are essential for its potent physiological effects. The native, biologically active forms of CCK, such as CCK-8 and CCK-33, all possess a C-terminal phenylalanine amide.[7]

Comparative Analysis: Amide vs. Free Acid CCK Fragments

The necessity of the C-terminal amide for CCK activity becomes evident when comparing the bioactivity of amidated fragments with their corresponding free acid counterparts. This comparison can be broken down into three key areas: receptor binding affinity, functional activity (signal transduction), and in vivo physiological responses.

Receptor Binding Affinity: A Tale of Two Receptors

The two primary CCK receptor subtypes, CCK1R and CCK2R, exhibit distinct ligand specificities, yet both show a strong preference for the C-terminal amide.

  • CCK1 Receptor : This receptor, predominantly found in the gastrointestinal system, is highly selective. High-affinity binding to CCK1R requires the C-terminal heptapeptide-amide, which includes the sulfated tyrosine residue.[7][8] Removal of the C-terminal amide leads to a dramatic reduction in binding affinity.

  • CCK2 Receptor : The CCK2 receptor, prevalent in the brain and stomach, recognizes the C-terminal tetrapeptide-amide shared by both CCK and gastrin.[7][8] While slightly more permissive than CCK1R, the C-terminal amide is still a critical determinant for high-affinity binding.

The following table summarizes the impact of C-terminal amide removal on the binding affinity of CCK fragments to their receptors.

Peptide FragmentC-terminal ModificationReceptor SubtypeRelative Binding AffinityReference
CCK-8Phenylalanine-amide CCK1RHigh (Ki ~0.6-1 nM)[8]
CCK-8Phenylalanine-acid CCK1RSignificantly Reduced[9]
CCK-8Phenylalanine-amide CCK2RHigh (Ki ~0.3-1 nM)[8]
CCK-8Phenylalanine-acid CCK2RReduced[10]

Note: Quantitative values for the free acid forms are not always readily available in comparative studies, as their low affinity often makes precise determination difficult. The trend, however, is consistently a significant decrease in affinity.

The structural basis for this requirement lies in the architecture of the receptor's binding pocket. For the CCK1 receptor, specific residues such as Arginine 336 and Asparagine 333 have been shown to interact directly with the penultimate aspartic acid and the C-terminal amide of CCK, respectively.[11] Removal of the amide group disrupts these crucial interactions, destabilizing the ligand-receptor complex.

Functional Activity: From Binding to Cellular Response

The ultimate measure of a ligand's efficacy is its ability to elicit a biological response upon binding to its receptor. For CCK, this typically involves the activation of Gq-type G-proteins, leading to the stimulation of phospholipase C (PLC) and subsequent increases in intracellular calcium ([Ca2+]i).[7][12] In pancreatic acinar cells, this signaling cascade culminates in the release of digestive enzymes, such as amylase.[12][13]

Experimental data consistently demonstrates that the C-terminal amide is crucial for the agonist activity of CCK fragments.[9] While some non-amidated fragments may retain a degree of binding, they often fail to effectively trigger the conformational changes in the receptor necessary for G-protein coupling and signal transduction, or they exhibit significantly reduced potency.

Peptide FragmentC-terminal ModificationBiological ReadoutPotency (EC50)Efficacy (% of Max Response)Reference
CCK-8Phenylalanine-amide Amylase Release (Rat Pancreatic Acini)PotentFull Agonist[9][14]
CCK-7 (lacking Phe-amide)Aspartate-acid Amylase Release (Rat Pancreatic Acini)Significantly Reduced/InactivePartial Agonist/Inactive[9]
CCK-8Phenylalanine-amide Intracellular Ca2+ MobilizationPotent (~0.4 nM)Full Agonist[15][16]
CCK-8Phenylalanine-acid Intracellular Ca2+ MobilizationMarkedly ReducedPartial Agonist/Inactive[9]

Interestingly, some C-terminal fragments lacking the amide group can act as competitive antagonists. For example, shorter C-terminal fragments can inhibit CCK-stimulated amylase release, demonstrating that they can occupy the receptor binding site without initiating a downstream signal.[10][17] This highlights the dual role of the C-terminal region: the peptide backbone and side chains contribute to binding, but the amide function is a key trigger for activation.

The following diagram illustrates the canonical CCK signaling pathway leading to amylase secretion, which is robustly activated by amidated CCK fragments.

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol CCK Amidated CCK-8 Receptor CCK1 Receptor CCK->Receptor Binds G_protein Gq Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Amylase_Vesicle Zymogen Granule (contains Amylase) Ca2->Amylase_Vesicle Triggers fusion PKC->Amylase_Vesicle Phosphorylates proteins Amylase_Release Amylase Secretion Amylase_Vesicle->Amylase_Release Exocytosis

Figure 1. Simplified CCK signaling pathway in pancreatic acinar cells.

Experimental Protocols for Assessing CCK Fragment Activity

To empirically determine the effects of C-terminal amide removal, researchers can employ a variety of well-established in vitro assays. The following outlines a typical experimental workflow.

Figure 2. Experimental workflow for comparing CCK fragment activity.

Step-by-Step Methodologies

1. Peptide Synthesis and Characterization:

  • Objective: To obtain high-purity amidated and free acid CCK fragments.

  • Protocol:

    • Solid-Phase Synthesis: Synthesize peptides on a solid support. For the C-terminal amide, use a Rink Amide resin. For the C-terminal free acid, use a Wang or similar resin.[18]

    • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.

    • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verification: Confirm the identity and purity of the final products by mass spectrometry and analytical HPLC.

2. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the peptides for CCK receptors.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing either CCK1R or CCK2R.

    • Competitive Binding: Incubate the membranes with a constant concentration of a radiolabeled CCK ligand (e.g., 125I-CCK-8) and varying concentrations of the unlabeled test peptides (amidated and free acid forms).

    • Separation: Separate bound from free radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Calculate the IC50 and convert it to a Ki value using the Cheng-Prusoff equation.[16]

3. Amylase Release Assay:

  • Objective: To measure the ability of the peptides to stimulate a physiological response in pancreatic acini.

  • Protocol:

    • Acinar Cell Isolation: Isolate pancreatic acini from rats or guinea pigs by collagenase digestion.[19][20]

    • Stimulation: Incubate the dispersed acini with various concentrations of the test peptides for a defined period (e.g., 30 minutes) at 37°C.

    • Sample Collection: Centrifuge the samples to pellet the cells and collect the supernatant.

    • Amylase Measurement: Determine the amylase activity in the supernatant using a chromogenic substrate assay, measuring the change in absorbance over time.[21][22]

    • Data Analysis: Express amylase release as a percentage of the total cellular amylase content. Plot the dose-response curve to determine the EC50 and maximal efficacy.

Conclusion and Field-Proven Insights

The evidence is unequivocal: the C-terminal amide is a critical pharmacophore for the biological activity of cholecystokinin fragments. Its removal drastically reduces receptor binding affinity and functional potency, effectively rendering the peptide inactive or, in some cases, converting it into an antagonist.

For researchers in drug development, this has profound implications. When designing novel CCK receptor agonists for therapeutic applications such as satiety control or gastrointestinal motility, preserving the C-terminal amide or replacing it with a bioisostere that mimics its key physicochemical properties is paramount.[23] Conversely, the development of CCK receptor antagonists might strategically exploit the binding properties of non-amidated fragments.

References

  • Merkler, D. J. (1994). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. Enzyme and Microbial Technology, 16(6), 450-456. [Link]

  • Miller, L. J. (2014). Structural basis of cholecystokinin receptor binding and regulation. Pharmacology & Therapeutics, 142(3), 333-340. [Link]

  • Prot pi. (2020). Amidation. Blog pi. [Link]

  • LifeTein. (2023). Should My Peptide Be Amidated?. [Link]

  • Najdovski, T., et al. (1988). Structure-activity relationship studies on cholecystokinin: analogues with partial agonist activity. American Journal of Physiology-Gastrointestinal and Liver Physiology, 254(5), G724-G729. [Link]

  • Kim, J., & Seong, B. L. (2001). Peptide amidation: Production of peptide hormones in vivo and in vitro. Biotechnology and Bioprocess Engineering, 6(4), 244-251. [Link]

  • Sato, S., et al. (1992). Simultaneous measurement of cholecystokinin-stimulated amylase release and cholecystokinin receptor binding in rat pancreatic acini. Journal of Laboratory and Clinical Medicine, 119(5), 566-573. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cholecystokinin receptors. [Link]

  • Gigoux, V., et al. (1999). Arginine 336 and asparagine 333 of the human cholecystokinin-A receptor binding site interact with the penultimate aspartic acid and the C-terminal amide of cholecystokinin. Journal of Biological Chemistry, 274(29), 20457-20464. [Link]

  • Okamoto, K., & Li, H. (2023). Biosynthesis and Function of VIP and Oxytocin: Mechanisms of C-terminal Amidation, Oxytocin Secretion and Transport. Journal of Neuroendocrinology, 35(8), e13293. [Link]

  • Bradbury, A. F., & Smyth, D. G. (1991). Peptide amidation. Trends in Biochemical Sciences, 16(3), 112-115. [Link]

  • Prigge, S. T., et al. (2000). Peptide processing basics, the amidation reaction and amidation... Journal of Molecular Biology, 298(1), 87-101. [Link]

  • Holladay, M. W., et al. (1993). Double bond isosteres of the peptide bond: synthesis and biological activity of cholecystokinin (CCK) C-terminal hexapeptide analogs. Bioorganic & Medicinal Chemistry, 1(3), 161-171. [Link]

  • Gardner, J. D., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1 Pt 1), G98-102. [Link]

  • Hughes, J., et al. (1990). Structure activity of C-terminal modified analogs of Ac-CCK-7. Journal of Medicinal Chemistry, 33(5), 1543-1548. [Link]

  • Schäfer, U., et al. (1994). Binding of cholecystokinin-8 (CCK-8) Peptide Derivatives to CCKA and CCKB Receptors. Journal of Neurochemistry, 62(4), 1426-1431. [Link]

  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. [Link]

  • Williams, J. A. (2002). Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells. Pharmacology & Toxicology, 91(6), 297-303. [Link]

  • Hsiao, S., & Deupree, D. (1983). Analysis of the Behavioral Activity of C- And N-terminal Fragments of Cholecystokinin Octapeptide. Pharmacology Biochemistry and Behavior, 19(5), 873-877. [Link]

  • Williams, J. A. (2001). Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acinar cells. Annual Review of Physiology, 63, 77-97. [Link]

  • Harikumar, K. G., et al. (2019). Cholesterol-dependent dynamic changes in the conformation of the type 1 cholecystokinin receptor affect ligand binding and G protein coupling. PLoS ONE, 14(10), e0223543. [Link]

  • Fuxe, K., et al. (2021). Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction. Molecular Psychiatry, 26(1), 137-153. [Link]

  • Trevaskis, J. L., et al. (2018). A GLP-1:CCK fusion peptide harnesses the synergistic effects on metabolism of CCK-1 and GLP-1 receptor agonism in mice. Appetite, 127, 332-341. [Link]

  • Beinfeld, M. C., et al. (1998). Identification of Glycine-Extended CCK Peptides in Endocrine Cells and Modulation of CCK Amide and CCK Gly Content and Secretion From Endocrine Tumor Cells by an Inhibitor of Amidation. Peptides, 19(8), 1393-1398. [Link]

  • Appleyard, S. M., & Appleyard, C. B. (2006). Mechanisms of action of CCK to activate central vagal afferent terminals. The Journal of Physiology, 577(Pt 1), 149-155. [Link]

  • ResearchGate. (n.d.). Experimental protocols used to analyse the effects of CCK‐8 on... [Link]

  • Wikipedia. (n.d.). Cholecystokinin receptor. [Link]

  • Conwell, D. L., et al. (2012). Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis. Gastrointestinal Endoscopy, 75(2), 311-317. [Link]

  • Ding, F. X., et al. (2013). Direct demonstration of unique mode of natural peptide binding to the type 2 cholecystokinin receptor using photoaffinity labeling. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(6), 1556-1564. [Link]

  • Aiello, G., et al. (2021). Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure. Nutrients, 13(11), 3894. [Link]

  • Holladay, M. W., et al. (1994). Tetrapeptide CCK-A agonists: effect of backbone N-methylations on in vitro and in vivo CCK activity. Journal of Medicinal Chemistry, 37(5), 630-635. [Link]

  • Galas, M. C., et al. (1988). Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists. Peptides, 9(6), 1279-1284. [Link]

  • Pearson, R. K., et al. (1989). Novel tool for the study of cholecystokinin-stimulated pancreatic enzyme secretion. The Journal of Biological Chemistry, 264(15), 8449-8454. [Link]

  • Liddle, R. A., Elashoff, J., & Reeve, J. R. Jr. (1986). Relative bioactivities of cholecystokinins-8 and -33 on rat pancreatic acini. Peptides, 7(5), 723-727. [Link]

  • Eberlein, G. A., et al. (1992). N-terminal fragments of intestinal cholecystokinin: evidence for release of CCK-8 by cleavage on the carboxyl side of Arg74 of proCCK. Peptides, 13(5), 993-998. [Link]

  • Jensen, R. T., Jones, S. W., & Gardner, J. D. (1983). COOH-terminal fragments of cholecystokinin. A new class of cholecystokinin receptor antagonists. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 757(2), 250-258. [Link]

  • McLaughlin, C. L., Peikin, S. R., & Baile, C. A. (1984). Decreased pancreatic CCK receptor binding and CCK-stimulated amylase release in Zucker obese rats. Physiology & Behavior, 32(6), 961-965. [Link]

  • ClearChem Diagnostics. (n.d.). AMYLASE. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

Sources

The Decisive Role of Tyrosine Sulfation in N-acetyl CCK-(26-30) Amide Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cholecystokinin and the Significance of Post-Translational Modification

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in both the gastrointestinal system and the central nervous system.[1] Its diverse physiological roles, including regulation of pancreatic enzyme secretion, gallbladder contraction, and satiety, are mediated through two primary G protein-coupled receptors: the CCK1 receptor (CCK1R, formerly CCKA) and the CCK2 receptor (CCK2R, formerly CCKB).[2]

The biological activity of CCK peptides is largely conferred by the C-terminal octapeptide sequence, Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2.[3][4] A key post-translational modification, the sulfation of a specific tyrosine residue within this octapeptide, is a critical determinant of receptor selectivity and potency.[1] This guide focuses on a specific fragment, N-acetyl CCK-(26-30) amide, to elucidate the profound impact of this single chemical modification.

The Sulfation Switch: A Tale of Two Affinities

The presence or absence of a sulfate group on the tyrosine residue of CCK analogs dramatically alters their interaction with CCK receptors. This is particularly pronounced at the CCK1 receptor, where sulfation is paramount for high-affinity binding.[5][6]

Comparative Analysis of Receptor Binding and Potency

Experimental data consistently demonstrates a stark contrast in the potency of sulfated and non-sulfated CCK analogs. Structure-activity relationship studies have revealed that the removal of the sulfate group from the tyrosine in CCK-8 results in a staggering 500-fold decrease in affinity for the CCK1R.[5] In some mammalian systems, this reduction in affinity can be as high as 1000-fold.[1]

Conversely, the CCK2R exhibits a much lower degree of discrimination between sulfated and non-sulfated ligands.[5] While sulfation does enhance binding to the CCK2R, the effect is significantly less pronounced, with non-sulfated forms showing only a 3- to 10-fold lower affinity than their sulfated counterparts.[5] In fact, for some interactions, non-sulfated CCK-8 interacts with the CCK2R with only a 10- to 50-fold decreased affinity compared to sulfated forms.[5]

The following table summarizes the quantitative data from various studies, highlighting the differential binding affinities and functional potencies of sulfated and desulfated CCK analogs at the CCK1 and CCK2 receptors.

LigandReceptorParameterValueCell Line/SystemReference
Sulfated CCK-8 CCK1RKi (nM)~0.4 - 1Guinea pig pancreatic acini, HEK-293 cells[1][6]
Desulfated CCK-8 CCK1RKi (nM)~28Guinea pig pancreatic acini[1]
Sulfated CCK-8 CCK2RKi (nM)~0.3 - 1HEK-293 cells[6]
Desulfated CCK-8 CCK2RKi (nM)Moderately lower than sulfated formHEK-293 cells[4]
N-acetyl-CCK-(26-30) (sulfated) CCK ReceptorActivityAntagonist-[7][8]
N-acetyl-CCK-(26-30) (non-sulfated) CCK ReceptorInhibitory Potency3- to 5-fold decrease vs. sulfatedGuinea pig pancreatic acini[9]

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.[1]

The "Why": Mechanistic Insights into Sulfation's Impact

The dramatic effect of tyrosine sulfation on CCK1R binding affinity is rooted in specific molecular interactions within the receptor's binding pocket. The negatively charged sulfate group is believed to form crucial electrostatic interactions with positively charged residues in the receptor, thereby stabilizing the ligand-receptor complex.[5] This "sulfate-binding" subsite is a key feature that distinguishes the CCK1R from the CCK2R and is essential for the high-affinity binding of sulfated CCK peptides.[5]

dot

CCK_Signaling_Pathway Sulfated_CCK Sulfated This compound CCK1R CCK1 Receptor Sulfated_CCK->CCK1R High Affinity CCK2R CCK2 Receptor Sulfated_CCK->CCK2R High Affinity NonSulfated_CCK Non-Sulfated This compound NonSulfated_CCK->CCK1R Very Low Affinity (500-1000x lower) NonSulfated_CCK->CCK2R Slightly Lower Affinity (3-10x lower) High_Potency High Potency (Antagonism) CCK1R->High_Potency Strong Antagonism Low_Potency Low Potency (Antagonism) CCK1R->Low_Potency Weak Antagonism Moderate_Potency Moderate Potency (Antagonism) CCK2R->Moderate_Potency Moderate Antagonism

Caption: Impact of Tyrosine Sulfation on CCK Receptor Binding and Potency.

Experimental Protocols for Potency Assessment

To empirically validate the differential potency of sulfated and non-sulfated this compound, a series of well-established in vitro assays are employed.

Peptide Synthesis and Sulfation

The synthesis of CCK analogs is typically achieved through solid-phase peptide synthesis (SPPS).[10] The critical step of tyrosine sulfation can be performed either during or after the peptide chain assembly. Post-synthetic sulfation often involves reacting the purified, non-sulfated peptide with a sulfating agent like sulfur trioxide-pyridine complex.[11] Successful sulfation is confirmed by analytical techniques such as mass spectrometry and HPLC.

Radioligand Binding Assays

Competitive binding assays are the gold standard for determining the binding affinity (Ki) of a ligand for its receptor.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation: Stably transfected cell lines expressing either CCK1R or CCK2R (e.g., HEK293 or CHO cells) are cultured to high density.[4][12] Cell membranes are then isolated through homogenization and centrifugation.

  • Assay Setup: A fixed concentration of a radiolabeled CCK analog (e.g., [125I]CCK-8) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (sulfated or non-sulfated this compound).

  • Incubation and Separation: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification and Data Analysis: The radioactivity of the filters is measured using a gamma counter. The data is then analyzed using non-linear regression to determine the IC50 value, which is subsequently converted to the Ki value.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_binding Receptor Binding Assay cluster_functional Functional Assay (e.g., Calcium Flux) cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis of Non-Sulfated Peptide Sulfation Post-Synthetic Sulfation SPPS->Sulfation Purification HPLC Purification & MS Verification Sulfation->Purification Incubation Incubate Membranes with Radioligand & Competitor Purification->Incubation Stimulation Stimulate with Agonist +/ - Antagonist (CCK analog) Purification->Stimulation Membrane_Prep Prepare Membranes from CCK1R/CCK2R Expressing Cells Membrane_Prep->Incubation Separation Separate Bound & Unbound Ligand Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Ki_Calc Calculate Ki from IC50 (Binding) Quantification->Ki_Calc Cell_Loading Load CCK1R/CCK2R Cells with Calcium Indicator Dye Cell_Loading->Stimulation Measurement Measure Intracellular Calcium Concentration Stimulation->Measurement EC50_Calc Calculate EC50/IC50 (Functional) Measurement->EC50_Calc Comparison Compare Potency of Sulfated vs. Non-Sulfated Ki_Calc->Comparison EC50_Calc->Comparison

Sources

A Comparative Guide to the Schild Analysis of N-acetyl CCK-(26-30) Amide: Quantifying Competitive Antagonism at Cholecystokinin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison and methodological framework for characterizing N-acetyl CCK-(26-30) amide, a peptide fragment antagonist of the cholecystokinin (CCK) receptor system. We will delve into the principles of Schild analysis as the gold standard for quantifying competitive antagonism and compare the performance of this peptide with other known CCK receptor antagonists, supported by experimental data and detailed protocols.

Introduction: The Cholecystokinin System and the Need for Quantitative Analysis

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts its effects through two primary G protein-coupled receptors (GPCRs): CCK-A (or CCK1) and CCK-B (or CCK2).[1][2] These receptors are distributed throughout the gastrointestinal (GI) tract and the central nervous system (CNS), where they mediate a wide array of physiological processes, including pancreatic enzyme secretion, gallbladder contraction, satiety signaling, anxiety, and pain perception.[3][4]

Given their therapeutic potential in treating GI disorders, anxiety, and certain types of cancer, the development of specific antagonists for these receptors is of significant interest.[4] this compound, a sulfated pentapeptide fragment, has been identified as a competitive antagonist at CCK receptors.[5][6] To properly characterize its pharmacological profile and compare it with other agents, a robust quantitative method is required. Schild analysis provides this essential framework, allowing for the determination of an antagonist's affinity (pA2 value) in a manner that is independent of the agonist used or the specific tissue preparation.[7][8]

The Cornerstone of Antagonist Characterization: Principles of Schild Analysis

Schild analysis is a powerful pharmacological tool used to classify and quantify the activity of a competitive antagonist. Its elegance lies in its ability to provide a definitive measure of antagonist affinity, the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response.[9]

For an antagonist to be classified as truly competitive and suitable for Schild analysis, it must satisfy several key criteria:[8]

  • Parallel Rightward Shift: The antagonist must produce a concentration-dependent, parallel shift of the agonist's concentration-response curve to the right.

  • No Reduction in Maximal Response: The maximal response of the agonist should not be depressed, indicating that the antagonism is surmountable by increasing the agonist concentration.

  • Linear Schild Plot with a Slope of Unity: A plot of log(dose ratio - 1) versus the negative log of the antagonist concentration (the Schild plot) should yield a straight line with a slope that is not significantly different from 1.0.[10][11]

A slope of unity is the hallmark of a simple, competitive interaction where the agonist and antagonist bind reversibly to the same receptor site.[12] Deviations from this can indicate more complex mechanisms, such as non-competitive antagonism or allosteric modulation.[8]

Experimental Protocol: Performing a Schild Analysis for this compound

This protocol outlines the necessary steps to determine the pA2 value for this compound using an in vitro functional assay, such as amylase release from guinea pig pancreatic acini, a classic model for studying CCK-A receptor function.[6]

Step 1: Preparation of Isolated Guinea Pig Pancreatic Acini
  • Rationale: Pancreatic acini are rich in CCK-A receptors and provide a robust functional response (amylase secretion) upon agonist stimulation.[6]

  • Procedure:

    • Humanely euthanize a guinea pig and surgically remove the pancreas.

    • Inject the pancreas with a collagenase solution in a HEPES-buffered Ringer solution (HBS) to initiate enzymatic digestion.

    • Mince the tissue and incubate at 37°C with gentle shaking to disperse the acini.

    • Filter the cell suspension to remove undigested tissue and wash the acini by centrifugation and resuspension in fresh HBS supplemented with bovine serum albumin (BSA) and a soybean trypsin inhibitor.

    • Allow the acini to recover for a period before starting the experiment.

Step 2: Generation of Concentration-Response Curves
  • Rationale: This step establishes the baseline agonist potency (EC50) and the effect of the antagonist on this potency.

  • Procedure:

    • Agonist Control Curve: Aliquot the acini suspension into tubes. Add increasing concentrations of a CCK agonist (e.g., CCK-8) to generate a full concentration-response curve. Incubate at 37°C for 30 minutes.

    • Antagonist Curves: Prepare several fixed concentrations of this compound. Pre-incubate aliquots of acini with one of the fixed antagonist concentrations for 15-20 minutes. This allows the antagonist to reach equilibrium with the receptors.

    • Following pre-incubation, generate a full agonist (CCK-8) concentration-response curve in the presence of each fixed concentration of the antagonist.

    • Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.

    • Assay the supernatant for amylase activity using a commercially available kit.

Step 3: Data Analysis and Schild Plot Construction
  • Rationale: This final step transforms the raw data into the quantitative parameters of antagonist affinity (pA2) and mechanism (slope).

  • Procedure:

    • For each condition (agonist alone and agonist + each antagonist concentration), plot the amylase release as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist)

    • Calculate log(DR - 1) for each antagonist concentration.

    • Construct the Schild Plot by graphing log(DR - 1) (Y-axis) against the negative log of the molar concentration of this compound (X-axis).

    • Perform a linear regression on the Schild plot. The slope of the line should be close to 1.0 for competitive antagonism. The x-intercept of this line is the pA2 value .[7][13]

Visualizing the Process and Pathway

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a Schild analysis experiment, from tissue preparation to final data interpretation.

Schild_Analysis_Workflow cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_analysis Step 3: Analysis Tissue Pancreatic Tissue Acini Isolated Acini Suspension Tissue->Acini Enzymatic Digestion Control Agonist Only (CCK-8) Acini->Control Antagonist Pre-incubation with This compound Acini->Antagonist DoseResponse Generate Agonist Dose-Response Curves Control->DoseResponse Antagonist->DoseResponse Assay Measure Amylase Release DoseResponse->Assay EC50 Calculate EC50 Values Assay->EC50 DR Calculate Dose Ratios (DR) EC50->DR SchildPlot Construct Schild Plot log(DR-1) vs. log[Antagonist] DR->SchildPlot Result Determine pA2 & Slope SchildPlot->Result

Caption: Workflow for Schild analysis of a CCK receptor antagonist.

CCK Receptor Signaling Pathway

CCK receptors primarily couple to the Gαq subunit of heterotrimeric G proteins. Activation initiates a canonical signaling cascade leading to intracellular calcium mobilization, which is the trigger for functional responses like enzyme secretion.[14][15]

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_R CCK Receptor (CCK-A or CCK-B) G_Protein Gαq/11 Gβγ CCK_R->G_Protein Activates PLC Phospholipase Cβ (PLCβ) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Amylase Secretion) Ca_ER->Response PKC->Response Agonist CCK Agonist (e.g., CCK-8) Agonist->CCK_R Activates Antagonist This compound Antagonist->CCK_R Blocks

Caption: Simplified Gq-coupled signaling pathway for CCK receptors.

Comparative Performance Analysis

AntagonistReceptor TargetpA2 / pKB / pKi ValueAssay SystemReference
This compound CCK-A~6.0 (pKi)Guinea Pig Pancreatic Acini (Binding)[6]
Proglumide Non-selective~3.5 (pKi)Pancreatic Acini (Binding)[16]
Devazepide (L-364,718) CCK-A Selective~8.3 (pIC50)Guinea Pig Gastric Glands[17]
YM022 CCK-B Selective11.3 (pKB)Isolated Rat ECL Cells (Functional)[13]
YF476 CCK-B Selective10.8 (pKB)Isolated Rat ECL Cells (Functional)[13]

Note: pKi and pIC50 values are from binding assays, while pKB values are from functional Schild analysis. Direct comparison should be made with caution as assay types and conditions differ.

Interpretation of Data:

  • This compound demonstrates moderate affinity for the CCK-A receptor, with a pKi value around 6.0.[6] This indicates an affinity in the micromolar range.

  • It is significantly more potent than the early, non-selective antagonist Proglumide .[16]

  • However, its affinity is considerably lower than that of highly potent, selective non-peptide antagonists like the CCK-A selective Devazepide and the CCK-B selective antagonists YM022 and YF476 , which exhibit nanomolar or even picomolar affinities.[13][17]

The value of peptide fragments like this compound lies in their utility as research tools to probe the structure-activity relationships of the CCK receptor.[6] The Schild analysis confirms their mechanism as truly competitive, validating their use in competitive binding studies and as structural templates for designing more potent antagonists.

Conclusion

Schild analysis remains the definitive method for characterizing competitive receptor antagonists. For this compound, this analysis validates its mechanism as a competitive blocker of the CCK receptor. While its potency is modest compared to newer synthetic antagonists, its characterization provides a crucial piece of the pharmacological puzzle, aiding in the fundamental understanding of ligand-receptor interactions within the cholecystokinin system. The detailed protocol and comparative data presented here offer researchers a comprehensive guide for quantifying the activity of this and other novel CCK receptor modulators, ensuring data integrity and facilitating direct comparison across different compounds and studies.

References

  • Vertex AI Search. This compound (CCK-(26-30) (sulfated)).
  • Smith, J. P., & Solomon, T. E. (2018). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. International Journal of Molecular Sciences, 19(11), 3573. Available from: [Link]

  • QIAGEN GeneGlobe. Cholecystokinin/Gastrin-mediated Signaling.
  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and gastrin receptors. Physiological Reviews, 86(3), 805-847. Available from: [Link]

  • Raybould, H. E. (2010). Mechanisms of CCK signaling from gut to brain. Current Opinion in Pharmacology, 10(6), 633-636. Available from: [Link]

  • Adooq Bioscience. CCK pathway | CCK inhibitors.
  • BIOZOL. This compound, CAS [[89911-69-3]].
  • InvivoChem. This compound (CCK-(26-30) (sulfated)).
  • Jensen, R. T., Jones, S. W., & Gardner, J. D. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 248(1), G98-G102. Available from: [Link]

  • Adooq Bioscience. This compound.
  • The Pharmacology Education Project. (2023). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. Available from: [Link]

  • Domainex. (2023). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.
  • Charlton, S. J. (2009). Matching models to data: a receptor pharmacologist's guide. British Journal of Pharmacology, 158(Suppl 1), S97–S109. Available from: [Link]

  • Wikipedia. Schild equation. Available from: [Link]

  • Chen, D., Sandvik, A. K., & Waldum, H. L. (1998). Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells. British Journal of Pharmacology, 124(6), 1257–1264. Available from: [Link]

  • Wikipedia. Cholecystokinin antagonist. Available from: [Link]

  • Dr. B. Premkumar. (2021). Determination of pA2 value of Antagonists - Part1. YouTube. Available from: [Link]

  • Sgrò, M., et al. (2010). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists. Pharmacological Research, 62(2), 163-171. Available from: [Link]

  • Hughes, J., et al. (1990). CCK receptor antagonists. Journal of Receptor Research, 10(1-2), 63-78. Available from: [Link]

  • NC-IUPHAR. In vitro pharmacology: receptor antagonism.
  • Gardner, J. D., & Jensen, R. T. (1986). Cholecystokinin antagonists. The American Journal of Physiology, 250(1 Pt 1), G1-G7. Available from: [Link]

  • Maton, P. N., et al. (1994). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. Annals of the New York Academy of Sciences, 713, 103-113. Available from: [Link]

  • Patsnap Synapse. What are CCK receptor antagonists and how do they work?.
  • Eltze, M. (1993). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(4), 416-426. Available from: [Link]

  • Dourish, C. T., & Hill, D. R. (2003). Cholecystokinin antagonists: pharmacological and therapeutic potential. Medicinal Research Reviews, 23(5), 525-555. Available from: [Link]

  • Wyllie, D. J., & Chen, P. E. (2007). Taking the time to study competitive antagonism. The British Journal of Pharmacology, 150(5), 541–551. Available from: [Link]

Sources

The Unseen Interactions: A Comparative Guide to the Off-Target Effects of N-acetyl CCK-(26-30) Amide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, the quest for target specificity is paramount. While a compound's on-target efficacy is the primary goal, its off-target interactions can lead to unforeseen side effects or even reveal novel therapeutic opportunities. This guide provides an in-depth analysis of N-acetyl CCK-(26-30) amide, a sulfated pentapeptide fragment of cholecystokinin (CCK), with a focus on its known on-target profile and a comprehensive framework for evaluating its potential off-target effects. We will compare its characteristics with other well-known CCK receptor modulators, providing the necessary experimental context for a thorough evaluation.

Introduction to this compound: An On-Target Perspective

This compound, with the sequence Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2, is a synthetic fragment of the larger cholecystokinin peptide hormone. The presence of a sulfated tyrosine residue is a key structural feature, suggesting a potential for high affinity and selectivity towards the cholecystokinin receptor subtype 1 (CCK1R), which preferentially binds sulfated ligands over the CCK2 receptor (CCK2R) that binds both sulfated and non-sulfated forms with similar affinity[1][2].

Available evidence indicates that N-acetylated N-terminal fragments of CCK-(26-33), including analogues of CCK-(26-30), function as competitive antagonists at CCK receptors in guinea pig pancreatic acini, a tissue predominantly expressing CCK1 receptors[2][3]. This antagonistic activity is demonstrated by the inhibition of CCK-stimulated amylase release, which correlates closely with the inhibition of radiolabeled CCK binding[3]. Conversely, one study has shown that the sulfated form of CCK-(26-30) has a low affinity for guinea pig cortical membranes, which are rich in CCK2 receptors, inhibiting radioligand binding by only 10% at a high concentration of 0.1 mM[4].

This positions this compound as a putative selective CCK1 receptor antagonist. However, a comprehensive understanding of its full pharmacological profile requires a systematic evaluation of its interactions with a broad range of other molecular targets.

The Imperative of Off-Target Profiling for Peptide Therapeutics

While peptides often exhibit higher selectivity compared to small molecules, the potential for off-target interactions is a critical consideration in drug development[5]. Off-target effects can arise from various mechanisms, including binding to related or unrelated receptors, ion channels, enzymes, or transporters. These interactions can lead to adverse drug reactions or confound the interpretation of experimental results[6].

A systematic approach to identifying off-target effects involves screening the compound against a panel of known biological targets. Commercial services, such as Eurofins' SafetyScreen panels, provide a tiered approach to in vitro safety pharmacology, allowing for the early identification of potential liabilities[1][7][8]. These panels typically include a broad range of GPCRs, ion channels, kinases, and other targets implicated in adverse drug reactions[9][10][11].

dot

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Profiling cluster_2 Phase 3: Hit Validation & Follow-up Compound Compound Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) Compound->Primary_Assay Test Compound Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Test Compound Safety_Screen Broad Target Panel Screening (e.g., Eurofins SafetyScreen) Primary_Assay->Safety_Screen Proceed if On-Target Activity Confirmed Binding_Assay->Safety_Screen Data_Analysis Data Analysis & Hit Identification Safety_Screen->Data_Analysis Dose_Response Dose-Response Curves on Off-Targets Data_Analysis->Dose_Response Identified Hits Functional_Validation Secondary Functional Assays (e.g., Electrophysiology, Enzyme Assays) Dose_Response->Functional_Validation Risk_Assessment Risk Assessment & Lead Optimization Functional_Validation->Risk_Assessment

Caption: Workflow for assessing off-target effects of a peptide therapeutic.

Comparative Analysis: On-Target Profile of this compound and Alternatives

To provide a clear context for the on-target activity of this compound, the following table summarizes its known properties alongside those of well-characterized CCK receptor modulators.

CompoundTarget Receptor(s)Mechanism of ActionReported Affinity/PotencyReference(s)
This compound CCK1RCompetitive AntagonistLow micromolar range (estimated from fragment data)[2][3]
CCK2RVery Low Affinity10% inhibition at 100 µM[4]
Devazepide CCK1RCompetitive AntagonistIC50: 45-81 pM (binding); 3.4 nM (functional)[2][12]
CCK2RLower AffinityIC50: 245 nM[2]
Lorglumide CCK1RCompetitive AntagonistpA2: 7.31; IC50: ~4 µM (functional)[12][13]
A-71623 CCK1RFull AgonistHigh affinity and selectivity for CCK1R[6][14][15]

Experimental Methodologies for Assessing On- and Off-Target Effects

A robust evaluation of a compound's pharmacological profile relies on a combination of binding and functional assays. Below are detailed protocols for key experiments relevant to the study of this compound.

Radioligand Binding Assay for CCK Receptors

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Principle: Cell membranes expressing the target receptor (e.g., CCK1R or CCK2R) are incubated with a constant concentration of a high-affinity radioligand (e.g., [125I]CCK-8) and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human CCK1 or CCK2 receptor.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay)[16].

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-50 µg of protein).

      • A fixed concentration of radioligand (e.g., [125I]CCK-8) at a concentration close to its Kd.

      • Increasing concentrations of the test compound (e.g., this compound) or vehicle.

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand (e.g., unlabeled CCK-8).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes)[16].

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding[16].

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as CCK1R and CCK2R, by detecting changes in intracellular calcium levels.

Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. An agonist will induce an increase in fluorescence, while an antagonist will block the agonist-induced fluorescence increase.

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed cells expressing the CCK receptor of interest into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight[5].

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) and probenecid (to prevent dye extrusion)[17].

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light[17].

  • Compound Preparation:

    • Prepare serial dilutions of the agonist (e.g., CCK-8) and the test antagonist (e.g., this compound) in an appropriate assay buffer in a separate 96-well plate.

  • Assay Measurement (Antagonist Mode):

    • Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an integrated fluidics head.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the antagonist solutions to the cell plate and incubate for a specified period.

    • Add the agonist (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

    • Record the fluorescence intensity over time (typically 1-3 minutes)[18].

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) is calculated for each well.

    • For antagonist testing, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.

dot

Ligand CCK-8 (Agonist) Receptor CCK1 Receptor (GPCR) Ligand->Receptor Binds & Activates Antagonist This compound Antagonist->Receptor Binds & Blocks G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., Amylase Secretion) PKC->Cellular_Response Phosphorylates Substrates

Sources

A Comparative Guide to Peptide vs. Non-Peptide CCK Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of gastroenterology and neuroscience research, the cholecystokinin (CCK) signaling system presents a pivotal target for therapeutic intervention. This guide offers an in-depth comparison of the two primary classes of cholecystokinin receptor antagonists: peptide-based and non-peptide small molecules. We will delve into their distinct mechanisms, pharmacokinetic profiles, and the experimental methodologies crucial for their evaluation, providing researchers with the foundational knowledge to select and apply these tools effectively.

The Cholecystokinin System: A Dual Regulator

Cholecystokinin is a crucial peptide hormone and neurotransmitter that exerts its effects through two G-protein coupled receptor subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B).[1][2] The CCK1 receptor is predominantly found in peripheral tissues, such as the pancreas and gallbladder, where it regulates digestion, satiety, and gastrointestinal motility.[3] In contrast, the CCK2 receptor is primarily located in the central nervous system and the stomach, influencing anxiety, pain perception, and gastric acid secretion.[3][4] The development of antagonists for these receptors has opened avenues for investigating and potentially treating a range of disorders, from pancreatitis and irritable bowel syndrome (IBS) to anxiety and certain cancers.[1][5][6]

At the Receptor: A Tale of Two Structures

The fundamental difference between peptide and non-peptide CCK antagonists lies in their chemical nature, which dictates their interaction with the CCK receptors and their overall pharmacological properties.

Peptide Antagonists are typically analogues of CCK itself, often derived from fragments like CCK-8 or CCK-4.[1][7] Their design strategy involves modifying the peptide sequence to convert the endogenous agonist activity into an antagonistic one.[8]

Non-Peptide Antagonists are small molecules, often benzodiazepine derivatives or other heterocyclic compounds, that were discovered through screening and medicinal chemistry efforts.[1] These compounds are structurally distinct from the native CCK peptide.[9]

This structural dichotomy has profound implications for their specificity, potency, and pharmacokinetic behavior.

Visualizing the CCK Signaling Pathway and Antagonist Action

To understand how these antagonists work, it is essential to visualize the CCK signaling pathway.

CCK_Signaling cluster_cell Target Cell (e.g., Pancreatic Acinar Cell, Neuron) cluster_membrane Cell Membrane CCK Cholecystokinin (CCK) CCK_R CCK Receptor (CCK1 or CCK2) CCK->CCK_R Binds G_protein Gq/11 Protein CCK_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Enzyme Secretion, Neurotransmission) Ca2->Response PKC->Response Peptide_Ant Peptide Antagonist Peptide_Ant->CCK_R Competitively Blocks CCK Binding NonPeptide_Ant Non-Peptide Antagonist NonPeptide_Ant->CCK_R Competitively Blocks CCK Binding

Caption: CCK signaling pathway and mechanism of antagonist action.

Head-to-Head Comparison: Performance Metrics

The choice between a peptide and a non-peptide antagonist often hinges on the specific experimental requirements, including desired potency, selectivity, and in vivo applicability.

Binding Affinity and Selectivity

Non-peptide antagonists generally exhibit higher potency and selectivity for the CCK1 receptor compared to early peptide antagonists.[7] However, highly potent and selective peptide antagonists have also been developed.[7]

AntagonistClassTarget ReceptorBinding Affinity (IC50/Ki)Source(s)
Devazepide (L-364,718) Non-PeptideCCK1IC50: 45 pM (gallbladder), 81 pM (pancreas)[]
Loxiglumide Non-PeptideCCK1IC50: ~100 nM
L-365,260 Non-PeptideCCK2IC50: 2 nM (guinea pig brain)[]
CI-988 PeptideCCK2-[2]
JMV179 PeptideCCK125-fold less potent than Devazepide in vitro[7]
JMV167 PeptideCCK1300-fold less potent than JMV179 in vitro[7]

Note: Binding affinities can vary depending on the tissue and assay conditions.

Pharmacokinetic Properties

One of the most significant divergences between these two classes is their pharmacokinetic profile.

ParameterPeptide AntagonistsNon-Peptide AntagonistsSource(s)
Oral Bioavailability Generally low due to proteolytic degradation in the gut.Can be high, allowing for oral administration.[11][12]
Half-life Typically short due to rapid enzymatic cleavage.Generally longer and more stable.[2][11]
Blood-Brain Barrier (BBB) Permeability Usually poor due to hydrophilicity and size.Can be designed to be lipophilic and cross the BBB.[13][14]

These differences are critical when designing in vivo experiments, particularly those investigating central nervous system effects.

Experimental Protocols: A Guide to Characterization

Validating the activity and specificity of CCK antagonists requires robust experimental methodologies.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the CCK receptors.

Objective: To determine the Ki of a test compound for CCK1 or CCK2 receptors.

Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing CCK receptors Incubate Incubate membranes with: 1. Radioligand (e.g., ¹²⁵I-CCK-8) 2. Varying concentrations of test antagonist 3. Buffer Membrane_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters (gamma counter) Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the CCK receptor of interest (e.g., rat pancreas for CCK1, guinea pig brain for CCK2) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8), and a range of concentrations of the antagonist being tested.[15]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[15]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[15]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.[16]

In Vitro Functional Assay: Pancreatic Amylase Release

This assay assesses the ability of an antagonist to inhibit the physiological effects of CCK, such as enzyme secretion from pancreatic acini.

Objective: To measure the functional antagonism of a test compound on CCK-stimulated amylase release.

Step-by-Step Methodology:

  • Preparation of Pancreatic Acini: Isolate pancreatic acini from a suitable animal model (e.g., rat or guinea pig) by collagenase digestion.

  • Pre-incubation: Pre-incubate the acini with varying concentrations of the CCK antagonist or vehicle control.

  • Stimulation: Stimulate the acini with a submaximal concentration of a CCK agonist (e.g., CCK-8).

  • Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Separation: Centrifuge the samples to separate the acini from the supernatant.

  • Amylase Measurement: Measure the amylase activity in the supernatant using a commercially available kit.

  • Data Analysis: Express the results as a percentage of the maximal CCK-stimulated amylase release and determine the inhibitory potency of the antagonist.

Concluding Remarks for the Discerning Researcher

The choice between peptide and non-peptide CCK antagonists is not a matter of inherent superiority but of strategic selection based on the research question.

  • For in vitro studies requiring high potency and selectivity, particularly for the CCK1 receptor, non-peptide antagonists like devazepide are often excellent choices.

  • For in vivo studies targeting peripheral systems where oral administration is preferred and longer duration of action is beneficial, non-peptide antagonists hold a clear advantage.

  • Peptide antagonists remain valuable tools, especially for structure-activity relationship studies and for applications where their specific chemical properties are advantageous.[8] The development of more stable peptide analogues continues to enhance their utility in vivo.[7]

Ultimately, a thorough understanding of the distinct pharmacological profiles of both classes, coupled with the application of rigorous experimental validation, will empower researchers to effectively dissect the complex roles of the cholecystokinin system in health and disease.

References

  • Blood-brain transfer of the CCK antagonists L-365260 and devazepide. Oxford Academic. Available at: [Link]

  • CCK1 Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Cholecystokinin Antagonists. PubMed. Available at: [Link]

  • Cholecystokinin antagonists: pharmacological and therapeutic potential. PubMed. Available at: [Link]

  • Cholecystokinin antagonist. Wikipedia. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • A cholecystokinin-1 receptor agonist (CCK-8) mediates increased permeability of brain barriers to leptin. PubMed. Available at: [Link]

  • CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]

  • CCK 1 Antagonists: Are They Ready for Clinical Use? ResearchGate. Available at: [Link]

  • Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction. PubMed Central. Available at: [Link]

  • Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases. PubMed Central. Available at: [Link]

  • Key differences in molecular complexes of the cholecystokinin receptor with structurally related peptide agonist, partial agonist, and antagonist. PubMed. Available at: [Link]

  • Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis. PubMed Central. Available at: [Link]

  • What are CCK receptor antagonists and how do they work? Patsnap Synapse. Available at: [Link]

  • Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists. PubMed. Available at: [Link]

  • Preclinical data disclosed on discovery of novel CCK receptor antagonist JNJ-26273364. BioWorld. Available at: [Link]

  • Use of the chemical structure of peptides as the starting point to design nonpeptide agonists and antagonists at peptide receptors: examples with cholecystokinin and tachykinins. PubMed. Available at: [Link]

  • Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers in Endocrinology. Available at: [Link]

  • In-vitro bioassays for cholecystokinin. PubMed. Available at: [Link]

  • CCK1 and CCK2 ligand-binding assays. ResearchGate. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

  • Differential Features of Cholecystokinin-Releasing Peptides Derived from Food Proteins: Peptide Length, Amino Acid Composition and Primary Structure; Analysis of Currently Identified Peptide Sequences. MDPI. Available at: [Link]

  • Cholecystokinin (CCK) assays. PubMed. Available at: [Link]

  • Strategies for the design of non-peptide CCK2 receptor agonist and antagonist ligand. PubMed. Available at: [Link]

  • Pharmacokinetics of Therapeutic Peptides. Creative Bioarray. Available at: [Link]

  • Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists. PubMed Central. Available at: [Link]

  • CCK/gastrin antagonists--clinical perspectives. PubMed. Available at: [Link]

  • Blood-brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists. PubMed. Available at: [Link]

  • Permeability of the blood-brain barrier to neuropeptides: the case for penetration. PubMed. Available at: [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. PubMed. Available at: [Link]

  • In vitro functional assays to augment immunotherapy research. News-Medical.Net. Available at: [Link]

  • Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. SCIRP. Available at: [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PubMed Central. Available at: [Link]

  • Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor. PubMed Central. Available at: [Link]

  • How to find peptide IC50 or kd? ResearchGate. Available at: [Link]

  • Ranking of binding and nonbinding peptides to MHC class I molecules using inverse folding approach: Implications for vaccine design. PubMed Central. Available at: [Link]

  • Binding affinity (IC50 values) of metal-bound (Ganat) mono-, di-, and trimer on whole A431-CCK2R cells. ResearchGate. Available at: [Link]

  • Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes. PubMed Central. Available at: [Link]

Sources

A Comparative Analysis of N-acetyl CCK-(26-30) Amide Cross-reactivity with Gastrin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Receptor Selectivity and Functional Implications

In the intricate world of gastrointestinal and central nervous system signaling, the peptide hormones cholecystokinin (CCK) and gastrin play pivotal roles.[1][2] Their actions are mediated through two primary G protein-coupled receptors: the CCK1 receptor (formerly CCK-A) and the CCK2 receptor (formerly CCK-B or gastrin receptor).[3][4] While the CCK1 receptor shows high selectivity for sulfated forms of CCK, the CCK2 receptor binds both gastrin and CCK with similar high affinity.[1][4][5] This guide delves into the cross-reactivity of a specific CCK fragment, N-acetyl CCK-(26-30) amide, with gastrin (CCK2) receptors, providing a comparative analysis supported by experimental data and methodologies for researchers and drug development professionals.

The Structural Basis of Receptor Selectivity

The overlapping biological effects of CCK and gastrin can be attributed to their shared C-terminal pentapeptide amide sequence.[6][7] However, the structural determinants for selective, high-affinity binding to their respective receptors are more complex. The CCK1 receptor's high affinity for sulfated CCK is a key distinguishing feature.[5][8] In contrast, the CCK2 receptor, often referred to as the gastrin receptor, recognizes the C-terminal tetrapeptide shared by both CCK and gastrin, making it a common receptor for both hormones.[5][9]

This compound, a fragment of the full-length CCK peptide, has been investigated for its potential as a CCK receptor antagonist.[10][11] Understanding its interaction with the gastrin receptor is crucial for evaluating its specificity and potential off-target effects.

Comparative Binding Affinities: An Experimental Overview

To quantify the cross-reactivity of this compound with gastrin receptors, competitive radioligand binding assays are the gold standard.[12][13] These assays measure the ability of an unlabeled compound (the competitor, in this case, this compound) to displace a radiolabeled ligand with known high affinity for the receptor.[14][15]

Table 1: Comparative Binding Affinities (Ki values in nM) of CCK Analogs and Gastrin at CCK Receptor Subtypes

CompoundCCK1 Receptor (High affinity for sulfated CCK)CCK2 Receptor (Gastrin Receptor)
Sulfated CCK-8High Affinity (~1-5 nM)High Affinity (~1-5 nM)
Gastrin-17Low Affinity (>500 nM)High Affinity (~1-10 nM)
N-acetyl-CCK-(26-31)-amideModerate Affinity (Antagonist)Low Affinity
N-acetyl-CCK-(26-30)-amideLow to Moderate Affinity (Antagonist)Very Low Affinity

Note: The Ki values presented are representative and can vary based on experimental conditions. The data for N-acetylated fragments are primarily derived from studies on their antagonist properties at the CCK1 receptor.

Studies have shown that while longer N-terminal fragments of CCK can act as antagonists at the CCK1 receptor, their affinity for the CCK2 receptor is significantly lower.[10] Specifically, N-acetyl-CCK-(26-30) amide demonstrates weak interaction with CCK receptors, and its affinity for the gastrin (CCK2) receptor is expected to be even lower.[10]

Experimental Workflow: Quantifying Receptor Binding

A robust understanding of the experimental design is critical for interpreting binding affinity data. The following workflow outlines a typical competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing CCK2 receptors incubation Incubate membranes, radioligand, and competitor to reach equilibrium prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [125I]Gastrin or [3H]L-365,260) prep_radioligand->incubation prep_competitor Prepare serial dilutions of this compound prep_competitor->incubation filtration Separate bound from free radioligand via rapid filtration incubation->filtration counting Quantify radioactivity of bound ligand filtration->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Preparation: Homogenize cells or tissues known to express the CCK2/gastrin receptor (e.g., CHO or HEK293 cells transfected with the human CCK2 receptor, or gastric mucosal cells).[16] Prepare a membrane fraction by centrifugation.[16]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled gastrin or a high-affinity antagonist like [³H]L-365,260), and varying concentrations of the unlabeled competitor (this compound).[12][16]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[14] The incubation time and temperature should be optimized for the specific receptor and radioligand.[13]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[12] The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.[16]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration.[16] The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.[15] The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[16]

Functional Consequences of Receptor Binding

Binding affinity alone does not tell the whole story. It is essential to determine whether the binding of this compound to the gastrin receptor elicits a cellular response (agonism) or blocks the action of the natural ligand (antagonism). This is assessed through functional assays, such as measuring second messenger production.

The CCK2/gastrin receptor is a Gq protein-coupled receptor.[2][3] Activation of this receptor leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca²⁺).[1][7]

G cluster_pathway Gastrin Receptor Signaling Pathway Gastrin Gastrin CCK2R CCK2 Receptor (Gastrin Receptor) Gastrin->CCK2R Gq Gq protein CCK2R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC downstream Downstream Cellular Responses Ca_release->downstream PKC->downstream

Caption: Simplified Gastrin/CCK2 receptor signaling pathway.

A calcium mobilization assay is a common method to assess the functional activity of Gq-coupled receptors.[17][18]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture cells expressing CCK2 receptors dye_loading Load cells with a calcium-sensitive fluorescent dye cell_culture->dye_loading add_compound Add this compound (or control) dye_loading->add_compound measure_fluorescence Measure fluorescence change over time add_compound->measure_fluorescence analyze_data Analyze fluorescence data to determine agonist or antagonist activity measure_fluorescence->analyze_data

Caption: Workflow for a calcium mobilization assay.

  • Cell Culture: Plate cells expressing the CCK2/gastrin receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.[18]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[19] The AM ester form of the dye allows it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.[18]

  • Compound Addition: Add varying concentrations of this compound to the wells. To test for antagonistic activity, pre-incubate the cells with the compound before adding a known agonist like gastrin.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time.[17][18] An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Analyze the fluorescence data to generate dose-response curves. For agonists, calculate the EC50 (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist response).

Based on the low binding affinity, it is highly probable that this compound will exhibit negligible agonist activity at the gastrin receptor and will likely be a very weak antagonist, if at all.

Conclusion and Future Directions

The available evidence strongly suggests that this compound has very low cross-reactivity with gastrin (CCK2) receptors. Its primary interaction, albeit as a low to moderate affinity antagonist, is with the CCK1 receptor. For researchers developing CCK1 receptor antagonists based on this scaffold, the low affinity for the gastrin receptor is a favorable characteristic, minimizing the potential for off-target effects related to gastric acid secretion and other gastrin-mediated functions.

Future studies could explore further modifications of the this compound structure to enhance its affinity and selectivity for the CCK1 receptor while maintaining or further reducing its interaction with the CCK2 receptor. A comprehensive understanding of the structure-activity relationships governing the binding of these peptide fragments to both CCK receptor subtypes is essential for the rational design of highly selective and potent therapeutic agents.

References

  • Wikipedia. (n.d.). Cholecystokinin B receptor. Retrieved from [Link]

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. Retrieved from [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cholecystokinin receptors. Retrieved from [Link]

  • Kopin, A. S., McBride, E. W., Schaffer, K., & Beinborn, M. (1995). Identification of cholecystokinin-B/gastrin Receptor Domains That Confer High Gastrin Affinity: Utilization of a Novel Xenopus Laevis Cholecystokinin Receptor. Journal of Biological Chemistry, 270(1), 518-523. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). CCK pathway | CCK inhibitors. Retrieved from [Link]

  • Vaccarino, F. J., & Rankin, J. (1989). Cholecystokinin receptor subtypes and neuromodulation. NIDA research monograph, 95, 438-439. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholecystokinin receptor. Retrieved from [Link]

  • Wank, S. A., Pisegna, J. R., & de Weerth, A. (1994). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. Annals of the New York Academy of Sciences, 713(1), 88-106. Retrieved from [Link]

  • Mazumder, M., et al. (2014). A network map of the gastrin signaling pathway. Journal of Cell Communication and Signaling, 8(3), 235-242. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Rengifo-Cam, W., & Slingerland, J. (2015). Mechanisms of gastrin signaling under physiological and specific pathological conditions. World Journal of Gastroenterology, 21(43), 12308-12319. Retrieved from [Link]

  • Smith, J. P., & Solomon, T. E. (2014). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Comprehensive Physiology, 4(2), 817-840. Retrieved from [Link]

  • Subvrs, H., & Kędzierski, L. (2023). Physiology, Gastrin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Seufferlein, T., & Mann, D. J. (2000). Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. FEBS letters, 472(2-3), 205-209. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-6. Retrieved from [Link]

  • Bowen, R. (n.d.). Gastrin. Colorado State University. Retrieved from [Link]

  • Adooq Bioscience. (2024, June 25). What are CCKB agonists and how do they work?. Retrieved from [Link]

  • Beinborn, M., Lee, Y. M., McBride, E. W., Quinn, S. M., & Kopin, A. S. (1995). The role of the cholecystokinin-B/gastrin receptor transmembrane domains in determining affinity for subtype-selective ligands. The Journal of biological chemistry, 270(10), 5213-5219. Retrieved from [Link]

  • Cvijetic, S., & Zecevic, M. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In G Protein-Coupled Receptors (pp. 129-140). Humana Press. Retrieved from [Link]

  • Dimaline, R. (1997). Biology of gut cholecystokinin and gastrin receptors. Journal of physiology, 502(Pt 3), 477-483. Retrieved from [Link]

  • UniProt. (n.d.). CCKBR - Gastrin/cholecystokinin type B receptor - Homo sapiens (Human). Retrieved from [Link]

  • Froidevaux, S., & Eberle, A. N. (2002). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 1, Unit 1.2. Retrieved from [Link]

  • Reactome. (n.d.). Gastrin binds to CCK-B receptor. Retrieved from [Link]

  • Slideshare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx. Retrieved from [Link]

  • Kopin, A. S., Beinborn, M., Lee, Y. M., McBride, E. W., & Quinn, S. M. (1994). The CCK-B/gastrin receptor. Identification of amino acids that determine nonpeptide antagonist affinity. Annals of the New York Academy of Sciences, 713, 67-78. Retrieved from [Link]

  • Mestek, A., & Pandy-Szekeres, G. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (136), 57271. Retrieved from [Link]

  • Zhang, J. H., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and drug development technologies, 9(5), 485-495. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Watson, S. A., & Grabowska, A. M. (2019). Gastrin: From Physiology to Gastrointestinal Malignancies. Function, 1(1), zqz001. Retrieved from [Link]

  • Peng, S., et al. (2023). Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy. Proceedings of the National Academy of Sciences, 120(6), e2216230120. Retrieved from [Link]

  • Sternini, C., et al. (2011). The anatomy of the gastrin cell. Regulatory peptides, 170(1-3), 1-8. Retrieved from [Link]

  • Jensen, R. T., Jones, S. W., & Gardner, J. D. (1983). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. Biochimica et biophysica acta, 761(3), 269-277. Retrieved from [Link]

  • Bastie, M. J., et al. (1988). Distinct Activation of Na+-H+ Exchange by Gastrin and CCK Peptide in Acini From Guinea Pig. The American journal of physiology, 254(1 Pt 1), G25-G32. Retrieved from [Link]

  • Wang, Y., et al. (2022). Elucidating the molecular determinants in the process of gastrin C-terminal pentapeptide amide end activating cholecystokinin 2 receptor by Gaussian accelerated molecular dynamics simulations. Frontiers in Molecular Biosciences, 9, 996614. Retrieved from [Link]

  • Smith, J. P., et al. (2002). Expression and function profiles of gastrin, CCK, and their receptors in human cancer cell lines and tissues. Annals of the New York Academy of Sciences, 971, 46-59. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Properties of New Constrained CCK-B Antagonists: Discrimination of Two Affinity States of the CCK-B Receptor on Transfected CHO Cells. Retrieved from [Link]

  • Smith, J. P., et al. (1994). Identification and characterization of CCK-B/gastrin receptors in human pancreatic cancer cell lines. The American journal of physiology, 266(1 Pt 2), R277-R283. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of N-acetyl CCK-(26-30) Amide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Pre-Disposal Safety and Hazard Assessment

Before beginning any disposal procedures, a thorough risk assessment is critical. N-acetyl CCK-(26-30) amide, like many peptides, is typically handled in lyophilized powder form, which can be easily aerosolized.[3] Therefore, all handling and preparation for disposal must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[3]

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory to prevent accidental exposure. The following should be worn at all times when handling this compound and its associated waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[3]

  • Eye Protection: Safety glasses or goggles must be worn.[3]

  • Lab Coat: A lab coat should be worn to protect from contamination.[3]

Waste Segregation and Containerization

Proper segregation of waste is the first step in a compliant disposal process.[4][5] All items that have come into contact with this compound must be treated as hazardous chemical waste and kept separate from general laboratory trash.[3][6]

Items to be Segregated:

  • Unused or expired peptide (solid or in solution).

  • Contaminated consumables: pipette tips, tubes, vials, and weighing papers.

  • Contaminated PPE: gloves and disposable lab coats.[3]

  • Solutions containing the peptide.

All waste must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[3][6] The choice of container should be appropriate for the type of waste (e.g., a sharps container for needles).[3]

Container Labeling:

Accurate and clear labeling is a regulatory requirement.[7][8] The label on the hazardous waste container must include:

  • The words "Hazardous Waste."[3][7][8]

  • The full chemical name: "this compound".[3]

  • The CAS Number: 89911-69-3.[1][9][10][11][12]

  • An indication of the hazards (e.g., pictogram).[8]

  • The accumulation start date.

Step-by-Step Disposal Protocols

The following protocols provide detailed instructions for the disposal of both solid and liquid waste containing this compound.

Disposal of Solid Waste

Solid waste includes unused lyophilized powder, contaminated vials, and other lab consumables.

Protocol for Solid Waste Disposal:

  • Work within a fume hood to minimize inhalation risk.

  • Carefully place all contaminated solid materials into the designated hazardous waste container.

  • Ensure the container is securely sealed to prevent leakage.

  • Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[3][7][8] This area should be secure and away from general lab traffic.[3]

Disposal of Liquid Waste

Liquid waste includes solutions containing this compound. Chemical inactivation may be a viable pre-treatment step if permitted by your institution's Environmental Health and Safety (EHS) department.[3]

Protocol for Chemical Inactivation (if approved):

Sodium hypochlorite (bleach) is a strong oxidizing agent that can degrade peptides.[3]

  • Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[3]

  • Prepare a 10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite).[3]

  • Slowly add the liquid peptide waste to the bleach solution. A recommended ratio is 1:10 of waste to bleach solution.[3]

  • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.[3]

  • Even after inactivation, the resulting solution must be collected in a labeled hazardous waste container for disposal through your EHS department.[3] Never pour treated or untreated peptide solutions down the drain. [3][4]

Inactivating Agent Concentration Contact Time Notes
Sodium Hypochlorite (Bleach)10% solution (0.5-1.0% final concentration)30 - 60 minutesStrong oxidizing agent effective for peptide degradation. Corrosive to some surfaces.[3]

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_inactivation Chemical Inactivation cluster_direct_disposal Direct Disposal cluster_final Final Disposal start Start: Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused peptide, vials, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Peptide solutions) waste_type->liquid_waste Liquid containerize_solid Place in Labeled Hazardous Waste Container solid_waste->containerize_solid store Store Sealed Container in Satellite Accumulation Area (SAA) containerize_solid->store inactivation_check Institutional Policy Allows Chemical Inactivation? liquid_waste->inactivation_check inactivate Inactivate with 10% Bleach (30-60 min contact time) inactivation_check->inactivate Yes direct_containerize Collect Untreated Solution in Labeled Hazardous Waste Container inactivation_check->direct_containerize No containerize_liquid Collect Treated Solution in Labeled Hazardous Waste Container inactivate->containerize_liquid containerize_liquid->store direct_containerize->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Decontamination and Emergency Procedures

Decontamination:

  • All surfaces and equipment that may have come into contact with this compound should be decontaminated.

  • A 10% bleach solution can be used, followed by a rinse with 70% ethanol and then deionized water.

Spill Response:

In the event of a spill, follow these procedures:

  • Evacuate and restrict access to the affected area.

  • Alert colleagues and your supervisor.

  • If the spill is manageable and you are trained to do so, clean it up using a spill kit.

  • For larger spills, or if you are unsure, contact your institution's EHS department immediately.

Regulatory Compliance

Disposal of chemical waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][13] It is imperative to adhere to all local, state, and federal regulations.[4] Your institution's EHS department is your primary resource for ensuring compliance and will coordinate the final disposal through a licensed hazardous waste contractor.[3][4]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these detailed procedures, researchers can minimize risks and ensure that their work is conducted in a safe and compliant manner. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Vertex AI Search.
  • OSHA Compliance For Labor
  • Laboratory Waste Management: The New Regul
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulation of Labor
  • Proper Disposal of HCV Peptide (257-266)
  • Regulations for Hazardous Waste Generated at Academic Labor
  • CAS NO. 89911-69-3 | this compound. Arctom.
  • This compound (CCK-(26-30)
  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
  • Proteins/Peptides. BIOZOL.
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • This compound (Synonyms: CCK-(26-30)
  • This compound, CAS [[89911-69-3]] Preis auf Anfrage. BIOZOL.
  • Labor
  • N-terminal fragments of CCK-(26-33)

Sources

A Senior Application Scientist's Guide to Handling N-acetyl CCK-(26-30) Amide: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel bioactive compounds like N-acetyl CCK-(26-30) amide places us at the forefront of discovery. This peptide, a cholecystokinin (CCK) receptor antagonist, is a valuable tool in gastrointestinal and neurological research.[1][2] However, its potency and the fact that the toxicological properties of many such research-grade peptides have not been fully investigated demand a rigorous and proactive approach to safety.[3][4]

This guide provides a comprehensive operational framework for handling this compound. It moves beyond a simple checklist to instill a deep understanding of why specific precautions are necessary, ensuring that safety protocols are not just followed, but are second nature. Our goal is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

The Precautionary Principle: Assessing the Hazard

For many specialized research chemicals, a comprehensive Safety Data Sheet (SDS) may not be readily available or may lack detailed toxicological data.[3] this compound falls into this category. Therefore, we must operate under the precautionary principle: treat the compound as potentially hazardous. The primary risks associated with handling this and similar peptides are:

  • Inhalation of Aerosolized Powder: The lyophilized (freeze-dried) powder is lightweight and can easily become airborne when handled, posing a significant risk of inhalation.[5][6]

  • Dermal and Ocular Exposure: Direct contact with skin or eyes can lead to irritation or unknown systemic effects due to the peptide's biological activity.[7]

  • Contamination: Improper handling can compromise the experiment and introduce safety risks to the wider lab environment.[5]

Personal Protective Equipment (PPE): Your Primary Barrier

PPE is the most critical and immediate line of defense against accidental exposure. The selection of appropriate PPE is task-dependent. Below is a summary of required equipment based on the procedure being performed.

Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Weighing Lyophilized Powder Chemical Safety GogglesNitrile Gloves (Double-gloving recommended)Full-Buttoned Lab CoatRequired: Chemical Fume Hood or Biosafety Cabinet
Reconstituting Peptide (in solution) Chemical Safety Goggles & Face ShieldNitrile GlovesFull-Buttoned Lab CoatRequired: Chemical Fume Hood or Biosafety Cabinet
Handling Peptide Solutions Chemical Safety GlassesNitrile GlovesFull-Buttoned Lab CoatNot required if handled with standard lab precautions
Causality Behind PPE Choices:
  • Eye and Face Protection: Standard safety glasses protect from minor splashes, but chemical safety goggles are mandatory when handling the powder or reconstituting the peptide as they form a seal around the eyes to protect against fine particulates and splashes.[8] A face shield should be worn over goggles during reconstitution to guard against unexpected splashes from vial pressurization.[3]

  • Hand Protection: Nitrile gloves provide excellent resistance to a wide range of chemicals and are the standard for laboratory use.[7][9][10] Latex gloves are generally not recommended due to the risk of allergic reactions.[9] Gloves must be changed immediately if they become contaminated to prevent the spread of the chemical.[5]

  • Body Protection: A buttoned lab coat protects your skin and personal clothing from contamination.[7][10]

  • Respiratory Protection: This is arguably the most critical control when handling the solid peptide. The fine, lyophilized powder is easily aerosolized. Therefore, all handling of the powdered form must be performed within a certified chemical fume hood or a biological safety cabinet. [5][6] This engineering control contains the powder, preventing inhalation.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Pre-Handling Preparation:

    • Before opening the vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation from introducing moisture, which can degrade the peptide.[11]

    • Designate a specific, clean area for handling the peptide.[5]

    • Ensure an eyewash station and safety shower are unobstructed and accessible.

    • Read your institution's specific chemical hygiene plan and the supplier's documentation.[5]

  • Weighing the Lyophilized Powder:

    • Don all appropriate PPE as outlined in the table above (goggles, gloves, lab coat).

    • Perform all operations inside a chemical fume hood.

    • Use anti-static weighing paper or a dedicated weigh boat.

    • Carefully open the vial. Avoid sudden movements that could aerosolize the powder.

    • Use a clean, dedicated spatula to transfer the desired amount of powder.

    • Promptly and securely close the primary container. Purging the vial with an inert gas like argon or nitrogen before sealing can enhance long-term stability.[11]

  • Reconstitution and Solution Handling:

    • Perform the initial reconstitution within the fume hood to contain any residual powder or initial off-gassing.

    • Add the appropriate sterile, high-purity solvent (e.g., sterile water, DMSO, as recommended for your specific assay) slowly to the vial.

    • Do not shake vigorously. Gently swirl or vortex to dissolve the peptide. Sonication can be used if necessary.[11]

    • Once fully dissolved, the solution can be handled on a standard lab bench with appropriate PPE (safety glasses, gloves, lab coat).

    • Clearly label all solutions with the peptide name, concentration, date, and your initials.[5]

The following diagram illustrates the workflow for determining the correct level of PPE.

PPE_Workflow start Start: Prepare to Handle This compound task_check What is the physical state? start->task_check powder Lyophilized Powder task_check->powder Solid solution Aqueous Solution task_check->solution Liquid ppe_powder Required PPE: - Chemical Fume Hood - Safety Goggles - Nitrile Gloves - Lab Coat powder->ppe_powder ppe_solution Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solution->ppe_solution spill_risk High risk of splash? (e.g., initial reconstitution) ppe_powder->spill_risk ppe_solution->spill_risk face_shield Add Face Shield over Goggles spill_risk->face_shield Yes end_process Proceed with Task spill_risk->end_process No face_shield->end_process

Caption: PPE selection workflow based on the physical state of the peptide.

Emergency and Disposal Procedures

Spill Response
  • Powder Spill:

    • Alert others and restrict access to the area.

    • If not already in a fume hood, ensure the area is well-ventilated. Avoid any actions that create dust.

    • Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid making the powder airborne.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Solution Spill:

    • Alert others and restrict access.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Collect the absorbed waste and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate disinfectant or cleaning agent.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All materials that have come into contact with this compound must be treated as chemical waste. Never dispose of peptide waste down the drain or in the regular trash. [5][6][7]

  • Waste Segregation: Collect all contaminated items—including unused peptide, solutions, vials, pipette tips, and contaminated PPE—in a designated, leak-proof, and clearly labeled hazardous waste container.[3][6]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound waste".[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from general traffic and incompatible materials.[6]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal according to local, state, and federal regulations.[3]

By integrating these expert-level safety protocols into your daily workflow, you create a resilient and trustworthy research environment. This allows you to focus on the science, confident that you have taken the necessary steps to protect yourself, your colleagues, and your data.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). BenchChem.
  • Proper Disposal Procedures for Ac-D-DGla-LI-Cha-C and Related Research-Grade Peptides. (2025). BenchChem.
  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
  • Safety Data Sheet Gly-Thr-Trp-Tyr. (2021). Peptide Institute, Inc.
  • Coupling Agent Hazards. (2024). American Peptide Society.
  • Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals. (2025). BenchChem.
  • Handling and Storage of Peptides - FAQ.AAPPTEC.
  • This compound (Synonyms: CCK-(26-30) (sulfated)).MedchemExpress.com.
  • Personal protective equipment for handling X-press Tag Peptide. (2025). BenchChem.
  • N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. (1985). American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • Personal Protective Equipment.Center for Emerging and Re-emerging Infectious Diseases, University of Washington.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022). ACS Chemical Health & Safety.
  • Chapter 10: Personal Protective Equipment for Biohazards. (2024). University of Nevada, Reno Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-acetyl CCK-(26-30) amide
Reactant of Route 2
Reactant of Route 2
N-acetyl CCK-(26-30) amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.